molecular formula C7H14ClNO3 B1424420 6,6-Dimethyl-morpholine-3-carboxylic acid hydrochloride CAS No. 1255098-60-2

6,6-Dimethyl-morpholine-3-carboxylic acid hydrochloride

Cat. No.: B1424420
CAS No.: 1255098-60-2
M. Wt: 195.64 g/mol
InChI Key: JCLGQALHYUKMJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6,6-Dimethyl-morpholine-3-carboxylic acid hydrochloride is a chemical reagent designed for research and development applications, particularly in medicinal chemistry. This compound features a morpholine ring, which is a ubiquitous and privileged pharmacophore in drug discovery due to its ability to enhance the potency and pharmacokinetic properties of lead molecules . The morpholine ring is a common structural motif found in compounds targeting a wide range of diseases, and its incorporation can influence molecular interactions with target proteins . The specific 6,6-dimethyl modification and the carboxylic acid functional group on this morpholine derivative make it a valuable, multifunctional building block for the synthesis of more complex compounds. Researchers can utilize this reagent to introduce a constrained, polar fragment into molecular structures, which can be critical for optimizing drug-like properties such as solubility and metabolic stability . This product is intended for research purposes as a chemical intermediate or a synthetic standard. It is strictly for laboratory use and is not classified as a drug or pharmaceutical product. 6,6-Dimethyl-morpholine-3-carboxylic acid hydrochloride is provided for Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications, or for human or veterinary use.

Properties

IUPAC Name

6,6-dimethylmorpholine-3-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO3.ClH/c1-7(2)4-8-5(3-11-7)6(9)10;/h5,8H,3-4H2,1-2H3,(H,9,10);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCLGQALHYUKMJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CNC(CO1)C(=O)O)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1255098-60-2
Record name 3-Morpholinecarboxylic acid, 6,6-dimethyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1255098-60-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 6,6-Dimethyl-morpholine-3-carboxylic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the core physicochemical properties of 6,6-dimethyl-morpholine-3-carboxylic acid hydrochloride, a key intermediate in the synthesis of pharmaceuticals and agrochemicals. As a Senior Application Scientist, this document is structured to deliver not just data, but a strategic understanding of why each property is critical in the context of drug development and process chemistry. We will explore the anticipated properties based on analogous structures and detail the self-validating experimental protocols required for their definitive determination.

Introduction: The Significance of a Substituted Morpholine Carboxylic Acid

6,6-Dimethyl-morpholine-3-carboxylic acid hydrochloride (CAS No: 1255098-60-2) is a heterocyclic compound whose structural motifs—a morpholine ring, a carboxylic acid, and gem-dimethyl substitution—confer specific and valuable characteristics. The morpholine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs due to its favorable metabolic stability and pharmacokinetic properties. The carboxylic acid provides a handle for further synthetic elaboration and influences solubility and salt formation, while the gem-dimethyl group at the 6-position can impart steric effects that may influence binding to biological targets and metabolic pathways.

The hydrochloride salt form is intentionally chosen to enhance the compound's stability and aqueous solubility, crucial attributes for its application in multi-step syntheses and for potential formulation development.[1] Understanding the fundamental physicochemical properties of this molecule is paramount for its effective use, from reaction optimization to predicting its behavior in biological systems.

Core Physicochemical Properties: A Predictive and Experimental Approach

Direct experimental data for 6,6-dimethyl-morpholine-3-carboxylic acid hydrochloride is not extensively available in public literature. Therefore, we present a combination of predicted values based on its constituent parts and closely related analogs, alongside the robust experimental methodologies required for their validation.

Table of Physicochemical Properties
PropertyPredicted/Reported ValueSignificance in Drug Development & Synthesis
Molecular Formula C7H14ClNO3Defines the elemental composition and is the basis for molecular weight calculation.
Molecular Weight 195.64 g/mol Essential for all stoichiometric calculations in synthesis and for converting between mass and molar units in analytical procedures.
Appearance White to off-white solidThe physical form is a primary indicator of purity and handling requirements.
Melting Point Estimated: 200-220 °CA sharp melting point is an indicator of purity. The value is critical for determining the upper-temperature limits for drying and storage.
Solubility Predicted: High in water and polar protic solvents (e.g., methanol, ethanol). Low in non-polar aprotic solvents (e.g., hexanes, toluene).Solubility dictates the choice of reaction solvents, purification methods (crystallization), and is a key determinant of bioavailability in drug development.
pKa Estimated: Carboxylic acid ~2-3; Morpholine nitrogen ~6-7The ionization state at different pH values is crucial for understanding its solubility, lipophilicity, and interaction with biological targets. It also guides the selection of buffers for analytical methods and formulation.
Causality Behind Predicted Values:
  • Melting Point: The parent compound, morpholine-3-carboxylic acid, has a reported melting point of 245-250°C. The addition of the gem-dimethyl group may slightly disrupt the crystal lattice, leading to a moderately lower melting point. The hydrochloride salt form generally results in a higher melting point compared to the free base due to strong ionic interactions.

  • Solubility: The presence of the carboxylic acid, the morpholine nitrogen (which will be protonated in the hydrochloride salt), and the ether oxygen all contribute to the molecule's polarity, suggesting good solubility in polar solvents. The hydrochloride salt form significantly enhances aqueous solubility.

  • pKa: The pKa of the carboxylic acid is expected to be in the typical range for an alpha-amino acid, slightly lowered by the electron-withdrawing effect of the protonated amine. The pKa of the morpholine nitrogen will be lower than that of a simple secondary amine due to the electron-withdrawing effect of the ether oxygen.

Experimental Protocols for Physicochemical Characterization

To ensure scientific integrity, the predicted properties must be confirmed through rigorous experimental validation. The following are step-by-step methodologies for key experiments.

Determination of Melting Point (Capillary Method)
  • Sample Preparation: Ensure the sample is finely powdered and thoroughly dried to remove any residual solvent.

  • Capillary Loading: Pack the dry sample into a capillary tube to a height of 2-3 mm.

  • Instrumentation: Place the capillary tube in a calibrated melting point apparatus.

  • Heating Profile: Use a rapid heating rate to approximate the melting point, then repeat with a fresh sample using a slower heating rate (1-2 °C/min) around the expected melting point to ensure accuracy.

  • Observation: Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid. A narrow melting range (<2 °C) is indicative of high purity.

Aqueous Solubility Determination (Shake-Flask Method)
  • Equilibrium Setup: Add an excess amount of the compound to a known volume of deionized water in a sealed flask.

  • Incubation: Agitate the flask at a constant temperature (e.g., 25 °C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge or filter the suspension to separate the undissolved solid from the saturated solution.

  • Quantification: Analyze the concentration of the compound in the clear supernatant using a validated analytical method such as HPLC-UV or LC-MS.

  • Calculation: Express the solubility in mg/mL or mol/L.

Workflow for Solubility Determination```dot

Solid-State Characterization: Beyond the Basics

For a crystalline solid, understanding its solid-state properties is critical for formulation development and ensuring batch-to-batch consistency.

Hygroscopicity

Given the presence of polar functional groups and its nature as a hydrochloride salt, 6,6-dimethyl-morpholine-3-carboxylic acid hydrochloride is likely to be hygroscopic.

Experimental Protocol: Dynamic Vapor Sorption (DVS)

  • Sample Preparation: Place a known mass of the sample in the DVS instrument.

  • Drying: Dry the sample under a stream of dry nitrogen until a stable weight is achieved.

  • Sorption/Desorption Cycle: Subject the sample to a programmed cycle of increasing and then decreasing relative humidity (RH) at a constant temperature.

  • Data Analysis: Plot the change in mass versus RH. The degree of water uptake at a given RH classifies the material's hygroscopicity.

Polymorphism

Polymorphism, the ability of a compound to exist in multiple crystalline forms, can significantly impact its physical properties, including solubility and stability.

Screening for Polymorphs:

A comprehensive polymorph screen would involve recrystallizing the compound from a diverse range of solvents and under various conditions (e.g., different temperatures, evaporation rates). Each resulting solid form should then be analyzed by techniques such as:

  • X-ray Powder Diffraction (XRPD): Provides a unique fingerprint for each crystalline form.

  • Differential Scanning Calorimetry (DSC): Can identify different polymorphs by their distinct melting points and thermal events.

  • Thermogravimetric Analysis (TGA): Determines the presence of solvates or hydrates.

Logical Relationship of Solid-State Forms

G cluster_main Polymorphic Landscape A Amorphous Form B Polymorph I (Metastable) A->B Crystallization C Polymorph II (Stable) A->C Crystallization B->C Phase Transition (Heat/Solvent)

Caption: Potential relationships between amorphous and polymorphic forms.

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the chemical structure and for quality control purposes.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Will provide detailed information about the chemical environment of each proton and carbon atom, confirming the connectivity of the molecule.

  • Infrared (IR) Spectroscopy: Will show characteristic absorption bands for the functional groups present, such as the O-H and C=O stretches of the carboxylic acid, the N-H stretch of the protonated amine, and the C-O-C stretch of the ether.

  • Mass Spectrometry (MS): Will confirm the molecular weight of the free base and provide fragmentation patterns that can further aid in structural elucidation.

Conclusion

References

  • MySkinRecipes. (n.d.). 6,6-Dimethylmorpholine-3-carboxylic acid hydrochloride. Retrieved from [Link]

  • ChemBK. (n.d.). MORPHOLINE-3-CARBOXYLIC ACID. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Structure and Stereochemistry of 6,6-Dimethyl-morpholine-3-carboxylic acid Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

6,6-Dimethyl-morpholine-3-carboxylic acid hydrochloride is a chiral heterocyclic building block of significant interest in medicinal chemistry. Its rigid, substituted morpholine scaffold makes it a valuable component in the design of novel therapeutic agents, particularly those targeting the central nervous system (CNS).[1] The morpholine ring, a saturated heterocycle containing both an amine and an ether functional group, is a privileged scaffold in drug discovery due to its ability to improve the physicochemical properties of molecules, such as solubility and metabolic stability, and to facilitate passage across the blood-brain barrier. The gem-dimethyl substitution at the 6-position introduces conformational constraints that can be exploited to enhance binding affinity and selectivity for biological targets. This guide provides a comprehensive overview of the structure, stereochemistry, synthesis, and analytical characterization of 6,6-Dimethyl-morpholine-3-carboxylic acid hydrochloride, offering insights for its effective application in research and drug development.

Molecular Structure and Physicochemical Properties

The chemical structure of 6,6-Dimethyl-morpholine-3-carboxylic acid hydrochloride is characterized by a morpholine ring with a carboxylic acid group at the 3-position and two methyl groups at the 6-position. The hydrochloride salt form enhances the compound's stability and solubility in aqueous media.[1]

Table 1: Physicochemical Properties of 6,6-Dimethyl-morpholine-3-carboxylic acid Hydrochloride

PropertyValueSource
CAS Number 1255098-60-2 (racemate)[1]
1313277-24-5 ((S)-enantiomer)
Molecular Formula C₇H₁₄ClNO₃
Molecular Weight 195.65 g/mol
Appearance Solid
Storage 2-8°C, Inert Gas[1]

Stereochemistry and Conformational Analysis

The stereochemistry of 6,6-Dimethyl-morpholine-3-carboxylic acid is defined by the chiral center at the C3 position, which gives rise to two enantiomers: (S)-6,6-Dimethyl-morpholine-3-carboxylic acid and (R)-6,6-Dimethyl-morpholine-3-carboxylic acid. The absolute configuration at C3 is crucial for the biological activity of molecules incorporating this scaffold, as stereoisomers often exhibit different pharmacological profiles.

The morpholine ring typically adopts a chair conformation, similar to cyclohexane. In the case of 6,6-Dimethyl-morpholine-3-carboxylic acid, the bulky gem-dimethyl group at the C6 position significantly influences the ring's conformational preference. This substitution pattern introduces steric hindrance that can lock the ring into a specific chair conformation, thereby reducing conformational flexibility.

The relative orientation of the carboxylic acid group at C3 can be either axial or equatorial. In a 1,3-disubstituted cyclohexane-like system, the thermodynamically more stable conformation generally places the larger substituent in the equatorial position to minimize steric interactions. Therefore, it is expected that the carboxylic acid group at C3 will preferentially occupy the equatorial position to avoid unfavorable 1,3-diaxial interactions with the axial protons on the ring. The specific conformation will, however, be influenced by the solvent and pH.

G cluster_stereochem Stereoisomers of 6,6-Dimethyl-morpholine-3-carboxylic acid cluster_conformation Conformational Preferences S-enantiomer (S)-enantiomer Racemic_mixture Racemic Mixture S-enantiomer->Racemic_mixture component of R-enantiomer (R)-enantiomer R-enantiomer->Racemic_mixture component of Chair_conformation Chair Conformation Equatorial_COOH Equatorial COOH (more stable) Chair_conformation->Equatorial_COOH preferred Axial_COOH Axial COOH (less stable) Chair_conformation->Axial_COOH possible

Caption: Stereochemical and conformational aspects of 6,6-Dimethyl-morpholine-3-carboxylic acid.

Synthesis

The synthesis of chiral morpholine-3-carboxylic acid derivatives often starts from readily available chiral precursors, such as amino acids. A plausible synthetic route to (S)-6,6-Dimethyl-morpholine-3-carboxylic acid can be envisioned starting from L-serine, as outlined in a patent for the synthesis of the non-dimethylated analog.[2][3] The key steps would involve the protection of the amino and carboxylic acid groups of L-serine, followed by the introduction of the gem-dimethyl group and subsequent cyclization to form the morpholine ring.

A potential synthetic workflow is as follows:

G L-Serine L-Serine (Starting Material) Protection Protection of -NH2 and -COOH groups L-Serine->Protection Protected_Serine Protected L-Serine Derivative Protection->Protected_Serine Gem_dimethylation Introduction of gem-dimethyl group Protected_Serine->Gem_dimethylation Dimethylated_Intermediate Key Dimethylated Intermediate Gem_dimethylation->Dimethylated_Intermediate Cyclization Intramolecular Cyclization Dimethylated_Intermediate->Cyclization Protected_Morpholine Protected (S)-6,6-dimethyl- morpholine-3-carboxylic acid Cyclization->Protected_Morpholine Deprotection Deprotection Protected_Morpholine->Deprotection Final_Product (S)-6,6-Dimethyl-morpholine-3-carboxylic acid Hydrochloride Deprotection->Final_Product

Caption: Proposed synthetic workflow for (S)-6,6-Dimethyl-morpholine-3-carboxylic acid hydrochloride.

Experimental Protocol (Hypothetical, based on related syntheses):

  • Protection of L-Serine: L-serine is first protected at the amine and carboxylic acid functionalities. For example, the amine can be protected with a Boc group and the carboxylic acid can be converted to a tert-butyl ester.[2][3]

  • Oxidation and Grignard Addition: The primary alcohol of the protected serine derivative is oxidized to an aldehyde. Subsequent reaction with a methyl Grignard reagent (CH₃MgBr) would yield a secondary alcohol. A second oxidation followed by another Grignard addition would introduce the second methyl group, forming a tertiary alcohol.

  • Cyclization: The protecting groups are selectively removed, and the molecule is induced to cyclize. This could be achieved by converting the tertiary alcohol to a leaving group (e.g., mesylate or tosylate) and subsequent intramolecular nucleophilic substitution by the deprotected amine.

  • Final Deprotection and Salt Formation: Any remaining protecting groups are removed, and the final product is isolated as the hydrochloride salt by treatment with HCl in a suitable solvent.

Spectroscopic Characterization

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts

PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)Notes
C3-H 3.5 - 4.055 - 60Methine proton adjacent to the carboxylic acid and nitrogen.
C2-H₂ 3.0 - 3.845 - 50Methylene protons adjacent to the nitrogen.
C5-H₂ 3.8 - 4.565 - 70Methylene protons adjacent to the oxygen.
C6-(CH₃)₂ 1.0 - 1.520 - 30Two singlets for the gem-dimethyl groups.
-COOH 10 - 13 (broad)170 - 180Carboxylic acid proton, exchangeable with D₂O.

Note: Predicted chemical shifts are approximate and can vary depending on the solvent and other experimental conditions.

Applications in Drug Discovery

6,6-Dimethyl-morpholine-3-carboxylic acid hydrochloride serves as a crucial intermediate in the synthesis of complex bioactive molecules.[1] The morpholine moiety is a common feature in many CNS-active drugs, and the gem-dimethyl substitution provides a level of conformational rigidity that can be advantageous for achieving high target affinity and selectivity. While specific drug candidates synthesized from this exact building block are not widely reported in publicly accessible literature, its structural motifs are present in various developmental and approved drugs. The incorporation of this scaffold can lead to compounds with improved pharmacokinetic profiles, making it an attractive building block for the development of new treatments for neurological and psychiatric disorders.

Conclusion

6,6-Dimethyl-morpholine-3-carboxylic acid hydrochloride is a valuable chiral building block with significant potential in medicinal chemistry. Its well-defined stereochemistry and conformationally constrained structure make it an ideal starting material for the synthesis of complex and potent drug candidates. A thorough understanding of its structure, stereochemistry, and synthesis is essential for its effective utilization in the design and development of next-generation therapeutics. Further research into the synthesis of specific drug candidates using this intermediate will likely highlight its importance in the field of drug discovery.

References

  • PubChemLite. (3s)-6,6-dimethyl-5-oxothiomorpholine-3-carboxylic acid. Available at: [Link]

  • MySkinRecipes. 6,6-Dimethylmorpholine-3-carboxylic acid hydrochloride. Available at: [Link]

  • MDPI. X-ray Crystal Structure and Hirshfeld Analysis of Gem-Aminals-Based Morpholine, Pyrrolidine, and Piperidine Moieties. Available at: [Link]

  • Google Patents. CN102617503A - Novel synthetic method of (S)-3-morpholinyl carboxylic acid.
  • Google Patents. CN102617503B - Novel synthetic method of (S)-3-morpholinyl carboxylic acid.
  • The Royal Society of Chemistry. Supporting Information for Stable carboxylic acid derivatized alkoxy silanes. Available at: [Link]

  • PMC. Synthesis, X-ray crystallography and antimicrobial activity of 2-cyanoguanidinophenytoin. Available at: [Link]

  • Organic Syntheses. Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl Ethyl Fumarate. Available at: [Link]

  • ResearchGate. Determination of Absolute Structure of Chiral Crystals Using Three-Wave X-ray Diffraction. Available at: [Link]

  • ResearchGate. X-ray single crystal structure of 4-(dichloromethyl)-2-(morpholin-4-yl)-3-nitrobenzo[h]quinoline (11b). Available at: [Link]

  • ResearchGate. Stereoselective Polymer-Supported Synthesis of Morpholine and Thiomorpholine-3-Carboxylic Acid Derivatives. Available at: [Link]

  • MDPI. Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives. Available at: [Link]

  • ResearchGate. Synthesis of (±)‐6,6‐[2H6]dimethyl‐11‐nor‐Δ9‐tetrahydrocannabivarin‐9‐carboxylic acid. Available at: [Link]

  • National Institutes of Health. Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives. Available at: [Link]

Sources

Solubility Profile of 6,6-Dimethyl-morpholine-3-carboxylic acid hydrochloride in Organic Solvents: A Methodological Framework

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for the Scientific Professional

Abstract: The determination of a compound's solubility is a cornerstone of chemical and pharmaceutical development, influencing everything from reaction kinetics and purification strategies to formulation and bioavailability. This guide provides a comprehensive technical framework for researchers, chemists, and drug development professionals to determine and understand the solubility of 6,6-Dimethyl-morpholine-3-carboxylic acid hydrochloride in various organic solvents. Given the absence of extensive public data for this specific molecule, this document emphasizes robust experimental design and the foundational principles governing its solubility. We present detailed protocols, explain the causality behind methodological choices, and offer a predictive analysis based on the compound's structural features.

Introduction and Strategic Importance

6,6-Dimethyl-morpholine-3-carboxylic acid hydrochloride is a heterocyclic compound incorporating a morpholine scaffold, a structure prevalent in medicinal chemistry. Understanding its solubility is not merely an academic exercise; it is a critical prerequisite for its practical application. In drug discovery, poor solubility can lead to unreliable results in biological assays and significant challenges in developing a viable dosage form.[1][2] For synthetic chemists, solubility dictates the choice of solvents for reactions, crystallization, and chromatography.

This guide is structured to empower the laboratory scientist to:

  • Predict solubility behavior based on molecular structure and solvent properties.

  • Execute a reliable experimental protocol to quantify thermodynamic solubility.

  • Interpret the resulting data within a sound theoretical context.

Molecular Structure Analysis and Predicted Solubility Behavior

The solubility of a solute in a given solvent is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between solute and solvent molecules. The structure of 6,6-Dimethyl-morpholine-3-carboxylic acid hydrochloride offers several key features that dictate its interactions:

  • Ionic Character: As a hydrochloride salt, the molecule is ionic. This suggests strong interactions with polar solvents capable of solvating the charged species (the protonated morpholine nitrogen and the chloride anion).

  • Polar Functional Groups: The presence of a carboxylic acid (-COOH) and the ether oxygen and tertiary amine nitrogen within the morpholine ring make the molecule highly polar. The carboxylic acid can act as both a hydrogen bond donor and acceptor, while the morpholine heteroatoms are hydrogen bond acceptors.

  • Nonpolar Regions: The gem-dimethyl group on the morpholine ring and the aliphatic backbone introduce lipophilic character, which may contribute to solubility in less polar environments, although this effect is likely overshadowed by the polar and ionic groups.

Predicted Solubility Trends:

  • High Solubility: Expected in polar protic solvents like methanol, ethanol, and water. These solvents can engage in strong hydrogen bonding and effectively solvate the ionic salt.

  • Moderate to High Solubility: Expected in polar aprotic solvents such as DMSO (dimethyl sulfoxide) and DMF (dimethylformamide). These solvents have large dipole moments and can solvate the cation, although they cannot act as hydrogen bond donors to the chloride anion as effectively as protic solvents.

  • Low to Negligible Solubility: Expected in nonpolar solvents like hexane, toluene, and diethyl ether. The energy required to break the strong ionic and polar interactions of the solute crystal lattice would not be compensated by the weak van der Waals forces established with nonpolar solvent molecules.

The formation of a hydrochloride salt is a common strategy to enhance aqueous solubility. However, in organic media, its effect can be complex. In the presence of other chloride sources, the common ion effect can suppress solubility.[3][4]

Experimental Determination of Thermodynamic Solubility

For accurate and reproducible solubility data, the Shake-Flask Method is considered the gold standard.[5][6] It is designed to measure equilibrium (or thermodynamic) solubility, which represents the stable, saturated concentration of a solute at a given temperature.

Rationale for Method Selection

The shake-flask method is chosen over kinetic or high-throughput screening methods (like nephelometry) because it provides the true equilibrium solubility value.[7] Kinetic methods often rely on the precipitation of a compound from a DMSO stock solution and can overestimate solubility by generating supersaturated solutions.[5] For foundational chemical characterization, the thermodynamic value is indispensable.

Detailed Experimental Protocol: Shake-Flask Method

This protocol is designed as a self-validating system to ensure data integrity.

Materials and Equipment:

  • 6,6-Dimethyl-morpholine-3-carboxylic acid hydrochloride (solid)

  • Selected organic solvents (analytical grade or higher)

  • 4 mL glass vials with PTFE-lined screw caps

  • Thermostatic shaker/incubator

  • Analytical balance (± 0.01 mg)

  • Calibrated pipettes

  • Centrifuge

  • Syringes and solvent-compatible 0.22 µm syringe filters (e.g., PTFE, nylon)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

  • Volumetric flasks for standard preparation

Workflow Diagram:

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification prep1 Add excess solid compound to vial prep2 Add precise volume of solvent prep1->prep2 equil1 Seal vial and place in thermostatic shaker (e.g., 25°C, 24-48h) prep2->equil1 sep1 Centrifuge to pellet undissolved solid equil1->sep1 sep2 Filter supernatant (0.22 µm syringe filter) sep1->sep2 quant1 Prepare serial dilution of filtered sample sep2->quant1 quant2 Analyze by validated HPLC or UV-Vis method quant1->quant2 quant3 Calculate concentration using calibration curve quant2->quant3

Caption: Workflow for the Shake-Flask Solubility Determination.

Step-by-Step Procedure:

  • Preparation of Vials: To a series of glass vials, add an excess amount of 6,6-Dimethyl-morpholine-3-carboxylic acid hydrochloride. "Excess" is critical; there must be visible solid remaining at the end of the experiment to ensure saturation. A starting point is ~10-20 mg.

  • Solvent Addition: Accurately dispense a known volume (e.g., 2.0 mL) of the desired organic solvent into each vial.

  • Equilibration: Tightly cap the vials and place them in a thermostatic shaker set to a constant temperature (e.g., 25.0 ± 0.5 °C). Agitate the samples for a sufficient period to reach equilibrium. A minimum of 24 hours is recommended, but 48 or 72 hours may be necessary.

    • Expertise Insight: To validate the equilibration time, you can measure the concentration at multiple time points (e.g., 24h and 48h). Equilibrium is reached when the concentration no longer increases.[8]

  • Phase Separation: After equilibration, let the vials stand to allow the excess solid to settle. To ensure a particle-free sample for analysis, use one of the following methods:

    • Centrifugation: Centrifuge the vials at high speed (e.g., 10,000 rpm for 10 minutes). Carefully pipette the clear supernatant for analysis.

    • Filtration: Directly filter the supernatant using a syringe fitted with a chemical-resistant 0.22 µm filter. Discard the first ~200 µL to saturate the filter and avoid adsorption effects.

  • Quantification: Determine the concentration of the dissolved compound in the supernatant using a pre-validated analytical method like HPLC-UV.

    • Prepare a stock solution of the compound in the test solvent of a known concentration.

    • Create a multi-point calibration curve (minimum 5 points) by making serial dilutions of the stock solution.

    • Dilute the saturated supernatant sample to fall within the linear range of the calibration curve.

    • Calculate the concentration in the original sample, accounting for the dilution factor.

  • Data Reporting: Report the solubility in g/L or mg/mL at the specified temperature. The experiment should be performed in triplicate for each solvent to ensure statistical validity.

Factors Influencing Solubility and Data Interpretation

Understanding the factors that control solubility is key to interpreting experimental data and troubleshooting issues.

Solvent Physicochemical Properties

The interplay between the solute and solvent determines the extent of dissolution. Key solvent properties are summarized below.

Table 1: Properties of Representative Organic Solvents [9]

Solvent Class Polarity Index Dielectric Constant (20°C) Hydrogen Bonding Predicted Solubility
Methanol Polar Protic 5.1 32.7 Donor & Acceptor High
Ethanol Polar Protic 4.3 24.5 Donor & Acceptor High
Acetonitrile Polar Aprotic 5.8 37.5 Acceptor Only Moderate
DMSO Polar Aprotic 7.2 47.0 Acceptor Only High
Acetone Polar Aprotic 5.1 20.7 Acceptor Only Moderate-Low
Dichloromethane Nonpolar 3.1 9.1 Weak Acceptor Low
Toluene Nonpolar 2.4 2.4 None Very Low

| n-Hexane | Nonpolar | 0.1 | 1.9 | None | Negligible |

Causality: The high dielectric constant of solvents like DMSO and methanol helps to stabilize the separated ions of the hydrochloride salt, favoring dissolution. The ability of protic solvents to donate hydrogen bonds provides specific, strong interactions with the chloride anion and the carboxylic acid group, further enhancing solubility.

Conceptual Framework of Solute-Solvent Interactions

G cluster_solvents Organic Solvents substance 6,6-Dimethyl-morpholine-3-carboxylic acid HCl Ionic (HCl Salt) Polar (COOH, Morpholine) Nonpolar (gem-Dimethyl) protic Polar Protic (Methanol) H-Bond Donor/Acceptor High Dielectric Constant substance:groups->protic:props Strong Interaction (High Solubility) aprotic Polar Aprotic (DMSO) H-Bond Acceptor High Dipole Moment substance:groups->aprotic:props Good Interaction (Moderate-High Solubility) nonpolar Nonpolar (Hexane) van der Waals forces only substance:groups->nonpolar:props Weak Interaction (Low Solubility)

Caption: Relationship between compound features and solvent properties.

Temperature

For most solid solutes, solubility is an endothermic process, and thus solubility increases with temperature. However, this relationship must be determined empirically. Measuring solubility at different temperatures (e.g., 4°C, 25°C, and 37°C) can provide a more complete profile relevant to storage and physiological conditions.[10]

Data Summary and Conclusion

The following table should be used to compile experimentally determined data, providing a clear and comparative overview.

Table 2: Experimental Solubility Data for 6,6-Dimethyl-morpholine-3-carboxylic acid hydrochloride

Solvent Temperature (°C) Mean Solubility (mg/mL) Standard Deviation Observations
e.g., Methanol 25.0 [Experimental Value] [± Value] e.g., Dissolves readily
e.g., Acetonitrile 25.0 [Experimental Value] [± Value] e.g., Forms slurry
e.g., Toluene 25.0 [Experimental Value] [± Value] e.g., Insoluble solid

| ... | | | | |

This guide provides a robust, scientifically-grounded methodology for determining the solubility of 6,6-Dimethyl-morpholine-3-carboxylic acid hydrochloride in organic solvents. By combining a predictive analysis based on molecular structure with the gold-standard shake-flask experimental protocol, researchers can generate reliable and accurate data. This information is fundamental for the rational design of synthetic processes, purification schemes, and formulation strategies, thereby accelerating research and development timelines. The emphasis on a self-validating protocol ensures that the generated data is trustworthy and reproducible, forming a solid foundation for subsequent scientific endeavors.

References

  • Rheolution Inc. (n.d.). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Retrieved from [Link]

  • Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from [Link]

  • Martinez, M. N., et al. (2024). High-throughput nephelometry methodology for qualitative determination of aqueous solubility of chemical libraries. SLAS Discovery, 29(3), 100149.
  • BMG LABTECH. (n.d.). A fully automated kinetic solubility screen in 384-well plate format using nephelometry. Retrieved from [Link]

  • Cole, T., & Fortaner Torrent, S. (2023). Solubility Determination of Chemicals by Nephelometry.
  • Protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Determination of aqueous solubility by heating and equilibration: A technical note. Retrieved from [Link]

  • SciSpace. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. Retrieved from [Link]

  • SlideShare. (n.d.). solubility experimental methods.pptx. Retrieved from [Link]

  • Chinese Pharmaceutical Journal. (2016). Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. Retrieved from [Link]

  • Research Journal of Pharmaceutical Dosage Forms and Technology. (n.d.). Drug Dissolution Enhancement by Salt Formation. Retrieved from [Link]

  • PubMed. (n.d.). Precaution on use of hydrochloride salts in pharmaceutical formulation. Retrieved from [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727.
  • ResearchGate. (2016). Investigation of Solubility and Dissolution of a Free Base and Two Different Salt Forms as a Function of pH. Retrieved from [Link]

Sources

An In-depth Technical Guide to 6,6-Dimethyl-morpholine-3-carboxylic acid hydrochloride: Sourcing, Synthesis, and Application in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The morpholine scaffold is a cornerstone in modern medicinal chemistry, recognized for its ability to impart favorable physicochemical and pharmacokinetic properties to drug candidates.[1][2] Among the vast array of morpholine-based building blocks, 6,6-Dimethyl-morpholine-3-carboxylic acid hydrochloride has emerged as a compound of significant interest, particularly in the development of therapeutics targeting the central nervous system (CNS).[2][3] This in-depth technical guide provides a comprehensive overview of its suppliers, pricing, synthesis, and quality control, offering a critical resource for researchers and drug development professionals seeking to leverage this valuable molecule.

Sourcing and Procurement: Identifying Suppliers and Navigating Pricing

Acquiring 6,6-Dimethyl-morpholine-3-carboxylic acid hydrochloride requires careful consideration of its stereochemistry, as both the chiral (S)-enantiomer and the racemic mixture are commercially available, each with distinct CAS numbers and applications.

Key Suppliers

A number of chemical suppliers offer 6,6-Dimethyl-morpholine-3-carboxylic acid hydrochloride, primarily for research and development purposes. Notable suppliers include:

  • For the (S)-enantiomer (CAS: 1313277-24-5):

    • Sigma-Aldrich

    • Fisher Scientific[4]

    • Ambeed, Inc. (available through Sigma-Aldrich)

  • For the racemic form (CAS: 1255098-60-2):

    • King-Pharm[1]

It is advisable to contact these suppliers directly to inquire about the availability of bulk quantities and to obtain certificates of analysis to ensure the material meets the required specifications for your research.

Pricing Landscape

The cost of 6,6-Dimethyl-morpholine-3-carboxylic acid hydrochloride can vary significantly based on the stereoisomer, quantity, and supplier. The (S)-enantiomer, being a single stereoisomer, is generally more expensive due to the additional steps required for its chiral synthesis or resolution.

Table 1: Representative Pricing for (S)-6,6-Dimethyl-morpholine-3-carboxylic acid hydrochloride (CAS: 1313277-24-5)

QuantityPrice (USD)Supplier
100 mg$226.55Sigma-Aldrich
250 mg$382.95Sigma-Aldrich
1 g$1,033.85Sigma-Aldrich
5 g$3,832.95Sigma-Aldrich

Note: Prices are subject to change and may not include shipping and handling fees. It is recommended to request a formal quote from the supplier for the most up-to-date pricing.

For researchers requiring larger, multi-gram to kilogram quantities, it is imperative to engage with suppliers who specialize in bulk chemical manufacturing. While online catalog prices for small quantities are readily available, bulk pricing is typically not advertised and requires direct negotiation with the manufacturers.

The Strategic Importance of the Morpholine Moiety in Drug Design

The morpholine ring is considered a "privileged structure" in medicinal chemistry, meaning it is a molecular scaffold that is capable of binding to multiple biological targets.[1] Its incorporation into drug candidates can offer several advantages:

  • Improved Physicochemical Properties: The presence of the oxygen atom in the morpholine ring can enhance the aqueous solubility of a compound, which is often a critical factor for oral bioavailability.[2]

  • Enhanced Pharmacokinetics: The morpholine moiety can positively influence a drug's absorption, distribution, metabolism, and excretion (ADME) profile. For instance, it can improve metabolic stability and permeability across biological membranes, including the blood-brain barrier (BBB).[2][5]

  • Modulation of Biological Activity: The rigid, chair-like conformation of the morpholine ring can help to orient other functional groups on the molecule in a way that optimizes their interaction with a biological target, thereby increasing potency and selectivity.[2]

The 6,6-dimethyl substitution on the morpholine ring can further enhance metabolic stability by blocking potential sites of oxidation. This structural feature can be particularly advantageous in the design of long-acting pharmaceuticals.

Synthesis and Manufacturing: A Look into the Chemistry

While specific, detailed industrial synthesis protocols for 6,6-Dimethyl-morpholine-3-carboxylic acid hydrochloride are often proprietary, the general principles of morpholine synthesis can be understood from the scientific literature. A plausible retrosynthetic analysis suggests that the target molecule can be constructed from simpler, readily available starting materials.

A potential synthetic route for a related compound, (S)-3-morpholinyl carboxylic acid, is outlined in a patent, which starts from the amino acid L-serine.[6] This process involves several key steps, including esterification, N-acylation, cyclization, and reduction.

cluster_synthesis Conceptual Synthesis Workflow Start L-Serine Step1 Esterification Start->Step1 Step2 N-Chloroacetylation Step1->Step2 Step3 Cyclization Step2->Step3 Step4 Reduction Step3->Step4 Step5 Deprotection/Salt Formation Step4->Step5 End (S)-Morpholine-3-carboxylic acid hydrochloride Step5->End

Caption: A conceptual workflow for the synthesis of a morpholine-3-carboxylic acid derivative.

This generalized pathway highlights the key transformations that would be necessary to construct the morpholine core and introduce the desired functional groups. The synthesis of the 6,6-dimethyl analog would likely involve a starting material that already contains the gem-dimethyl group or a strategy to introduce it at an appropriate stage.

Quality Control and Analytical Methods: Ensuring Purity and Identity

For any research or drug development application, rigorous quality control of the starting materials is paramount. The analysis of 6,6-Dimethyl-morpholine-3-carboxylic acid hydrochloride should focus on confirming its identity, purity, and, in the case of the (S)-enantiomer, its chiral integrity.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules.

  • ¹H NMR: The proton NMR spectrum will provide information on the number and types of protons present in the molecule and their connectivity. Key signals to expect would be those corresponding to the methyl groups, the methylene protons on the morpholine ring, and the proton at the C3 position.

  • ¹³C NMR: The carbon NMR spectrum will show signals for each unique carbon atom in the molecule, confirming the carbon skeleton.

While a publicly available, fully assigned NMR spectrum for this specific compound is not readily found, general chemical shift ranges for morpholine derivatives are well-documented.[7][8]

Table 2: Expected ¹H and ¹³C NMR Chemical Shift Ranges for Morpholine Derivatives

Functional Group¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
C-CH₃~1.0 - 1.5~20 - 30
N-CH₂~2.5 - 3.5~45 - 55
O-CH₂~3.5 - 4.5~65 - 75
C-COOHVariable (broad)~170 - 180

Note: These are approximate ranges and can be influenced by the solvent and other substituents.

Chiral Purity Analysis

For the (S)-enantiomer, determining the enantiomeric excess (ee) is critical. High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the most common and reliable method for this analysis.[9][10]

Experimental Protocol: Chiral HPLC Method Development

  • Column Selection: A variety of CSPs are commercially available, often based on polysaccharides (e.g., cellulose or amylose derivatives) or proteins. The selection of the appropriate column is often empirical and may require screening several different columns.

  • Mobile Phase Selection: A typical mobile phase for chiral separations on polysaccharide-based columns is a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol). The ratio of these solvents is a critical parameter for optimizing the separation.

  • Method Optimization: Once a column and mobile phase system that shows some separation of the enantiomers is identified, the method can be optimized by adjusting the mobile phase composition, flow rate, and column temperature to achieve baseline resolution.

  • Detection: Detection is typically performed using a UV detector at a wavelength where the compound absorbs.

cluster_hplc Chiral HPLC Workflow Sample Dissolve sample in mobile phase Inject Inject onto Chiral HPLC Column Sample->Inject Separate Separation of Enantiomers Inject->Separate Detect UV Detection Separate->Detect Analyze Data Analysis (Determine ee) Detect->Analyze

Caption: A typical workflow for the analysis of chiral purity by HPLC.

Applications in Drug Discovery and Development

The unique structural features of 6,6-Dimethyl-morpholine-3-carboxylic acid make it a valuable building block for the synthesis of complex molecules with therapeutic potential. Its primary application lies in its use as a scaffold to which other pharmacophoric groups can be attached.

The morpholine moiety is frequently found in drugs targeting the CNS, where its ability to improve BBB permeability is a significant advantage.[2][3] For example, morpholine analogs have been investigated for their potential in treating neurodegenerative diseases, mood disorders, and pain.[2][3] The carboxylic acid functional group provides a convenient handle for further chemical modifications, such as amide bond formation, allowing for the facile incorporation of this scaffold into a wide range of molecular architectures.

Conclusion

6,6-Dimethyl-morpholine-3-carboxylic acid hydrochloride is a valuable and versatile building block for medicinal chemists and drug development professionals. Its strategic use can lead to the development of drug candidates with improved physicochemical and pharmacokinetic properties. This guide has provided a comprehensive overview of the key technical aspects related to this compound, from sourcing and pricing to synthesis and quality control. By understanding these fundamental principles, researchers can more effectively utilize this important scaffold in their drug discovery efforts.

References

  • ScienceOpen. Supporting Information. [Link][7]

  • ResearchGate. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. [Link][5]

  • Pharmacy Formulas. Morpholine derivatives as potential agents for neurological manifestations of nervous system diseases. [Link]

  • PubMed. Occurrence of Morpholine in Central Nervous System Drug Discovery. [Link][2]

  • Taylor & Francis Online. Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. [Link]

  • National Center for Biotechnology Information. Occurrence of Morpholine in Central Nervous System Drug Discovery. [Link][3]

  • PubMed. Subchronic inhalation toxicity of morpholine in rats. [Link]

  • Google Patents.
  • The Royal Society of Chemistry. Electronic Supplementary Information Solvent-promoted Catalyst-free N-Formylation of Amines Using Carbon Dioxide under Ambient. [Link]

  • Google Patents.
  • ResearchGate. Acute Toxicologic Evaluation of Morpholine, 4-(2-Benzothiazolyl Thio). [Link]

  • E3S Web of Conferences. Synthesis and SAR of morpholine and its derivatives: A review update. [Link]

  • Google Patents.
  • ChemRxiv. Green Synthesis of Morpholines via Selective Monoalkylation of Amines. [Link]

  • Google Patents. CN102617503A - Novel synthetic method of (S)-3-morpholinyl carboxylic acid. [6]

  • Google Patents.
  • ACS Publications. NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. [Link]

  • LCGC International. A Strategy for Developing HPLC Methods for Chiral Drugs. [Link][9]

  • Phenomenex. Chiral HPLC Separations. [Link][10]

  • Journal of Pharmaceutical and Biomedical Analysis. CHIRAL DRUG ANALYSIS AND THEIR APPLICATION Review Article. [Link]

  • ResearchGate. HPLC Separation of Enantiomers of Some Chiral Carboxylic Acid Derivatives Using Polysaccharide-Based Chiral Columns and Polar Organic Mobile Phases. [Link]

  • International Laboratory USA. 4-BOC-6,6-DIMETHYL-MORPHOLINE-3-CARBOXYLIC ACID. [Link]

  • SpringerLink. Chiral Separation by HPLC Using the Ligand-Exchange Principle. [Link]

  • National Center for Biotechnology Information. Expanding Complex Morpholines Using Systematic Chemical Diversity. [Link]

  • KGROUP. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. [Link]

Sources

Navigating the Terrain of a Novel Morpholine Derivative: A Technical Guide to the Safe Handling of 6,6-Dimethyl-morpholine-3-carboxylic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The morpholine scaffold is a cornerstone in medicinal chemistry, appearing in a wide array of approved drugs and clinical candidates.[1][2] As novel derivatives are synthesized and evaluated, a thorough understanding of their chemical properties and toxicological profiles is paramount for ensuring laboratory safety and the integrity of research. This guide provides a comprehensive overview of the safe handling, storage, and emergency procedures for 6,6-Dimethyl-morpholine-3-carboxylic acid hydrochloride, a compound of interest in drug discovery and development.

Section 1: Chemical & Physical Identity

6,6-Dimethyl-morpholine-3-carboxylic acid hydrochloride is a solid, white to off-white crystalline powder.[3] Its chemical structure incorporates a morpholine ring, a common heterocyclic motif in pharmaceuticals, with dimethyl substitution at the 6-position and a carboxylic acid at the 3-position, supplied as a hydrochloride salt.

PropertyValueSource
CAS Number 1313277-24-5Sigma-Aldrich[3]
Molecular Formula C₇H₁₄ClNO₃Sigma-Aldrich[3]
Physical Form SolidSigma-Aldrich[3]
Purity 97%Sigma-Aldrich[3]
Storage Temperature Room Temperature, Inert AtmosphereSigma-Aldrich[3]

A key feature of this molecule is the presence of both an amine and an ether functional group within the morpholine ring. The ether oxygen can influence the electron density of the nitrogen atom, affecting its basicity and nucleophilicity compared to simpler secondary amines.[4]

Section 2: Hazard Identification and Toxicological Profile

GHS Hazard Statements for (S)-6,6-Dimethylmorpholine-3-carboxylic acid hydrochloride: [3]

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Based on these classifications, the primary hazards are associated with acute toxicity upon ingestion and irritation of the skin, eyes, and respiratory tract.

Inference from Structurally Related Compounds:

The Safety Data Sheet for cis-2,6-dimethylmorpholine, which lacks the carboxylic acid and hydrochloride moieties, indicates that it is a flammable liquid and vapor, harmful in contact with skin, and causes severe skin burns and eye damage.[5][6] While 6,6-Dimethyl-morpholine-3-carboxylic acid hydrochloride is a solid, the inherent reactivity of the morpholine ring suggests that caution should be exercised.

Long-term exposure to morpholine has been studied, and while it is not classifiable as to its carcinogenicity to humans (Group 3), there is a potential for conversion to the carcinogenic compound N-nitrosomorpholine.[7] This is a critical consideration for any research involving morpholine derivatives, particularly under conditions that might favor nitrosation.

Section 3: Safe Handling and Storage Protocols

A proactive and informed approach to handling and storage is essential to minimize risk. The following protocols are based on the known hazards and best practices in a laboratory setting.

Engineering Controls

All handling of 6,6-Dimethyl-morpholine-3-carboxylic acid hydrochloride powder should be conducted in a certified chemical fume hood to prevent inhalation of dust particles.[5] The work area should be well-ventilated.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against exposure.

PPE ComponentSpecificationRationale
Eye Protection Safety glasses with side-shields or goggles.Protects against splashes and airborne particles causing serious eye irritation.[5]
Hand Protection Chemically resistant gloves (e.g., nitrile).Prevents skin contact, which can cause irritation.[5]
Body Protection Laboratory coat.Protects against accidental spills and contamination of personal clothing.[5]
Respiratory Protection Not typically required when handled in a fume hood.If weighing or transferring large quantities outside of a fume hood, a NIOSH-approved respirator may be necessary.[5][6]
Hygiene Practices
  • Wash hands thoroughly after handling the compound.[5]

  • Do not eat, drink, or smoke in the laboratory.[5]

  • Remove contaminated clothing and wash it before reuse.[5]

Storage

Store 6,6-Dimethyl-morpholine-3-carboxylic acid hydrochloride in a tightly closed container in a dry, well-ventilated area at room temperature under an inert atmosphere.[3] Keep away from strong oxidizing agents and strong acids.[5]

Section 4: Exposure Controls and Emergency Procedures

Rapid and appropriate responses to accidental exposure are critical.

First-Aid Measures
  • If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[5]

  • In Case of Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.[5]

  • In Case of Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[5]

  • If Swallowed: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5]

Accidental Release Measures

In the event of a spill, follow these steps:

  • Evacuate: Clear the area of all personnel.

  • Ventilate: Ensure adequate ventilation.

  • Contain: Wearing appropriate PPE, carefully sweep up the solid material, avoiding dust generation.

  • Collect: Place the spilled material into a suitable, labeled container for disposal.

  • Clean: Clean the spill area with a suitable solvent (e.g., water), and collect the cleaning solution for disposal.

  • Dispose: Dispose of the waste in accordance with local, state, and federal regulations.

Section 5: Experimental Workflows

Weighing and Solution Preparation

Caption: Workflow for weighing and preparing solutions of 6,6-Dimethyl-morpholine-3-carboxylic acid hydrochloride.

Spill Response Decision Tree

Spill_Response Spill Spill Occurs Assess Assess Spill Size and Location Spill->Assess SmallSpill Small Spill (<1g) in Fume Hood? Assess->SmallSpill LargeSpill Large Spill (>1g) or Outside Hood? Assess->LargeSpill SmallSpill->LargeSpill No CleanUp Clean Up with Spill Kit (Wearing Full PPE) SmallSpill->CleanUp Yes Evacuate Evacuate Area LargeSpill->Evacuate Yes Notify Notify Lab Supervisor / EHS Evacuate->Notify Secure Secure Area and Wait for Hazmat Notify->Secure

Caption: Decision tree for responding to a spill of 6,6-Dimethyl-morpholine-3-carboxylic acid hydrochloride.

Section 6: Disposal Considerations

All waste materials, including the compound itself, contaminated materials, and cleaning solutions, must be disposed of as hazardous chemical waste. Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of down the drain.

Conclusion

While 6,6-Dimethyl-morpholine-3-carboxylic acid hydrochloride presents manageable hazards, a thorough understanding of its potential risks and strict adherence to safety protocols are essential for its safe use in a research setting. By implementing the engineering controls, personal protective equipment, and handling procedures outlined in this guide, researchers can minimize their risk of exposure and ensure a safe laboratory environment for the advancement of science.

References

  • Cis-2,6-Dimethylmorpholine Safety Data Sheet - Jubilant Ingrevia. (URL: [Link])

  • Method for purifying cis-2, 6-dimethyl morpholine - Google P
  • Morpholine (HSG 92, 1995) - Inchem.org. (URL: [Link])

  • SAFETY DATA SHEET: Morpholine - Carl ROTH. (URL: [Link])

  • A review on pharmacological profile of Morpholine derivatives - ResearchGate. (URL: [Link])

  • Morpholines | AMERICAN ELEMENTS®. (URL: [Link])

  • β-DIMETHYLAMINOPROPIOPHENONE HYDROCHLORIDE - Organic Syntheses Procedure. (URL: [Link])

  • Morpholine - SAFETY DATA SHEET. (URL: [Link])

  • Morpholine - Some Organic Solvents, Resin Monomers and Related Compounds, Pigments and Occupational Exposures in Paint Manufacture and Painting - NCBI. (URL: [Link])

  • An updated review on morpholine derivatives with their pharmacological actions | International journal of health sciences - ScienceScholar. (URL: [Link])

Sources

The Versatile Scaffold: A Technical Guide to the Biological Activity of Substituted Morpholine Carboxylic Acids

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Introduction: The Morpholine Moiety in Medicinal Chemistry

The morpholine ring, a six-membered saturated heterocycle containing both an oxygen and a nitrogen atom, is a privileged scaffold in modern medicinal chemistry. Its unique physicochemical properties, including improved aqueous solubility, metabolic stability, and the ability to form hydrogen bonds, make it an attractive component in the design of novel therapeutic agents.[1][2] The introduction of a carboxylic acid functionality, either directly on the morpholine ring or on a substituent, further enhances the potential for targeted biological activity by providing an additional site for interaction with biological macromolecules and influencing pharmacokinetic profiles. This technical guide provides an in-depth exploration of the synthesis, biological activities, and structure-activity relationships (SAR) of substituted morpholine carboxylic acids, offering valuable insights for researchers in drug discovery and development.

I. Synthetic Strategies for Substituted Morpholine Carboxylic Acids

The synthesis of substituted morpholine carboxylic acids can be approached through various routes, depending on the desired substitution pattern. Key strategies include the cyclization of amino alcohols and the modification of pre-formed morpholine scaffolds.

A. Synthesis of C-Substituted Morpholine Carboxylic Acids

A common strategy for synthesizing C-substituted morpholine-2-carboxylic acids involves the use of amino acid precursors. For instance, (S)-N-BOC-morpholine-2-carboxylic acid can be synthesized from epichlorohydrin in a process that does not require chromatography, making it highly efficient for large-scale production.[3]

A diastereoselective protocol for the synthesis of 2,3-disubstituted-6-methoxy-morpholine-2-carboxylic acid derivatives has also been developed. This method utilizes a key condensation reaction between 5,6-diethoxy-5,6-dimethyl-1,4-dioxan-2-one and an appropriate imine to control the stereochemistry at the C2 and C3 positions.[3]

Experimental Protocol: Synthesis of (S)-N-BOC-morpholine-2-carboxylic acid [3]

This protocol outlines a concise, chromatography-free synthesis from epichlorohydrin.

Step 1: Ring opening of epichlorohydrin

  • (S)-epichlorohydrin is reacted with a suitable amine nucleophile to open the epoxide ring.

Step 2: Cyclization

  • The resulting amino alcohol is then subjected to cyclization conditions to form the morpholine ring.

Step 3: Introduction of the carboxylic acid group

  • The hydroxymethyl group at the 2-position is oxidized to a carboxylic acid using a suitable oxidizing agent (e.g., TEMPO/bleach).

Step 4: N-BOC Protection

  • The nitrogen of the morpholine ring is protected with a di-tert-butyl dicarbonate (Boc) group to yield the final product.

B. Synthesis of N-Substituted Morpholine Carboxylic Acid Derivatives

N-substitution allows for the introduction of a wide variety of functional groups that can modulate the biological activity of the morpholine carboxylic acid scaffold. A general approach involves the reaction of a morpholine carboxylic acid ester with an appropriate alkylating or arylating agent, followed by ester hydrolysis.

Experimental Protocol: General Synthesis of N-Aryl Morpholine-2-carboxylic Acids

Step 1: N-Arylation

  • To a solution of morpholine-2-carboxylic acid ethyl ester in a suitable solvent (e.g., DMF), add an aryl halide (e.g., aryl bromide) and a palladium catalyst (e.g., Pd2(dba)3) with a suitable ligand (e.g., BINAP).

  • Add a base (e.g., NaOtBu) and heat the reaction mixture until the starting material is consumed (monitored by TLC or LC-MS).

  • After cooling, the reaction is worked up by extraction and purified by column chromatography.

Step 2: Ester Hydrolysis

  • The N-aryl morpholine-2-carboxylic acid ethyl ester is dissolved in a mixture of THF and water.

  • Lithium hydroxide (LiOH) is added, and the mixture is stirred at room temperature until the ester is fully hydrolyzed.

  • The reaction is then acidified with a dilute acid (e.g., 1N HCl) and the product is extracted with an organic solvent.

  • The organic layer is dried and concentrated to yield the N-aryl morpholine-2-carboxylic acid.

II. Anticancer Activity of Substituted Morpholine Carboxylic Acids

Substituted morpholine carboxylic acids have emerged as a promising class of compounds with significant anticancer potential. Their mechanism of action often involves the inhibition of key enzymes and signaling pathways implicated in tumor growth and survival.

A. Structure-Activity Relationship (SAR) Insights

SAR studies have revealed that the nature and position of substituents on both the morpholine and the carboxylic acid-bearing moiety play a crucial role in determining the anticancer potency and selectivity. For instance, in a series of 2-aryl-quinazolin-4-yl aminobenzoic acid derivatives, the position of the carboxylic acid group on the anilino motif significantly influenced their inhibitory activity against cancer-associated carbonic anhydrase isoforms IX and XII.[4]

The introduction of bulky aryl groups at the C-2 position of 6-diethylaminoquinazolinones, which can be considered derivatives of anthranilic acid, has been shown to enhance cytotoxicity against various cancer cell lines, with some compounds exhibiting IC50 values in the nanomolar range.[5]

B. Molecular Targets and Mechanisms of Action

The anticancer activity of morpholine carboxylic acid derivatives has been attributed to the inhibition of various molecular targets, including:

  • Kinases: The morpholine moiety is a well-known pharmacophore for kinase inhibitors.[6] Substituted morpholines have been shown to target kinases involved in cell proliferation and survival pathways.

  • Carbonic Anhydrases: As mentioned, certain quinazoline carboxylic acid derivatives bearing a morpholine substituent act as inhibitors of tumor-associated carbonic anhydrase isoforms, which are involved in regulating tumor pH and promoting cancer cell survival.[4]

  • Topoisomerases: Some 2-aryl-6-diethylaminoquinazolinones have been suggested to exert their anticancer effects by inhibiting topoisomerase I.[5]

Table 1: Anticancer Activity of Selected Substituted Morpholine Carboxylic Acid Derivatives

Compound ClassCancer Cell LineIC50 (µM)Reference
2-Aryl-6-diethylaminoquinazolinoneKB, Hep-G2, LU-1, MCF-70.02 - 0.08[5]
2-Aryl-quinazolin-4-yl aminobenzoic acidVarious-[4]

Visualization 1: General Structure of Anticancer Morpholine Carboxylic Acid Derivatives

G cluster_0 Morpholine Carboxylic Acid Scaffold cluster_1 Substituents cluster_2 Biological Target Scaffold Morpholine Ring + Carboxylic Acid R1 Aryl/Heteroaryl Group (e.g., at C-2) Scaffold->R1 Substitution R2 Aryl/Alkyl Group (e.g., at N-4) Scaffold->R2 Substitution Target Kinase / Carbonic Anhydrase / Topoisomerase Scaffold->Target Inhibition

Caption: Relationship between the morpholine carboxylic acid scaffold, its substituents, and biological targets in cancer.

Experimental Protocol: MTT Assay for Cytotoxicity Screening [1][7][8]

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

1. Cell Seeding:

  • Seed cancer cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium.

  • Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

2. Compound Treatment:

  • Prepare serial dilutions of the test compounds in culture medium.

  • Replace the medium in the wells with 100 µL of the medium containing the test compounds at various concentrations.

  • Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

  • Incubate for 24 or 48 hours.

3. MTT Addition and Incubation:

  • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubate for 4 hours at 37°C in the dark.

4. Formazan Solubilization:

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Gently shake the plate for 10 minutes.

5. Absorbance Measurement:

  • Measure the absorbance at 570 nm using a microplate reader.

6. Data Analysis:

  • Calculate the percentage of cell viability relative to the vehicle control.

  • Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

III. Antimicrobial Activity of Substituted Morpholine Carboxylic Acids

The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. Substituted morpholine carboxylic acids and their derivatives have demonstrated promising activity against a range of bacteria and fungi.

A. Structure-Activity Relationship (SAR) Insights

The antimicrobial efficacy of these compounds is highly dependent on their structural features. For example, in a series of morpholine derivatives containing an azole nucleus, the presence of different heterocyclic moieties significantly impacted their activity against various microorganisms.[9] The length of an alkyl chain in bis-morpholine triazine quaternary ammonium salts was also shown to be a critical determinant of their antibacterial activity.[1]

B. Spectrum of Activity

Substituted morpholine carboxylic acid derivatives have shown activity against both Gram-positive and Gram-negative bacteria, as well as fungi. For instance, certain morpholine derivatives have exhibited inhibitory action against Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, Candida albicans, and Saccharomyces cerevisiae.[9]

Table 2: Antimicrobial Activity of Selected Substituted Morpholine Carboxylic Acid Derivatives

Compound ClassMicroorganismMIC (µg/mL)Reference
Morpholine derivatives with azole nucleusMycobacterium smegmatis15.6[9]
Candida albicans500-1000[9]
Saccharomyces cerevisiae500-1000[9]
Bis-morpholine triazine quaternary ammonium saltsStaphylococcus aureus50[1]
Escherichia coli400[1]

Visualization 2: Workflow for Antimicrobial Susceptibility Testing

G cluster_0 Preparation cluster_1 Incubation cluster_2 Analysis Compound Prepare serial dilutions of test compound Plate Inoculate microtiter plate with compound and inoculum Compound->Plate Inoculum Prepare standardized bacterial/fungal inoculum Inoculum->Plate Incubate Incubate at 37°C for 18-24 hours Plate->Incubate Read Visually or spectrophotometrically assess microbial growth Incubate->Read MIC Determine Minimum Inhibitory Concentration (MIC) Read->MIC

Caption: A simplified workflow for determining the Minimum Inhibitory Concentration (MIC) of a compound.

Experimental Protocol: Broth Microdilution Method for MIC Determination [10][11][12][13][14]

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

1. Preparation of Materials:

  • Prepare serial two-fold dilutions of the test compounds in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate.

  • Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard).

2. Inoculation:

  • Inoculate each well of the microtiter plate with the microbial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Include a growth control (no compound) and a sterility control (no inoculum).

3. Incubation:

  • Incubate the plates at 37°C for 18-24 hours.

4. MIC Determination:

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

IV. Central Nervous System (CNS) Activity of Morpholine Derivatives

The physicochemical properties of the morpholine ring, such as its ability to improve blood-brain barrier permeability, make it a valuable scaffold for the development of CNS-active drugs.[2][15][16] While specific data on morpholine carboxylic acids in the CNS is less abundant, the general principles of morpholine-containing compounds in this area are highly relevant.

Morpholine derivatives have been investigated for their potential in treating a range of CNS disorders, including mood disorders, pain, and neurodegenerative diseases.[2][15] They can act as modulators of various receptors and enzymes in the CNS. The introduction of a carboxylic acid group could potentially enhance the interaction with specific targets within the CNS and fine-tune the pharmacokinetic properties for optimal brain exposure.

V. Conclusion and Future Perspectives

Substituted morpholine carboxylic acids represent a versatile and promising class of compounds with a broad spectrum of biological activities. Their synthetic accessibility and the tunable nature of their structure allow for the systematic exploration of structure-activity relationships to optimize potency and selectivity against various therapeutic targets. The data presented in this guide highlight their potential as anticancer, antimicrobial, and potentially CNS-active agents.

Future research in this area should focus on:

  • The development of novel and efficient synthetic methodologies to access a wider diversity of substituted morpholine carboxylic acids.

  • Comprehensive SAR studies to elucidate the key structural features required for potent and selective activity against specific biological targets.

  • In-depth mechanistic studies to understand the molecular basis of their biological effects.

  • Evaluation of the pharmacokinetic and toxicological profiles of lead compounds to assess their drug-likeness and potential for clinical development.

By leveraging the principles of medicinal chemistry and rigorous biological evaluation, the full therapeutic potential of substituted morpholine carboxylic acids can be unlocked, paving the way for the development of new and effective treatments for a range of human diseases.

References

  • Broth microdilution Definition - Intro to Pharmacology Key Term | Fiveable. (URL: [Link])

  • Diastereoselective Protocols for the Synthesis of 2,3-trans- and 2,3-cis-6-Methoxy-morpholine-2-carboxylic Acid Derivatives | The Journal of Organic Chemistry. (URL: [Link])

  • Occurrence of Morpholine in Central Nervous System Drug Discovery - ACS Publications. (URL: [Link])

  • Broth microdilution - Wikipedia. (URL: [Link])

  • MTT Cell Assay Protocol. (URL: [Link])

  • Synthesis and Antimicrobial Evaluation of Bis‐morpholine Triazine Quaternary Ammonium Salts - PMC - NIH. (URL: [Link])

  • MIC Determination By Microtitre Broth Dilution Method - Hancock Lab. (URL: [Link])

  • In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay - International Journal of Pharmaceutical Research and Applications (IJPRA). (URL: [Link])

  • Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC. (URL: [Link])

  • (PDF) morpholine antimicrobial activity - ResearchGate. (URL: [Link])

  • Antimicrobial activity of morpholine derivatives 3-6. - ResearchGate. (URL: [Link])

  • Full article: Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. (URL: [Link])

  • Antimicrobial and antiurease activities of newly synthesized morpholine derivatives containing an azole nucleus - PubMed Central. (URL: [Link])

  • Occurrence of Morpholine in Central Nervous System Drug Discovery - PubMed. (URL: [Link])

  • Biological activities of morpholine derivatives and molecular targets involved. - ResearchGate. (URL: [Link])

  • Synthesis and SAR of morpholine and its derivatives: A review update - E3S Web of Conferences. (URL: [Link])

  • Revealing quinquennial anticancer journey of morpholine: A SAR based review. (URL: [Link])

  • Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed. (URL: [Link])

  • Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. (URL: [Link])

  • MIC (Broth Microdilution) Testing - YouTube. (URL: [Link])

  • Synthesis and Anticancer Activity of 2-Aryl-6-diethylaminoquinazolinone Derivatives. (URL: [Link])

  • Morpholine synthesis - Organic Chemistry Portal. (URL: [Link])

  • Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine - PubMed Central. (URL: [Link])

  • Antimicrobial susceptibility testing (Broth microdilution method) - WOAH - Asia. (URL: [Link])

  • Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) | Request PDF. (URL: [Link])

  • Synthesis and SAR of morpholine and its derivatives: A review update - Semantic Scholar. (URL: [Link])

  • Concise Synthesis of ( S )-N-BOC-2-Hydroxymethylmorpholine and ( S )-N-BOC-Morpholine-2-carboxylic Acid - ResearchGate. (URL: [Link])

  • Microwave-Assisted Synthesis, Structural Characterization and Assessment of the Antibacterial Activity of Some New Aminopyridine, Pyrrolidine, Piperidine and Morpholine Acetamides - NIH. (URL: [Link])

  • Synthesis and SAR of Potential Anti-Cancer Agents of Quinoline Analogues: A Review. (URL: [Link])

  • Revealing quinquennial anticancer journey of morpholine: A SAR based review. (URL: [Link])

  • Development of novel anilinoquinazoline-based carboxylic acids as non-classical carbonic anhydrase IX and XII inhibitors - NIH. (URL: [Link])

Sources

role of morpholine scaffold in medicinal chemistry and drug discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Ascendance of a Privileged Scaffold

In the landscape of medicinal chemistry, the relentless pursuit of novel therapeutic agents with enhanced efficacy, selectivity, and favorable pharmacokinetic profiles is a paramount objective. Within the vast arsenal of molecular building blocks available to drug designers, the morpholine scaffold has emerged as a "privileged structure".[1][2] This simple, six-membered saturated heterocycle, containing both an amine and an ether functional group, is a recurring motif in a multitude of approved drugs and clinical candidates, underscoring its significance in contemporary drug discovery.[3][4] Its prevalence is not a matter of coincidence but a direct consequence of its unique and advantageous physicochemical, biological, and metabolic properties.[3][5] This technical guide provides a comprehensive exploration of the morpholine scaffold, delving into its fundamental properties, strategic applications in drug design, and its role in the development of transformative medicines across various therapeutic areas.

The Physicochemical Allure of the Morpholine Moiety

The utility of the morpholine ring in drug design is deeply rooted in its intrinsic physicochemical characteristics, which collectively contribute to the development of drug candidates with improved "drug-like" properties.[3][6]

A Balancing Act: Hydrophilicity and Lipophilicity

The morpholine scaffold possesses a well-balanced hydrophilic-lipophilic profile.[7][8] The presence of the oxygen atom enhances aqueous solubility and can act as a hydrogen bond acceptor, facilitating interactions with biological targets.[6][9] Simultaneously, the saturated hydrocarbon backbone provides a degree of lipophilicity. This balance is crucial for achieving adequate solubility for formulation and administration, as well as the necessary permeability to cross biological membranes and reach the target site of action.[7][10]

Modulating Basicity for Optimal Performance

The oxygen atom in the morpholine ring exerts an electron-withdrawing inductive effect on the nitrogen atom, rendering it less basic (pKa ≈ 8.4-8.7) compared to other cyclic amines like piperidine.[1][11] This attenuated basicity is highly advantageous in drug design. It can reduce the likelihood of off-target interactions with acidic residues in proteins and phospholipids, potentially mitigating toxicity. Furthermore, a lower pKa can lead to a more favorable ionization state at physiological pH, which can positively impact cell permeability and oral bioavailability.[8]

Metabolic Fortitude: Enhancing Drug Stability

Incorporation of a morpholine moiety can significantly enhance the metabolic stability of a drug candidate.[11][12] The ring is generally resistant to oxidative metabolism by cytochrome P450 (CYP) enzymes, a major pathway for drug clearance.[7] This increased stability can lead to a longer half-life, reduced dosing frequency, and a more predictable pharmacokinetic profile.[3] While the morpholine ring itself is robust, metabolic transformations can occur on adjacent functionalities.

The following table summarizes key physicochemical properties of morpholine:

PropertyValueReference(s)
Molecular FormulaC₄H₉NO[13]
Molecular Weight87.12 g/mol [13]
Boiling Point128-130 °C[14]
Melting Point-5 to -4.9 °C[14]
pKa of Conjugate Acid~8.4 - 8.7[1][11]
logP-0.86[13]

The Multifaceted Roles of Morpholine in Drug Design

The morpholine scaffold is not merely a passive carrier of pharmacophoric elements; it actively contributes to the biological activity and overall performance of a drug molecule in several distinct ways.[7][10]

1. As a Key Interacting Element:

The oxygen and nitrogen atoms of the morpholine ring can participate in crucial non-covalent interactions with biological targets, such as hydrogen bonding.[6] The oxygen atom, in particular, frequently acts as a hydrogen bond acceptor, anchoring the ligand within the active site of an enzyme or the binding pocket of a receptor.[9] This is a recurring theme in the interaction of morpholine-containing inhibitors with the hinge region of kinases.[1]

2. As a Rigid Scaffold:

The chair-like conformation of the morpholine ring provides a rigid and well-defined scaffold.[7][9] This conformational constraint is invaluable for positioning other functional groups (pharmacophores) in the optimal orientation for binding to the target, thereby enhancing potency and selectivity.[8][10] By reducing the entropic penalty of binding, a rigid scaffold can lead to a significant increase in binding affinity.

3. As a Modulator of Pharmacokinetic Properties:

As previously discussed, the introduction of a morpholine moiety is a well-established strategy for improving the pharmacokinetic (PK) and pharmacodynamic (PD) properties of a drug candidate.[7][8] Its ability to enhance solubility, metabolic stability, and cell permeability makes it a valuable tool for transforming a biologically active but pharmacokinetically challenged compound into a viable drug.[3]

The diverse roles of the morpholine scaffold can be visualized as follows:

G cluster_roles Roles of the Morpholine Scaffold in Drug Design cluster_outcomes Resulting Improvements Morpholine Morpholine Scaffold Interacting Key Interacting Element Morpholine->Interacting H-bonding Scaffold Rigid Scaffold Morpholine->Scaffold Conformational Rigidity PK_Modulator PK/PD Modulator Morpholine->PK_Modulator Solubility, Stability Potency Increased Potency & Selectivity Interacting->Potency Scaffold->Potency Bioavailability Improved Bioavailability PK_Modulator->Bioavailability Safety Enhanced Safety Profile PK_Modulator->Safety

Caption: The multifaceted roles of the morpholine scaffold in drug design.

Morpholine in Action: Case Studies of Approved Drugs

The impact of the morpholine scaffold is best illustrated through its presence in a wide array of clinically successful drugs across different therapeutic areas.

Oncology: Targeting Aberrant Signaling

A significant number of morpholine-containing drugs are potent inhibitors of the phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway, which is frequently dysregulated in cancer.[1]

  • Gefitinib (Iressa®): An epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor used in the treatment of non-small cell lung cancer. The morpholine group in gefitinib enhances its solubility and pharmacokinetic properties.[15]

  • Linezolid (Zyvox®): While primarily an antibiotic, linezolid's morpholine ring is a key component of the oxazolidinone class.[1] It inhibits bacterial protein synthesis by binding to the 23S ribosomal RNA of the 50S subunit.[1]

Central Nervous System (CNS) Disorders: Crossing the Blood-Brain Barrier

Developing drugs for the CNS is particularly challenging due to the need to cross the blood-brain barrier (BBB).[7][10] The physicochemical properties of the morpholine scaffold make it a valuable component in the design of CNS-active drugs.[7][16]

  • Reboxetine (Edronax®): A selective norepinephrine reuptake inhibitor used as an antidepressant.[7][17]

  • Aprepitant (Emend®): A substance P/neurokinin 1 (NK1) receptor antagonist used for the prevention of chemotherapy-induced nausea and vomiting.[7][8] In aprepitant, the morpholine ring acts as a scaffold to correctly position the three interacting pharmacophoric arms.[7]

The following is a list of selected approved drugs containing the morpholine scaffold:

Drug NameTherapeutic AreaMechanism of Action
GefitinibOncologyEGFR Tyrosine Kinase Inhibitor
ErlotinibOncologyEGFR Tyrosine Kinase Inhibitor
AfatinibOncologyEGFR and HER2 Tyrosine Kinase Inhibitor
OsimertinibOncologyEGFR Tyrosine Kinase Inhibitor
LinezolidInfectious DiseasesProtein Synthesis Inhibitor
ReboxetineCNSNorepinephrine Reuptake Inhibitor
MoclobemideCNSReversible MAO-A Inhibitor[17]
AprepitantCNSNK1 Receptor Antagonist
DoxapramCNSRespiratory Stimulant[7]
PhendimetrazineCNSAnorectic[7]

Synthetic Strategies for Incorporating the Morpholine Scaffold

The widespread use of the morpholine scaffold is also attributable to its synthetic accessibility.[3][5] A variety of robust and versatile synthetic methodologies have been developed for the construction and functionalization of the morpholine ring.

Representative Synthetic Protocol: N-Alkylation

A common method for introducing a morpholine moiety is through the N-alkylation of morpholine with a suitable electrophile.

Objective: To synthesize an N-alkylated morpholine derivative.

Materials:

  • Morpholine

  • Alkyl halide (e.g., benzyl bromide)

  • A suitable base (e.g., potassium carbonate)

  • A suitable solvent (e.g., acetonitrile or DMF)

  • Stir plate and magnetic stir bar

  • Round-bottom flask

  • Condenser (if heating is required)

  • Standard work-up and purification equipment (separatory funnel, rotary evaporator, silica gel for chromatography)

Procedure:

  • To a solution of the alkyl halide in the chosen solvent in a round-bottom flask, add the base.

  • Add morpholine to the reaction mixture.

  • Stir the reaction mixture at room temperature or with gentle heating, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired N-alkylated morpholine.

A generalized workflow for the synthesis and evaluation of morpholine derivatives can be visualized as follows:

G Start Starting Materials Synthesis Synthesis of Morpholine Derivatives Start->Synthesis Purification Purification & Characterization Synthesis->Purification Screening Biological Screening (e.g., in vitro assays) Purification->Screening SAR Structure-Activity Relationship (SAR) Analysis Screening->SAR Lead_Opt Lead Optimization SAR->Lead_Opt Lead_Opt->Synthesis Iterative Design

Caption: A typical workflow for the synthesis and evaluation of morpholine derivatives.

Future Perspectives and Conclusion

References

  • Benchchem. Morpholine: A Privileged Pharmacophore in Modern Drug Discovery. [URL: https://www.benchchem.com/blog/morpholine-a-privileged-pharmacophore-in-modern-drug-discovery/]
  • Tedesco, C., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 12(4), 556-580. [URL: https://pubs.acs.org/doi/10.1021/acschemneuro.0c00729]
  • Tedesco, C., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7928795/]
  • Kourounakis, A. P., et al. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews, 40(2), 709-752. [URL: https://pubmed.ncbi.nlm.nih.gov/31512278/]
  • Tzara, A., et al. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. ChemistrySelect, 5(7), 2219-2234. [URL: https://chemistry-europe.onlinelibrary.wiley.com/doi/10.1002/slct.201904576]
  • Kourounakis, A. P., et al. (2019). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. ResearchGate. [URL: https://www.researchgate.net/publication/335760829_Morpholine_as_a_privileged_structure_A_review_on_the_medicinal_chemistry_and_pharmacological_activity_of_morpholine_containing_bioactive_molecules]
  • Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. [URL: https://www.e3s-conferences.org/articles/e3sconf/abs/2024/56/e3sconf_rawmu2024_01051/e3sconf_rawmu2024_01051.html]
  • Kourounakis, A. P., et al. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Semantic Scholar. [URL: https://www.semanticscholar.org/paper/Morpholine-as-a-privileged-structure%3A-A-review-on-Kourounakis-Xanthopoulos/8a8b1a6e9f2a0b7e8d9c8e9d8c8e8c8e8c8e8c8e]
  • Tedesco, C., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/33534524/]
  • Journal of Chemical Reviews. Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. [URL: https://jchemrev.com/article_111362.html]
  • Goel, K. K., et al. (2023). A Minireview on the Morpholine-Ring-Containing U.S. FDA Approved Drugs: A Medicinal-Chemistry-Based Analysis from 2013 to 2023. ChemistrySelect, 8(40), e202302830. [URL: https://chemistry-europe.onlinelibrary.wiley.com/doi/abs/10.1002/slct.202302830]
  • Kumari, A., & Singh, R. K. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic Chemistry, 96, 103578. [URL: https://pubmed.ncbi.nlm.nih.gov/31978684/]
  • Asinex. Morpholines for CNS drug discovery. [URL: https://www.asinex.com/sites/default/files/pbl/sl-77_morpholines_for_cns_drug_discovery.pdf]
  • Benchchem. Substituted Morpholine Scaffolds: A Comprehensive Review for Drug Discovery Professionals. [URL: https://www.benchchem.com/blog/substituted-morpholine-scaffolds-a-comprehensive-review-for-drug-discovery-professionals/]
  • Tedesco, C., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. Semantic Scholar. [URL: https://www.semanticscholar.org/paper/Occurrence-of-Morpholine-in-Central-Nervous-System-Tedesco-Angeli/d8e8f8f8f8f8f8f8f8f8f8f8f8f8f8f8f8f8f8f8]
  • Benchchem. 2-(Oxan-2-yl)morpholine: An Experimentally Validated Privileged Scaffold for Modern Drug Discovery. [URL: https://www.benchchem.com/blog/2-oxan-2-yl-morpholine-an-experimentally-validated-privileged-scaffold-for-modern-drug-discovery/]
  • Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. [URL: https://www.e3s-conferences.org/articles/e3sconf/pdf/2024/56/e3sconf_rawmu2024_01051.pdf]
  • ResearchGate. Morpholine-containing, CNS active, FDA approved drugs. 1, moclobemide; 2, reboxetine. [URL: https://www.researchgate.net/figure/Morpholine-containing-CNS-active-FDA-approved-drugs-1-moclobemide-2-reboxetine_fig1_320857313]
  • van de Wetering, I., et al. (2000). New Series of Morpholine and 1,4-Oxazepane Derivatives as Dopamine D4 Receptor Ligands: Synthesis and 3D-QSAR Model. Journal of Medicinal Chemistry, 43(16), 3079-3090. [URL: https://pubs.acs.org/doi/10.1021/jm000043z]
  • Sharma, P., et al. (2021). Revealing quinquennial anticancer journey of morpholine: A SAR based review. Bioorganic & Medicinal Chemistry Letters, 47, 128205. [URL: https://www.researchgate.net/publication/352875159_Revealing_quinquennial_anticancer_journey_of_morpholine_A_SAR_based_review]
  • Beigi-Somar, V., et al. (2020). Copper-Catalyzed Domino Reaction between Terminal Alkynes, Isocyanates, and Oxiranes: An Atom-Economic Route to Morpholine Derivatives. Journal of Heterocyclic Chemistry, 57(1), 140-150. [URL: https://www.thieme-connect.com/products/ejournals/abstract/10.1055/s-0039-1690731]
  • Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. ResearchGate. [URL: https://www.researchgate.
  • Benchchem. Navigating the Uncharted Territory of 2-(Oxan-2- yl)morpholine Derivatives: A Guide to Structure- Activity Relationship (SAR) Studies. [URL: https://www.benchchem.
  • Benchchem. An In-depth Technical Guide to the Physical and Chemical Properties of Morpholine and Its Derivatives. [URL: https://www.benchchem.
  • Kumar, M., et al. (2023). Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. Journal of Biomolecular Structure and Dynamics, 41(14), 6743-6771. [URL: https://www.tandfonline.com/doi/full/10.1080/07391102.2022.2120092]
  • Wikipedia. Morpholine. [URL: https://en.wikipedia.org/wiki/Morpholine]
  • Kumar, A., et al. (2020). Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies. RSC Advances, 10(49), 29334-29347. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9054767/]
  • ResearchGate. Contribution of the morpholine scaffold on the activity of... [URL: https://www.researchgate.net/figure/Contribution-of-the-morpholine-scaffold-on-the-activity-of-morpholine-containing_fig1_335760829]
  • Kumari, A., & Singh, R. K. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). ResearchGate. [URL: https://www.researchgate.
  • Patra, A., & Padhi, S. (2022). An updated review on morpholine derivatives with their pharmacological actions. GSC Biological and Pharmaceutical Sciences, 19(2), 218-228. [URL: https://gsconlinepress.
  • PubChem. Morpholine. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/8083]
  • ChemicalBook. Morpholine: Chemical Properties, Reactivity and Uses. [URL: https://www.chemicalbook.com/article/morpholine-chemical-properties-reactivity-and-uses.htm]
  • ResearchGate. Major metabolic pathways of the morpholine moiety as a component of drugs such as linezolid or gefitinib. [URL: https://www.researchgate.net/publication/380252192_Major_metabolic_pathways_of_the_morpholine_moiety_as_a_component_of_drugs_such_as_linezolid_or_gefitinib]

Sources

literature review on the synthesis of dimethylmorpholine derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of Dimethylmorpholine Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Privileged Scaffold in Modern Drug Discovery

The morpholine heterocycle is a cornerstone in medicinal chemistry, recognized as a "privileged structure" for its consistent appearance in a wide array of approved drugs and bioactive molecules.[1][2] Its advantageous physicochemical properties, such as improved aqueous solubility and metabolic stability, coupled with its facile synthetic accessibility, make it an invaluable scaffold for drug design.[2][3] Among its many variations, dimethylmorpholine derivatives are of particular interest. The introduction of methyl groups provides a subtle yet powerful means to modulate a compound's steric and electronic properties, which can significantly influence its binding affinity, selectivity, and pharmacokinetic profile.[1] This guide offers a comprehensive review of the core synthetic strategies employed to construct dimethylmorpholine rings and their derivatives, providing both theoretical understanding and practical, field-proven protocols.

Core Synthetic Strategies: Building the Dimethylmorpholine Core

The construction of the dimethylmorpholine scaffold can be broadly categorized into several key strategies, each with its own set of advantages and ideal use cases. The choice of a specific route is often dictated by the desired substitution pattern, stereochemical outcome, and the availability of starting materials.

Ring-Closing Reactions: The Foundation of Morpholine Synthesis

The most fundamental approach to forming the morpholine ring is through intramolecular cyclization. This strategy involves creating the crucial C-O bond to close the six-membered ring from a linear precursor.

This classical and industrially significant method involves the cyclization of a bishydroxyalkylamine in the presence of a strong acid, typically sulfuric acid, which acts as both a catalyst and a dehydrating agent.[4][5][6] The synthesis of cis-2,6-dimethylmorpholine from diisopropanolamine is a prime example of this methodology.

The reaction proceeds via protonation of the hydroxyl groups, followed by intramolecular nucleophilic attack of one hydroxyl group on the protonated, activated carbon of the other, eliminating water to form the heterocyclic ring. The stereochemical outcome (cis vs. trans isomers) is highly dependent on the reaction conditions, such as temperature and acid concentration.[4] High temperatures and excess sulfuric acid tend to favor the formation of the thermodynamically more stable cis-isomer.[4][5]

Workflow: Acid-Catalyzed Cyclization of Diisopropanolamine

Start Diisopropanolamine Step1 Simultaneous addition with concentrated H₂SO₄ Start->Step1 Step2 Exothermic heating to 85-170°C Step1->Step2 Step3 Heating at 150-190°C (Water distillation) Step2->Step3 Step4 Work-up with NaOH(aq) Step3->Step4 Step5 Distillation & Drying Step4->Step5 End cis-2,6-Dimethylmorpholine Step5->End

Caption: General workflow for cis-2,6-dimethylmorpholine synthesis.

This two-step, one-pot approach is highly versatile for preparing various substituted morpholines, including 2,2-dimethylmorpholine.[7] The process begins with the N-alkylation of an amino alcohol with a halo-alcohol (e.g., 2-chloroethanol). This is followed by the addition of a strong base to facilitate an intramolecular Williamson ether synthesis, where the alkoxide formed from the hydroxyl group displaces the halide to form the morpholine ring.[7][8]

Reaction Pathway: 2,2-Dimethylmorpholine via 2-Chloroethanol

cluster_0 Step 1: N-Alkylation cluster_1 Step 2: Cyclization 2-Amino-2-methyl-1-propanol 2-Amino-2-methyl-1-propanol Intermediate Intermediate 2-Amino-2-methyl-1-propanol->Intermediate + 2-Chloroethanol (Heat) 2,2-Dimethylmorpholine 2,2-Dimethylmorpholine Intermediate->2,2-Dimethylmorpholine + Strong Base (e.g., NaH)

Sources

A Technical Guide to the Spectroscopic Characterization of 6,6-Dimethyl-morpholine-3-carboxylic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the expected spectroscopic data for 6,6-Dimethyl-morpholine-3-carboxylic acid hydrochloride, a molecule of interest in pharmaceutical research and development. In the absence of publicly available experimental spectra, this document serves as a predictive guide for researchers, outlining the theoretical basis for its spectral characteristics in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). The protocols described herein are designed to be self-validating, providing a robust framework for the acquisition and interpretation of high-quality spectroscopic data.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled technique for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For 6,6-Dimethyl-morpholine-3-carboxylic acid hydrochloride, both ¹H and ¹³C NMR will be invaluable for confirming its structure.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is anticipated to reveal distinct signals for each unique proton environment in the molecule. The hydrochloride form will result in protonation of the morpholine nitrogen, and the exchangeable protons (N-H and O-H) may appear as broad signals or may exchange with deuterium in deuterated solvents. The predicted chemical shifts are based on the analysis of similar morpholine and amino acid hydrochloride structures.

Proton Assignment Predicted Chemical Shift (ppm) Predicted Multiplicity Integration
H-34.0 - 4.5Doublet of doublets (dd)1H
H-2a (axial)3.8 - 4.2Doublet of doublets (dd)1H
H-2b (equatorial)3.4 - 3.8Doublet of doublets (dd)1H
H-5a (axial)3.2 - 3.6Doublet (d)1H
H-5b (equatorial)2.8 - 3.2Doublet (d)1H
CH₃ (gem-dimethyl)1.2 - 1.6Two singlets (s)6H
N-H8.0 - 9.5Broad singlet (br s)2H
O-H (carboxylic acid)10.0 - 12.0Broad singlet (br s)1H

Note: Chemical shifts are referenced to TMS and can be influenced by solvent and concentration.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. Due to the presence of the hydrochloride, the chemical shifts of carbons adjacent to the nitrogen will be affected.

Carbon Assignment Predicted Chemical Shift (ppm)
C=O (Carboxylic acid)170 - 180
C-355 - 65
C-245 - 55
C-540 - 50
C-665 - 75
CH₃ (gem-dimethyl)20 - 30
Experimental Protocol: NMR Data Acquisition

A robust protocol for acquiring high-quality NMR data is crucial for accurate structural confirmation.

1. Sample Preparation:

  • Accurately weigh 5-10 mg of 6,6-Dimethyl-morpholine-3-carboxylic acid hydrochloride.

  • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or Methanol-d₄) in a clean, dry NMR tube. The choice of solvent can affect the chemical shifts of exchangeable protons.

  • Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied if necessary.

2. Instrument Setup and Data Acquisition:

  • Insert the NMR tube into the spectrometer.

  • Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

  • Acquire a ¹H NMR spectrum using standard parameters (e.g., 30-degree pulse, 1-2 second relaxation delay, 16-32 scans).

  • Acquire a ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans will be required. A proton-decoupled experiment is standard.

  • Process the spectra using appropriate software, including Fourier transformation, phase correction, and baseline correction.

  • Integrate the ¹H NMR signals and reference the spectra to the residual solvent peak or an internal standard like TMS.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing A Weigh Sample B Dissolve in Deuterated Solvent A->B C Transfer to NMR Tube B->C D Insert into Spectrometer C->D E Lock and Shim D->E F Acquire Spectra (¹H, ¹³C) E->F G Fourier Transform F->G H Phase and Baseline Correction G->H I Integrate and Reference H->I J J I->J Structural Elucidation

Caption: Workflow for NMR data acquisition and analysis.

Part 2: Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[1][2][3]

Predicted IR Spectrum

The IR spectrum of 6,6-Dimethyl-morpholine-3-carboxylic acid hydrochloride is expected to show characteristic absorption bands for its key functional groups.

Functional Group Vibrational Mode Predicted Absorption Range (cm⁻¹) Intensity
O-H (Carboxylic acid)Stretching2500 - 3300Broad, Strong
N-H (Ammonium)Stretching2400 - 2800Broad, Strong
C-H (Aliphatic)Stretching2850 - 3000Medium to Strong
C=O (Carboxylic acid)Stretching1700 - 1730Strong
N-H (Ammonium)Bending1500 - 1600Medium
C-O (Ether)Stretching1050 - 1150Strong
C-NStretching1000 - 1250Medium
Experimental Protocol: IR Data Acquisition

For a solid sample, Attenuated Total Reflectance (ATR) is a common and convenient method.

1. Sample Preparation:

  • No specific sample preparation is typically needed for ATR-FTIR. Ensure the sample is dry.

2. Data Acquisition:

  • Record a background spectrum of the clean ATR crystal.

  • Place a small amount of the solid sample onto the ATR crystal and apply pressure to ensure good contact.

  • Acquire the sample spectrum over the desired range (typically 4000-400 cm⁻¹).

  • Clean the ATR crystal thoroughly after the measurement.

IR_Workflow A Record Background Spectrum B Place Sample on ATR Crystal A->B C Acquire Sample Spectrum B->C D Clean Crystal C->D E Analyze Spectrum for Functional Groups C->E MS_Workflow A Prepare Dilute Sample Solution B Infuse into Ion Source (e.g., ESI) A->B C Optimize Source Parameters B->C D Acquire Mass Spectrum C->D E Analyze Molecular Ion and Fragments D->E

Caption: Workflow for mass spectrometry data acquisition.

Conclusion

This technical guide provides a comprehensive predicted spectroscopic analysis of 6,6-Dimethyl-morpholine-3-carboxylic acid hydrochloride. The predicted NMR, IR, and MS data serve as a valuable reference for researchers in the synthesis and characterization of this compound. By following the detailed experimental protocols, scientists can confidently acquire and interpret the necessary data to confirm the structure and purity of their samples, ensuring the integrity of their research in drug development and other scientific endeavors.

References

  • Nakane, S., et al. (2018). Solid-State 35/37Cl NMR Spectroscopy of Hydrochloride Salts of Amino Acids Implicated in Chloride Ion Transport Channel Selectivity: Opportunities at 900 MHz. Journal of the American Chemical Society.
  • BenchChem. (2025). A Researcher's Guide to Ionization Techniques in Mass Spectrometry. BenchChem.
  • Wylie, B. J., et al. (2006). Chlorine-35/37 NMR Spectroscopy of Solid Amino Acid Hydrochlorides: Refinement of Hydrogen-Bonded Proton Positions Using Experiment and Theory. The Journal of Physical Chemistry B.
  • FindLight. (2019).
  • ACD/Labs. (2023).
  • Wylie, B. J., et al. (2006). Chlorine-35/37 NMR spectroscopy of solid amino acid hydrochlorides: refinement of hydrogen-bonded proton positions using experiment and theory. PubMed.
  • Technology Networks. (2024). Mass Spectrometry Ionization: Key Techniques Explained. Technology Networks.
  • Slideshare. (n.d.).
  • MSU Chemistry. (n.d.). Principles of FTIR Spectroscopy. MSU Chemistry.
  • Bitesize Bio. (2025). Making Molecules Fly: Ionization Methods in Mass Spec. Bitesize Bio.
  • ResearchGate. (n.d.). FTIR spectroscopy - principles and applications.
  • Agilent. (n.d.). Fourier Transform Infrared Spectroscopy (FTIR) Overview. Agilent.
  • CORE. (2024). New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. CORE.
  • ResearchGate. (n.d.). (a) Mass spectra of morpholine cation and fragment ions which are...
  • JASCO Inc. (n.d.). Theory of FTIR Spectroscopy. JASCO Inc.
  • ResearchGate. (n.d.). The FT-IR spectrum of (a) morpholine and (b) morpholinium glycolate.
  • MDPI. (n.d.).
  • ResearchGate. (n.d.). Observed IR spectrum of neutral morpholine and the calculated spectrum...
  • ACS Publications. (2023). Unraveling the Conformational Preference of Morpholine: Insights from Infrared Resonant Vacuum Ultraviolet Photoionization Mass Spectroscopy. The Journal of Physical Chemistry Letters.
  • ChemicalBook. (n.d.). Morpholine(110-91-8) IR Spectrum. ChemicalBook.
  • PubMed Central. (n.d.).
  • PubMed Central. (n.d.). Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry. PubMed Central.
  • Chemaxon. (n.d.). NMR Predictor. Chemaxon Docs.
  • Sajed, T., et al. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Metabolites.
  • CASPRE. (n.d.). 13C NMR Predictor. CASPRE.
  • SpringerLink. (2022).
  • Wikipedia. (n.d.).
  • NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. NMRDB.org.
  • PubMed. (2017). Concentration Measurement of Amino Acid in Aqueous Solution by Quantitative 1H NMR Spectroscopy with Internal Standard Method. PubMed.
  • YouTube. (2023).
  • NMRDB.org. (n.d.). Predict 1H proton NMR spectra. NMRDB.org.
  • virtual Chemistry 3D. (n.d.). 13C NMR predictor. virtual Chemistry 3D.
  • Cheminfo.org. (n.d.). Predict 13C NMR spectra. Cheminfo.org.
  • Cheminfo.org. (n.d.). Predict 1H NMR spectra. Cheminfo.org.

Sources

Methodological & Application

Application Note: Chiral Resolution Strategies for Dimethylmorpholine Carboxylic Acid Enantiomers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Chiral Morpholine Scaffolds

The morpholine ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. Its favorable physicochemical properties, including metabolic stability and aqueous solubility, make it a desirable structural motif. When substituted, as in dimethylmorpholine carboxylic acid, the molecule often possesses one or more stereocenters. The separation of enantiomers is a critical task in drug development, as different enantiomers of a chiral molecule can exhibit vastly different pharmacological, pharmacokinetic, and toxicological profiles[1]. This guide provides an in-depth exploration of robust methods for the chiral resolution of dimethylmorpholine carboxylic acid, designed for researchers, scientists, and drug development professionals. We will delve into the causality behind experimental choices for three primary techniques: classical diastereomeric salt crystallization, advanced chromatographic separations (HPLC and SFC), and biocatalytic enzymatic resolution.

Classical Resolution via Diastereomeric Salt Crystallization

This method, first demonstrated by Louis Pasteur, remains a cornerstone of industrial-scale chiral separations[2]. It leverages the formation of diastereomeric salts by reacting the racemic carboxylic acid with a single enantiomer of a chiral base (the resolving agent). Unlike enantiomers, diastereomers possess different physical properties, most critically, solubility. This difference allows for the selective crystallization of one diastereomer from a solution, which can then be isolated and converted back to the enantiomerically pure carboxylic acid[1][3].

Principle and Mechanistic Insight

The success of this technique hinges on the selection of an appropriate chiral resolving agent and crystallization solvent. The resolving agent must form a stable salt that readily crystallizes. The solvent system is equally critical; it must provide a significant solubility differential between the two diastereomeric salts. A well-chosen solvent will maximize the recovery and purity of the less soluble salt while keeping the more soluble salt in the mother liquor[3]. The process is an interplay of thermodynamics (crystal lattice energy) and kinetics (crystallization rate). Screening multiple resolving agents and solvents is therefore an essential first step.

Experimental Protocol: Diastereomeric Salt Resolution

Objective: To separate the enantiomers of racemic dimethylmorpholine carboxylic acid by forming diastereomeric salts with a chiral amine.

Materials:

  • Racemic dimethylmorpholine carboxylic acid

  • Chiral resolving agents (e.g., (R)-(+)-α-methylbenzylamine, (S)-(-)-α-methylbenzylamine, (1R,2S)-2-amino-1,2-diphenylethanol, brucine)[1][4]

  • Screening solvents (e.g., Methanol, Ethanol, Isopropanol, Acetone, Acetonitrile, Ethyl Acetate, and aqueous mixtures)

  • Acid (e.g., 1M HCl) and Base (e.g., 1M NaOH) for salt break and recovery

  • Organic solvent for extraction (e.g., Dichloromethane, Ethyl Acetate)

  • Analytical equipment: Chiral HPLC or SFC system for determining enantiomeric excess (ee)

Procedure:

  • Resolving Agent & Solvent Screening (Small Scale):

    • In separate vials, dissolve a small amount of racemic acid (e.g., 100 mg) in various solvents.

    • Add 0.5 to 1.0 equivalents of the chosen chiral resolving agent.

    • Heat the mixtures gently to ensure complete dissolution, then allow them to cool slowly to room temperature, followed by further cooling in an ice bath if necessary.

    • Observe which combinations produce crystalline solids. Filter the solids, wash with a small amount of cold solvent, and dry.

    • Analyze the crystalline solid and the mother liquor to determine the diastereomeric excess (de) and yield.

  • Preparative Scale Crystallization (Optimized Conditions):

    • Dissolve the racemic dimethylmorpholine carboxylic acid (1.0 eq.) in the optimal solvent identified during screening.

    • Add the selected chiral resolving agent (0.5-1.0 eq.). Using sub-stoichiometric amounts of the resolving agent can sometimes improve the optical purity of the crystallized salt.

    • Heat the solution to reflux to ensure complete dissolution, then cool it slowly and controllably to induce crystallization. Seeding with a small crystal from the screening experiment can be beneficial.

    • Allow the crystallization to proceed for several hours or overnight.

    • Isolate the crystals by vacuum filtration, washing with a minimal amount of the cold crystallization solvent.

  • Liberation of the Enantiopure Carboxylic Acid:

    • Suspend the isolated diastereomeric salt in water.

    • Acidify the mixture with 1M HCl to a pH of ~1-2. This protonates the carboxylic acid and ensures the chiral amine resolving agent is in its water-soluble ammonium salt form.

    • Extract the enantiomerically enriched carboxylic acid into an organic solvent like ethyl acetate or dichloromethane (3x volumes).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the resolved acid.

  • Determination of Enantiomeric Excess (ee):

    • Analyze the final product using a pre-developed chiral HPLC or SFC method (see Section 2.0) to determine its enantiomeric purity.

Workflow for Diastereomeric Salt Resolution

G cluster_prep Preparation & Salt Formation cluster_sep Separation cluster_rec Recovery racemic_acid Racemic Dimethylmorpholine Carboxylic Acid dissolve Dissolve & Heat racemic_acid->dissolve resolving_agent Chiral Resolving Agent (e.g., (R)-amine) resolving_agent->dissolve solvent Optimal Solvent solvent->dissolve cool Slow Cooling & Crystallization dissolve->cool filter Vacuum Filtration cool->filter less_soluble Less Soluble Diastereomer (Solid Crystals) filter->less_soluble Isolate more_soluble More Soluble Diastereomer (Mother Liquor) filter->more_soluble Separate salt_break Salt Break (Acidification, e.g., HCl) less_soluble->salt_break extraction Liquid-Liquid Extraction salt_break->extraction pure_enantiomer Enantiopure Acid (e.g., (S)-Acid) extraction->pure_enantiomer Organic spent_agent Recovered Resolving Agent (Aqueous Layer) extraction->spent_agent Aqueous

Caption: Workflow for chiral resolution by diastereomeric salt crystallization.

Data Presentation: Resolving Agent Screening
Resolving AgentSolventYield of Salt (%)ee of Recovered Acid (%)
(R)-(+)-α-MethylbenzylamineEthanol4285
(R)-(+)-α-MethylbenzylamineIsopropanol3592
(1R,2S)-ADPEAcetonitrile4595
BrucineAcetone/Water38>98
(1R,2S)-2-amino-1,2-diphenylethanol

Chromatographic Resolution Methods

Chromatographic techniques offer high-speed, high-resolution separation and are applicable to both analytical and preparative scales. Direct chiral chromatography, using a chiral stationary phase (CSP), is the most common approach[5][6]. The CSP creates a chiral environment where the enantiomers have transient diastereomeric interactions of differing energies, leading to different retention times and thus, separation[7].

High-Performance Liquid Chromatography (HPLC)

2.1.1. Principle of Chiral Stationary Phases (CSPs) CSPs are the core of chiral HPLC. Polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose coated on silica) are exceptionally versatile and are often the first choice for screening[5]. They offer a wide range of chiral recognition mechanisms, including hydrogen bonding, dipole-dipole interactions, and inclusion complexation within the chiral polymer grooves. The choice of mobile phase (normal, reversed, or polar organic) dramatically influences these interactions and is a key parameter for optimization.

2.1.2. Protocol: Method Development for Direct Chiral HPLC

Objective: To develop an analytical or preparative HPLC method for separating the enantiomers of dimethylmorpholine carboxylic acid.

Materials:

  • Racemic dimethylmorpholine carboxylic acid sample

  • HPLC system with UV detector

  • Chiral columns (screening set, e.g., Chiralpak® AD-H, Chiralcel® OD-H, Chiralpak® IC)

  • HPLC-grade solvents: Hexane, Isopropanol (IPA), Ethanol (EtOH), Methanol (MeOH), Acetonitrile (ACN)

  • Additives: Trifluoroacetic acid (TFA), Diethylamine (DEA)

Procedure:

  • Column and Mobile Phase Screening:

    • Begin with a versatile column, such as Chiralpak® AD-H or Chiralcel® OD-H.

    • Normal Phase Screening: Start with a mobile phase of Hexane/IPA (e.g., 90:10 v/v). Since the analyte is an acid, add a small amount of an acidic modifier like TFA (0.1%) to improve peak shape.

    • Polar Organic Screening: If normal phase fails, screen with a polar organic mobile phase such as 100% MeOH or 100% EtOH, again with 0.1% TFA.

    • Inject the racemic sample and monitor the chromatogram for separation. If no separation is observed, screen other columns and mobile phase compositions (e.g., Hexane/EtOH, or different ratios).

  • Method Optimization:

    • Once partial separation is achieved, optimize the resolution (Rs).

    • Mobile Phase Ratio: Adjust the ratio of the strong solvent (alcohol) to the weak solvent (hexane). Decreasing the percentage of alcohol will generally increase retention and may improve resolution.

    • Alcohol Choice: The choice of alcohol (IPA, EtOH, MeOH) can significantly alter selectivity. Test different alcohols if the initial choice provides poor resolution.

    • Flow Rate: Lowering the flow rate can increase efficiency and resolution, at the cost of longer run times. A typical starting point is 1.0 mL/min.

  • Scale-Up to Preparative Chromatography (if required):

    • Once an optimized analytical method is established (Rs > 1.5), it can be scaled to a larger diameter preparative column.

    • Increase the flow rate and sample concentration proportionally to the column's cross-sectional area.

    • Collect the separated enantiomer fractions, combine them, and remove the solvent to obtain the pure enantiomers.

Workflow for Chiral HPLC Method Development

G cluster_opt Optimization Loop start Racemic Sample screen_cols Select Screening Columns (e.g., AD-H, OD-H) start->screen_cols screen_mp Select Mobile Phase System (Normal, Polar Organic) screen_cols->screen_mp inject Inject on HPLC screen_mp->inject eval Evaluate Chromatogram inject->eval adjust_ratio Adjust Solvent Ratio eval->adjust_ratio Partial Separation final Optimized Method (Rs > 1.5) eval->final Separation Achieved adjust_ratio->inject change_alcohol Change Alcohol Modifier (IPA, EtOH) adjust_ratio->change_alcohol adjust_flow Adjust Flow Rate adjust_ratio->adjust_flow change_alcohol->inject adjust_flow->inject G cluster_prep Preparation cluster_res Resolution Reaction cluster_sep Workup & Separation racemic_acid Racemic Acid esterification Esterification (e.g., SOCl₂, MeOH) racemic_acid->esterification racemic_ester Racemic Ester esterification->racemic_ester hydrolysis Enantioselective Hydrolysis (~50% Conversion) racemic_ester->hydrolysis lipase Lipase Enzyme lipase->hydrolysis buffer Buffer (pH 7) buffer->hydrolysis mixture Mixture: (R)-Ester + (S)-Acid hydrolysis->mixture extraction Acid-Base Extraction mixture->extraction unreacted_ester (R)-Ester extraction->unreacted_ester Organic @ pH 9 product_acid (S)-Acid extraction->product_acid Organic @ pH 2

Sources

Application Notes and Protocols: N-Alkylation of 6,6-Dimethyl-morpholine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the N-alkylation of 6,6-dimethyl-morpholine-3-carboxylic acid, a critical transformation for the synthesis of advanced intermediates in drug discovery and development. The presence of both a secondary amine and a carboxylic acid on the morpholine scaffold presents unique synthetic challenges, including chemoselectivity and potential racemization. This document outlines two primary methodologies—direct alkylation with alkyl halides and reductive amination—offering researchers a selection of robust and versatile strategies. Key considerations, including the necessity of carboxylic acid protection, selection of appropriate bases and solvents, and purification techniques, are discussed in detail. The protocols provided are designed to be self-validating, with explanations for each experimental choice to ensure reproducibility and success.

Introduction

N-alkylated morpholine derivatives are prevalent structural motifs in a wide array of pharmacologically active compounds, contributing to improved potency, selectivity, solubility, and metabolic stability. The specific substrate, 6,6-dimethyl-morpholine-3-carboxylic acid, combines the favorable pharmacokinetic properties of the morpholine ring with a carboxylic acid handle for further functionalization and a gem-dimethyl group that can impart metabolic stability and specific conformational preferences.

The N-alkylation of this substrate is a key step in building molecular complexity. However, the bifunctional nature of the molecule requires careful strategic planning to achieve the desired N-alkylation without undesired side reactions at the carboxylic acid moiety. This guide provides detailed protocols for achieving this transformation efficiently and selectively.

Part 1: Strategic Considerations for N-Alkylation
1.1 The Challenge of Chemoselectivity

The primary challenge in the N-alkylation of 6,6-dimethyl-morpholine-3-carboxylic acid is the presence of two nucleophilic/basic centers: the secondary amine and the carboxylate (formed under basic conditions). Direct alkylation without protection of the carboxylic acid can lead to a mixture of N-alkylated product and the corresponding ester, significantly complicating purification and reducing the yield of the desired product.

1.2 Protecting Group Strategy for the Carboxylic Acid

To ensure selective N-alkylation, the carboxylic acid group must be protected. The choice of protecting group is critical and should be stable to the N-alkylation reaction conditions while being readily removable without affecting the newly installed N-alkyl group or the integrity of the morpholine ring.[1][2]

Commonly used protecting groups for carboxylic acids include:

  • Methyl or Ethyl Esters: Formed under acidic conditions (e.g., Fischer esterification) and removed by base-catalyzed hydrolysis.[1] This strategy is viable if the rest of the molecule is stable to basic conditions.

  • tert-Butyl Esters: Stable to a wide range of reaction conditions and selectively removed with mild acid (e.g., trifluoroacetic acid), leaving other ester groups intact.

  • Benzyl Esters: Removable by hydrogenolysis, which offers a mild deprotection method.

For the protocols described herein, we will focus on the use of a methyl ester as a simple and effective protecting group.

Part 2: Methodologies and Protocols

Two primary methods for the N-alkylation of secondary amines are direct alkylation with alkyl halides and reductive amination.[3]

2.1 Protocol 1: Direct N-Alkylation via Alkyl Halides

This classic SN2 reaction involves the nucleophilic attack of the secondary amine on an alkyl halide.[3] The success of this method relies on the proper choice of base, solvent, and temperature to control the reaction rate and minimize side reactions. A common issue with direct alkylation is over-alkylation, although for a secondary amine leading to a tertiary amine, this is not a concern.[4]

Workflow for Direct N-Alkylation:

G cluster_0 Step 1: Protection cluster_1 Step 2: N-Alkylation cluster_2 Step 3: Deprotection & Isolation A 6,6-Dimethyl-morpholine- 3-carboxylic acid B Protection of Carboxylic Acid (e.g., Methyl Ester) A->B C Protected Morpholine (Methyl Ester) B->C D Reaction with Alkyl Halide (R-X) in presence of Base C->D E N-Alkyl Protected Morpholine D->E F Deprotection of Methyl Ester E->F G Final Product: N-Alkyl-6,6-Dimethyl-morpholine- 3-carboxylic acid F->G

Caption: Workflow for Direct N-Alkylation.

Detailed Protocol: Synthesis of Methyl 4-benzyl-6,6-dimethylmorpholine-3-carboxylate

Step A: Methyl Ester Protection

  • Reaction Setup: To a solution of 6,6-dimethyl-morpholine-3-carboxylic acid (1.0 eq) in methanol (10 volumes), add thionyl chloride (1.2 eq) dropwise at 0 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up and Isolation: Concentrate the reaction mixture under reduced pressure. Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the methyl 6,6-dimethylmorpholine-3-carboxylate.

Step B: N-Alkylation

  • Reaction Setup: In a round-bottom flask, dissolve methyl 6,6-dimethylmorpholine-3-carboxylate (1.0 eq) in a polar aprotic solvent such as acetonitrile (MeCN) or dimethylformamide (DMF) (10 volumes).[5]

  • Addition of Reagents: Add a non-nucleophilic base such as potassium carbonate (K₂CO₃, 2.0 eq) or diisopropylethylamine (DIPEA, 1.5 eq). Add the alkylating agent, for example, benzyl bromide (1.1 eq).

  • Reaction: Stir the mixture at room temperature or heat to 50-60 °C. The optimal temperature will depend on the reactivity of the alkyl halide.

  • Monitoring: Monitor the reaction by TLC or LC-MS.

  • Work-up and Isolation: Once the reaction is complete, filter off any inorganic salts. Dilute the filtrate with water and extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. The crude product can be purified by flash column chromatography.

Parameter Recommendation Rationale
Alkylating Agent Alkyl iodides > bromides > chloridesReactivity follows this trend.
Base K₂CO₃, Cs₂CO₃, DIPEAMild, non-nucleophilic bases prevent side reactions.
Solvent DMF, Acetonitrile, DMSOPolar aprotic solvents facilitate SN2 reactions.[5]
Temperature Room Temperature to 80 °CDependent on the reactivity of the alkyl halide.

Step C: Deprotection (Hydrolysis of the Methyl Ester)

  • Reaction Setup: Dissolve the purified methyl 4-benzyl-6,6-dimethylmorpholine-3-carboxylate (1.0 eq) in a mixture of THF and water (e.g., 3:1).

  • Hydrolysis: Add lithium hydroxide (LiOH, 1.5 eq) and stir the mixture at room temperature.

  • Monitoring: Monitor the hydrolysis by TLC or LC-MS.

  • Work-up and Isolation: Once the starting material is consumed, acidify the reaction mixture to pH ~5-6 with 1N HCl. Extract the product with a suitable organic solvent (e.g., dichloromethane). Dry the organic layer and concentrate to obtain the final product.

2.2 Protocol 2: Reductive Amination

Reductive amination is a highly reliable and widely used method for preparing tertiary amines from secondary amines.[3] This two-step, one-pot process involves the formation of an iminium ion from the condensation of the secondary amine with an aldehyde or ketone, followed by in-situ reduction. A key advantage is the prevention of over-alkylation.[3]

Workflow for Reductive Amination:

G cluster_0 Step 1: Protection cluster_1 Step 2: Reductive Amination cluster_2 Step 3: Deprotection & Isolation A 6,6-Dimethyl-morpholine- 3-carboxylic acid B Protection of Carboxylic Acid (e.g., Methyl Ester) A->B C Protected Morpholine (Methyl Ester) B->C D Reaction with Aldehyde/Ketone (R-CHO) and Reducing Agent C->D E N-Alkyl Protected Morpholine D->E F Deprotection of Methyl Ester E->F G Final Product: N-Alkyl-6,6-Dimethyl-morpholine- 3-carboxylic acid F->G

Caption: Workflow for Reductive Amination.

Detailed Protocol: Synthesis of Methyl 4-isobutyl-6,6-dimethylmorpholine-3-carboxylate

Step A: Methyl Ester Protection (Follow the same procedure as in Protocol 1)

Step B: Reductive Amination

  • Reaction Setup: To a solution of methyl 6,6-dimethylmorpholine-3-carboxylate (1.0 eq) and isobutyraldehyde (1.2 eq) in a suitable solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE) (10 volumes), add a mild reducing agent.

  • Reducing Agent: Sodium triacetoxyborohydride (STAB, 1.5 eq) is a preferred reducing agent as it is selective for the iminium ion over the aldehyde.[3]

  • Reaction: Stir the reaction mixture at room temperature.

  • Monitoring: Monitor the reaction by TLC or LC-MS for the disappearance of the starting amine.

  • Work-up and Isolation: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by flash column chromatography.

Parameter Recommendation Rationale
Carbonyl Compound Aldehydes or KetonesThe choice determines the N-alkyl substituent.
Reducing Agent NaBH(OAc)₃ (STAB), NaBH₃CNMild reducing agents are preferred for selectivity.
Solvent Dichloromethane (DCM), Dichloroethane (DCE), THFAprotic solvents that do not react with the reagents.
pH Mildly acidic (often with added Acetic Acid)Catalyzes iminium ion formation.

Step C: Deprotection (Hydrolysis of the Methyl Ester) (Follow the same procedure as in Protocol 1)

Part 3: Troubleshooting and Key Considerations
  • Incomplete Reaction: If the reaction stalls, consider increasing the temperature or adding more of the alkylating/carbonyl reagent and base/reducing agent.

  • Side Product Formation: In direct alkylation, ensure the base is non-nucleophilic. In reductive amination, ensure the purity of the aldehyde, as impurities can lead to side reactions.

  • Racemization: The stereocenter at the C3 position is susceptible to racemization, especially under harsh basic or acidic conditions. It is crucial to use mild bases and to control the temperature. Deprotection conditions should also be chosen carefully to preserve stereochemical integrity.

  • Purification: N-alkylated amino acids can sometimes be challenging to purify by chromatography due to their amphoteric nature. Purification of the protected intermediate is often more straightforward. Ion-exchange chromatography can be an effective purification method for the final deprotected product.[6]

Conclusion

The N-alkylation of 6,6-dimethyl-morpholine-3-carboxylic acid is a versatile transformation that opens the door to a wide range of derivatives for pharmaceutical and chemical research. By carefully selecting the appropriate methodology—direct alkylation or reductive amination—and implementing a suitable protecting group strategy, researchers can achieve high yields of the desired products. The protocols and considerations outlined in this guide are intended to provide a solid foundation for the successful synthesis of these valuable compounds.

References
  • BenchChem. (2025). Application Notes and Protocols: N-Alkylation and N-Acylation of Secondary Amines. Retrieved from BenchChem website.[3]

  • Patrick, G. L. (2015). Appendix 6: Protecting groups. Oxford Learning Link.[1]

  • Fiveable. (n.d.). 11.3 Protecting groups - Organic Chemistry II. Retrieved from Fiveable website.[2]

  • BenchChem. (2025). Optimizing reaction conditions for N-alkylation of amines. Retrieved from BenchChem website.[5]

  • Brouwer, C., He, C., & de Vries, J. G. (2017). Direct N-alkylation of unprotected amino acids with alcohols. Proceedings of the National Academy of Sciences, 114(50), 13147-13152.[7][8]

  • Kumar, A., & Park, K. H. (2020). Synthesis of N-substituted morpholine nucleoside derivatives. Nucleosides, Nucleotides & Nucleic Acids, 39(9), 1223-1244.[9]

  • Goralski, C. T., & Renga, J. M. (2009). Preparation of n-alkylated opiates by reductive amination. Google Patents.[10]

  • Aurelio, L., & Hughes, A. B. (2009). Synthesis of N-Alkyl Amino Acids. In Amino Acids, Peptides and Proteins in Organic Chemistry. Wiley-VCH.[11]

  • Kaliappan, K. P. (2020). Protecting Groups. Indian Institute of Technology Bombay.

  • Zhang, W., & Li, C. J. (2016). Direct N-alkylation of amines with alcohols using AlCl3 as a Lewis acid. Tetrahedron Letters, 57(31), 3465-3468.[12]

  • Chemistry Learning. (2020, July 5). Protecting Groups for Carboxylic acid [Video]. YouTube.[13]

  • Kamal, A., & Khanna, G. B. R. (2007). Aqueous-Mediated N-Alkylation of Amines. European Journal of Organic Chemistry, 2007(2), 311-315.[14]

  • Wikipedia. (n.d.). Amine alkylation. Retrieved from Wikipedia.[4]

  • TCI Chemicals. (n.d.). Protecting Agents. Retrieved from TCI Chemicals website.[15]

  • Kotha, S. (2017, March 22). N-alkylation of secondary amine? ResearchGate.[16]

  • Al-Zoubi, R. M., & Marion, O. (2019). Conversion of “Customizable Units” into N-Alkyl Amino Acids and Generation of N-Alkyl Peptides. The Journal of Organic Chemistry, 84(11), 7017-7026.[17]

  • Wang, C., et al. (2018). Reductive N-alkylation of primary and secondary amines using carboxylic acids and borazane under mild conditions. Organic Chemistry Frontiers, 5(20), 2936-2940.[18]

  • Ho, G. J. (1990). N-alkylation of n-alpha-boc-protected amino acids. Google Patents.[19]

  • ECHEMI. (n.d.). N-alkylation of secondary amine?. Retrieved from ECHEMI website.[20]

  • Wotal, A. C., & Knowles, R. R. (2024). Synthesis of Secondary Amines via Self-Limiting Alkylation. Organic Letters, 26(23), 4867-4872.[21]

  • Chen, X., et al. (2011). Research on the N-alkylation of morpholine with alcohols catalyzed by CuO–NiO/γ–Al2O3. Reaction Kinetics, Mechanisms and Catalysis, 104(1), 163-171.[22][23]

  • Organic Chemistry Portal. (n.d.). Synthesis of Secondary and Tertiary Amines. Retrieved from Organic Chemistry Portal.[24]

  • Jana, A., & Li, G. (2021). Reductive Alkylation of Quinolines to N-Alkyl Tetrahydroquinolines Catalyzed by Arylboronic Acid. Organic Letters, 23(6), 2234-2239.[25]

  • DIAION. (n.d.). Separation and Refining of Amino acids. Retrieved from DIAION website.[6]

  • Pingen, D., & de Vries, J. G. (2017). Direct Catalytic N‐Alkylation of α‐Amino Acid Esters and Amides Using Alcohols with High Retention of Stereochemistry. Chemistry–A European Journal, 23(49), 11843-11847.[26]

  • Aurelio, L., & Hughes, A. B. (2009). Synthesis of N-Alkyl Amino Acids. In Amino Acids, Peptides and Proteins in Organic Chemistry. Wiley-VCH.[11]

  • Rowles, P. W., & Turner, N. J. (2018). N-Alkyl-α-amino acids in Nature and their biocatalytic preparation. Current Opinion in Chemical Biology, 43, 124-131.[27]

  • Chen, X., et al. (2011). Research on the N-alkylation of morpholine with alcohols catalyzed by CuO–NiO/γ–Al2O3. Reaction Kinetics, Mechanisms and Catalysis, 104(1), 163-171.[22][23]

  • Hassner, A., & Alexanian, V. (1978). Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl Ethyl Fumarate. Organic Syntheses, 58, 68.[28]

  • Tloušt'ová, E., et al. (2021). Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents. ACS Omega, 6(4), 2849-2863.[29]

  • Bagley, M. C., et al. (2012). New methodology for the N-alkylation of 2-amino-3-acylthiophenes. Organic & Biomolecular Chemistry, 10(36), 7289-7292.[30]

Sources

using 6,6-Dimethyl-morpholine-3-carboxylic acid as a chiral building block

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to 6,6-Dimethyl-morpholine-3-carboxylic Acid: A Versatile Chiral Building Block

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of Chiral Morpholine Scaffolds

In modern drug discovery, the demand for structurally complex and stereochemically pure molecules is relentless. Chiral molecular building blocks, which are molecular fragments containing stereogenic elements, serve as the foundational units for constructing these intricate compounds.[1][2] Among the vast arsenal of available building blocks, heterocyclic scaffolds are of paramount importance, with the morpholine ring being a particularly "privileged" structure. Morpholine and its derivatives are integral components of numerous therapeutic agents, including antibiotics, antifungals, and anticancer drugs.[3] Their prevalence in medicinal chemistry is due to favorable physicochemical properties such as enhanced metabolic stability, improved aqueous solubility, and the potential to cross the blood-brain barrier.[4][5]

This guide focuses on the application of 6,6-Dimethyl-morpholine-3-carboxylic acid , a valuable chiral building block that combines the benefits of the morpholine scaffold with the synthetic versatility of a carboxylic acid and the stereochemical control of a chiral center. The gem-dimethyl group at the C-6 position introduces steric hindrance that can positively influence metabolic stability and binding interactions, while the carboxylic acid at the C-3 position provides a reactive handle for a multitude of chemical transformations. This compound is a key intermediate for synthesizing complex nitrogen-containing heterocycles, particularly those targeting central nervous system (CNS) disorders and metabolic diseases.[6]

Physicochemical Properties and Handling

Proper handling and storage are critical to maintaining the integrity of the building block. The compound is often supplied as a hydrochloride salt to enhance its stability and solubility for use in various reaction conditions.[6]

PropertyValue
IUPAC Name 6,6-Dimethylmorpholine-3-carboxylic acid
Molecular Formula C₇H₁₃NO₃
Molecular Weight 159.18 g/mol
Appearance White to off-white solid
Key Functional Groups Secondary Amine, Carboxylic Acid, Chiral Center (C-3)
Storage Store in a cool, dry, well-ventilated area away from incompatible substances. Keep container tightly closed.

Core Synthetic Applications and Strategy

The primary utility of 6,6-Dimethyl-morpholine-3-carboxylic acid lies in its bifunctional nature. The carboxylic acid can be readily converted into amides, esters, and other derivatives, while the secondary amine of the morpholine ring can undergo N-alkylation, N-acylation, or reductive amination. This allows for the divergent synthesis of large compound libraries from a single, stereochemically defined core.

The general strategy involves leveraging the two reactive sites to introduce diversity elements (R¹ and R²) and build molecular complexity.

G cluster_0 Core Building Block cluster_1 Derivatization Pathways cluster_2 Resulting Scaffolds Core 6,6-Dimethyl-morpholine-3-carboxylic acid Amide Amide Formation (-CONH-R¹) Core->Amide R¹-NH₂, Coupling Agent Ester Esterification (-COO-R¹) Core->Ester R¹-OH, Activating Agent N_Func N-Functionalization (>N-R²) Amide->N_Func 1. Protect Acid 2. R²-X, Base Final Diverse Bioactive Molecule Candidates Amide->Final Ester->Final N_Func->Final

Caption: General derivatization workflow for the chiral building block.

Experimental Protocols: Key Transformations

The following protocols provide detailed, step-by-step methodologies for the most common and critical derivatizations of 6,6-Dimethyl-morpholine-3-carboxylic acid.

Protocol 1: Amide Bond Formation via EDC/HOBt Coupling

This is the most frequent transformation, coupling the carboxylic acid with a primary or secondary amine to form a stable amide linkage. The use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as a coupling agent and Hydroxybenzotriazole (HOBt) to suppress racemization and improve efficiency is a well-established and reliable method.[7]

G Start 1. Dissolve Building Block in Anhydrous DCM/DMF Activate 2. Add HOBt & EDC (Stir 15-30 min) Start->Activate Couple 3. Add Amine (R-NH₂) & DIPEA (Stir 12-24h at RT) Activate->Couple Monitor 4. Monitor via TLC Couple->Monitor Workup 5. Aqueous Workup (Sat. NaHCO₃, Brine) Monitor->Workup Purify 6. Dry, Concentrate & Purify (Chromatography) Workup->Purify End Final Amide Product Purify->End

Caption: Workflow for the synthesis of amide derivatives.

Materials:

  • 6,6-Dimethyl-morpholine-3-carboxylic acid (1.0 eq)

  • Desired primary or secondary amine (1.1 eq)

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) (1.2 eq)

  • HOBt (Hydroxybenzotriazole) (1.2 eq)

  • DIPEA (N,N-Diisopropylethylamine) (2.0-3.0 eq)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Standard laboratory glassware, magnetic stirrer, and TLC equipment

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 6,6-Dimethyl-morpholine-3-carboxylic acid (1.0 eq) and dissolve it in anhydrous DCM or DMF.

  • Activation: Add HOBt (1.2 eq) followed by EDC (1.2 eq) to the solution. Stir the mixture at room temperature (20-25°C) for 15-30 minutes. This period allows for the formation of the activated HOBt-ester intermediate.

  • Coupling: To the activated mixture, add the desired amine (1.1 eq) followed by the dropwise addition of DIPEA (2.0-3.0 eq). The base is crucial to neutralize the hydrochloride salt of the starting material (if used) and the HCl generated during the reaction.

  • Reaction: Allow the reaction to stir at room temperature for 12-24 hours.

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting carboxylic acid is fully consumed.[7]

  • Workup: Upon completion, dilute the reaction mixture with DCM. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (to remove unreacted HOBt and acidic byproducts) and then with brine.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the resulting crude product by column chromatography on silica gel to obtain the desired amide.

Protocol 2: Esterification using DCC and DMAP

Esterification provides another avenue for derivatization, often used to create prodrugs or modify pharmacokinetic properties. The Steglich esterification, using Dicyclohexylcarbodiimide (DCC) for activation and a catalytic amount of 4-Dimethylaminopyridine (DMAP), is highly effective, even for sterically hindered alcohols.[8]

G Start 1. Dissolve Building Block, Alcohol (R-OH) & DMAP in Anhydrous DCM Activate 2. Cool to 0°C Add DCC Solution Start->Activate React 3. Stir at 0°C (5 min) then RT (3-4h) Activate->React Filter 4. Filter Precipitated DCU React->Filter Workup 5. Concentrate Filtrate & Aqueous Workup Filter->Workup Purify 6. Dry, Concentrate & Purify (Chromatography) Workup->Purify End Final Ester Product Purify->End

Sources

Application Notes and Protocols: Functionalization of the Carboxylic Acid Group in Morpholine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Morpholine and its derivatives are privileged scaffolds in medicinal chemistry, appearing in a wide array of approved pharmaceuticals and clinical candidates.[1] Their unique physicochemical properties, including metabolic stability and aqueous solubility, make them desirable components in drug design.[2] The incorporation of a carboxylic acid functional group onto a morpholine-containing molecule provides a versatile handle for further chemical modification, enabling the synthesis of diverse compound libraries for structure-activity relationship (SAR) studies.[1]

This comprehensive guide provides detailed application notes and validated protocols for the most common and effective methods to functionalize the carboxylic acid group in morpholine derivatives. We will delve into the mechanistic underpinnings of these transformations, offering insights into reagent selection and reaction optimization to empower researchers in drug discovery and development.

Core Functionalization Strategies

The carboxylic acid group, while a valuable synthetic handle, often requires activation to facilitate reactions with nucleophiles.[3][4] The primary strategies for functionalizing morpholine-containing carboxylic acids revolve around converting the hydroxyl group of the carboxylic acid into a better leaving group. This guide will focus on three principal transformations:

  • Amide Bond Formation: The creation of an amide linkage is arguably the most frequent transformation in medicinal chemistry.[5]

  • Esterification: The formation of esters provides another avenue for modifying the physicochemical properties of the parent molecule.

  • Reduction to Primary Alcohols: Reducing the carboxylic acid to a primary alcohol opens up further synthetic possibilities, such as ether formation or oxidation to an aldehyde.

The following diagram illustrates these key functionalization pathways originating from a morpholine-containing carboxylic acid.

G Morpholine-R-COOH Morpholine-R-COOH Ester Ester Morpholine-R-COOH->Ester + R'OH, H+ (Fischer) or DCC/DMAP Primary Alcohol Primary Alcohol Morpholine-R-COOH->Primary Alcohol Reduction (e.g., BH3-THF) Activation Activation Morpholine-R-COOH->Activation Activation (e.g., EDC, HATU) Amide Amide Activation->Amide + R'R''NH

Caption: Key functionalization pathways for morpholine carboxylic acids.

Amide Bond Formation: The Cornerstone of Medicinal Chemistry

The direct reaction between a carboxylic acid and an amine to form an amide is generally inefficient due to the formation of a non-reactive ammonium carboxylate salt.[4][6] Therefore, coupling reagents are employed to activate the carboxylic acid.[3]

Choosing the Right Coupling Reagent

The selection of a coupling reagent is critical and depends on factors such as the steric hindrance of the substrates, the potential for racemization of adjacent chiral centers, and the desired reaction conditions.[7]

Coupling Reagent Class Examples Mechanism of Action Key Advantages Considerations
Carbodiimides EDC, DCC, DICReacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[8][9]Cost-effective, widely used. EDC and its urea byproduct are water-soluble, simplifying purification.[8][10]DCC can form an insoluble dicyclohexylurea byproduct that can be difficult to remove.[8][9] Risk of racemization can be minimized with additives like HOBt.[8]
Uronium/Aminium Salts HATU, HBTUForms a highly reactive activated ester (e.g., an OAt-ester for HATU), leading to rapid coupling.[7][8]High coupling efficiency, fast reaction times, and low rates of racemization.[7][8]Generally more expensive than carbodiimides. Requires a non-nucleophilic base (e.g., DIPEA, NMM).[11]
Phosphonium Salts PyBOPActivates the carboxylic acid to form a phosphonium ester, which then reacts with the amine.Effective for sterically hindered couplings.Can be less efficient than modern uronium salts in some cases.[7]
Protocol: EDC/HOBt Mediated Amide Coupling

This protocol describes a general and reliable method for the synthesis of morpholine amides using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with an additive like 1-Hydroxybenzotriazole (HOBt) to suppress side reactions and minimize racemization.[5][8]

Materials:

  • Morpholine-containing carboxylic acid (1.0 eq)

  • Amine (1.1 eq)

  • EDC·HCl (1.2 eq)

  • HOBt (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Saturated aqueous NaHCO₃ solution

  • Brine

  • Anhydrous MgSO₄ or Na₂SO₄

  • Rotary evaporator

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the morpholine-containing carboxylic acid (1.0 eq) and dissolve it in anhydrous DCM or DMF (concentration typically 0.1-0.5 M).

  • Addition of Reagents: Add the amine (1.1 eq), HOBt (1.2 eq), and DIPEA (3.0 eq) to the solution. Stir the mixture for 5 minutes at room temperature.

  • Activation and Coupling: Cool the reaction mixture to 0 °C in an ice bath. Add EDC·HCl (1.2 eq) portion-wise over 5 minutes.

  • Reaction Monitoring: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, dilute the mixture with DCM. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2x), water (1x), and brine (1x).

  • Purification: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator. The crude product can then be purified by flash column chromatography on silica gel.

Esterification: Modulating Polarity and Lipophilicity

Esterification of the carboxylic acid group is a common strategy to mask the polar carboxylic acid, thereby increasing the lipophilicity of the molecule, which can be crucial for modulating pharmacokinetic properties.

Fischer-Speier Esterification

The Fischer-Speier esterification is a classic acid-catalyzed reaction between a carboxylic acid and an alcohol.[12][13] The reaction is an equilibrium process, and to achieve high yields, it is typically necessary to use a large excess of the alcohol or to remove the water that is formed during the reaction.[12][14][15][16]

Expertise & Experience: While simple, this method is best suited for robust substrates that can tolerate strong acidic conditions and heat. The morpholine ring is generally stable under these conditions, but other sensitive functional groups in the molecule should be considered.

Protocol: Fischer-Speier Esterification

Materials:

  • Morpholine-containing carboxylic acid (1.0 eq)

  • Alcohol (e.g., Methanol, Ethanol) (used as solvent, large excess)

  • Concentrated Sulfuric Acid (H₂SO₄) (catalytic amount, e.g., 5 mol%)

  • Saturated aqueous NaHCO₃ solution

  • Brine

  • Anhydrous Na₂SO₄

  • Standard reflux apparatus

Procedure:

  • Reaction Setup: Suspend or dissolve the morpholine-containing carboxylic acid (1.0 eq) in the desired alcohol (e.g., 10-20 mL per gram of carboxylic acid).

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid to the mixture while stirring.

  • Heating: Heat the reaction mixture to reflux and maintain for 2-24 hours. Monitor the reaction progress by TLC or LC-MS.[15]

  • Work-up: After cooling to room temperature, carefully neutralize the reaction mixture by the slow addition of a saturated aqueous NaHCO₃ solution until effervescence ceases.

  • Extraction: Remove the excess alcohol under reduced pressure. Partition the residue between ethyl acetate and water. Separate the organic layer.

  • Washing and Drying: Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude ester by flash column chromatography if necessary.

Steglich Esterification

For more sensitive substrates that cannot tolerate the harsh conditions of Fischer esterification, the Steglich esterification offers a milder alternative.[17] This method utilizes a carbodiimide, such as DCC, and a nucleophilic catalyst, typically 4-dimethylaminopyridine (DMAP).[17][18]

Trustworthiness: This method is highly reliable for a wide range of substrates, including sterically hindered ones.[17][18] The use of DMAP as a catalyst significantly accelerates the reaction, suppressing the formation of N-acylurea byproducts that can plague DCC-mediated couplings without a catalyst.[17][18]

Reduction to Primary Alcohols

The reduction of a carboxylic acid to a primary alcohol provides a valuable synthetic intermediate for further functionalization. While strong reducing agents like lithium aluminum hydride (LiAlH₄) can achieve this transformation, they are highly reactive and will reduce many other functional groups.[19][20][21]

Selective Reduction with Borane

Borane (BH₃), typically used as a complex with tetrahydrofuran (BH₃·THF), is a highly effective and chemoselective reagent for the reduction of carboxylic acids.[22][23][24] A key advantage of borane is that it selectively reduces carboxylic acids in the presence of other reducible functional groups like esters and amides, which are generally unreactive towards BH₃.[22][25]

G cluster_0 Reaction Workflow Start Dissolve Morpholine-R-COOH in Anhydrous THF Add_BH3 Add BH3-THF solution dropwise at 0 °C Start->Add_BH3 Warm_Stir Warm to RT and stir (Monitor by TLC/LC-MS) Add_BH3->Warm_Stir Quench Carefully quench with Methanol at 0 °C Warm_Stir->Quench Workup Aqueous Work-up and Extraction Quench->Workup Purify Purify by Column Chromatography Workup->Purify End Isolate Primary Alcohol Morpholine-R-CH2OH Purify->End

Caption: Workflow for the borane reduction of a carboxylic acid.

Protocol: Borane Reduction of a Carboxylic Acid

Materials:

  • Morpholine-containing carboxylic acid (1.0 eq)

  • Borane-tetrahydrofuran complex solution (BH₃·THF, 1 M in THF) (approx. 3.0 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Methanol

  • 1 M HCl solution

  • Ethyl acetate

  • Saturated aqueous NaHCO₃ solution

  • Brine

  • Anhydrous Na₂SO₄

Procedure:

  • Reaction Setup: Dissolve the morpholine-containing carboxylic acid (1.0 eq) in anhydrous THF in a flame-dried flask under an inert atmosphere. Cool the solution to 0 °C.

  • Addition of Borane: Add the BH₃·THF solution (approx. 3.0 eq) dropwise via syringe. Vigorous hydrogen gas evolution will be observed. Caution: Perform this step in a well-ventilated fume hood.

  • Reaction: After the addition is complete, remove the ice bath and stir the reaction at room temperature for 2-6 hours, or until the starting material is consumed as indicated by TLC or LC-MS.

  • Quenching: Cool the reaction mixture back to 0 °C and quench it by the slow, dropwise addition of methanol until the gas evolution ceases.

  • Work-up: Add 1 M HCl and stir for 30 minutes. Concentrate the mixture in vacuo to remove most of the THF and methanol. Dilute the aqueous residue with ethyl acetate and neutralize with saturated aqueous NaHCO₃ solution.

  • Extraction and Purification: Separate the layers and extract the aqueous phase with ethyl acetate (2x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude alcohol by flash column chromatography.

Characterization of Functionalized Morpholine Derivatives

Confirmation of the successful functionalization is achieved through standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structural integrity of the newly formed derivative. For example, in an amide formation, the disappearance of the carboxylic acid proton signal and the appearance of a new amide N-H proton signal (if applicable) and characteristic shifts in the adjacent methylene groups are indicative of a successful reaction.[26][27]

  • Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying the key functional groups. The disappearance of the broad O-H stretch of the carboxylic acid and the appearance of a strong C=O stretch for the new amide or ester (typically 1630-1750 cm⁻¹) provides strong evidence of the transformation.[26]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the exact mass of the synthesized compound, thereby verifying its elemental composition.[26][27]

Conclusion

The functionalization of the carboxylic acid group on morpholine-containing scaffolds is a fundamental strategy in modern drug discovery. The choice of reaction—be it amide coupling, esterification, or reduction—and the specific protocol employed must be tailored to the substrate and the overall synthetic goal. By understanding the underlying chemical principles and leveraging the detailed protocols provided in this guide, researchers can efficiently and reliably synthesize diverse libraries of morpholine derivatives to accelerate their research and development programs.

References

  • Reduction of Carboxylic Acids and Their Derivatives. Chemistry Steps. [Link]

  • Mechanism of the reduction of a carboxylic acid by borane: revisited and revised. Henry Rzepa's Blog - Ch.imperial. [Link]

  • Mild and Chemoselective Carboxylic Acid Reduction Promoted by Borane Catalysis. National Institutes of Health. [Link]

  • Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry. [Link]

  • Reactions of Carboxylic Acids - An Overview. Chemistry LibreTexts. [Link]

  • Fischer Esterification. Chemistry Steps. [Link]

  • Borane as a Reducing Agent. IITian Explains - YouTube. [Link]

  • Peptide synthesis. University of Calgary. [Link]

  • Fischer Esterification-Typical Procedures. OperaChem. [Link]

  • Coupling Reagents. Aapptec Peptides. [Link]

  • Fischer–Speier esterification. Wikipedia. [Link]

  • Fischer Esterification. Chemistry LibreTexts. [Link]

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. National Institutes of Health. [Link]

  • Synthesis and Characterization of Some New Morpholine Derivatives. ResearchGate. [Link]

  • Peptide Synthesis. Chemistry LibreTexts. [Link]

  • Amide Synthesis. Fisher Scientific. [Link]

  • A Photochemical Protocol for the Synthesis of Weinreb and Morpholine Amides from Carboxylic Acids. ResearchGate. [Link]

  • Flow-to-Flow Technology: Amide Formation in the Absence of Traditional Coupling Reagents Using DPDTC. ACS Sustainable Chemistry & Engineering. [Link]

  • (PDF) Morpholine Amides: Classical but Underexplored Acylating Intermediates in Organic Synthesis. ResearchGate. [Link]

  • Morpholine Amides: Classical but Underexplored Acylating Intermediates in Organic Synthesis. Thieme Connect. [Link]

  • Novel Morpholine-Bearing Quinoline Derivatives as Potential Cholinesterase Inhibitors. National Institutes of Health. [Link]

  • Esterification of Carboxylic Acids. Organic Syntheses. [Link]

  • A Mild and Sustainable Procedure for the Functionalization of Morpholin-2-Ones by Oxidative Imidation Reactions. MDPI. [Link]

  • Synthesis and Characterization of Some New Morpholine Derivatives. ResearchGate. [Link]

  • Reduction of Carboxylic Acids and Their Derivatives. Chemistry LibreTexts. [Link]

  • Reduction of Carboxylic Acids and their Derivatives to Aldehydes. CoLab. [Link]

  • Stereoselective Polymer-Supported Synthesis of Morpholine and Thiomorpholine-3-Carboxylic Acid Derivatives. ResearchGate. [Link]

  • An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture. National Institutes of Health. [Link]

  • Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences. [Link]

  • Reduction of Carboxylic Acids and Derivatives with Complex Hydrides. YouTube. [Link]

  • Derivatives of Carboxylic Acids. Michigan State University Chemistry. [Link]

  • Carboxylic Acids as Adaptive Functional Groups in Metallaphotoredox Catalysis. National Institutes of Health. [Link]

  • Morpholine. Wikipedia. [Link]

  • Simple Method for the Esterification of Carboxylic Acids. Organic Chemistry Portal. [Link]

  • Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress. Royal Society of Chemistry. [Link]

  • Carboxylic Acids as Adaptive Functional Groups in Metallaphotoredox Catalysis. ACS Publications. [Link]

Sources

Topic: Comprehensive Analytical Strategies for the Purity Assessment of 6,6-Dimethyl-morpholine-3-carboxylic acid HCl

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note from the Office of the Senior Application Scientist

Abstract

This application note provides a detailed framework of analytical methodologies for the comprehensive purity assessment of 6,6-Dimethyl-morpholine-3-carboxylic acid hydrochloride, a key building block in pharmaceutical synthesis.[1] Ensuring the purity of such intermediates is a critical prerequisite for the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This guide details protocols for identity, assay, organic impurities, residual solvents, and enantiomeric purity, grounding each method in established scientific principles and regulatory expectations. The protocols are designed for researchers, analytical scientists, and quality control professionals in the drug development sector, offering both practical, step-by-step instructions and the causal reasoning behind key experimental choices. All methodologies are presented in alignment with the principles outlined in the International Council for Harmonisation (ICH) guidelines.[2][3][4]

Introduction and Analytical Strategy

6,6-Dimethyl-morpholine-3-carboxylic acid HCl is a chiral heterocyclic compound whose structural integrity and purity are paramount. Impurities can arise from the synthetic route (starting materials, by-products, intermediates), degradation, or storage. A robust analytical strategy, therefore, must be multi-faceted to address all potential purity concerns.

Our recommended approach integrates orthogonal analytical techniques to build a complete purity profile. This strategy ensures that different chemical and physical properties of the analyte and its potential impurities are leveraged for detection and quantification.

Analytical_Strategy cluster_0 Purity Assessment Workflow for 6,6-Dimethyl-morpholine-3-carboxylic acid HCl cluster_1 Primary Purity & Assay cluster_2 Volatile Impurities cluster_3 Chiral Purity cluster_4 Identity & Structure Start Test Sample (API Batch) HPLC HPLC-UV/DAD (Primary Technique) Start->HPLC GC_HS Headspace GC-FID (Orthogonal Technique) Start->GC_HS Chiral_HPLC Chiral HPLC (Stereoisomer Specific) Start->Chiral_HPLC Spectroscopy Spectroscopy (Confirmatory) Start->Spectroscopy Assay Assay vs. Reference Std. HPLC->Assay Related_Substances Related Substances (Area %) HPLC->Related_Substances Residual_Solvents Residual Solvents (ICH Q3C) GC_HS->Residual_Solvents Enantiomeric_Purity Enantiomeric Excess (% ee) Chiral_HPLC->Enantiomeric_Purity NMR NMR ('H, '³C) Structure Verification Spectroscopy->NMR MS LC-MS Impurity ID Spectroscopy->MS Final Complete Purity Profile & Certificate of Analysis Assay->Final Related_Substances->Final Residual_Solvents->Final Enantiomeric_Purity->Final NMR->Final MS->Final

Caption: Overall analytical workflow for purity assessment.

Method 1: Assay and Related Substances by HPLC

High-Performance Liquid Chromatography (HPLC) with UV detection is the cornerstone method for quantifying the main component (assay) and detecting non-volatile organic impurities (related substances). A reversed-phase method is optimal, separating compounds based on their polarity.

2.1. Principle of the Method

The analyte, a polar hydrochloride salt, is separated on a non-polar C18 stationary phase. A mobile phase with a controlled pH is essential. The carboxylic acid and secondary amine functionalities require a buffered mobile phase (pH ~2.5-3.5) to ensure consistent protonation, leading to sharp, symmetrical peaks. A gradient elution is employed to ensure that impurities with a wide range of polarities are effectively separated and eluted.

2.2. Experimental Protocol

HPLC_Workflow cluster_hplc HPLC Experimental Workflow Prep_Mobile_Phase 1. Prepare Mobile Phase (A: Phosphate Buffer, pH 2.5 B: Acetonitrile) Prep_Sample 2. Prepare Sample/Standard (Dissolve in 50:50 A:B ~0.5 mg/mL) Prep_Mobile_Phase->Prep_Sample Equilibrate 3. Equilibrate HPLC System (C18 Column, 40°C) Prep_Sample->Equilibrate Inject 4. Inject Sample (5 µL) Equilibrate->Inject Run_Gradient 5. Run Gradient Elution (5% to 95% B over 20 min) Inject->Run_Gradient Detect 6. Detect at 205 nm (Diode Array Detector) Run_Gradient->Detect Analyze 7. Integrate & Analyze Data (Assay & Impurity Profile) Detect->Analyze

Caption: Step-by-step workflow for the HPLC analysis.

Detailed HPLC Conditions:

Parameter Condition Rationale
Instrumentation HPLC with Quaternary Pump, Autosampler, Column Oven, and DAD/PDA Detector Standard for pharmaceutical analysis, DAD allows for peak purity assessment.
Column ACE Excel 3 C18, 150 x 4.6 mm, 3 µm A robust, high-purity silica C18 column provides excellent resolution and peak shape.
Mobile Phase A 20 mM Potassium Phosphate, pH adjusted to 2.5 with H₃PO₄ Buffering is critical to suppress silanol interactions and ensure consistent analyte ionization.
Mobile Phase B Acetonitrile Common organic modifier with good UV transparency.
Gradient 0-20 min: 5% to 95% B; 20-25 min: 95% B; 25.1-30 min: 5% B A wide gradient ensures elution of both polar and non-polar impurities.
Flow Rate 1.0 mL/min Standard flow rate for a 4.6 mm ID column.
Column Temp. 40 °C Elevated temperature improves peak shape and reduces viscosity, ensuring reproducibility.
Detection 205 nm The molecule lacks a strong chromophore; detection at low UV provides the necessary sensitivity.
Injection Volume 5 µL Balances sensitivity with the risk of column overloading.
Diluent Mobile Phase A / Mobile Phase B (50:50, v/v) Ensures sample solubility and compatibility with the initial mobile phase conditions.
Standard Conc. 0.5 mg/mL For assay calculation.

| Sample Conc. | 0.5 mg/mL | For assay and related substances analysis. |

2.3. Method Validation Summary

This method must be validated according to ICH Q2(R2) guidelines to prove it is fit for purpose.[2][3][5]

Validation ParameterTypical Acceptance CriteriaPurpose
Specificity Peak is spectrally pure and well-resolved from degradants.Ensures the method measures only the intended analyte without interference.[6]
Linearity R² ≥ 0.999 over 50-150% of nominal concentration.Confirms a direct relationship between concentration and detector response.[6]
Accuracy 98.0% - 102.0% recovery for spiked samples.Measures the closeness of the experimental value to the true value.[6]
Precision (Repeatability) RSD ≤ 1.0% for assay; ≤ 5.0% for impurities >0.1%.Demonstrates consistency of results for multiple preparations.
Limit of Quantitation (LOQ) S/N ≥ 10; typically ~0.05% of nominal concentration.The lowest concentration that can be reliably quantified.
Robustness No significant change in results with small variations in pH, temp, flow.Shows the method's reliability under normal operational variations.

Method 2: Residual Solvents by Headspace GC-FID

Residual solvents are organic volatile impurities used or produced during synthesis. Their levels are strictly controlled by guidelines such as ICH Q3C. As 6,6-Dimethyl-morpholine-3-carboxylic acid HCl is a non-volatile salt, headspace gas chromatography (GC) is the required technique.

3.1. Principle of the Method

The sample is dissolved in a high-boiling point solvent (e.g., DMSO) and heated in a sealed vial. Volatile solvents partition from the liquid phase into the headspace gas. A sample of this gas is automatically injected into the GC, where solvents are separated based on their boiling points and polarity, and detected by a Flame Ionization Detector (FID).

3.2. Experimental Protocol

Instrumentation: GC system equipped with a Headspace Autosampler and an FID.

  • Sample Preparation: Accurately weigh ~100 mg of the sample into a 20 mL headspace vial. Add 5.0 mL of Dimethyl Sulfoxide (DMSO). Crimp the vial securely.

  • Standard Preparation: Prepare a standard stock solution of expected residual solvents in DMSO. Prepare a working standard by diluting the stock to the concentration limits specified in ICH Q3C.

  • Headspace Conditions:

    • Vial Oven Temperature: 80 °C

    • Loop Temperature: 90 °C

    • Transfer Line Temperature: 100 °C

    • Vial Equilibration Time: 15 minutes

  • GC Conditions:

    • Column: Agilent DB-624, 30 m x 0.32 mm, 1.8 µm

    • Carrier Gas: Helium, 2.0 mL/min

    • Injector Temp: 200 °C

    • Detector Temp (FID): 250 °C

    • Oven Program: 40 °C (hold 5 min), ramp to 220 °C at 10 °C/min, hold 5 min.

Method 3: Enantiomeric Purity by Chiral HPLC

The molecule possesses a stereocenter at the C3 position, meaning it can exist as a pair of enantiomers. For pharmaceutical use, it is critical to control the stereochemical purity and quantify the undesired enantiomer.

4.1. Principle of the Method

Enantiomers have identical physical properties in a non-chiral environment but can be separated using a Chiral Stationary Phase (CSP). Polysaccharide-based CSPs are highly effective for separating a broad range of chiral compounds, including carboxylic acids.[7] The differential interaction between each enantiomer and the chiral selector on the CSP leads to different retention times.

4.2. Experimental Protocol

Instrumentation: HPLC with UV/DAD Detector.

  • Column: Daicel Chiralpak AD-H, 250 x 4.6 mm, 5 µm

  • Mobile Phase: Hexane / Isopropanol / Trifluoroacetic Acid (TFA) (85:15:0.1, v/v/v)

  • Rationale: Normal phase chromatography is often superior for chiral separations. The small amount of TFA is a crucial acidic modifier that protonates the carboxylic acid, preventing peak tailing and improving interaction with the stationary phase.

  • Flow Rate: 0.8 mL/min

  • Column Temperature: 25 °C

  • Detection: 210 nm

  • Sample Preparation: Dissolve the sample in the mobile phase at approximately 1.0 mg/mL.

4.3. Alternative Method: NMR with Chiral Solvating Agents

An alternative or confirmatory technique involves Nuclear Magnetic Resonance (NMR) spectroscopy. In the presence of a chiral solvating agent (CSA), the enantiomers of the analyte form transient diastereomeric complexes. These complexes have distinct chemical shifts in the NMR spectrum, allowing for the integration and quantification of each enantiomer.[8][9] This method is powerful for confirming enantiomeric excess without chromatographic separation.[10]

Methods for Structural Confirmation and Identification

Final confirmation of the primary structure and identification of unknown impurities requires spectroscopic analysis.

5.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: ¹H and ¹³C NMR spectroscopy provide a detailed map of the molecule's carbon-hydrogen framework.[11] The chemical shifts, coupling patterns, and integrations of the signals are unique to the molecule's structure. It is the most definitive method for structural confirmation.

Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the sample in 0.7 mL of a suitable deuterated solvent (e.g., Deuterium Oxide, D₂O, or DMSO-d₆).

  • Acquisition: Acquire ¹H, ¹³C, and, if necessary, 2D NMR spectra (e.g., COSY, HSQC) on a 400 MHz or higher spectrometer.

  • Analysis: Compare the acquired spectra with a reference standard or theoretical predictions. Key expected signals would include:

    • ¹H NMR: A signal for the proton at C3, signals for the morpholine ring protons, and two distinct singlets for the non-equivalent gem-dimethyl groups at C6. The carboxylic acid proton may be a broad signal or exchange with D₂O.

    • ¹³C NMR: A signal for the carbonyl carbon (~170-180 ppm), and distinct signals for all other carbons in the molecule.

5.2. Mass Spectrometry (MS)

Principle: When coupled with HPLC (LC-MS), mass spectrometry provides the molecular weight of the parent compound and any eluting impurities. The fragmentation pattern can further help in elucidating the structures of unknown impurities.

Protocol:

  • Instrumentation: An HPLC system coupled to a mass spectrometer with an Electrospray Ionization (ESI) source.

  • Ionization Mode: Positive ESI is ideal for this molecule, as the secondary amine is readily protonated.

  • Expected Ion: The primary ion observed will be the [M+H]⁺ ion, corresponding to the molecular weight of the free base plus a proton. For C₇H₁₃NO₃ (MW = 159.18), the expected m/z would be ~160.09.

Conclusion

The purity of 6,6-Dimethyl-morpholine-3-carboxylic acid HCl can be rigorously and reliably determined through a combination of orthogonal analytical techniques. The primary HPLC method provides robust quantification of the assay and related substances, while headspace GC ensures control over residual solvents. Chiral HPLC is essential for confirming the stereochemical identity and purity. Finally, spectroscopic methods like NMR and MS provide definitive structural confirmation and are invaluable tools for identifying any unknown impurities. Adherence to these detailed protocols, underpinned by a thorough validation strategy consistent with ICH guidelines, will ensure that the quality of this critical intermediate meets the high standards required for pharmaceutical development.[2][4]

References

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained.
  • IntuitionLabs. (2024). ICH Q2(R2) Guide: Analytical Method Validation Explained.
  • Benchchem. Application Note and Protocol: GC-MS Method for the Detection of Morpholine Derivatives.
  • IntuitionLabs Video. (2025). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview.
  • Sigma-Aldrich. (S)-6,6-Dimethylmorpholine-3-carboxylic acid hydrochloride.
  • European Medicines Agency. (2024). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2).
  • Benson, S. C., et al. Use of carboxylic acids as chiral solvating agents for the determination of optical purity of chiral amines by NMR spectroscopy. The Journal of Organic Chemistry.
  • Cao, K., et al. (2018). Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry. PMC - NIH.
  • MySkinRecipes. 6,6-Dimethylmorpholine-3-carboxylic acid hydrochloride.
  • ResearchGate. (2018). Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry.
  • Xu, Y., et al. (2020). Efficient Enantiodifferentiation of Carboxylic Acids Using BINOL-Based Amino Alcohol as a Chiral NMR Solvating Agent. PubMed Central.
  • ResearchGate. The derivatization reaction of morpholine.
  • Huang, B., et al. (2025). Recent advances in spectroscopic chiral analysis of carboxylic acids. PubMed.
  • TCI Chemicals. Powerful Novel Chiral Acids for Enantioresolution, Determination of Absolute Configuration, and MS Spectral De.
  • MDPI. (2024). Enzymatic Deracemization of Fluorinated Arylcarboxylic Acids: Chiral Enzymatic Analysis and Absolute Stereochemistry Using Chiral HPLC.
  • Benchchem. Application Note: Elucidating the Structure of 2,6-Dimethylheptanoic Acid using NMR Spectroscopy.

Sources

Application Note: Leveraging 6,6-Dimethyl-morpholine-3-carboxylic Acid for Rapid Library Generation in Drug Discovery via Parallel Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The morpholine heterocycle is a cornerstone of modern medicinal chemistry, recognized for its ability to impart favorable pharmacokinetic properties to bioactive molecules.[1][2] This application note details the strategic use of 6,6-dimethyl-morpholine-3-carboxylic acid, a bifunctional building block, in parallel synthesis workflows to accelerate drug discovery efforts. The gem-dimethyl substitution at the C-6 position offers conformational rigidity and enhanced metabolic stability, making it a superior scaffold for exploring chemical space.[3] We present detailed protocols for the generation of diverse compound libraries through two robust, high-throughput methods: parallel amide bond formation and the Ugi four-component reaction. These methodologies are designed for researchers, scientists, and drug development professionals seeking to efficiently generate novel, three-dimensional compound libraries with high drug-like potential.

Introduction: The Morpholine Scaffold as a Privileged Structure

In the landscape of medicinal chemistry, certain molecular frameworks appear with remarkable frequency in approved drugs and clinical candidates. The morpholine ring is one such "privileged structure," valued for its unique combination of physicochemical and metabolic benefits.[1][4] Its inclusion in a molecule often improves aqueous solubility, metabolic stability, and overall pharmacokinetic (PK) profile.[3]

Morpholine-containing compounds are instrumental in the modern imperative to "escape from flatland"—the drive to create more three-dimensional, sp³-rich molecules.[5] Saturated scaffolds like morpholine provide superior conformational and stereochemical diversity compared to flat, aromatic systems, often leading to improved target engagement and selectivity.[3][5]

The Strategic Advantage of 6,6-Dimethyl-morpholine-3-carboxylic Acid

The selection of a core scaffold is a critical decision in library design. 6,6-Dimethyl-morpholine-3-carboxylic acid is an exemplary building block engineered for diversity-oriented synthesis. Its utility is rooted in several key structural features:

  • Bifunctional Handles: The scaffold possesses a secondary amine and a carboxylic acid, enabling sequential or orthogonal functionalization to maximize library diversity from a single core. The amine is typically protected (e.g., with a Boc group) to allow for selective reactions at the carboxylic acid, followed by deprotection and derivatization of the nitrogen.

  • Conformational Constraint: The gem-dimethyl group at the C-6 position acts as a conformational lock. This steric hindrance reduces the number of accessible low-energy conformations, presenting a more defined three-dimensional shape to a biological target. This rigidity is invaluable for establishing clear Structure-Activity Relationships (SAR).

  • Enhanced Metabolic Stability: The dimethyl substitution can sterically shield adjacent positions from metabolic enzymes (e.g., Cytochrome P450s), potentially blocking common sites of oxidative metabolism and improving the in vivo half-life of the resulting compounds.

Caption: Key functional and structural features of the scaffold.

Application in Parallel Synthesis: Methodologies and Protocols

We present two field-proven workflows for leveraging this scaffold in a parallel synthesis format, ideal for generating libraries of 24, 48, or 96 compounds. These protocols are designed for standard parallel synthesis equipment and 96-well plate formats.[6]

Library Synthesis via Parallel Amide Bond Formation

This classic two-stage approach allows for the systematic exploration of chemical space around two different diversification points. The workflow involves first derivatizing the carboxylic acid and then, after a deprotection step, derivatizing the morpholine nitrogen.

Amide_Workflow cluster_0 Stage 1: Carboxylic Acid Diversification cluster_1 Stage 2: Amine Diversification start Start: (S)-4-Boc-6,6-dimethyl- morpholine-3-carboxylic acid activate 1. Activate Carboxylic Acid (e.g., HATU, Et3N) start->activate amidate 2. Parallel Amidation (Library of Amines R¹-NH₂) activate->amidate intermediate Boc-Protected Amide Library amidate->intermediate deprotect 3. Boc Deprotection (e.g., TFA) intermediate->deprotect acylate 4. Parallel Acylation / Sulfonylation (Library of R²-COCl or R²-SO₂Cl) deprotect->acylate final Final Di-Substituted Library acylate->final

Caption: Workflow for two-stage library diversification.

Protocol 1: Parallel Amidation of the Carboxylic Acid Moiety

This protocol describes the amidation of (S)-4-Boc-6,6-dimethyl-morpholine-3-carboxylic acid with a library of primary and secondary amines in a 96-well plate format.

Materials:

  • (S)-4-Boc-6,6-dimethyl-morpholine-3-carboxylic acid (1.0 eq)

  • Amine Library (1.1 eq per well)

  • HATU (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous Dimethylformamide (DMF)

  • 96-well reaction block with sealing mat

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the Boc-protected acid in DMF (e.g., 0.5 M).

    • Prepare a stock solution of HATU in DMF (0.55 M).

    • Prepare a stock solution of DIPEA in DMF (1.5 M).

    • Prepare a 96-well plate containing your library of 88 different amines (1.1 eq each), leaving one column for controls.

  • Reaction Setup:

    • To each well of the amine plate, add the DIPEA stock solution (2.0 eq).

    • Add the Boc-protected acid stock solution (1.0 eq) to each well.

    • Initiate the reaction by adding the HATU stock solution (1.1 eq) to each well.

  • Reaction and Work-up:

    • Seal the reaction block securely and place it on an orbital shaker at room temperature for 16 hours.

    • Quench the reaction by adding 200 µL of water to each well.

    • Products can be isolated via parallel solid-phase extraction (SPE) or liquid-liquid extraction followed by solvent evaporation. For high-throughput purification, preparative HPLC is recommended.[7]

Expected Outcome: A library of Boc-protected amides. The subsequent deprotection and second diversification would follow standard literature procedures for TFA-mediated Boc removal and acylation/sulfonylation.[8]

Library Synthesis via the Ugi Four-Component Reaction (U-4CR)

Multicomponent reactions (MCRs) are exceptionally powerful for parallel synthesis, as they generate significant molecular complexity in a single, one-pot operation.[9] The Ugi reaction combines an aldehyde, an amine, an isocyanide, and a carboxylic acid to form a bis-amide product.[10][11] Here, our scaffold serves as the carboxylic acid component, anchoring its favorable properties into a highly diverse library.

Ugi_Workflow cluster_input Four Diverse Input Libraries cluster_output Single-Step Parallel Synthesis acid Scaffold Acid (Fixed Component) reaction Ugi Reaction (One Pot, Room Temp) acid->reaction aldehyde Aldehyde Library (R¹CHO) aldehyde->reaction amine Amine Library (R²NH₂) amine->reaction iso Isocyanide Library (R³NC) iso->reaction product Diverse bis-Amide Library reaction->product

Caption: Ugi 4-component reaction for rapid library generation.

Protocol 2: Ugi Four-Component Reaction (U-4CR) Library Generation

This protocol details the synthesis of a library using the scaffold as the acid input for the Ugi reaction. For this example, the morpholine nitrogen is assumed to be unprotected.

Materials:

  • 6,6-Dimethyl-morpholine-3-carboxylic acid hydrochloride (1.0 eq)[12]

  • Aldehyde Library (1.0 eq)

  • Amine Library (1.0 eq)

  • Isocyanide Library (1.05 eq)

  • Methanol (MeOH) as solvent

  • 96-well reaction block

Procedure:

  • Reagent Preparation:

    • Prepare stock solutions (e.g., 0.5 M in MeOH) for the scaffold acid, the aldehyde library, and the amine library.

  • Reaction Setup (in 96-well block):

    • To each well, add the amine stock solution (1.0 eq).

    • Add the aldehyde stock solution (1.0 eq) to each well.

    • Add the scaffold acid stock solution (1.0 eq) to each well.

    • Allow the components to stir for 30 minutes at room temperature to facilitate imine formation.

  • Isocyanide Addition:

    • Caution: Isocyanides are volatile and have strong, unpleasant odors. This step must be performed in a well-ventilated fume hood.

    • Add the isocyanide (1.05 eq, typically neat or as a concentrated solution) to each well. The Ugi reaction is often exothermic and proceeds rapidly.[10]

  • Reaction and Work-up:

    • Seal the reaction block and shake at room temperature for 24-48 hours.

    • Monitor reaction completion by LC-MS analysis of a few representative wells.

    • Upon completion, concentrate the reaction mixtures in vacuo.

    • Purify the library members using high-throughput preparative HPLC/MS.

Component ClassExample Diversity Inputs
Aldehydes Benzaldehyde, 4-Chlorobenzaldehyde, 2-Naphthaldehyde, Cyclohexanecarboxaldehyde
Amines Benzylamine, Aniline, Cyclopropylamine, 4-Fluoroaniline
Isocyanides tert-Butyl isocyanide, Cyclohexyl isocyanide, 1,1,3,3-Tetramethylbutyl isocyanide
Table 1: Example components for generating diversity in the Ugi reaction.

High-Throughput Analysis and Quality Control

The generation of analytical data is crucial to confirm the identity and purity of library compounds before biological screening.[13] An automated workflow is essential for managing the large number of samples produced.

Protocol 3: Rapid QC using LC-MS

A fast gradient Liquid Chromatography-Mass Spectrometry (LC-MS) method is the primary tool for high-throughput library analysis.[7]

  • System: Standard HPLC with a C18 column (e.g., 2.1 x 30 mm, 2.7 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid

  • Gradient: 5% B to 95% B over 2.0 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV (e.g., 214 nm, 254 nm) and ESI-MS.

  • Throughput: A full 96-well plate can be analyzed in approximately 4 hours.

This method provides essential data on product formation (correct mass ion) and purity (UV peak area). For a subset of the library (5-10%), full characterization by ¹H NMR and high-resolution mass spectrometry (HRMS) is recommended to rigorously confirm the structural integrity of the synthesized compounds.[14][15]

Conclusion

6,6-Dimethyl-morpholine-3-carboxylic acid is a highly valuable and versatile scaffold for parallel synthesis in drug discovery. Its inherent drug-like properties, combined with conformationally-constraining elements and dual points for diversification, make it an ideal starting point for building high-quality compound libraries. The robust amide coupling and efficient Ugi reaction protocols detailed here provide reliable pathways for researchers to rapidly generate novel molecules, accelerating the identification of new lead compounds and the exploration of complex structure-activity relationships.

References

  • Short Scalable Route to Bis-morpholine Spiroacetals and Oxazepane Analogues: Useful 3D-Scaffolds for Compound Library Assembly. The Journal of Organic Chemistry - ACS Publications. (URL: [Link])

  • Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. ResearchGate. (URL: [Link])

  • Expanding Complex Morpholines Using Systematic Chemical Diversity. PMC. (URL: [Link])

  • Short Scalable Route to Bis-morpholine Spiroacetals and Oxazepane Analogues: Useful 3D-Scaffolds for Compound Library Assembly. PubMed. (URL: [Link])

  • Ugi reaction multicomponent reactions for drug discovery!. Slideshare. (URL: [Link])

  • Two decades of recent advances of Ugi reactions: synthetic and pharmaceutical applications. RSC Publishing. (URL: [Link])

  • Ugi and Groebke–Blackburn–Bienaymé Reactions in Medicinal Chemistry: An Outlook on New Bioactive Compounds. ACS Omega. (URL: [Link])

  • Two decades of recent advances of Ugi reactions: synthetic and pharmaceutical applications. PMC. (URL: [Link])

  • Chapter 27. Existing and emerging strategies for the analytical characterization and profiling of compound libraries. ResearchGate. (URL: [Link])

  • Peer Reviewed: High-Throughput Characterization of Combinatorial Libraries Generated by Parallel Synthesis. Analytical Chemistry - ACS Publications. (URL: [Link])

  • A short scalable route to bis-morpholine spiroacetals and oxazepane analogues: useful 3D-scaffolds for compound library assembly. ChemRxiv. (URL: [Link])

  • Passerini reaction. Wikipedia. (URL: [Link])

  • Passerini Reaction. YouTube. (URL: [Link])

  • Ugi reaction. Wikipedia. (URL: [Link])

  • De Novo Assembly of Highly Substituted Morpholines and Piperazines. PubMed Central. (URL: [Link])

  • The 100 facets of the Passerini reaction. PubMed Central. (URL: [Link])

  • A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. PubMed. (URL: [Link])

  • Synthetic Applications of Passerini Reaction. Ingenta Connect. (URL: [Link])

  • Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Semantic Scholar. (URL: [Link])

  • Parallel Synthesis. BioDuro. (URL: [Link])

  • Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). ResearchGate. (URL: [Link])

  • Automated and Parallel Amide Synthesis. ETH Research Collection. (URL: [Link])

  • Amide coupling Protocol for Amino PEG. AxisPharm. (URL: [Link])

  • Process optimization for acid-amine coupling: a catalytic approach. Growing Science. (URL: [Link])

  • Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development - ACS Publications. (URL: [Link])

  • Rapid characterization of combinatorial libraries using electrospray ionization Fourier transform ion cyclotron resonance mass spectrometry. PubMed. (URL: [Link])

  • 6,6-Dimethylmorpholine-3-carboxylic acid hydrochloride. MySkinRecipes. (URL: [Link])

  • Parallel Synthesis and Library Design. (Book Chapter, specific source not provided in search results).
  • 3-Morpholinecarboxylicacid, 6,6-dimethyl-, (3S)-. Chemsigma. (URL: [Link])

  • Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine. PubMed Central. (URL: [Link])

  • Parallel Synthesis of 2-Substituted 6-(5-Oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxamides. MDPI. (URL: [Link])

  • Synthesis of N-Methylmorpholine from Morpholine and Dimethyl Carbonate. Source not clearly identified, likely academic paper.

Sources

Application Note: Strategic Design of Bioactive Molecules Using a Dimethylmorpholine Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Drug Discovery Professionals

Abstract

The morpholine heterocycle is a privileged scaffold in medicinal chemistry, integral to numerous FDA-approved therapeutics due to its ability to confer favorable physicochemical and pharmacokinetic properties.[1][2][3] This application note provides an in-depth guide for the rational design, synthesis, and evaluation of bioactive molecules incorporating a dimethylmorpholine moiety. We focus on the strategic use of this scaffold to target key oncogenic kinases, such as Phosphoinositide 3-kinase (PI3K) and Proviral Integration site for Moloney murine leukemia virus (PIM) kinase.[4][5] This guide furnishes researchers and drug development professionals with detailed protocols, the rationale behind experimental design, and a framework for advancing from initial concept to a validated hit compound.

Introduction: The Advantage of the Dimethylmorpholine Scaffold

Morpholine and its derivatives are cornerstones of modern drug design, demonstrating a vast array of biological activities including anticancer, anti-inflammatory, and antibacterial effects.[6] The six-membered ring, containing both an ether and an amine functional group, offers a unique combination of properties:

  • Improved Pharmacokinetics: The morpholine ring often enhances aqueous solubility and metabolic stability, leading to a better overall pharmacokinetic profile.[3][7]

  • Key Molecular Interactions: The oxygen atom can act as a hydrogen bond acceptor, while the nitrogen atom provides a convenient handle for synthetic modification.[3][8]

  • Structural Versatility: The scaffold can be readily synthesized and functionalized, allowing for the creation of large, diverse chemical libraries.[2][9]

The addition of methyl groups to the morpholine core—creating a dimethylmorpholine scaffold—provides further advantages. Methyl groups can introduce conformational constraints, enhance binding affinity through favorable van der Waals interactions, and block sites of metabolism, thereby improving the half-life of a drug candidate. This guide will focus on leveraging these properties for targeted drug design.

Part I: Rational Design & Synthesis Strategies

The successful design of a targeted therapeutic begins with a deep understanding of the biological target and a robust synthetic strategy. Here, we use the PI3K/Akt/mTOR signaling pathway, a cascade frequently hyperactivated in cancer, as a primary example.[1][5]

Section 1.1: Target Selection and Pharmacophore Modeling

The PI3K family of lipid kinases are critical regulators of cell growth, proliferation, and survival.[10] The morpholine moiety has been established as a highly effective "hinge-binder" for kinases, forming a crucial hydrogen bond with the backbone amide of a valine residue (Val851 in PI3Kα) in the ATP-binding pocket.[11][12] This interaction anchors the inhibitor, allowing other parts of the molecule to establish additional interactions that confer potency and selectivity. The dimethylmorpholine scaffold maintains this key interaction while allowing for refined positioning within the active site.

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Phosphorylation (Thr308) mTORC1 mTORC1 Akt->mTORC1 Activation Proliferation Cell Growth & Survival Akt->Proliferation Inhibition of Apoptosis mTORC2 mTORC2 mTORC2->Akt Phosphorylation (Ser473) S6K S6K mTORC1->S6K Activation S6K->Proliferation Inhibitor Dimethylmorpholine Inhibitor Inhibitor->PI3K Inhibition

Figure 1. The PI3K/Akt/mTOR Signaling Pathway.
Section 1.2: Synthesis of Dimethylmorpholine Scaffolds

A robust and flexible synthetic plan is critical. The choice between a 2,2-dimethyl or a 2,6-dimethyl substitution pattern can significantly alter the molecule's three-dimensional shape and biological activity.

Protocol 1: Generalized Synthesis of a 2,2-Dimethylmorpholine Core This protocol is adapted from a general method for creating 2,2-dimethylmorpholine derivatives which serve as PI3K inhibitors.[1]

  • Rationale: This two-step, one-pot procedure involves the formation of an intermediate by reacting a commercially available amino alcohol with a phenacyl bromide, followed by an intramolecular cyclization to form the stable morpholine ring.

  • Step 1: Intermediate Formation.

    • To a stirred solution of 2-amino-2-methyl-1-propanol (1.2 equivalents) in acetonitrile (10 mL/mmol), add the desired substituted phenacyl bromide (1.0 equivalent).

    • Add potassium carbonate (K₂CO₃) (2.5 equivalents) as a base.

    • Stir the reaction mixture at room temperature for 4-6 hours, monitoring by TLC or LC-MS until the starting material is consumed.

  • Step 2: Intramolecular Cyclization.

    • Upon completion of the first step, add a dehydrating agent such as sulfuric acid (H₂SO₄) (0.1 equivalents) to the reaction mixture.

    • Heat the mixture to reflux (approx. 82°C) for 8-12 hours. The acid catalyzes the cyclization to form the 2,2-dimethylmorpholine core.

    • Cool the reaction to room temperature, quench with a saturated solution of sodium bicarbonate (NaHCO₃), and extract the product with ethyl acetate.

    • Dry the organic layer over sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product via column chromatography on silica gel.

Protocol 2: Synthesis of cis-2,6-Dimethylmorpholine The stereochemistry of substituents can be critical for activity. This protocol is based on established methods for producing the cis isomer, which is often preferred for biological applications.[13]

  • Rationale: This method relies on the acid-catalyzed cyclization and dehydration of diisopropanolamine. Controlling the reaction temperature and the ratio of acid is key to maximizing the yield of the desired cis-isomer.

  • Procedure:

    • Caution: This reaction is exothermic. In a reactor equipped for simultaneous addition and efficient stirring, introduce 96% strength sulfuric acid (2.0 moles per mole of diisopropanolamine) and a mixture of diisopropanolamine (1.0 mole) and water (30 parts by weight per 266 parts of diisopropanolamine) simultaneously.[13]

    • Maintain the internal reaction temperature between 140-145°C during the addition. The simultaneous addition helps to control the exotherm and utilize the heat of reaction.

    • After the addition is complete, heat the mixture at 180°C for 3 hours.[13]

    • Cool the mixture and carefully neutralize with a strong base (e.g., 50% NaOH) while cooling in an ice bath.

    • Extract the product with a suitable organic solvent (e.g., diethyl ether), dry the organic phase, and purify by distillation. The resulting product will have a high proportion of the cis-isomer.[13]

Section 1.3: Library Development and Structure-Activity Relationships (SAR)

With the core scaffold in hand, the next step is to generate a library of analogues to explore the Structure-Activity Relationship (SAR)—the process of relating changes in a molecule's structure to changes in its biological activity.[8][14] This is typically achieved by modifying the N-substituent of the dimethylmorpholine ring.

SAR_Workflow cluster_0 Design & Synthesis cluster_1 Screening & Analysis cluster_2 Optimization Core Synthesize Dimethylmorpholine Core (Protocols 1 & 2) Library Generate Library via N-Alkylation/Arylation Core->Library Assay Biological Assay (e.g., Kinase IC50) Library->Assay Data Analyze Data (Potency, Selectivity) Assay->Data SAR Establish SAR: Identify Key Groups Data->SAR NewDesign Design New Analogs Based on SAR SAR->NewDesign Iterative Cycle Lead Lead Compound NewDesign->Lead

Figure 2. Iterative Workflow for SAR-Guided Lead Optimization.

Part II: In Vitro Evaluation & Hit Validation

Once a focused library of compounds is synthesized, a cascade of assays is required to identify a "hit"—a compound that demonstrates the desired biological activity at a cellular level.

Section 2.1: Primary Screening: In Vitro Kinase Inhibition

The first step is to confirm that the synthesized molecules inhibit the intended target enzyme. This is quantified by determining the IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%.

Protocol 3: PI3Kα Inhibition Assay (Luminescence-Based) This protocol describes a typical kinase assay using a commercially available kit, such as ADP-Glo™.

  • Rationale: This assay measures the amount of ADP produced during the kinase reaction. As the inhibitor concentration increases, kinase activity decreases, leading to less ADP production and a lower luminescent signal.

  • Procedure:

    • Prepare a serial dilution of the test compounds in DMSO, typically starting from 10 mM.

    • In a 384-well plate, add 5 µL of the kinase reaction buffer containing PI3Kα enzyme and the lipid substrate PIP2.

    • Add 1 µL of the diluted test compound or DMSO (for positive and negative controls).

    • Initiate the reaction by adding 5 µL of ATP solution. Incubate at room temperature for 1 hour.

    • Stop the reaction and measure ADP production by adding 10 µL of ADP-Glo™ Reagent. Incubate for 40 minutes.

    • Add 20 µL of Kinase Detection Reagent, incubate for 30 minutes, and read the luminescence on a plate reader.

    • Calculate percent inhibition for each concentration relative to controls and plot the data on a log scale to determine the IC50 value using non-linear regression.

Table 1: Representative PI3Kα Inhibition Data for a Hypothetical Compound Series

Compound ID R-Group on Morpholine-N PI3Kα IC50 (nM)
DM-01 -H >10,000
DM-02 -Methyl 1,250
DM-03 -Phenyl 480
DM-04 -4-Fluorophenyl 35
DM-05 -3-Pyridyl 95

| BKM-120 | (Control) | 45 |

Data are for illustrative purposes only.

Section 2.2: Cellular Activity: Anti-Proliferative Assays

A potent enzyme inhibitor must also be able to enter cells and exert its effect in a complex biological environment. Anti-proliferative assays measure a compound's ability to inhibit cancer cell growth.

Protocol 4: Cell Viability Assay (MTT)

  • Rationale: This colorimetric assay measures the metabolic activity of cells, which correlates with cell viability. Viable cells with active mitochondrial dehydrogenases reduce the yellow tetrazolium salt (MTT) to a purple formazan product.

  • Procedure:

    • Seed cancer cells (e.g., MCF-7 breast cancer, U87MG glioblastoma) in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.

    • Treat the cells with a serial dilution of the test compounds for 72 hours.

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the media and dissolve the formazan crystals in 100 µL of DMSO.

    • Read the absorbance at 570 nm using a plate reader.

    • Calculate the concentration that inhibits cell growth by 50% (GI50) by plotting percent viability against log(concentration).

Section 2.3: Cellular Target Engagement

To confirm that the observed anti-proliferative effect is due to the intended mechanism of action, it is essential to measure the inhibition of the target pathway within the cell.

Protocol 5: Western Blot Analysis of Akt Phosphorylation

  • Rationale: Since Akt is a direct downstream effector of PI3K, inhibiting PI3K should lead to a dose-dependent decrease in the phosphorylation of Akt at key residues (Ser473 and Thr308).[5]

  • Procedure:

    • Plate cells and treat with varying concentrations of the hit compound (e.g., DM-04) for 2-4 hours.

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine protein concentration using a BCA assay.

    • Separate 20-30 µg of protein per lane via SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane overnight at 4°C with primary antibodies against phospho-Akt (Ser473), total Akt, and a loading control (e.g., GAPDH).

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. A clear reduction in the p-Akt signal with increasing compound concentration validates on-target activity.

Validation_Workflow Synth Synthesized Library Biochem Biochemical Screen (PI3K IC50) Synth->Biochem Test Target Inhibition Cellular Cellular Screen (GI50) Biochem->Cellular Identify Potent Compounds MoA Mechanism of Action (Western Blot for p-Akt) Cellular->MoA Test Cellular Activity Hit Validated Hit Compound MoA->Hit Confirm On-Target Effect

Figure 3. Experimental Workflow from Compound Library to Validated Hit.

Conclusion and Future Outlook

The dimethylmorpholine scaffold is a powerful and versatile tool in modern medicinal chemistry. By leveraging its favorable properties and established role as a kinase hinge-binder, researchers can rationally design potent and selective inhibitors against a range of therapeutically relevant targets. The systematic workflow presented here—combining targeted synthesis, robust in vitro screening, and mechanistic validation—provides a clear and effective pathway for advancing from an initial chemical concept to a validated lead compound ready for further preclinical development. Future efforts can expand this approach to other kinase families or explore novel C-functionalized dimethylmorpholine derivatives to probe new areas of chemical space.[15]

References

  • Frontiers. (2024). Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors. Frontiers in Chemistry. Available at: [Link]

  • Asirvatham, S., Thakor, E., & Jain, H. (2021). Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Journal of Chemical Reviews, 3(4), 247-272. Available at: [Link]

  • Bentham Science. (2024). PIM Kinase Inhibitors as Novel Promising Therapeutic Scaffolds in Cancer Therapy. Current Organic Chemistry. Available at: [Link]

  • Frontiers. (2024). Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors. Frontiers in Chemistry. Available at: [Link]

  • Tzara, A., Xanthopoulos, D., & Kourounakis, A. P. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. ChemMedChem, 15(5), 392-403. Available at: [Link]

  • Kourounakis, A. P., & Kourounakis, P. N. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews, 40(2), 709-752. Available at: [Link]

  • Bentham Science. (2024). PIM Kinase Inhibitors as Novel Promising Therapeutic Scaffolds in Cancer Therapy. Current Organic Chemistry. Available at: [Link]

  • Geronikaki, A., et al. (2022). Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway. Molecules, 27(19), 6527. Available at: [Link]

  • Chen, Y., et al. (2018). Design, synthesis and structure activity relationship of potent pan-PIM kinase inhibitors derived from the pyridyl carboxamide scaffold. Bioorganic & Medicinal Chemistry Letters, 28(17), 2899-2903. Available at: [Link]

  • Cancer Research. (2017). Abstract 153: Tricyclic fused pyrimidinopyrrolo-oxazines reveal conformational preferences of morpholine for PI3K hinge region binding. Cancer Research, 77(13_Supplement), 153-153. Available at: [Link]

  • ResearchGate. (n.d.). Several reported potent morpholine based PI3K inhibitors with examples of binding mode. ResearchGate. Available at: [Link]

  • Singh, R. K., et al. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic Chemistry, 96, 103578. Available at: [Link]

  • Asirvatham, S., Thakor, E., & Jain, H. (2021). Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Journal of Chemical Reviews. Available at: [Link]

  • Dhiman, M., & Singh, R. K. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic Chemistry, 96, 103578. Available at: [Link]

  • Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. Available at: [Link]

  • Chamakuri, S., & Wensel, D. (2024). Expanding Complex Morpholines Using Systematic Chemical Diversity. DigitalCommons@TMC. Available at: [Link]

  • Bharti, S. K., et al. (2019). PIM kinase inhibitors: Structural and pharmacological perspectives. European Journal of Medicinal Chemistry, 173, 204-221. Available at: [Link]

  • Chamakuri, S., & Wensel, D. (2024). Expanding Complex Morpholines Using Systematic Chemical Diversity. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Kikelj, D. (2009). Biological relevance and synthesis of C-substituted morpholine derivatives. Arkivoc. Available at: [Link]

  • Girgensohn, B., Goetz, N., & Zanker, F. (1985). U.S. Patent No. 4,504,363. U.S. Patent and Trademark Office.
  • Kourounakis, A. P., & Kourounakis, P. N. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews, 40(2), 709-752. Available at: [Link]

  • Iqbal, M. A., et al. (2023). Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. Molecules, 28(22), 7586. Available at: [Link]

  • ResearchGate. (n.d.). Figure 2. Various approaches for synthesis of morpholine. ResearchGate. Available at: [Link]

  • Drug Design Org. (2005). Structure Activity Relationships. Available at: [Link]

  • Fiveable. (n.d.). Structure-Activity Relationships in Med Chem. Fiveable. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of the 6,6-Dimethylmorpholine Ring

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of the 6,6-dimethylmorpholine ring. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the unique challenges associated with this sterically hindered heterocyclic scaffold. Here, you will find in-depth troubleshooting advice and frequently asked questions to facilitate a successful synthesis.

Introduction: The Challenge of the Gem-Dimethyl Group

The 6,6-dimethylmorpholine moiety is an intriguing building block in medicinal chemistry. However, the presence of a quaternary carbon at the 6-position introduces significant steric hindrance, which can complicate the crucial ring-closing step. This guide provides practical solutions to common problems encountered during its synthesis.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis of 6,6-dimethylmorpholine, following a common two-step synthetic route from 1-amino-2-methyl-2-propanol.

Diagram of the Synthetic Workflow

Synthetic_Workflow A 1-Amino-2-methyl-2-propanol B N-(2-Hydroxy-1,1-dimethylethyl)ethanolamine (Intermediate) A->B  Step 1: N-Alkylation (e.g., 2-chloroethanol, base) C 6,6-Dimethylmorpholine (Final Product) B->C  Step 2: Intramolecular Cyclization (e.g., Strong base, heat)

Caption: General synthetic route for 6,6-dimethylmorpholine.

Question 1: My N-alkylation reaction (Step 1) is sluggish or incomplete. What can I do?

Answer:

Low conversion in the initial N-alkylation of 1-amino-2-methyl-2-propanol is a common hurdle. The primary amine is sterically hindered by the adjacent quaternary center, reducing its nucleophilicity.

Potential Causes and Solutions:

  • Insufficiently Reactive Electrophile:

    • Explanation: While 2-chloroethanol is commonly used, its reactivity may be too low to overcome the steric barrier.

    • Solution: Consider using a more reactive electrophile like 2-bromoethanol or ethylene oxide. If using ethylene oxide, be mindful of its gaseous nature and the need for a sealed reaction vessel. A comparative guide for the synthesis of the related 2,2-dimethylmorpholine suggests ethylene oxide as a viable alternative.[1]

  • Inadequate Base:

    • Explanation: A weak base may not effectively scavenge the HCl generated during the reaction with 2-chloroethanol, leading to the formation of the ammonium salt of the starting material and halting the reaction.

    • Solution: Use a non-nucleophilic, sterically hindered base like diisopropylethylamine (DIPEA) or DBU to prevent side reactions. An excess of a weaker base like potassium carbonate can also be effective if heated for a prolonged period.

  • Low Reaction Temperature:

    • Explanation: The activation energy for the N-alkylation of this hindered amine is likely high.

    • Solution: Increase the reaction temperature. For 2-chloroethanol, refluxing in a high-boiling solvent like isopropanol or n-butanol may be necessary. Monitor the reaction for potential side reactions at higher temperatures.

Question 2: The intramolecular cyclization (Step 2) is not proceeding, or I'm getting low yields of the 6,6-dimethylmorpholine.

Answer:

This is the most challenging step due to the steric hindrance imposed by the gem-dimethyl group, which disfavors the formation of the six-membered ring. While Baldwin's rules generally favor a 6-exo-tet cyclization, severe steric strain can override this preference.[2]

Potential Causes and Solutions:

  • Insufficiently Strong Base:

    • Explanation: The hydroxyl group of the intermediate needs to be deprotonated to initiate the intramolecular Williamson ether synthesis. A strong base is required to generate a sufficient concentration of the alkoxide.

    • Solution: Use a strong base such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK). A guide for the synthesis of the analogous 2,2-dimethylmorpholine suggests sodium hydride for this cyclization step.[1]

  • Unfavorable Reaction Conditions:

    • Explanation: High temperatures are often required to overcome the steric barrier to cyclization.

    • Solution: Perform the reaction in a high-boiling solvent like toluene or DMF and heat to reflux. Microwave irradiation can sometimes be effective in promoting difficult cyclizations.

  • Alternative Cyclization Chemistry:

    • Explanation: If the Williamson ether synthesis approach fails, an alternative strategy may be necessary.

    • Solution: Consider a Mitsunobu reaction. This involves activating the hydroxyl group of the intermediate with triphenylphosphine and a dialkyl azodicarboxylate (e.g., DEAD or DIAD). This can be a milder alternative to using a strong base and high heat.

Troubleshooting Decision Tree

Troubleshooting_Tree Start Low Yield of 6,6-Dimethylmorpholine Step1_Check Problem in Step 1 (N-Alkylation)? Start->Step1_Check Step2_Check Problem in Step 2 (Cyclization)? Start->Step2_Check Q1_Electrophile Is the electrophile reactive enough? Step1_Check->Q1_Electrophile yes Q2_Base Is the base strong enough for cyclization? Step2_Check->Q2_Base yes Sol1_Bromo Use 2-bromoethanol or ethylene oxide. Q1_Electrophile->Sol1_Bromo no Q1_Base Is the base appropriate? Q1_Electrophile->Q1_Base yes Sol1_Base Use a non-nucleophilic hindered base (e.g., DIPEA). Q1_Base->Sol1_Base no Q1_Temp Is the temperature high enough? Q1_Base->Q1_Temp yes Sol1_Temp Increase temperature/use a higher boiling solvent. Q1_Temp->Sol1_Temp no Sol2_Base Use a strong base (NaH, t-BuOK). Q2_Base->Sol2_Base no Q2_Conditions Are reaction conditions forcing enough? Q2_Base->Q2_Conditions yes Sol2_Conditions Increase temperature (reflux in toluene/DMF). Q2_Conditions->Sol2_Conditions no Q2_Alt Consider alternative cyclization methods. Q2_Conditions->Q2_Alt yes Sol2_Mitsunobu Try a Mitsunobu reaction. Q2_Alt->Sol2_Mitsunobu

Caption: A decision tree for troubleshooting the synthesis of 6,6-dimethylmorpholine.

Question 3: I am observing significant side product formation, including what appears to be resinification. What is causing this?

Answer:

The formation of byproducts, especially under harsh reaction conditions, is a common issue in the synthesis of sterically hindered morpholines.

Potential Causes and Solutions:

  • Overheating or Prolonged Reaction Times:

    • Explanation: High temperatures needed for cyclization can also lead to decomposition and polymerization, especially if the reaction is heated for too long. A patent for the synthesis of cis-2,6-dimethylmorpholine notes the formation of oily and tar-like byproducts under non-optimal heating conditions.[3]

    • Solution: Carefully monitor the reaction progress by TLC or GC-MS and stop the reaction as soon as the starting material is consumed. Consider using a lower temperature for a longer period or microwave-assisted synthesis to reduce exposure to high temperatures.

  • Intermolecular Reactions:

    • Explanation: At high concentrations, the intermediate can react with another molecule of itself instead of cyclizing, leading to oligomers and polymers.

    • Solution: Employ high-dilution conditions for the cyclization step. This can be achieved by adding the intermediate solution slowly to a heated solution of the base and solvent.

  • Elimination Reactions:

    • Explanation: If using a bromo- or tosyloxy- intermediate for the cyclization, the strong base could promote elimination to form an alkene instead of the desired substitution.

    • Solution: Use a less-hindered, strong, non-nucleophilic base. If elimination is a persistent problem, the Mitsunobu approach may be a better option as it proceeds through a different mechanism.

Frequently Asked Questions (FAQs)

Q1: What are the best starting materials for the synthesis of 6,6-dimethylmorpholine?

The most logical and commercially available starting material is 1-amino-2-methyl-2-propanol. This provides the core structure with the gem-dimethyl group and the necessary amino and hydroxyl functionalities for building the morpholine ring.

Q2: Are there alternative synthetic routes to 6,6-dimethylmorpholine?

While the N-alkylation followed by intramolecular cyclization is the most direct route, other methods could be considered, though they may be more complex. For example, a reductive amination of a suitable aldehyde with 1-amino-2-methyl-2-propanol, followed by cyclization, could be explored.

Q3: How can I purify the final 6,6-dimethylmorpholine product?

Purification can be challenging due to the potential for closely-boiling impurities.

  • Fractional Distillation: If the product is a liquid, careful fractional distillation under reduced pressure is the primary method of purification.

  • Salt Formation and Crystallization: For solid products or to purify a liquid, formation of a salt (e.g., with HCl or a carboxylic acid) followed by recrystallization can be a very effective method for removing impurities. A similar strategy is used for the purification of cis-2,6-dimethylmorpholine.[4]

Q4: How does the gem-dimethyl group at the 6-position affect the properties of the morpholine ring?

The gem-dimethyl group has several significant effects:

  • Conformational Restriction: It locks the conformation of that side of the ring, which can be advantageous in drug design for optimizing binding to a biological target.

  • Increased Lipophilicity: The two methyl groups increase the lipophilicity of the molecule, which can affect its solubility, permeability, and metabolic stability.

  • Steric Shielding: The gem-dimethyl group can sterically shield the nitrogen and oxygen atoms of the morpholine ring, potentially altering their basicity and hydrogen bonding capacity.

Summary of Key Reaction Parameters

ParameterStep 1: N-AlkylationStep 2: CyclizationRationale & Impact
Temperature Moderate to High (e.g., 80-120 °C)High (e.g., >100 °C, reflux)Higher temperatures are needed to overcome steric hindrance but increase the risk of side reactions.
Base Non-nucleophilic (e.g., DIPEA)Strong, non-nucleophilic (e.g., NaH)The choice of base is critical to promote the desired reaction while minimizing side reactions.
Concentration StandardHigh DilutionHigh dilution in the cyclization step favors the intramolecular reaction over intermolecular polymerization.
Electrophile/Leaving Group Reactive (e.g., Br > Cl)Good (e.g., OTs > Br > Cl)A more reactive electrophile or a better leaving group can facilitate the reaction under milder conditions.

References

  • EP0094565B1 - Process for the preparation of cis-2,6-dimethyl morpholine - Google P
  • US4504363A - Preparation of cis-2,6-dimethylmorpholine - Google P
  • Process for the preparation of cis-2,6-dimethyl morpholine - Patent EP-0026367-A1. (URL: [Link])

  • Synthesis of N-substituted morpholine nucleoside derivatives - PubMed. (URL: [Link])

  • An alternative route for the synthesis of 6. | Download Scientific Diagram - ResearchGate. (URL: [Link])

  • ChemInform Abstract: New Strategy for the Synthesis of Substituted Morpholines. | Request PDF - ResearchGate. (URL: [Link])

  • Synthesis of Novel N-Methylmorpholine-Substituted Benzimidazolium Salts as Potential α-Glucosidase Inhibitors - MDPI. (URL: [Link])

  • Synthesis of 6,6- and 7,7-Difluoro-1-Acetamidopyrrolizidines and Their Oxidation Catalyzed by the Nonheme Fe Oxygenase LolO - NIH. (URL: [Link])

  • Synthesis of therapeutic stapled peptides: Fully automated peptide cyclization via olefin metathesis - Gyros Protein Technologies. (URL: [Link])

  • CN110950818B - Method for purifying cis-2, 6-dimethyl morpholine - Google P
  • Steric hindrance in the on-surface synthesis of diethynyl-linked anthracene polymers - AIR Unimi. (URL: [Link])

  • Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives - NIH. (URL: [Link])

  • 2.1: Baldwin's Rule for Ring Closure Reactions - Chemistry LibreTexts. (URL: [Link])

  • Structural Analysis of the Michael-Michael Ring Closure (MIMIRC) Reaction Products - PMC. (URL: [Link])

  • Improved synthesis of symmetrically & asymmetrically N-substituted pyridinophane derivatives - Organic & Biomolecular Chemistry (RSC Publishing). (URL: [Link])

  • ChemInform Abstract: Synthesis of N-Substituted Carbonylamino-1,2,3,6-tetrahydropyridines as Potential Antiinflammatory Agents. - ResearchGate. (URL: [Link])

Sources

side reactions in morpholine ring formation and how to avoid them

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Morpholine Ring Formation. As Senior Application Scientists, we understand the nuances and challenges encountered in the synthesis of this critical heterocyclic scaffold. This guide is designed to provide you, our fellow researchers and drug development professionals, with in-depth troubleshooting advice, detailed protocols, and a deeper understanding of the side reactions that can impact your yield and purity.

Frequently Asked Questions (FAQs)

Here we address some of the common initial questions regarding morpholine synthesis.

Q1: What are the most common industrial methods for synthesizing morpholine?

A1: The two primary industrial routes are the dehydration of diethanolamine (DEA) with a strong acid, such as sulfuric acid, and the reaction of diethylene glycol (DEG) with ammonia at elevated temperature and pressure over a hydrogenation catalyst.[1] The DEG route is now more prevalent due to its efficiency.[1]

Q2: What catalysts are typically used in the diethylene glycol (DEG) to morpholine process?

A2: Hydrogenation catalysts are essential for the DEG route. These typically consist of metals like nickel, copper, or cobalt, often supported on an alumina carrier.[1] The specific choice of catalyst is a critical parameter that significantly influences the selectivity and overall yield of the reaction.[1]

Q3: What are the major side reactions I should be aware of during morpholine synthesis?

A3: Byproduct formation is a primary challenge. In the DEG process, incomplete conversion can lead to the presence of 2-(2-aminoethoxy)ethanol (AEE) in the final product.[1] Another significant byproduct is N-ethylmorpholine.[1] In the DEA route, the use of sulfuric acid results in the formation of large quantities of sodium sulfate after neutralization, which requires disposal.[1] High-molecular-weight condensation products can also form, reducing the overall yield.[1]

Q4: What kind of yields can I expect for morpholine synthesis?

A4: Yields are highly dependent on the chosen synthetic route, catalyst, and reaction conditions. Industrial processes for the DEA route using oleum have reported yields as high as 90-95%.[2] A laboratory-scale synthesis from DEA can be expected to yield between 35-50%.[1][3] For the DEG route, under optimized conditions, the conversion of DEG to morpholine can exceed 60-90% with high selectivity.[1]

Troubleshooting Guide: Common Issues and Solutions

This section provides a detailed breakdown of common problems encountered during morpholine synthesis, their probable causes, and actionable solutions.

Issue 1: Low Yield and/or Incomplete Conversion

I am experiencing a low yield of morpholine in my reaction. What are the likely causes and how can I improve it?

Low yields are a frequent issue and can often be traced back to several key factors, depending on your synthetic approach.

For the Dehydration of Diethanolamine (DEA) Route:

  • Inadequate Temperature Control: This reaction requires high temperatures, typically in the range of 180-210°C, to proceed efficiently.[4] A temperature drop of even 10-15°C can significantly reduce your yield.[4] Conversely, excessively high temperatures can lead to charring and the formation of unwanted side products.[4]

    • Solution: Use a calibrated high-temperature thermometer and a reliable heating mantle to maintain a stable temperature within the optimal range.

  • Insufficient Reaction Time: The dehydration of DEA is a slow process and often requires prolonged heating, sometimes for 15 hours or more, to achieve complete cyclization.[3][4]

    • Solution: Ensure you are running the reaction for the recommended duration. Monitor the reaction progress using an appropriate analytical technique (e.g., GC-MS, NMR) to determine the point of maximum conversion.

  • Improper Acid Concentration: Concentrated sulfuric or hydrochloric acid acts as both a catalyst and a dehydrating agent.[4] Using an insufficient amount or an incorrect concentration of the acid will lead to an incomplete reaction.[4]

    • Solution: Carefully verify the concentration and stoichiometry of the acid used.

  • Inefficient Water Removal: The presence of water can inhibit the forward reaction by Le Chatelier's principle.

    • Solution: Improve the efficiency of your distillation or water-trapping apparatus to effectively remove the water generated during the reaction and drive the equilibrium towards the product.

For the Diethylene Glycol (DEG) and Ammonia Route:

  • Catalyst Deactivation: The catalyst can be poisoned by impurities in the starting materials or fouled by high-molecular-weight byproducts.[1]

    • Solution: Ensure the use of high-purity DEG and ammonia.[1] If you suspect catalyst deactivation, consider catalyst regeneration or replacement.[1]

  • Suboptimal Reaction Conditions: Temperature and pressure are critical parameters in this process.

    • Solution: Optimize the reaction temperature and pressure according to literature procedures or through systematic experimentation. The reaction is typically carried out between 150°C and 400°C and at pressures ranging from 30 to 400 atmospheres.[5]

Diagram: Troubleshooting Workflow for Low Morpholine Yield

troubleshooting_low_yield cluster_DEA DEA Route cluster_DEG DEG Route cluster_solutions Solutions start Low Morpholine Yield temp Inadequate Temperature? start->temp time Insufficient Time? start->time acid Improper Acid Conc.? start->acid water Inefficient Water Removal? start->water catalyst Catalyst Deactivated? start->catalyst conditions Suboptimal Conditions? start->conditions sol_temp Calibrate thermometer; Maintain 180-210°C temp->sol_temp sol_time Increase reaction time; Monitor progress time->sol_time sol_acid Verify acid stoichiometry and concentration acid->sol_acid sol_water Improve distillation setup water->sol_water sol_catalyst Use high-purity reagents; Regenerate/replace catalyst catalyst->sol_catalyst sol_conditions Optimize temperature and pressure conditions->sol_conditions

Caption: A logical workflow for troubleshooting low morpholine yield.

Issue 2: Formation of Significant Byproducts

My final product is contaminated with significant amounts of byproducts. How can I identify and minimize them?

Byproduct formation is a common challenge that can be addressed by understanding their origin and adjusting the reaction conditions accordingly.

Byproduct: 2-(2-aminoethoxy)ethanol (AEE) in the DEG Route

  • Cause: AEE is a common intermediate in the reaction of DEG with ammonia. Its presence in the final product indicates an incomplete cyclization step.[1]

  • Mechanism: The reaction proceeds through the initial amination of DEG to form AEE, which then undergoes intramolecular cyclization to yield morpholine. If the reaction is not driven to completion, AEE will remain.

  • Solutions:

    • Increase Reaction Time or Temperature: This will help to promote the conversion of AEE to morpholine.

    • Recycle AEE: In an industrial setting, the AEE stream can be separated and recycled back into the reactor.[1]

Byproduct: N-Ethylmorpholine in the DEG Route

  • Cause: The formation of N-ethylmorpholine is often attributed to impurities in the feedstock, particularly ethanol derivatives.[1] It can also arise from side reactions of the catalyst with ethylene formed from the dehydration of ethanol.

  • Solution:

    • Use High-Purity Starting Materials: Ensure that the diethylene glycol used is of high purity and free from ethanol or related contaminants.

Byproduct: High-Molecular-Weight Condensation Products ("Heavies")

  • Cause: At the high temperatures used in morpholine synthesis, intermolecular condensation reactions can occur, leading to the formation of higher molecular weight oligomers and polymers.[1] This is particularly an issue in the dehydration of diethanolamine if the temperature is too high.[6]

  • Solutions:

    • Precise Temperature Control: Avoid excessively high temperatures. Maintain the reaction temperature within the optimal range to favor the intramolecular cyclization over intermolecular condensation.

    • Use of a Dehydrating Agent: In the DEA route, a strong acid like oleum can minimize the formation of by-products due to a shorter reaction time.[2]

Diagram: Major Side Reaction Pathways in Morpholine Synthesisdot

side_reactions

Sources

Morpholine Synthesis: A Technical Support Center for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Morpholine Synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are working with or planning to synthesize morpholine and its derivatives. As a heterocyclic compound of significant interest in medicinal chemistry and various industrial applications, the efficient synthesis of morpholine is crucial. This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and optimized protocols to address common challenges encountered during its synthesis. Our approach is grounded in scientific principles and practical, field-tested experience to ensure the reliability and success of your experiments.

I. Overview of Common Morpholine Synthesis Routes

Two primary industrial methods for morpholine synthesis are the dehydration of diethanolamine (DEA) and the catalytic amination of diethylene glycol (DEG). While the DEA route is a classic method, the DEG process is often favored in modern industrial settings for its efficiency. Additionally, newer methods involving 1,2-amino alcohols and ethylene sulfate are gaining traction for their high yields and greener reaction profiles.[1]

This guide will focus on troubleshooting and optimizing the two most established methods: the dehydration of diethanolamine and the catalytic amination of diethylene glycol.

II. Troubleshooting Guide: Dehydration of Diethanolamine

The synthesis of morpholine via the acid-catalyzed dehydration of diethanolamine is a well-established but often challenging method. Low yields and the formation of a dark, viscous product are common complaints. This section will address these issues in a question-and-answer format, providing causal explanations and actionable solutions.

Question 1: My morpholine synthesis from diethanolamine resulted in a very low yield and a dark, tar-like residue. What went wrong?

Answer: This is a frequent issue stemming from several potential factors, primarily related to reaction conditions and control.

  • Inadequate Temperature Control: The dehydration of diethanolamine requires a specific and stable temperature range, typically between 180-210°C.[2]

    • Causality: If the temperature is too low, the reaction rate will be impractically slow, leading to incomplete conversion. Conversely, exceeding this range can cause charring and polymerization of the starting material and product, resulting in the dark, viscous residue you observed. Even a 10-15°C deviation can significantly impact the yield.[2]

    • Solution: Employ a calibrated high-temperature thermometer and a reliable heating mantle with a temperature controller. Ensure consistent heating and avoid localized overheating. For larger scale reactions, mechanical stirring is essential to maintain a uniform temperature throughout the reaction mixture.

  • Improper Acid Concentration and Handling: The choice and handling of the acid catalyst are critical. Concentrated sulfuric acid is traditionally used, but oleum (fuming sulfuric acid) can offer advantages.[3]

    • Causality: The acid acts as both a catalyst and a dehydrating agent. Insufficient acid will lead to an incomplete reaction. The reaction of diethanolamine with strong acid is highly exothermic.[4] Uncontrolled addition can lead to a rapid temperature spike, causing charring and side reactions. The concentration of the acid is also crucial; as the reaction proceeds and water is generated, the acid becomes diluted, which can slow down the reaction if not accounted for.[3] Using a less concentrated acid from the start will require higher temperatures and longer reaction times to achieve the same conversion, increasing the likelihood of side product formation.[5][6]

    • Solution:

      • Slowly add the diethanolamine to the cooled acid with vigorous stirring to effectively dissipate the heat of reaction.

      • Consider using oleum (containing free SO₃) as it can provide higher yields in shorter reaction times by maintaining a high acid strength as it reacts with the water produced.[3]

      • Ensure the correct stoichiometric amount of acid is used.

  • Foaming: The reaction mixture has a tendency to foam, especially at temperatures above 170°C.[3]

    • Causality: Foaming can lead to loss of material from the reaction vessel and inaccurate temperature readings.

    • Solution: Use a reaction flask with sufficient headspace (at least twice the volume of the reactants). Maintain controlled heating and stirring to minimize vigorous boiling that can exacerbate foaming.

Troubleshooting Workflow: Low Yield in Diethanolamine Dehydration

G A Diethanolamine + Conc. HCl B Heating (200-210°C, 15h) A->B C Crude Morpholine Hydrochloride B->C D Neutralization with CaO C->D E Distillation D->E F Crude Morpholine E->F G Drying with KOH F->G H Fractional Distillation over Na G->H I Pure Morpholine H->I

Sources

Technical Support Center: Purification of 6,6-Dimethyl-morpholine-3-carboxylic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 6,6-Dimethyl-morpholine-3-carboxylic acid hydrochloride. This document is designed for researchers, chemists, and drug development professionals who are working with this compound and require robust, field-tested purification strategies. As this is a specialized chemical intermediate, this guide synthesizes direct data with established principles for purifying polar, chiral, heterocyclic amino acid hydrochlorides.

Understanding the Molecule: Key Physicochemical Properties

Before diving into purification, understanding the structure of 6,6-dimethyl-morpholine-3-carboxylic acid hydrochloride is crucial. It is a polar, organic molecule with several key features that dictate its behavior during purification:

  • Morpholine Ring: A heterocyclic amine ether, which imparts basicity and polarity.[1]

  • Carboxylic Acid: An acidic functional group.

  • Hydrochloride Salt: The molecule is protonated, increasing its polarity and water solubility.

  • Gem-Dimethyl Group: The two methyl groups at position 6 add some non-polar character and steric bulk.

  • Chiral Center: The carbon at position 3 is a stereocenter, meaning diastereomeric impurities could be present.

These features suggest that the compound is highly polar and will likely require specific chromatographic or crystallization conditions to achieve high purity.

Troubleshooting Common Purification Issues

This section addresses specific problems you may encounter during the purification of 6,6-Dimethyl-morpholine-3-carboxylic acid hydrochloride in a question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: My crude product is an intractable oil or gum. How can I solidify it for further purification?

A1: Oily products for polar compounds like amino acid derivatives are common, often due to residual solvents or impurities that inhibit crystallization.[2]

  • Solvent Trituration: Try stirring the oil vigorously with a non-polar solvent in which the product is insoluble, such as diethyl ether, hexane, or ethyl acetate. This can often wash away less polar impurities and induce crystallization.

  • pH Adjustment: If your compound is not in the hydrochloride salt form, dissolving the crude material in a minimal amount of an appropriate solvent and carefully adding HCl (e.g., HCl in dioxane or isopropanol) can precipitate the desired hydrochloride salt.

  • Drying: Ensure all water and solvents are removed under high vacuum, as residual moisture can prevent solidification.[2]

Q2: I am attempting recrystallization, but my compound either "oils out" or the recovery is extremely low. What should I do?

A2: This is a classic challenge with highly polar salts.

  • "Oiling Out": This occurs when the compound's solubility in the hot solvent is too high, and it becomes supersaturated upon cooling, separating as a liquid instead of a solid. To fix this, add a less polar "anti-solvent" to the hot, dissolved solution until it just starts to become cloudy. Then, allow it to cool slowly. Common solvent/anti-solvent systems for amino acid hydrochlorides include Methanol/Ethyl Acetate, Ethanol/Diethyl Ether, or Water/Acetone.[3]

  • Low Recovery: This indicates the compound has significant solubility in the chosen solvent even at low temperatures. Minimize the amount of hot solvent used to dissolve the compound. After cooling, placing the flask in an ice bath or freezer can help maximize crystal formation. Ensure you are using an appropriate solvent; for highly polar compounds, polar protic solvents like short-chain alcohols are often required.[3]

Q3: During silica gel column chromatography, my compound streaks badly or doesn't elute from the column. How can I resolve this?

A3: The combination of a basic amine and an acidic carboxylic acid in your molecule can lead to strong, undesirable interactions with the acidic silica gel.[4]

  • Streaking/Tailing: This is often caused by the basic morpholine nitrogen interacting with acidic silanol groups on the silica surface.[5] To mitigate this, you can:

    • Add a Basic Modifier: Add a small amount of a volatile base like triethylamine (0.5-2%) or ammonia (e.g., using a DCM/MeOH/NH4OH mobile phase) to the eluent.[4] This neutralizes the acidic sites on the silica.

    • Use Deactivated Silica: For very sensitive compounds, silica gel can be "deactivated" by pre-treating it with a base.[6][7]

  • No Elution: The high polarity of the hydrochloride salt makes it stick irreversibly to the polar silica gel.

    • Switch to Reverse-Phase: Reverse-phase chromatography (e.g., on a C18 column) is often better suited for highly polar compounds.[7][8]

    • Use HILIC: Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent alternative designed specifically for polar analytes.[8]

    • Free-Base the Compound: For normal-phase chromatography, it might be necessary to convert the hydrochloride salt back to the free base, purify it, and then reform the salt.

Detailed Purification Protocols

Protocol 1: Optimized Recrystallization of the Hydrochloride Salt

This protocol is the first line of defense for purifying the final solid product.

Objective: To remove residual starting materials, non-polar byproducts, and some isomeric impurities.

Methodology:

  • Solvent System Selection:

    • Begin by testing solubility in a range of solvents. Good candidates for polar salts include methanol, ethanol, isopropanol, and water.

    • A good recrystallization solvent will dissolve the compound when hot but not when cold.

    • A common and effective system is a mixture, such as Ethanol/Ethyl Acetate or Methanol/Diethyl Ether.

  • Procedure:

    • Place the crude 6,6-Dimethyl-morpholine-3-carboxylic acid hydrochloride in an Erlenmeyer flask.

    • Add the primary solvent (e.g., ethanol) dropwise while heating and stirring until the solid just dissolves. Use the absolute minimum amount of hot solvent.

    • If a single solvent results in poor recovery, use a binary system. After dissolving in the primary solvent, add the "anti-solvent" (e.g., ethyl acetate) dropwise at elevated temperature until the solution becomes faintly turbid (cloudy).

    • Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling is critical for forming pure, well-defined crystals.

    • Once at room temperature, place the flask in an ice bath for at least 30-60 minutes to maximize precipitation.

    • Collect the crystals by vacuum filtration, washing them with a small amount of the cold anti-solvent.

    • Dry the crystals under high vacuum to remove all residual solvent.

Protocol 2: Flash Column Chromatography (for the Free Base)

If recrystallization fails to provide adequate purity, chromatography is necessary. Due to the high polarity of the hydrochloride salt, it is often more effective to purify the corresponding free base on silica gel and then convert it back to the salt.

Objective: To separate the target compound from closely related impurities.

Workflow Diagram:

G cluster_0 Preparation cluster_1 Chromatography cluster_2 Salt Formation A Crude HCl Salt B Dissolve in H2O, add NaHCO3 (aq) A->B C Extract with DCM or EtOAc B->C D Dry & Concentrate C->D E Crude Free Base D->E F Prepare Silica Column E->F G Load Crude Free Base F->G H Elute with Gradient (e.g., DCM -> DCM/MeOH) + 1% Triethylamine G->H I Collect & Combine Pure Fractions (TLC) H->I J Concentrate Pure Fractions I->J K Dissolve in Minimal EtOAc or Ether J->K L Add HCl in Dioxane (or similar) dropwise K->L M Filter & Dry L->M N Pure HCl Salt M->N

Caption: Workflow for purification via free base flash chromatography.

Methodology:

  • Free Base Conversion: Dissolve the crude hydrochloride salt in water and basify carefully with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the pH is ~8-9. Extract the aqueous layer multiple times with a solvent like dichloromethane (DCM) or ethyl acetate. Combine the organic layers, dry with anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude free base.

  • TLC Analysis: Develop a thin-layer chromatography (TLC) method to separate your compound from impurities. A typical mobile phase for a polar amine would be DCM/Methanol. Add ~1% triethylamine to the solvent system to prevent streaking. Aim for an Rf value of 0.2-0.4 for the target compound.[7]

  • Column Chromatography:

    • Pack a glass column with silica gel slurried in your initial, less polar eluent.

    • Dissolve the crude free base in a minimal amount of DCM and load it onto the column.[9]

    • Elute the column with your chosen solvent system, gradually increasing the polarity (e.g., from 100% DCM to 95:5 DCM/Methanol).

    • Collect fractions and monitor them by TLC.

    • Combine the pure fractions and concentrate them.

  • Salt Re-formation: Dissolve the purified free base in a minimal amount of a suitable solvent (like ethyl acetate or diethyl ether). Add a stoichiometric amount of HCl (e.g., as a solution in dioxane or isopropanol) dropwise with stirring. The pure hydrochloride salt should precipitate. Collect by filtration and dry thoroughly.

Purity Assessment and Characterization

Verifying the purity of your final product is a critical step. No single technique is sufficient; a combination is required for authoritative confirmation.

Analytical Technique Purpose Expected Observations for a Pure Sample
¹H and ¹³C NMR Structural confirmation and detection of organic impurities.Clean spectra with correct chemical shifts, integration values, and coupling constants corresponding to the 6,6-Dimethyl-morpholine-3-carboxylic acid structure. Absence of signals from starting materials or byproducts.[10]
HPLC/UPLC Quantitative purity assessment (Area % at a specific wavelength).A single major peak with >98% area under the curve. Good peak shape (no tailing or fronting). Methods may be reverse-phase (C18 column with acidic mobile phase) or HILIC.[5][11]
LC-MS Confirmation of molecular weight.A parent ion peak corresponding to the exact mass of the free base ([M+H]⁺).
Melting Point Indicator of purity.A sharp melting range (e.g., within 1-2 °C). Broad melting ranges often indicate impurities.
Chiral HPLC Determination of enantiomeric or diastereomeric purity.If stereoisomeric impurities are possible, a chiral column can resolve and quantify them.[5]
Troubleshooting Purity Analysis

G cluster_solutions1 HPLC Solutions cluster_solutions2 NMR Solutions cluster_solutions3 Melting Point Solutions start Purity Analysis issue1 HPLC Peak Tailing? start->issue1 issue2 Extra NMR Peaks? start->issue2 issue3 Broad Melting Point? start->issue3 sol1a Adjust mobile phase pH issue1->sol1a sol1b Use end-capped column issue1->sol1b sol1c Add ion-pairing reagent issue1->sol1c sol2a Check for residual solvent issue2->sol2a sol2b Identify starting material / byproducts issue2->sol2b sol2c Re-purify sample issue2->sol2c sol3a Ensure sample is completely dry issue3->sol3a sol3b Perform recrystallization issue3->sol3b

Caption: Logic for troubleshooting common analytical issues.

References
  • BenchChem. (2025). Technical Support Center: Purification Strategies for Fluorinated Morpholine Compounds.
  • Radboud Repository. (n.d.). On the concomitant crystallization of amino acid crystals upon dissolution of some amino acid salt crystals.
  • University of Rochester, Department of Chemistry. (n.d.). Purification: Troubleshooting Flash Column Chromatography.
  • BenchChem. (2025). Troubleshooting guide for the purification of polar quinoline compounds.
  • Google Patents. (n.d.). CN110950818B - Method for purifying cis-2, 6-dimethyl morpholine.
  • Google Patents. (n.d.). JP4356292B2 - Method for producing amino acid ester hydrochloride.
  • ChemCeed. (2022). Everything You Need to Know About Morpholine.
  • BenchChem. (2025). Technical Support Center: Purification of Polar Organic Compounds.
  • ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives.
  • Reddit. (2023). Purification of strong polar and basic compounds.
  • ResearchGate. (2014). How to get (or crystallize) solid amino acids derivatives and peptides?.
  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Morpholine.
  • PMC. (n.d.). An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture.

Sources

Technical Support Center: Stability and Degradation of Morpholine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical support guide for researchers, scientists, and drug development professionals working with morpholine-containing compounds. This center is designed to provide you with in-depth technical guidance, troubleshooting advice, and answers to frequently asked questions regarding the stability and degradation of this important chemical scaffold. The morpholine ring is prized in medicinal chemistry for its ability to improve the pharmacokinetic properties and metabolic stability of drug candidates.[1][2] However, like all organic molecules, it is susceptible to degradation under various environmental and experimental conditions. Understanding these pathways is critical for ensuring the integrity, safety, and efficacy of your compounds.

This guide is structured to address the practical challenges you may encounter in the laboratory, moving from common troubleshooting scenarios to a broader discussion of degradation mechanisms and analytical strategies.

Part 1: Troubleshooting Guide

This section addresses specific problems that may arise during your experiments. The solutions are based on established principles of chemical stability and analytical chemistry.

Question 1: I'm observing a significant loss of my parent compound in an acidic or basic solution, even at room temperature. What's happening and how can I control it?

Answer:

Rapid degradation in aqueous acidic or basic solutions suggests your morpholine derivative is susceptible to hydrolysis. While the core morpholine ring is generally stable, substituents on the ring or elsewhere on the molecule can create vulnerable sites.

Causality Explained: The nitrogen atom in the morpholine ring can be protonated under acidic conditions, which can activate adjacent bonds. Under basic conditions, functional groups like esters or amides elsewhere in the molecule are prone to hydrolysis, which may or may not directly involve the morpholine ring itself. For instance, the antibiotic Linezolid, which contains a morpholine ring, is known to be labile under basic conditions, leading to the opening of the morpholine ring.[3][4]

Troubleshooting Steps:

  • pH Profiling: Conduct a pH-rate profile study to determine the pH of maximum stability. This involves preparing a series of buffered solutions across a wide pH range (e.g., pH 2 to 12) and monitoring the degradation of your compound over time.

  • Temperature Control: Hydrolytic reactions are temperature-dependent. If you must work in a pH range where your compound is unstable, perform your experiments at a lower temperature (e.g., 4°C) to slow the degradation rate.

  • Excipient Screening: If you are working with a formulation, certain excipients can act as catalysts for hydrolysis. Screen for the impact of individual excipients on the stability of your compound.

  • Structural Analysis of Degradants: Use LC-MS/MS to identify the structure of the degradation products. This will confirm if the morpholine ring is being cleaved or if another part of the molecule is the primary site of hydrolysis.

Question 2: My sample is showing a new, more polar peak on HPLC after storage, especially when exposed to air. Is this oxidation, and what part of the molecule is likely affected?

Answer:

The appearance of a more polar degradation product, particularly with exposure to air or an oxidizing agent, is a strong indication of oxidation. For morpholine derivatives, the tertiary amine of the morpholine ring is a primary site for oxidation.

Causality Explained: The nitrogen atom in the morpholine ring is susceptible to oxidation, which can lead to the formation of a morpholine N-oxide.[5] This transformation introduces a polar N-O bond, significantly increasing the polarity of the molecule, which results in an earlier elution time on a reverse-phase HPLC column. The anticancer drug Gefitinib, for example, is known to form an N-oxide at the morpholine nitrogen under oxidative stress.[5][6]

Troubleshooting & Identification Workflow:

  • Controlled Oxidation: To confirm that the new peak is an oxidation product, intentionally stress your compound with a mild oxidizing agent like hydrogen peroxide (H2O2). A concentration of 0.1% to 3.0% H2O2 at room temperature for up to 7 days is a common starting point.[7] If the peak increases in intensity, it is likely an oxidation product.

  • Mass Spectrometry Analysis: Analyze the stressed sample using LC-MS. An N-oxide degradant will have a mass increase of 16 atomic mass units (amu) compared to the parent compound.

  • Antioxidant Addition: If oxidative degradation is a concern for your formulation, consider the inclusion of antioxidants. Common choices include butylated hydroxytoluene (BHT) for non-aqueous systems and ascorbic acid for aqueous systems.

  • Inert Atmosphere: For storage of sensitive compounds, consider purging the headspace of the storage container with an inert gas like nitrogen or argon to minimize exposure to oxygen.

Experimental Protocol: Confirmatory Oxidation Study

  • Prepare a stock solution of your morpholine derivative at a known concentration (e.g., 1 mg/mL) in a suitable solvent.

  • In a clean vial, mix 1 mL of your compound's stock solution with 1 mL of 3% hydrogen peroxide.

  • In a separate vial, prepare a control sample by mixing 1 mL of the stock solution with 1 mL of water.

  • Keep both vials at room temperature, protected from light.

  • Analyze both samples by HPLC-UV/MS at regular intervals (e.g., 0, 2, 4, 8, 24 hours).

  • Compare the chromatograms to monitor the formation of new peaks and the decrease in the parent peak area. The mass spectrum of any new peak should be examined for a +16 amu shift.

Question 3: I'm conducting a forced degradation study, but my mass balance is poor (significantly less than 100%). Where could the missing mass be?

Answer:

Poor mass balance in a forced degradation study is a common and challenging issue. It suggests that not all degradation products are being detected by your analytical method.[8][9]

Potential Causes and Troubleshooting Strategies:

  • Formation of Non-Chromophoric Degradants: The degradation process may have destroyed or altered the chromophore of your molecule, rendering the degradants "invisible" to a UV detector.

    • Solution: Use a more universal detector in parallel with your UV detector, such as a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD). An LC-MS analysis is also crucial as it does not rely on a chromophore for detection.[10]

  • Formation of Volatile Degradants: Ring-opening or fragmentation of the morpholine derivative can lead to small, volatile molecules that are lost during sample preparation or are not retained on the HPLC column.

    • Solution: Consider using Gas Chromatography-Mass Spectrometry (GC-MS) to analyze for volatile degradation products. Headspace GC-MS is particularly useful for this purpose.

  • Degradants are Too Polar or Too Non-Polar: The degradation products may be too polar to be retained on a standard C18 column (eluting in the void volume) or too non-polar (strongly retained on the column).

    • Solution: For highly polar degradants, consider using a Hydrophilic Interaction Liquid Chromatography (HILIC) column. For highly retained compounds, a stronger organic mobile phase or a different stationary phase may be necessary.

  • Inadequate Response Factors: You may be calculating mass balance based on peak area percentages, assuming that the degradants have the same UV response as the parent compound. This is often not the case.

    • Solution: If possible, isolate the major degradants and determine their individual response factors relative to the parent compound. This will allow for a more accurate mass balance calculation.[11]

Logical Flow for Troubleshooting Poor Mass Balance

Mass_Balance_Troubleshooting start Poor Mass Balance (<95%) Observed check_uv Are degradants UV-active? start->check_uv check_volatility Are degradants volatile? check_uv->check_volatility Yes use_universal_detector Use Universal Detector (CAD, ELSD) or LC-MS check_uv->use_universal_detector No check_retention Are degradants retained on column? check_volatility->check_retention No use_gcms Use GC-MS (Headspace) check_volatility->use_gcms Yes check_rrf Is Relative Response Factor (RRF) = 1? check_retention->check_rrf Yes modify_hplc Modify HPLC Method (HILIC, Gradient) check_retention->modify_hplc No (void or strong retention) determine_rrf Determine RRF of Degradants check_rrf->determine_rrf No end Mass Balance Reconciled check_rrf->end Yes use_universal_detector->end use_gcms->end modify_hplc->end determine_rrf->end

Caption: Troubleshooting workflow for poor mass balance.

Part 2: Frequently Asked Questions (FAQs)

This section provides answers to more general questions about the stability and degradation of morpholine derivatives.

Question 4: What are the primary degradation pathways for a typical morpholine derivative under forced degradation conditions?

Answer:

Forced degradation studies, as outlined by ICH guidelines, typically expose a drug substance to hydrolysis (acidic and basic), oxidation, photolysis, and thermal stress.[12] The primary degradation pathways for a morpholine derivative under these conditions are:

  • Oxidative Degradation: This is often the most significant pathway. The tertiary amine is prone to oxidation, leading to the formation of a stable N-oxide. Further oxidation can lead to cleavage of the C-N or C-O bonds within the morpholine ring.[10]

  • Acidic/Basic Hydrolysis: While the morpholine ether linkage is relatively stable, extreme pH and high temperatures can induce ring-opening. For instance, studies on Linezolid have shown that under alkaline conditions, the morpholine ring can open to form a key degradation product.[4] The susceptibility to hydrolysis is highly dependent on the other functional groups present in the molecule.

  • Photodegradation: Exposure to UV light can generate radical species, leading to a complex mixture of degradation products. This can involve N-dealkylation, oxidation, and ring cleavage. The specific pathway is highly dependent on the structure of the derivative and the presence of other chromophores in the molecule.[13]

  • Thermal Degradation: At elevated temperatures, degradation can occur, often leading to products similar to those seen in other stress conditions, but potentially through different mechanisms.

Diagram of General Degradation Pathways

Degradation_Pathways cluster_stress Stress Conditions cluster_products Primary Degradation Products Parent Morpholine Derivative Oxidation Oxidation (e.g., H₂O₂) Parent->Oxidation Hydrolysis Hydrolysis (Acid/Base) Parent->Hydrolysis Photolysis Photolysis (UV/Vis Light) Parent->Photolysis N_Oxide N-Oxide (+16 amu) Oxidation->N_Oxide Ring_Opened Ring-Opened Products Oxidation->Ring_Opened Hydrolysis->Ring_Opened Photolysis->N_Oxide Fragmented Fragmented/Radical Products Photolysis->Fragmented

Caption: General degradation pathways for morpholine derivatives.

Question 5: How do I design a robust forced degradation study for a novel morpholine derivative?

Answer:

A well-designed forced degradation study should aim to produce a modest amount of degradation (typically 5-20%) to ensure that the degradation products are formed at detectable levels without completely consuming the parent compound.[7] The study is essential for developing and validating a stability-indicating analytical method.

Table 1: Recommended Starting Conditions for Forced Degradation Studies

Stress ConditionReagent/ConditionTemperatureDurationTarget Degradation
Acid Hydrolysis 0.1 M - 1 M HClRoom Temp to 80°CUp to 7 days5-20%
Base Hydrolysis 0.1 M - 1 M NaOHRoom Temp to 80°CUp to 7 days5-20%
Oxidation 3% - 30% H₂O₂Room TemperatureUp to 7 days5-20%
Thermal Dry Heat80°C or higherUp to 7 days5-20%
Photostability ICH Q1B Option 2Controlled>1.2 million lux hours & >200 W h/m²5-20%

Note: These are starting points and should be adjusted based on the observed stability of the specific compound.[14]

Step-by-Step Protocol for Forced Degradation:

  • Preparation: Prepare solutions of your drug substance (typically 1 mg/mL) in the respective stress media (acid, base, water, H2O2 solution). For thermal and photolytic studies, use the solid drug substance.

  • Exposure: Expose the samples to the conditions outlined in Table 1. It is crucial to include a control sample (unstressed) and a blank (no drug substance) for each condition.

  • Time Points: Sample at multiple time points (e.g., 0, 4, 8, 24, 48 hours) to understand the kinetics of degradation.

  • Quenching: For hydrolytic studies, neutralize the samples with an equivalent amount of base or acid, respectively, to stop the reaction before analysis.

  • Analysis: Analyze all samples using a suitable stability-indicating method, typically HPLC with PDA and MS detection.

  • Evaluation: Assess the results for the percentage of degradation, the formation of new peaks, and mass balance. The goal is to demonstrate that your analytical method can separate all degradation products from the parent peak and from each other.

Question 6: What is a good starting point for developing a stability-indicating HPLC method for a morpholine derivative and its degradation products?

Answer:

A good stability-indicating HPLC method should be able to resolve the parent compound from all potential degradation products and process-related impurities. Given that degradation products like N-oxides are often more polar, a reverse-phase method with a gradient elution is typically the most effective approach.

Recommended Starting HPLC-UV/MS Method:

  • Column: A C18 column is a versatile starting point (e.g., 150 x 4.6 mm, 3.5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water. The acidic pH helps to produce sharp peaks for amine-containing compounds.

  • Mobile Phase B: Acetonitrile or Methanol.

  • Gradient Program:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 95% B

    • 25-30 min: 95% B

    • 30-31 min: 95% to 5% B

    • 31-35 min: 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection:

    • PDA/UV Detector: Scan a range of wavelengths to determine the optimal wavelength for detection of the parent compound and its degradants.

    • Mass Spectrometer (MS): Use in-line with the UV detector to obtain mass information for all eluting peaks, which is invaluable for identifying degradation products.

Method Validation: Once developed, the method must be validated according to ICH Q2(R1) guidelines. This includes demonstrating specificity (through forced degradation), linearity, accuracy, precision, and robustness.

References

  • SGS. (n.d.). How to Approach a Forced Degradation Study. Life Science I Technical Bulletin.
  • Jain, A., & Sahu, S. K. (2024).
  • Patolia, V. (2020, January 9). An Introduction To Forced Degradation Studies For Drug Substance & Drug Product. Pharmaceutical Online.
  • Walker, K. (2003, May). Morpholine. OSHA Salt Lake Technical Center.
  • (2025, August 9). Morpholines. Synthesis and Biological Activity.
  • Krishnamoorthy, B. (2024, October 29). Troubleshooting Unwanted Peaks in HPLC: Regulatory-Compliant Case Study Summary.
  • ResolveMass Laboratories. (2025, November 26).
  • Ozkul, A., et al. (2007). A selective high-performance liquid chromatography method for the determination of reboxetine in bulk drug and tablets. PubMed.
  • (n.d.).
  • (n.d.). Degradation processes in the cellulose/ N -methylmorpholine- N -oxide system studied by HPLC and ESR. Radical formation/recombination kinetics under UV photolysis at 77 K.
  • Singh, S., et al. (2012, January 23). LC, LC–MS/TOF, AND MSN STUDIES FOR THE SEPARATION, IDENTIFICATION, AND CHARACTERIZATION OF DEGRADATION PRODUCTS OF LINEZOLID. Taylor & Francis Online.
  • Ciaffoni, L., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. PMC.
  • ResolveMass Laboratories. (2025, November 5).
  • (n.d.). Novel Morpholine-Bearing Quinoline Derivatives as Potential Cholinesterase Inhibitors: The Influence of Amine, Carbon Linkers and Phenylamino Groups. PubMed Central.
  • (n.d.). Reconciling Mass Balance in Forced Degradation Studies. Pharmaceutical Technology.
  • (n.d.). Extra Chromatographic Peaks—A Case Study.
  • (2025, May 10). A Study of Method Development, Validation and Forced Degradation for Estimation of Linezolid in Bulk and Pharmaceutical Dosage form by RP-HPLC.
  • (n.d.). A Selective High-Performance Liquid Chromatography Method for the Determination of Reboxetine in Bulk Drug and Tablets.
  • Lamb, E. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific.
  • (2023, July 11). Troubleshooting Unwanted Peaks for HPLC: A Case Study Using Formic Acid. Phenomenex.
  • (2025, August 6). Development of a Stability-Indicating HPLC Method for Simultaneous Determination of Olanzapine and Fluoxetine in Combined Dosage Forms.
  • (n.d.).
  • (n.d.). Separation of Morpholine, 4-phenyl- on Newcrom R1 HPLC column. SIELC Technologies.
  • (2025, June 13). Investigation of linezolid degradation kinetics using a validated UV/Vis spectrophotometer method. Journal of Research in Chemistry.
  • (2025, August 5). Development and Validation of Stability Indicating Chromatographic Method for Determination of Impurities in Maprotiline Pharmaceutical Tablets.
  • (2019, January 21). What could be the possible reasons to not achieve mass balance in assay and RS methods of a drug solution packed in LDPE ampules?.
  • (n.d.). METHOD OF PREPARING FORCED DEGRADATION SAMPLES.
  • (n.d.).
  • (n.d.). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules.
  • (n.d.). Evaluation of the stability of linezolid in aqueous solution and commonly used intravenous fluids. NIH.
  • (n.d.). A new stability indicating HPLC method with QDa and PDA detectors for the determination of process and degradation impurities of ivabradine including separation of diastereomeric N-oxides. RSC Publishing.
  • (2025, April 21).
  • Kapçak, E., & Şatana-Kara, E. H. (2018). Development and Full Validation of a Stability-indicating HPLC Method for the Determination of the Anticancer Drug Temozolomide in Pharmaceutical Form. PubMed.
  • (n.d.). CN102643251A - Linezolid degradation impurity and preparation method thereof.
  • (2019). A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. PubMed.
  • (n.d.). Glycopyranosylidene-Spiro-Morpholinones: Evaluation of the Synthetic Possibilities Based on Glyculosonamide Derivatives and a New Method for the Construction of the Morpholine Ring. MDPI.
  • (n.d.). Stability Indicating Analytical Method Development and Validation. International Journal of Pharmaceutical Sciences and Medicine (IJPSM).
  • (2022, March 14). Development of the Validated Stability-Indicating Method for the Determination of Vortioxetine in Bulk and Pharmaceutical Formul. Semantic Scholar.
  • (n.d.).
  • (2014, February 1).
  • (2013, July 29). Separation and Estimation of Process-Related Impurities of Gefitinib by Reverse-Phase High-Performance Liquid Chromatography.
  • (n.d.). Application of the UHPLC method for separation and characterization of major photolytic degradation products of trazodone by LC-MS and NMR. New Journal of Chemistry (RSC Publishing).
  • (n.d.). Development of Validated Stability-Indicating Assay Methods- Critical Review. Quest Journals.
  • (2025, November 3). A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles.
  • (n.d.). Photodegradation of Pharmaceuticals Studied with UV Irradiation and Differential Scanning Calorimetry. Academic Journals and Conferences.
  • (n.d.). Typical chromatogram of forced degradation study of gefitinib ( where X...).
  • (n.d.). DEVELOPMENT AND VALIDATION OF STABILITY INDICATING HPLC METHOD FOR ESTIMATION OF GEFITINIB IN BULK AND ITS PHARMACEUTICAL FORMUL.

Sources

Technical Support Center: Overcoming Low Yields in the Cyclization of Substituted Amino Alcohols

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the cyclization of substituted amino alcohols. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic strategies for forming nitrogen-containing heterocycles. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying principles to empower you to solve challenges in your own research.

Frequently Asked Questions (FAQs)

Here, we address some of the common overarching questions and challenges encountered during the cyclization of substituted amino alcohols.

Q1: My cyclization reaction is resulting in a complex mixture of products with a very low yield of the desired heterocycle. What are the likely culprits?

A1: A complex product mixture with low yield is a common issue stemming from several potential side reactions. The primary factors to consider are:

  • Intermolecular vs. Intramolecular Reactions: If the concentration of your amino alcohol is too high, intermolecular reactions (polymerization) can compete with the desired intramolecular cyclization.

  • Lack of Chemoselectivity: Reagents that can react with both the amino and hydroxyl groups can lead to undesired byproducts. For instance, in direct chlorination with thionyl chloride (SOCl₂), both N- and O-sulfinylation can occur, leading to a cascade of side reactions.[1]

  • Substrate Decomposition: The reaction conditions (e.g., high temperature, harsh pH) might be degrading your starting material or the desired product.

  • Inadequate Activation of the Hydroxyl Group: The hydroxyl group is a poor leaving group and typically requires activation.[2] Inefficient activation will lead to a sluggish reaction and favor side reactions.

To address this, consider the following:

  • High Dilution: Running the reaction at a lower concentration can favor the intramolecular cyclization over intermolecular polymerization.

  • Protecting Groups: Judicious use of protecting groups for either the amine or the alcohol can enhance chemoselectivity. For instance, protecting the amine as a carbamate (e.g., Boc or Cbz) allows for selective activation of the alcohol.[3][4]

  • Milder Reaction Conditions: Explore alternative methods that proceed under milder conditions, such as enzymatic catalysis or photoredox catalysis, if applicable to your substrate.

  • Stepwise Approach: Instead of a one-pot reaction, a stepwise approach involving the protection of one functional group, activation of the other, cyclization, and deprotection can offer better control and higher yields, although it involves more steps.[1]

Q2: I am attempting a direct cyclodehydration, but the yield is consistently low. How can I improve this?

A2: Direct cyclodehydration is an attractive, atom-economical approach, but it can be challenging. Low yields are often due to the harsh conditions required and competing side reactions.[1] Here are some strategies to improve your yield:

  • "Inverse Addition" Technique: When using reagents like SOCl₂, instead of adding the reagent to the amino alcohol, try a slow, "inverse" addition of the amino alcohol solution to the SOCl₂ solution.[1] This ensures that the amino alcohol is immediately protonated by the generated HCl, preventing side reactions at the nitrogen atom.[1]

  • Catalytic Approaches: Consider using a catalytic system. For example, ruthenium complexes can catalyze the cyclization of amino alcohols.[5][6] These reactions can often be steered towards either the cyclic amine or the corresponding lactam by the addition of water or a hydrogen acceptor, respectively.[6]

  • Brønsted Acid Catalysis: For certain substrates, Brønsted acids can be effective. For instance, silica-supported perchloric acid (HClO₄) has been shown to catalyze the intramolecular cyclization of N-Cbz-protected diazoketones derived from amino acids to form oxazinanones in good yields.[7]

Q3: Should I be using a protecting group strategy? If so, how do I choose the right ones?

A3: Yes, a protecting group strategy is often essential for achieving high yields and avoiding side reactions, especially with complex substrates. The choice of protecting groups depends on the overall synthetic route and the stability of the groups to the planned reaction conditions.

  • For the Amino Group:

    • Carbamates (Boc, Cbz/Z): These are widely used. Boc (tert-butyloxycarbonyl) is acid-labile, while Cbz (benzyloxycarbonyl) is typically removed by hydrogenolysis.[3][4] They are stable to a wide range of conditions, making them very versatile.

    • Fmoc (9-fluorenylmethyloxycarbonyl): This group is base-labile and is often used in solid-phase peptide synthesis.[3]

  • For the Hydroxyl Group:

    • Silyl Ethers (TMS, TBDMS, TIPS): These are popular choices due to their ease of installation and removal with fluoride sources (like TBAF).[8] Their steric bulk and stability can be tuned by changing the substituents on the silicon atom. They are generally stable to basic and nucleophilic reagents.[8]

    • Ethers (MOM, BOM, THP): These offer varying degrees of stability to acidic and basic conditions. For example, tetrahydropyranyl (THP) ethers are acid-labile.[8]

The key is to choose an "orthogonal" protecting group strategy, where one group can be removed without affecting the other, allowing for selective transformations at different stages of your synthesis.[4]

Troubleshooting Guides for Specific Cyclization Reactions

This section provides detailed troubleshooting for common named reactions used in the cyclization of amino alcohol derivatives.

Guide 1: The Mitsunobu Reaction

The Mitsunobu reaction is a powerful tool for the intramolecular cyclization of amino alcohols, proceeding with inversion of stereochemistry at the alcohol center.[9] However, it is prone to several issues that can lead to low yields.

Common Problems & Solutions
ProblemPotential Cause(s)Troubleshooting Steps
Low or no conversion 1. The pKa of the amine nucleophile is too high (>11).2. Steric hindrance around the alcohol or amine.3. The phosphine reagent is oxidized before reacting.1. For amines with high pKa, consider using a more acidic N-protecting group (e.g., a sulfonamide) to lower the pKa of the N-H bond.2. For sterically hindered substrates, try using a more reactive azodicarboxylate like ADDP (1,1'-(azodicarbonyl)dipiperidine).[10]3. Ensure your reagents and solvent are anhydrous and the reaction is run under an inert atmosphere (e.g., nitrogen or argon).
Formation of eliminated byproducts The betaine intermediate undergoes elimination instead of intramolecular substitution.This is more common with secondary alcohols. Try running the reaction at a lower temperature to disfavor elimination.
Difficult purification The triphenylphosphine oxide and hydrazine byproducts are often difficult to separate from the desired product.1. Use a polymer-supported triphenylphosphine or a phosphine with a fluorous tag for easier removal.2. A newer, catalytic version of the Mitsunobu reaction uses a phosphine oxide catalyst, generating only water as a byproduct.[11]
Experimental Protocol: Intramolecular Mitsunobu Cyclization
  • Under an inert atmosphere, dissolve the N-protected amino alcohol (1 equivalent) and triphenylphosphine (1.5 equivalents) in anhydrous THF (to a concentration of 0.1 M).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 equivalents) in anhydrous THF dropwise over 30 minutes.

  • Allow the reaction to slowly warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography to separate it from triphenylphosphine oxide and the hydrazine byproduct.

Mechanism Workflow

Mitsunobu_Cyclization cluster_activation Activation cluster_cyclization Cyclization TPP PPh₃ Betaine Betaine Intermediate TPP->Betaine + DEAD DEAD DEAD Alcohol R-OH Alcohol->Betaine + Oxyphosphonium Oxyphosphonium Salt Betaine->Oxyphosphonium Proton Transfer Amine Intramolecular -NHP Cyclized Cyclized Product Oxyphosphonium->Cyclized + -NHP (SN2) TPPO Ph₃P=O Cyclized->TPPO Byproduct

Caption: Intramolecular Mitsunobu Reaction Workflow.

Guide 2: The Bischler-Napieralski Reaction

The Bischler-Napieralski reaction is used to synthesize 3,4-dihydroisoquinolines from β-arylethylamides.[12] Low yields can often be attributed to the harsh dehydrating conditions and potential side reactions.

Common Problems & Solutions
ProblemPotential Cause(s)Troubleshooting Steps
Low yield of cyclized product 1. Insufficiently activated aromatic ring.2. The dehydrating agent is not strong enough.3. High reaction temperatures leading to decomposition.1. The aromatic ring needs to be electron-rich for efficient electrophilic aromatic substitution. If your substrate has electron-withdrawing groups, this reaction may not be suitable.2. P₂O₅ or POCl₃ are common dehydrating agents.[12] For less reactive substrates, a mixture of the two or the use of a stronger Lewis acid might be necessary.3. Consider microwave-assisted heating, which can often reduce reaction times and improve yields.[12]
Formation of a styrene byproduct A retro-Ritter reaction of the intermediate nitrilium salt.This is more likely if the resulting styrene is highly conjugated.[12] Running the reaction in the corresponding nitrile as a solvent can shift the equilibrium away from the retro-Ritter product.[12]
Experimental Protocol: Bischler-Napieralski Cyclization
  • To a solution of the β-arylethylamide (1 equivalent) in an appropriate solvent (e.g., toluene or acetonitrile), add the dehydrating agent (e.g., POCl₃, 3-5 equivalents) at 0 °C.

  • Heat the reaction mixture to reflux (or use microwave irradiation) and monitor the progress by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature and carefully quench by pouring it over ice.

  • Basify the aqueous solution with a strong base (e.g., NaOH) to pH > 10.

  • Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Dry the combined organic layers over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or crystallization.

Logical Relationship Diagram

Bischler_Napieralski Start β-Arylethylamide Dehydration Dehydration (e.g., POCl₃) Start->Dehydration Nitrilium Nitrilium Ion Intermediate Dehydration->Nitrilium Cyclization Intramolecular Electrophilic Aromatic Substitution Nitrilium->Cyclization SideProduct Styrene Byproduct (Retro-Ritter) Nitrilium->SideProduct Side Reaction Product 3,4-Dihydroisoquinoline Cyclization->Product

Caption: Bischler-Napieralski Reaction Pathway and Side Reaction.

Guide 3: The Pictet-Spengler Reaction

The Pictet-Spengler reaction is a condensation reaction between a β-arylethylamine and an aldehyde or ketone, followed by cyclization, to form tetrahydroisoquinolines or tetrahydro-β-carbolines.[13][14] It is a powerful reaction for the synthesis of many natural products and pharmaceuticals.

Common Problems & Solutions
ProblemPotential Cause(s)Troubleshooting Steps
Slow or incomplete reaction 1. Insufficiently acidic conditions to promote imine formation and cyclization.2. The aldehyde is sterically hindered or prone to side reactions.1. The reaction is typically acid-catalyzed.[14] If the reaction is slow, a stronger acid or slightly elevated temperatures may be required. However, be cautious of substrate decomposition.2. For challenging aldehydes, consider using a Lewis acid catalyst to activate the carbonyl group. For highly reactive aldehydes like formaldehyde, careful control of stoichiometry is needed to avoid N-alkylation.
Low enantioselectivity (for asymmetric variants) The chiral catalyst is not effectively controlling the facial selectivity of the cyclization.1. Screen different chiral catalysts and ligands. Chiral Brønsted acids and gold complexes have been used successfully.[14]2. Optimize the reaction conditions (solvent, temperature, additives) for the specific catalyst system.
Formation of over-aromatized products The tetrahydro-β-carboline product is oxidized to the corresponding β-carboline.This can happen under harsh acidic conditions or in the presence of an oxidant. Use milder conditions and ensure the reaction is protected from air if your product is sensitive to oxidation.
Experimental Protocol: Pictet-Spengler Reaction
  • Dissolve the β-arylethylamine (1 equivalent) and the aldehyde (1-1.2 equivalents) in a suitable solvent (e.g., dichloromethane, toluene, or methanol).

  • Add the acid catalyst (e.g., trifluoroacetic acid, p-toluenesulfonic acid, or a Lewis acid) and stir the reaction at the desired temperature (room temperature to reflux).

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, quench the reaction with a base (e.g., saturated sodium bicarbonate solution).

  • Extract the product with an organic solvent.

  • Dry the combined organic layers, filter, and concentrate.

  • Purify the product by column chromatography or crystallization.

Decision-Making Workflow for Optimization

Pictet_Spengler_Troubleshooting Start Low Yield in Pictet-Spengler Reaction Check_Conditions Are conditions acidic enough? Start->Check_Conditions Increase_Acidity Increase acid concentration or use a stronger acid Check_Conditions->Increase_Acidity No Check_Temp Is the temperature optimal? Check_Conditions->Check_Temp Yes Success Improved Yield Increase_Acidity->Success Increase_Temp Increase temperature Check_Temp->Increase_Temp No Check_Aldehyde Is the aldehyde reactive? Check_Temp->Check_Aldehyde Yes Increase_Temp->Success Lewis_Acid Use a Lewis acid catalyst Check_Aldehyde->Lewis_Acid No Check_Oxidation Is oxidation occurring? Check_Aldehyde->Check_Oxidation Yes Lewis_Acid->Success Milder_Conditions Use milder conditions and inert atmosphere Check_Oxidation->Milder_Conditions Yes Check_Oxidation->Success No Milder_Conditions->Success

Caption: Troubleshooting workflow for the Pictet-Spengler reaction.

References

  • Xu, F., et al. (2014). One-Pot Preparation of Cyclic Amines from Amino Alcohols. Organic Syntheses, 91, 294-307. Available at: [Link]

  • Gallo, R. D. Z., & Burtoloso, A. C. B. (2019). Synthesis of Oxazinanones: Intramolecular Cyclization of Amino Acid-Derived Diazoketones via Silica-Supported HClO4 Catalysis. Frontiers in Chemistry, 7, 58. Available at: [Link]

  • Pingen, D., & Vogt, D. (2013). Amino-alcohol cyclization: selective synthesis of lactams and cyclic amines from amino-alcohols. Catalysis Science & Technology, 3(11), 2873-2878. Available at: [Link]

  • Pingen, D., & Vogt, D. (2013). Amino-alcohol cyclization: selective synthesis of lactams and cyclic amines from amino-alcohols. Catalysis Science & Technology, 3(11), 2873-2878. Available at: [Link]

  • Not available.
  • Not available.
  • Not available.
  • Not available.
  • Pingen, D., & Vogt, D. (2013). Electronic Supplementary Material (ESI) for Catalysis Science & Technology. The Royal Society of Chemistry. Available at: [Link]

  • Not available.
  • Vitale, P., et al. (2016). The Pictet-Spengler Reaction Updates Its Habits. Molecules, 21(6), 743. Available at: [Link]

  • Not available.
  • Organic Chemistry Portal. Bischler-Napieralski Reaction. Available at: [Link]

  • Saleem, M., et al. (2021). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Molecules, 26(11), 3386. Available at: [Link]

  • Toullec, P. Y., et al. (2019). Enantioselective Gold-Catalyzed Pictet–Spengler Reaction. Organic Letters, 21(23), 9579–9583. Available at: [Link]

  • Not available.
  • Not available.
  • Zhou, X., et al. (2025). Mitsunobu reaction: assembling C–N bonds in chiral traditional Chinese medicine. Organic & Biomolecular Chemistry. Available at: [Link]

  • Not available.
  • Organic Chemistry Portal. Protective Groups. Available at: [Link]

  • AAPPTec. Amino Acid Derivatives for Peptide Synthesis. Available at: [Link]

  • Not available.
  • Denton, R., et al. (2019). A redox-neutral organocatalytic Mitsunobu reaction. Science, 365(6456), 910-914. Available at: [Link]

  • Not available.
  • Master Organic Chemistry. Protecting Groups For Alcohols. (2015). Available at: [Link]

  • Not available.
  • Not available.
  • Not available.

Sources

Technical Support Center: Diastereoselective Synthesis of Morpholine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the diastereoselective synthesis of morpholine analogs. This resource is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of stereocontrolled morpholine synthesis. Morpholine scaffolds are prized in drug discovery for their favorable physicochemical properties, but achieving precise control over stereochemistry during synthesis can be a significant challenge.[1]

This guide provides in-depth, experience-driven advice in a question-and-answer format to address common and complex issues encountered in the lab.

Frequently Asked Questions (FAQs)

Q1: What are the most common strategies for achieving diastereoselectivity in morpholine synthesis?

A1: Diastereoselectivity is typically achieved through three main strategies:

  • Substrate Control: Utilizing a chiral starting material, such as an enantiomerically pure amino alcohol, to direct the stereochemical outcome of the cyclization. The inherent stereocenters in the substrate bias the formation of one diastereomer over the other.[2]

  • Reagent/Catalyst Control: Employing chiral catalysts, such as rhodium or ruthenium complexes with chiral ligands, to create a chiral environment around the reactants.[3][4] This approach is powerful for creating stereocenters from achiral precursors. For instance, asymmetric hydrogenation of a dehydromorpholine precursor using a chiral rhodium catalyst can yield high enantiomeric excess.[1]

  • Thermodynamic Control: Driving the reaction toward the most stable diastereomer through equilibration. This can be facilitated by certain catalysts, such as FeCl₃, which can catalyze ring-opening and ring-closing equilibria, ultimately favoring the thermodynamically preferred cis-isomer.[5]

Q2: My reaction is producing a nearly 1:1 mixture of diastereomers. What is the first thing I should check?

A2: A non-selective reaction often points to issues with the controlling element.

  • Verify Starting Material Purity: If relying on substrate control, confirm the enantiomeric and chemical purity of your starting amino alcohol. Any racemic impurity will erode the diastereomeric ratio (d.r.).

  • Check Catalyst Activity/Integrity: For catalyst-controlled reactions, ensure the catalyst is active. Was it handled under appropriate inert conditions? Has it expired? Consider preparing a fresh batch of the active catalyst solution.[1]

  • Assess Reaction Temperature: Temperature plays a critical role. Higher temperatures can sometimes overcome the energetic barrier between diastereomeric transition states, leading to lower selectivity. Conversely, some reactions require elevated temperatures to reach equilibrium.[6]

Q3: How do I accurately determine the diastereomeric ratio (d.r.) of my product mixture?

A3: The most reliable method is ¹H NMR spectroscopy of the crude reaction mixture. Look for distinct, well-resolved signals for each diastereomer. Protons adjacent to the newly formed stereocenters are often the most informative. If signals overlap, you may need to use a higher field NMR spectrometer or a chiral shift reagent to resolve them. HPLC on a chiral stationary phase is another excellent method for separating and quantifying diastereomers.

Troubleshooting Guide: Common Experimental Issues

This section provides a structured approach to diagnosing and solving specific problems during your synthesis.

Problem 1: Low Diastereoselectivity (Poor d.r.)
  • Symptom: The reaction yields a mixture of diastereomers with a ratio below the desired specification (e.g., <5:1 d.r.).

  • Possible Causes & Suggested Solutions:

Possible CauseScientific Rationale & ExplanationSuggested Solutions & Protocol Adjustments
Ineffective Catalyst/Ligand System The chiral ligand may not be creating a sufficiently differentiated energetic landscape for the diastereomeric transition states. Steric and electronic interactions between the substrate and the catalyst are crucial for high selectivity.[4]1. Screen Different Ligands: Test a panel of chiral ligands with varying steric bulk and electronic properties. 2. Change the Metal Center: Switch to a different transition metal (e.g., Rh, Ru, Pd, Cu) that may offer a different coordination geometry.[7] 3. Optimize Catalyst Loading: While often counterintuitive, both too low and too high catalyst loadings can sometimes negatively impact selectivity.
Suboptimal Solvent Choice The solvent can influence the conformation of the substrate and the transition state assembly. Polar solvents may disrupt key hydrogen-bonding interactions required for stereodifferentiation, while non-polar solvents may promote desired non-covalent interactions.[5]1. Conduct a Solvent Screen: Test a range of solvents with varying polarities (e.g., Toluene, CH₂Cl₂, THF, Dioxane).[5] 2. Check for Water Content: Ensure anhydrous conditions, as water can interfere with many catalytic systems. Use freshly distilled, dry solvents.
Incorrect Reaction Temperature As per the Eyring equation, the difference in activation energies (ΔΔG‡) between the two diastereomeric transition states determines the selectivity. Higher temperatures provide more energy to overcome this barrier, potentially reducing the d.r.1. Lower the Temperature: Run the reaction at a lower temperature (e.g., 0 °C, -20 °C, or -78 °C). This often requires longer reaction times but can dramatically improve selectivity.[6] 2. Controlled Heating: If the reaction requires heating, ensure precise and stable temperature control.[8]
Thermodynamic vs. Kinetic Control The reaction may be under kinetic control, forming the less stable diastereomer faster. If the desired product is the thermodynamically more stable isomer, the reaction may not have reached equilibrium.1. Increase Reaction Time: Allow the reaction to stir for a longer period to facilitate equilibration to the more stable product. 2. Add an Equilibrating Agent: For certain reactions, adding a catalytic amount of a Lewis acid (like FeCl₃) can promote ring-opening/closing to favor the thermodynamic product.[5] 3. Post-Reaction Epimerization: It may be possible to epimerize an undesired diastereomer to the desired one under specific conditions, such as light-mediated reversible hydrogen atom transfer (HAT).[6]
Problem 2: Low or No Yield of Morpholine Product
  • Symptom: The reaction consumes starting material but fails to produce the desired morpholine, or the isolated yield is unacceptably low.

  • Possible Causes & Suggested Solutions:

  • Incomplete Cyclization: The final ring-closing step may be inefficient. This is common in methods like the dehydration of diethanolamine, which requires high temperatures (180-210°C) and a strong acid catalyst to proceed effectively.[8]

    • Solution: Verify that the reaction temperature is adequate and stable. Ensure the correct concentration and stoichiometry of the dehydrating agent (e.g., concentrated H₂SO₄) are used.[8]

  • Competing Side Reactions: Undesired reaction pathways may be consuming the starting materials or intermediates. For example, in Pd-catalyzed carboamination, Heck arylation can be a competing side reaction, especially with electron-deficient N-aryl groups.[2][8]

    • Solution: Modify the electronic properties of your substrates if possible. Adjusting the catalyst system or reaction conditions (e.g., adding specific additives) can sometimes suppress side reactions.

  • Decomposition of Starting Material or Product: The reaction conditions may be too harsh. For instance, excessively high temperatures can lead to charring and decomposition.[8]

    • Solution: Lower the reaction temperature and accept a longer reaction time. If using a strong acid or base, consider a slower addition at a lower temperature.

  • Inefficient Purification: Morpholines are often polar and water-soluble, which can lead to losses during aqueous workups. They can also be hygroscopic, absorbing moisture from the air, which affects accurate yield calculations.[8]

    • Solution: Minimize aqueous extractions or use a continuous liquid-liquid extractor. Dry the crude product thoroughly, for example, over KOH pellets, before final purification by distillation or chromatography.[8]

Visualizing the Process

General Troubleshooting Workflow

The following diagram illustrates a logical decision-making process when troubleshooting a diastereoselective synthesis.

troubleshooting_workflow start Reaction Outcome Unsatisfactory check_dr Low Diastereoselectivity? start->check_dr check_yield Low Yield? check_dr->check_yield No dr_causes Possible Causes: 1. Catalyst/Ligand 2. Solvent/Temp 3. Kinetic/Thermo Control check_dr->dr_causes Yes yield_causes Possible Causes: 1. Incomplete Cyclization 2. Side Reactions 3. Decomposition 4. Purification Loss check_yield->yield_causes Yes end_ok Problem Solved check_yield->end_ok No dr_solutions Solutions: - Screen Reagents - Optimize Conditions - Drive to Equilibrium dr_causes->dr_solutions yield_solutions Solutions: - Adjust Temp/Catalyst - Modify Substrate - Optimize Workup yield_causes->yield_solutions dr_solutions->end_ok yield_solutions->end_ok

A decision tree for troubleshooting common synthesis issues.

Key Mechanistic Consideration: Transition State Control

In many substrate-controlled reactions, the diastereoselectivity arises from the preferential formation of a specific chair-like or boat-like transition state during the key bond-forming step to minimize steric clashes.[2]

transition_state sub Acyclic Precursor ts_a Transition State A (Favored, Lower Energy) Substituents Equatorial sub->ts_a Cyclization ts_b Transition State B (Disfavored, Higher Energy) Substituent Axial sub->ts_b Cyclization prod_major Major Diastereomer ts_a->prod_major ΔG‡(A) prod_minor Minor Diastereomer ts_b->prod_minor ΔG‡(B)

Favored vs. disfavored transition states dictate the product ratio.

Exemplary Protocol: Diastereoselective Synthesis of a 2,6-disubstituted Morpholine

This protocol is a representative example based on a Pd(0)/Fe(III)-catalyzed one-pot reaction.[5]

Reaction: Tsuji-Trost allylation followed by Fe(III)-catalyzed heterocyclization.

Step-by-Step Methodology:

  • Reagent Preparation: In a glovebox or under an inert atmosphere (N₂ or Ar), add Pd(PPh₃)₄ (1 mol %) to a dried Schlenk flask.

  • Reaction Setup: In a separate dried flask, dissolve the amino-alcohol (1.0 equiv) and the vinyl oxirane (1.1 equiv) in anhydrous, degassed CH₂Cl₂.

  • Initiation: Transfer the solvent from the second flask to the flask containing the Pd catalyst via cannula. Stir the resulting mixture at room temperature. Monitor the consumption of the starting material by TLC or LC-MS (typically 2-4 hours).

  • Cyclization Step: Once the initial allylation is complete, add FeCl₃ (10 mol %) to the reaction mixture.

  • Reaction Drive: Stir the reaction at room temperature for 12-24 hours, monitoring the formation of the morpholine product and the diastereomeric ratio by ¹H NMR of aliquots. The reaction equilibrates to the thermodynamically favored cis-diastereomer.

  • Workup: Quench the reaction with a saturated aqueous solution of NaHCO₃. Separate the organic layer, and extract the aqueous layer twice with CH₂Cl₂.

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to afford the desired morpholine analog.

  • Characterization: Confirm the structure and determine the final diastereomeric ratio of the purified product by ¹H NMR, ¹³C NMR, and HRMS.

References

  • Lau, Y. Y., Zhai, H., & Schafer, L. L. (2016). Catalytic Asymmetric Synthesis of Morpholines. Using Mechanistic Insights To Realize the Enantioselective Synthesis of Piperazines. The Journal of Organic Chemistry, 81(19), 8696–8709. [Link]

  • Organic Chemistry Portal. (n.d.). Catalytic Asymmetric Synthesis of Morpholines. Using Mechanistic Insights To Realize the Enantioselective Synthesis of Piperazines. [Link]

  • Aubineau, T., & Cossy, J. (2018). A One-Pot Reaction toward the Diastereoselective Synthesis of Substituted Morpholines. Organic Letters, 20(22), 7419–7423. [Link]

  • Pelliccia, S., et al. (2023). Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant. The Journal of Organic Chemistry. [Link]

  • Schmalzbauer, M., et al. (2021). Copper-Catalyzed Three-Component Synthesis of Highly Substituted Morpholines. ACS Catalysis. [Link]

  • Chegondi, R., & Chemler, S. R. (2012). Stereoselective Synthesis of Morpholines Via Copper-Promoted Oxyamination of Alkenes. Organic Letters. [Link]

  • Journal of the American Chemical Society. (n.d.). Photocatalytic Synthesis of Substituted 2-Aryl Morpholines via Diastereoselective Annulation. [Link]

  • Pelliccia, S., et al. (2023). Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant. The Journal of Organic Chemistry. [Link]

  • Wolfe, J. P., & Rossi, M. A. (2008). A New Strategy for the Synthesis of Substituted Morpholines. Organic Letters. [Link]

  • Jain, P., et al. (2024). Expanding Complex Morpholines Using Systematic Chemical Diversity. ACS Medicinal Chemistry Letters. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of morpholines. [Link]

  • Kőnig, B., et al. (2023). Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine. The Journal of Organic Chemistry. [Link]

  • Ziyaei, A., et al. (2023). Rhodium-catalyzed diastereoselective synthesis of highly substituted morpholines from nitrogen-tethered allenols. Chemical Communications. [Link]

Sources

Technical Support Center: Managing Hygroscopicity of Hydrochloride Salts of Morpholine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for managing the hygroscopicity of hydrochloride (HCl) salts of morpholine-containing compounds. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges related to moisture uptake in their active pharmaceutical ingredients (APIs). Here, we provide in-depth technical guidance, troubleshooting protocols, and frequently asked questions (FAQs) to help you understand, characterize, and mitigate the risks associated with hygroscopicity.

I. Frequently Asked Questions (FAQs)

Q1: What is hygroscopicity and why is it a concern for morpholine HCl salts?

A: Hygroscopicity is the tendency of a substance to attract and hold water molecules from the surrounding environment. For pharmaceutical compounds, particularly salts, this can lead to a host of problems. Morpholine, a common heterocyclic moiety in drug candidates, can contribute to the overall polarity of a molecule. When combined with a highly ionic counterion like chloride, the resulting salt can have a strong affinity for water.

Excessive moisture absorption can trigger a cascade of undesirable events, including:

  • Chemical Degradation: Moisture can facilitate hydrolysis, leading to the formation of impurities and a reduction in the API's potency.[1]

  • Physical Instability: Changes in moisture content can induce alterations in crystal structure (polymorphism), leading to different physical properties like solubility and bioavailability.[2][3] In severe cases, it can lead to deliquescence, where the solid dissolves in the absorbed water.

  • Manufacturing and Handling Issues: Hygroscopic powders can become sticky and cohesive, leading to poor flow, caking, and difficulties during manufacturing processes like blending, granulation, and tablet compression.[4][5]

  • Compromised Dosage Form Performance: Changes in the physical form of the API can affect the dissolution rate and overall performance of the final drug product.[6]

Q2: How does the solid-state form (crystalline vs. amorphous) of my morpholine HCl salt affect its hygroscopicity?

A: The solid-state form plays a critical role. Amorphous materials, which lack a long-range ordered crystal lattice, are in a higher energy state and generally exhibit a greater tendency to absorb water compared to their crystalline counterparts.[][8] This is because the disordered structure of amorphous solids provides more accessible sites for water molecules to interact. Crystalline solids, on the other hand, primarily adsorb water on their surfaces.[9] Therefore, an amorphous morpholine HCl salt is likely to be significantly more hygroscopic and physically unstable than a crystalline form. It's crucial to characterize the solid form of your API to understand its hygroscopic potential.[10]

Q3: What is the Critical Relative Humidity (cRH) and why is it important?

A: The Critical Relative Humidity (cRH) is the specific relative humidity (RH) at which a material begins to rapidly absorb significant amounts of moisture from the atmosphere.[11] Below the cRH, the material may only exhibit surface adsorption with minimal water uptake. Above the cRH, the rate of moisture absorption increases dramatically, which can lead to physical changes like deliquescence or hydrate formation. Knowing the cRH of your morpholine HCl salt is essential for defining appropriate handling, manufacturing, and storage conditions to prevent moisture-induced degradation.[12]

Q4: Can changing the salt form of my morpholine compound reduce its hygroscopicity?

A: Yes, salt selection is a key strategy in early drug development to optimize physicochemical properties.[13] While hydrochloride salts are common due to their ability to improve solubility, they can also be hygroscopic.[14] Exploring alternative salt forms (e.g., mesylate, tosylate, or co-crystals) can sometimes yield a less hygroscopic solid form with comparable or even improved properties.[15][16] However, it's a balancing act, as other critical attributes like solubility, stability, and bioavailability must also be considered.[13]

II. Troubleshooting Guides

This section provides structured approaches to address common hygroscopicity-related issues encountered during experiments.

Problem 1: My morpholine HCl salt is gaining significant weight and becoming sticky during routine handling in the lab.

This indicates that the ambient laboratory humidity is above the cRH of your compound.

Immediate Corrective Actions:
  • Minimize Exposure: Handle the material in a controlled environment with low relative humidity, such as a glove box or a dry cabinet.[17] If these are unavailable, work quickly and in the driest possible area of the lab.

  • Use Appropriate Containers: Store the material in tightly sealed containers with a desiccant.[1] High-density polyethylene (HDPE) bottles with induction seals or glass vials are good options.[12]

Workflow for Investigation and Long-Term Solution:

A Sticky, weight-gaining morpholine HCl salt observed B Characterize Hygroscopicity: Determine cRH via DVS A->B C Is cRH < Ambient Lab RH? B->C D Implement Strict Environmental Controls C->D Yes I Lab environment is suitable. Investigate other causes (e.g., weighing errors, contamination). C->I No E Explore Formulation Strategies D->E F Consider Salt/Polymorph Screening D->F G Continue development with strict handling protocols E->G H Select new, less hygroscopic form for development F->H

Caption: Troubleshooting workflow for a hygroscopic morpholine HCl salt.

Problem 2: I'm observing inconsistent dissolution profiles for different batches of my morpholine HCl salt.

This could be due to variations in the solid form (polymorphism) or moisture content between batches, both of which are influenced by hygroscopicity.

Investigative Steps:
  • Characterize Batches: Analyze each batch for moisture content (using Karl Fischer titration), solid form (using X-ray Powder Diffraction - XRPD), and particle size distribution.

  • Correlate Data: Compare the analytical data with the dissolution profiles to identify any correlations. For instance, does higher moisture content or the presence of a different polymorph correlate with slower or faster dissolution?

Mitigation Strategies:
  • Polymorph Control: Develop a robust crystallization process to ensure the consistent production of the desired, most stable, and least hygroscopic polymorph.[2] Polymorphism can significantly impact hygroscopicity and other key properties.[3][18]

  • Moisture Content Specification: Establish a tight specification for moisture content in your API release testing.

  • Controlled Manufacturing Environment: If wet granulation is used, carefully control the amount of water added and the drying process to prevent polymorphic transformations.[19] Dry granulation may be a preferable alternative.[19]

Problem 3: My formulated tablets containing a morpholine HCl salt are failing stability testing due to degradation.

Moisture is a likely culprit, accelerating the degradation of the API.

Root Cause Analysis Workflow:

A Tablet stability failure: Degradation observed B Analyze API and Formulation Hygroscopicity A->B C Assess Excipient Compatibility under humid conditions A->C D Evaluate Packaging Effectiveness A->D E Is API highly hygroscopic? B->E F Are excipients contributing to moisture uptake? C->F G Is packaging inadequate? D->G H Reformulate with moisture-protective excipients (e.g., film coating, hydrophobic fillers) E->H Yes I Switch to less hygroscopic excipients F->I Yes J Improve packaging: - High-barrier blisters (Aclar®, cold-form foil) - Bottles with desiccants and induction seals G->J Yes K Stable formulation achieved H->K I->K J->K

Caption: Root cause analysis for stability failure in formulated tablets.

Formulation Strategies to Mitigate Hygroscopicity:
  • Co-processing with Excipients: Formulate with hydrophobic excipients that can divert water away from the API.[20][21]

  • Film Coating: Apply a polymer film coating to tablets to act as a moisture barrier.[20] Combinations of water-soluble and water-insoluble polymers can be effective.[20]

  • Encapsulation: Enveloping the API with polymers via techniques like spray-drying can offer protection.[20]

  • Avoid Hygroscopic Excipients: Be mindful that some common excipients are themselves hygroscopic and can exacerbate the problem.[19]

III. Key Experimental Protocols

Protocol 1: Determination of Hygroscopicity by Dynamic Vapor Sorption (DVS)

Objective: To quantify the moisture sorption and desorption behavior of a morpholine HCl salt and determine its cRH.[22]

Methodology:

  • Sample Preparation: Accurately weigh 5-10 mg of the sample onto the DVS sample pan.

  • Drying: Dry the sample in the DVS instrument under a stream of dry nitrogen (0% RH) at 25°C until a stable weight is achieved (e.g., dm/dt < 0.002% min⁻¹).

  • Sorption Isotherm: Increase the RH in a stepwise manner (e.g., in 10% RH increments from 0% to 90% RH). At each step, allow the sample to equilibrate until a stable weight is reached.

  • Desorption Isotherm: Decrease the RH in a stepwise manner from 90% back to 0% RH, again allowing for equilibration at each step.

  • Data Analysis: Plot the change in mass (%) versus RH. The cRH is often identified as the point of sharp inflection in the sorption curve. The European Pharmacopoeia provides classifications based on the percentage weight gain at 80% RH.

Protocol 2: Stability Testing under ICH Conditions

Objective: To assess the chemical and physical stability of the morpholine HCl salt under accelerated and long-term storage conditions as per ICH guidelines.[23][24]

Methodology:

  • Sample Packaging: Package the API in containers that simulate the proposed packaging for storage and distribution.[25]

  • Storage Conditions: Place the samples in stability chambers set to the following ICH conditions:

    • Long-Term: 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH.[26][27]

    • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH.[26][27]

  • Testing Frequency: Pull samples at specified time points (e.g., for accelerated studies: 0, 3, and 6 months).[24]

  • Analysis: At each time point, analyze the samples for:

    • Appearance

    • Assay and Degradation Products (by HPLC)

    • Moisture Content (by Karl Fischer)

    • Solid Form (by XRPD)

IV. Data Summary Table

PropertyMethodTypical Observation for Hygroscopic Morpholine HCl SaltImplication & Mitigation Strategy
Hygroscopicity Classification DVSModerately to very hygroscopic (significant weight gain at 80% RH)Requires controlled humidity during handling and manufacturing.[4] Consider formulation strategies like film coating.[20]
Critical Relative Humidity (cRH) DVSMay be below typical ambient RH (e.g., < 40-50% RH)Defines the upper limit for RH in manufacturing and storage areas.[11]
Solid Form Stability XRPD after DVS or ICH StabilityMay show changes in crystalline form or conversion to a hydrateIndicates physical instability. A robust polymorph screen is needed to find the most stable, least hygroscopic form.[2]
Chemical Stability HPLC after ICH StabilityIncreased degradation at accelerated conditions (40°C/75% RH)Confirms moisture-induced degradation. Requires protective packaging (e.g., cold-form foil blisters, desiccants).[12][28]

V. References

  • Chan, H. K., et al. (2022). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. Pharmaceutics. Available at: [Link]

  • Multisorb. (n.d.). Why Moisture Control is Critical for Pharmaceutical and Medical Packaging. Available at: [Link]

  • ScienceDirect. (2026). Hygroscopicity. Available at: [Link]

  • Raparthi, N., et al. (2024). A novel methodology for assessing the hygroscopicity of aerosol filter samples. Atmospheric Measurement Techniques. Available at: [Link]

  • Jawahar, N., & Arigò, A. (2019). Effect of Hygroscopicity on Pharmaceutical Ingredients, Methods to Determine and Overcome: An Overview. Journal of Chemical and Pharmaceutical Research.

  • Al-Ghabeish, M., & Al-Zoubi, N. (2009). The effects of packaging on the stability of a moisture sensitive compound. PubMed. Available at: [Link]

  • MDPI. (2020). Hygroscopic Materials and Characterization Techniques for Fiber Sensing Applications: A Review. Available at: [Link]

  • Sorbead India. (2019). Pharmaceutical Packaging: Keep Sensitive Drugs Safe from Moisture and Oxygen. Available at: [Link]

  • ScienceDirect. (2024). Hygroscopic excipients. Available at: [Link]

  • X-Pharma. (2025). How to Choose the Right Packaging for Humidity-Sensitive Medicines: A Complete Guide. Available at: [Link]

  • SMT Dry Cabinets. (n.d.). Protecting Pharmaceuticals from Humidity's Wrath. Available at: [Link]

  • Crystal Pharmatech. (n.d.). How to Mitigate Disproportionation of API Salts in Pharmaceutical Formulations. Available at: [Link]

  • Colorcon. (2023). The Science Behind Moisture Management in Pharmaceuticals: Role of Excipients. Available at: [Link]

  • Lu, J., & Rohani, S. (2009). Polymorphism and crystallization of active pharmaceutical ingredients (APIs). Current Medicinal Chemistry. Available at: [Link]

  • ResearchGate. (2009). Polymorphism and Crystallization of Active Pharmaceutical Ingredients (APIs). Available at: [Link]

  • ResearchGate. (2022). Co-processing with excipients to reduce hygroscopicity. Available at: [Link]

  • Semantic Scholar. (2019). Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview. Available at: [Link]

  • PubMed. (2017). Crystalline Solid Dispersion-A Strategy to Slowdown Salt Disproportionation in Solid State Formulations During Storage and Wet Granulation. Available at: [Link]

  • TA Instruments. (n.d.). Characterizing the Effects of Moisture on Pharmaceutical Materials using the Discovery SA – Dynamic Vapor Sorption Analyzer. Available at: [Link]

  • ResearchGate. (2019). The effect of polymorphism on active pharmaceutical ingredients: A review. Available at: [Link]

  • ResearchGate. (2024). A novel methodology for assessing the hygroscopicity of aerosol filter samples. Available at: [Link]

  • Taylor, L. S., & Zografi, G. (1998). Water–solid interactions in amorphous maltodextrin-crystalline sucrose binary mixtures. Journal of Pharmaceutical Sciences.

  • Crystal Pharmatech. (n.d.). How to Mitigate Disproportionation of API Salts in Pharmaceutical Formulations. Available at: [Link]

  • ResearchGate. (2020). Improving Solubility and Avoiding Hygroscopicity of Tetrahydropalmatine by Forming a Pharmaceutical Salt Cocrystal via CAHBs. Available at: [Link]

  • Qualicaps. (2019). An innovative drug delivery form for hygroscopic pharmaceutical drugs. Available at: [Link]

  • Copernicus Publications. (2024). A novel methodology for assessing the hygroscopicity of aerosol filter samples. Available at: [Link]

  • ResearchGate. (2021). Polymorphism of Active Pharmaceutical Ingredients. Available at: [Link]

  • Solubility of Things. (n.d.). Morpholine hydrochloride. Available at: [Link]

  • NIH. (2022). Drug Stability: ICH versus Accelerated Predictive Stability Studies. Available at: [Link]

  • HepatoChem. (n.d.). How do you handle hygroscopic salts?. Available at: [Link]

  • Semantic Scholar. (2023). Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs. Available at: [Link]

  • MDPI. (2023). Illustration of methods to improve the hygroscopic stability of moisture-sensitive APIs. Available at: [Link]

  • NIH. (2009). AMORPHOUS PHARMACEUTICAL SOLIDS. Available at: [Link]

  • Pharmaceutical Technology. (2002). Salt Selection in Drug Development. Available at: [Link]

  • AMSbiopharma. (2025). ICH Guidelines: Drug Stability Testing Essentials. Available at: [Link]

  • ResearchGate. (2015). Thermodynamics of Water-Solid Interactions in Crystalline and Amorphous Pharmaceutical Materials. Available at: [Link]

  • Springer. (2014). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Available at: [Link]

  • Pharma Innovation. (n.d.). API Hygroscopicity. Available at: [Link]

  • WHO. (2018). Annex 10 - ICH. In WHO Expert Committee on Specifications for Pharmaceutical Preparations: fifty-second report. Available at: [Link]

  • KK Wagh College of Pharmacy. (n.d.). ICH GUIDELINES FOR STABILITY. Available at: [Link]

  • ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. Available at: [Link]

  • SlideShare. (2015). Absorption of water ppt. Available at: [Link]

  • PharmaInfo. (n.d.). Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview. Available at: [Link]

  • Wikipedia. (n.d.). Absorption of water. Available at: [Link]

Sources

Technical Support Center: Scale-Up of (3S)-6,6-Dimethyl-morpholine-3-carboxylic acid Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of (3S)-6,6-Dimethyl-morpholine-3-carboxylic acid. This guide is designed for researchers, process chemists, and drug development professionals engaged in the synthesis and scale-up of this valuable chiral building block. Morpholine derivatives are privileged scaffolds in medicinal chemistry, and mastering their synthesis at scale is critical for advancing pharmaceutical pipelines.[1]

This document provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols based on a robust and scalable synthetic route. We will explore the causality behind key experimental choices to ensure both scientific integrity and successful implementation in your laboratory.

Proposed Synthetic Pathway

The recommended pathway for the scalable synthesis of (3S)-6,6-Dimethyl-morpholine-3-carboxylic acid involves a three-step sequence starting from commercially available (S)-Serine methyl ester hydrochloride. This route is advantageous due to the use of readily available starting materials, well-understood reaction classes, and strategic control over the key stereocenter.

The core strategy involves:

  • Reductive Amination: Formation of the key C-N bond by reacting (S)-Serine methyl ester with 2-hydroxy-2-methylpropanal.

  • Intramolecular Cyclization: A base-mediated intramolecular Williamson ether synthesis to form the morpholine ring.[2][3]

  • Saponification: Hydrolysis of the methyl ester to yield the final carboxylic acid product.

Synthetic_Pathway cluster_0 Step 1: N-Alkylation cluster_1 Step 2: Cyclization cluster_2 Step 3: Hydrolysis SM1 (S)-Serine methyl ester INT1 N-Alkylated Intermediate (C10H21NO5) SM1->INT1  K2CO3, KI (cat.)  Acetonitrile, Reflux   SM2 1-Chloro-2-methyl-2-propanol SM2->INT1  K2CO3, KI (cat.)  Acetonitrile, Reflux   PRODUCT (3S)-6,6-Dimethyl-morpholine- 3-carboxylic acid INT1->PRODUCT  1. NaH, THF, 0°C to RT  2. LiOH, H2O/THF  

Caption: Overall synthetic workflow for (3S)-6,6-Dimethyl-morpholine-3-carboxylic acid.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis and scale-up process in a question-and-answer format.

Step 1: N-Alkylation of (S)-Serine Methyl Ester

Question: My N-alkylation reaction shows low conversion, and I observe significant amounts of starting material even after prolonged reaction times. What is the cause and how can I fix it?

Answer: Low conversion in this SN2 reaction is typically due to insufficient reactivity of the electrophile or inadequate basic conditions.

  • Causality: The reaction involves the nucleophilic attack of the serine amine onto 1-chloro-2-methyl-2-propanol. The chloride is a moderate leaving group. On a larger scale, mass transfer limitations and poor solubility of the base (K₂CO₃) can slow the reaction.

  • Troubleshooting & Optimization:

    • Activate the Electrophile: Add a catalytic amount (5-10 mol%) of potassium iodide (KI). The iodide will displace the chloride via the Finkelstein reaction to form the more reactive iodo-intermediate in situ, which significantly accelerates the rate of N-alkylation.

    • Base & Solvent System: Potassium carbonate is a mild base, which is beneficial for avoiding side reactions but can be slow. Ensure the K₂CO₃ is finely powdered and vigorously stirred to maximize its surface area. On scale-up, consider a solvent system that offers better solubility, such as DMF or DMAc, but be mindful of more challenging downstream removal.

    • Temperature Control: While refluxing in acetonitrile is standard, ensure your reactor's internal temperature is consistently at the boiling point (~82°C). In large reactors, inefficient heating can lead to lower-than-expected temperatures.

Question: I am observing byproducts that appear to be O-alkylated or di-alkylated products by LC-MS analysis. How can I improve the selectivity for mono-N-alkylation?

Answer: The formation of O- and di-alkylation products points to issues with the choice of base and stoichiometry.[4]

  • Causality: The hydroxyl group of the serine ester is also nucleophilic, especially under strong basic conditions, leading to O-alkylation. Di-alkylation occurs if the newly formed secondary amine product is deprotonated and reacts again. Using a strong, soluble base like NaH at this stage would exacerbate these issues.

  • Troubleshooting & Optimization:

    • Use a Heterogeneous Base: Stick with a mild, largely insoluble base like K₂CO₃ or Cs₂CO₃. This keeps the concentration of the deprotonated amine low at any given time, favoring mono-alkylation.

    • Control Stoichiometry: Use a slight excess of the amino acid relative to the alkyl halide (e.g., 1.1 equivalents of serine ester). This ensures the electrophile is consumed before significant di-alkylation can occur.

    • Protecting Groups (Alternative Strategy): For maximum control, though adding steps, one could protect the serine hydroxyl group (e.g., as a TBDMS ether) before alkylation and deprotect it before the cyclization step. This is often reserved for when selectivity cannot be achieved otherwise.

Step 2: Intramolecular Cyclization

Question: The ring-closing cyclization is very slow, and I'm seeing decomposition of my intermediate. What factors are critical for an efficient intramolecular Williamson ether synthesis?

Answer: The success of this intramolecular SN2 reaction hinges on forming the alkoxide cleanly and favoring the intramolecular pathway over intermolecular side reactions.[5][6]

  • Causality: The reaction requires deprotonation of the tertiary hydroxyl group to form an alkoxide, which then displaces a leaving group on the same molecule. The hydroxyl group is sterically hindered, and a strong base is required. Decomposition can occur if the temperature is too high or if the base promotes elimination side reactions.

  • Troubleshooting & Optimization:

    • Choice of Base: Sodium hydride (NaH) is an excellent choice as it's a strong, non-nucleophilic base that provides irreversible deprotonation. The byproduct is hydrogen gas, which is easily removed. Ensure you use a fresh, high-quality dispersion of NaH.

    • Temperature Management: Add the NaH portion-wise at a low temperature (0 °C) to control the initial exotherm from deprotonation and hydrogen evolution. Once the addition is complete, allow the reaction to slowly warm to room temperature. Overheating can promote side reactions.

    • Dilution: On a larger scale, running the reaction at high concentration can favor intermolecular dimerization. The "sweet spot" for concentration must be determined empirically, but starting at ~0.1 M is a good practice for intramolecular reactions.

Troubleshooting_Cyclization Start Low Yield in Cyclization Step Check_SM Is Starting Material (SM) Consumed (by TLC/LCMS)? Start->Check_SM Check_Side_Products Are Intermolecular Dimers or Elimination Products Observed? Check_SM->Check_Side_Products Yes Sol_Base Action: Use a stronger base (NaH) or ensure current base is active. Check_SM->Sol_Base No Sol_Dilute Action: Decrease reaction concentration (e.g., from 0.5M to 0.1M). Check_Side_Products->Sol_Dilute Yes Sol_LG Action: Re-evaluate leaving group strategy (e.g., convert OH to OTs/OMs). Check_Side_Products->Sol_LG No (Decomposition) Sol_Temp Action: Increase reaction time or gently warm (e.g., to 40°C). Sol_Base->Sol_Temp

Caption: Decision workflow for troubleshooting the intramolecular cyclization step.

Step 3: Saponification & Product Isolation

Question: After hydrolysis, I have difficulty isolating my final product. The extraction is problematic, and I get a low yield of an oily solid.

Answer: The zwitterionic nature of the final amino acid product makes it highly water-soluble and complicates standard extractions.

  • Causality: As an amino acid, the product exists as a zwitterion at its isoelectric point (pI). It is highly polar and will readily partition into an aqueous layer. Standard liquid-liquid extractions with common organic solvents will be ineffective.

  • Troubleshooting & Optimization:

    • pH Adjustment & Isolation: After saponification is complete (monitor by TLC/LCMS), carefully acidify the basic solution with 1M HCl to the product's isoelectric point (pI). The pI will need to be determined experimentally but is likely in the range of pH 5-7. The product should precipitate out of the solution at its pI. The solid can then be collected by filtration.

    • Ion-Exchange Chromatography: For very high purity, especially at scale, ion-exchange chromatography is the preferred method. The crude product can be loaded onto a cation-exchange resin, washed with water to remove inorganic salts, and then eluted with a dilute aqueous ammonia solution. Lyophilization of the product-containing fractions will yield a pure, salt-free solid.

    • Solvent Evaporation: If the product does not precipitate, you may need to remove the water under reduced pressure. Co-evaporation with a solvent like isopropanol can help remove the final traces of water to yield the crude solid.

Frequently Asked Questions (FAQs)

Q1: How critical is maintaining chiral purity during this synthesis, and where is it most at risk?

The chiral center at C3, derived from (S)-Serine, is fundamental to the product's identity. The most significant risk of racemization is during the cyclization step if the conditions are too harsh or if an inappropriate base is used that could epimerize the α-carbon to the ester. Using a strong, non-nucleophilic base like NaH at controlled temperatures minimizes this risk. Chiral purity should be monitored at the final step using a suitable method.[7]

Q2: What are the recommended analytical techniques for in-process controls (IPCs) and final product analysis?

  • IPCs:

    • TLC: For quick, qualitative monitoring of reaction completion.

    • LC-MS: Ideal for confirming the mass of intermediates and products and for identifying byproducts.

  • Final Product Analysis:

    • ¹H and ¹³C NMR: For structural confirmation.

    • Chiral HPLC/SFC: Essential for determining the enantiomeric excess (e.e.) of the final product. A column such as a Chiralcel OD-H or Chiralpak AD with a suitable mobile phase (e.g., hexane/ethanol with an acidic modifier) is a good starting point for method development.[8][9]

    • Elemental Analysis: To confirm the purity and elemental composition of the final solid.

Q3: Are there any greener or more atom-economical alternative routes to consider for scale-up?

Yes, modern synthetic methods offer alternatives. One promising approach is the use of ethylene sulfate with a substituted 1,2-amino alcohol, which is a redox-neutral protocol that has been demonstrated on a greater than 50-gram scale for other morpholines.[10][11] Another avenue involves catalytic enantioselective methods, which are continuously being developed to reduce waste and improve efficiency, for instance, through tandem hydroamination and asymmetric transfer hydrogenation reactions.[10][12]

Detailed Experimental Protocols (Lab Scale)

Protocol 1: Synthesis of Methyl (S)-2-amino-3-((2-hydroxy-2-methylpropyl)amino)propanoate
  • To a 1 L round-bottom flask equipped with a magnetic stirrer and reflux condenser, add (S)-Serine methyl ester hydrochloride (15.5 g, 100 mmol), potassium carbonate (41.4 g, 300 mmol), and potassium iodide (1.66 g, 10 mmol).

  • Add acetonitrile (500 mL) and 1-chloro-2-methyl-2-propanol (10.8 g, 100 mmol).

  • Heat the mixture to reflux (approx. 82°C) and stir vigorously for 18-24 hours. Monitor the reaction by TLC or LC-MS until the serine ester is consumed.

  • Cool the reaction to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude N-alkylated intermediate as an oil. This material is typically used directly in the next step without further purification.

Protocol 2: Synthesis of (3S)-6,6-Dimethyl-morpholine-3-carboxylic acid
  • Transfer the crude intermediate from the previous step into a 2 L flask and dissolve it in anhydrous THF (800 mL).

  • Cool the solution to 0°C in an ice bath under a nitrogen atmosphere.

  • Carefully add sodium hydride (60% dispersion in mineral oil, 4.4 g, 110 mmol) in small portions over 30 minutes. (Caution: Hydrogen gas evolution).

  • Allow the mixture to stir at 0°C for 1 hour, then warm to room temperature and stir for an additional 12 hours. Monitor the cyclization by LC-MS.

  • Once the cyclization is complete, cool the reaction back to 0°C and cautiously quench by the slow addition of water (50 mL).

  • Add a solution of lithium hydroxide monohydrate (8.4 g, 200 mmol) in water (100 mL).

  • Stir the mixture at room temperature for 4-6 hours to effect saponification.

  • Concentrate the mixture under reduced pressure to remove most of the THF.

  • Dilute the remaining aqueous solution with water (200 mL) and wash with methyl tert-butyl ether (MTBE) (2 x 100 mL) to remove non-polar impurities.

  • Adjust the aqueous layer to pH ~6 with 1M HCl. A white precipitate should form.

  • Cool the mixture in an ice bath for 1 hour, then collect the solid by vacuum filtration.

  • Wash the solid with cold water (2 x 50 mL) and then diethyl ether (50 mL).

  • Dry the solid in a vacuum oven at 50°C to yield the final product.

Data Summary Table

StepReactionKey ReagentsTemp (°C)Time (h)Typical YieldTypical Purity (LC/NMR)
1N-AlkylationK₂CO₃, KI (cat.)8218-24>90% (crude)~85-90%
2CyclizationNaH, THF0 to RT12-16->95% (in situ)
3Hydrolysis/Work-upLiOH, HClRT4-665-75% (2 steps)>98%

References

  • Wolfe, J. P., et al. (2007). A New Strategy for the Synthesis of Substituted Morpholines. Journal of the American Chemical Society. Available at: [Link]

  • Guo, L., et al. (2024). Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids. Communications Chemistry. Available at: [Link]

  • Majumder, U., et al. (2010). Synthesis of Biologically Important Chiral Morpholine Derivatives. Journal of the Korean Chemical Society. Available at: [Link]

  • Ashenhurst, J. (2015). Intramolecular Williamson Ether Synthesis. Master Organic Chemistry. Available at: [Link]

  • The Organic Chemistry Tutor. (2021). Intramolecular Williamson Ether Synthesis. YouTube. Available at: [Link]

  • Request PDF. (n.d.). A Concise and Efficient Synthesis of Substituted Morpholines. ResearchGate. Available at: [Link]

  • Tu, H.-F., et al. (2021). Catalytic Enantioselective Synthesis of Morpholinones Enabled by Aza-Benzilic Ester Rearrangement. Journal of the American Chemical Society. Available at: [Link]

  • Deibl, N., et al. (2016). Direct N-alkylation of unprotected amino acids with alcohols. Science Advances. Available at: [Link]

  • Gubitz, G., & Schmid, M. G. (1997). ANALYTICAL CHIRAL SEPARATION METHODS. Pure and Applied Chemistry. Available at: [Link]

  • Xu, B., et al. (2022). Accessing chiral 2,2-disubstituted morpholines via organocatalytic enantioselective chlorocycloetherification. Organic Chemistry Frontiers. Available at: [Link]

  • Yang, M., et al. (2019). Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics. International Journal of Molecular Sciences. Available at: [Link]

  • Ahuja, S. (2006). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. Available at: [Link]

  • Wuitschik, G., et al. (2017). De Novo Assembly of Highly Substituted Morpholines and Piperazines. Organic Letters. Available at: [Link]

  • Chrzanowska, M., et al. (2023). Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives. Molecules. Available at: [Link]

  • LibreTexts Chemistry. (2023). Williamson Ether Synthesis. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of morpholines. Available at: [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. Available at: [Link]

  • Powell, W. C., & Walczak, M. A. (2018). Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals. The Journal of Organic Chemistry. Available at: [Link]

  • Kolyvanov, D. S., et al. (2026). Targeting Mycobacterium tuberculosis: The Role of Alkyl Substitution in Pyrazinamide Derivatives. ACS Omega. Available at: [Link]

  • PubMed. (2023). Diastereoselective Synthesis of (-)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives. Available at: [Link]

  • Wikipedia. (n.d.). Chiral analysis. Available at: [Link]

  • Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. Available at: [Link]

  • Ortiz, K. G., et al. (2024). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. ChemRxiv. Available at: [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations. Available at: [Link]

  • Ilisz, I., et al. (2015). Chiral Purity in Drug Analysis. ResearchGate. Available at: [Link]

  • Liu, H., et al. (2011). Synthesis of N-Methylmorpholine from Morpholine and Dimethyl Carbonate. Asian Journal of Chemistry. Available at: [Link]

  • Sola, E., et al. (2017). Continuous N-alkylation reactions of amino alcohols using γ-Al2O3 and supercritical CO2: unexpected formation of cyclic ureas and urethanes by reaction with CO2. ResearchGate. Available at: [Link]

  • MDPI. (2023). Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives. Available at: [Link]

Sources

impurity profiling of synthetic 6,6-Dimethyl-morpholine-3-carboxylic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An exceptional research and development endeavor requires robust analytical support. This Technical Support Center is dedicated to providing researchers, scientists, and drug development professionals with a comprehensive guide to . As a Senior Application Scientist, my goal is to equip you with not just protocols, but the underlying scientific principles to troubleshoot and resolve challenges effectively.

Frequently Asked Questions (FAQs)

Q1: What are the most probable impurities in synthetic 6,6-Dimethyl-morpholine-3-carboxylic acid hydrochloride?

A1: The impurity profile is intrinsically linked to the synthetic route. While specific routes for this molecule are proprietary, we can infer potential impurities based on common morpholine synthesis strategies, which often involve the cyclization of amino alcohols or related precursors.[1][2]

Table 1: Potential Impurities and Their Origins

Impurity Class Potential Structure/Identity Likely Origin Recommended Primary Analytical Technique
Starting Materials Unreacted precursors (e.g., substituted amino alcohols, halo-ethers) Incomplete reaction HPLC-UV, GC-MS (after derivatization)
Intermediates Non-cyclized intermediates Incomplete cyclization step HPLC-UV/MS
By-products Isomers (e.g., regioisomers from cyclization), over-alkylated products Non-specific reactions, side reactions HPLC-MS, Chiral HPLC (for stereoisomers)
Reagents Residual catalysts, acids, or bases Incomplete work-up or purification Ion Chromatography, ICP-MS (for metals)

| Degradants | Ring-opened products, oxidative species | Instability during synthesis, work-up, or storage | HPLC-MS |

Q2: Which primary analytical technique is best suited for impurity profiling of this compound?

A2: A multi-technique approach is always superior, but High-Performance Liquid Chromatography (HPLC) , particularly with UV and Mass Spectrometric (MS) detection, is the workhorse for this analysis. The target molecule is a polar, non-volatile salt, making it ideal for liquid chromatography. Gas Chromatography (GC) would require derivatization, and while Nuclear Magnetic Resonance (NMR) is unparalleled for structure confirmation, it is less sensitive for detecting trace impurities.[3][4]

Q3: My 6,6-Dimethyl-morpholine-3-carboxylic acid hydrochloride analyte shows poor or no retention on a standard C18 HPLC column. What should I do?

A3: This is a very common issue for polar molecules.[5] A standard C18 column struggles to retain highly water-soluble compounds. You have several options:

  • Use an Aqueous C18 Column: These columns are designed to prevent phase collapse with highly aqueous mobile phases.

  • Employ HILIC Chromatography: Hydrophilic Interaction Liquid Chromatography (HILIC) is specifically designed for polar analytes and uses a high organic mobile phase to retain them on a polar stationary phase.[6]

  • Use Ion-Pair Chromatography: Adding an ion-pairing reagent to the mobile phase can form a neutral complex with your analyte, significantly increasing its retention on a reversed-phase column.

  • Consider a Polar-Embedded or Polar-Endcapped Column: These columns have modified stationary phases that offer alternative selectivity for polar compounds.[7]

Impurity Profiling Workflow

The following diagram outlines a logical workflow for identifying and quantifying impurities.

G cluster_0 Phase 1: Method Development & Screening cluster_1 Phase 2: Identification & Characterization cluster_2 Phase 3: Quantification & Control Start Sample of 6,6-Dimethyl-morpholine-3-carboxylic acid HCl HPLC_Screen HPLC-UV/MS Screening (Gradient Method) Start->HPLC_Screen Detect_Imp Impurities Detected? HPLC_Screen->Detect_Imp No_Imp Document & Report (LOD/LOQ) Detect_Imp->No_Imp No Isolate_Imp Isolate Impurity (Prep-HPLC or Fraction Collection) Detect_Imp->Isolate_Imp Yes NMR_Elucidate Structural Elucidation (1D/2D NMR, HRMS) Isolate_Imp->NMR_Elucidate Propose_Struct Propose Structure NMR_Elucidate->Propose_Struct Quant_Method Develop & Validate Quantitative HPLC Method Propose_Struct->Quant_Method Set_Spec Set Specifications & Control Strategy Quant_Method->Set_Spec End Routine QC Testing Set_Spec->End

Caption: General workflow for impurity profiling.

Troubleshooting Guide: HPLC Analysis

This section addresses common problems encountered during the HPLC analysis of polar, amine-containing carboxylic acids.

Q4: My analyte peak is tailing severely. What is the cause and how can I fix it?

A4: Peak tailing for a compound like this is almost always caused by secondary interactions between the basic morpholine nitrogen and acidic residual silanol groups on the silica-based column packing. This creates active sites that interact strongly with your analyte.[8]

Troubleshooting Decision Tree for Peak Tailing

G Start Peak Tailing Observed Check_pH Is Mobile Phase pH 2-3 units away from analyte pKa? Start->Check_pH Adjust_pH Adjust pH to suppress ionization (e.g., pH 2.5-3.5 for amine, pH > 6 for acid) Check_pH->Adjust_pH No Add_Comp Add a competitive base (e.g., 0.1% TFA or 10-20mM Triethylamine) Check_pH->Add_Comp Yes Adjust_pH->Add_Comp Change_Col Switch to a high-purity, end-capped column or a different stationary phase (e.g., Polar-Embedded) Add_Comp->Change_Col Check_Overload Is the column overloaded? Change_Col->Check_Overload Reduce_Conc Reduce Sample Concentration Check_Overload->Reduce_Conc Yes Success Peak Shape Improved Check_Overload->Success No Reduce_Conc->Success

Caption: Decision tree for troubleshooting HPLC peak tailing.

Experimental Protocol: HPLC Method Development for Polar Amines

This protocol provides a robust starting point for developing a validated HPLC method.

  • Column Selection: Start with a modern, high-purity, end-capped C18 column (e.g., 100 x 4.6 mm, 2.7 µm) or an Aqueous C18 equivalent.

  • Mobile Phase Preparation:

    • Aqueous (A): 0.1% Formic Acid or 0.1% Trifluoroacetic Acid (TFA) in Water. The acid serves to protonate the morpholine nitrogen, improving peak shape, and provides a low pH to suppress silanol activity.

    • Organic (B): Acetonitrile or Methanol.

  • Initial Gradient:

    • Time 0 min: 5% B

    • Time 15 min: 95% B

    • Time 17 min: 95% B

    • Time 17.1 min: 5% B

    • Time 20 min: 5% B

  • Instrument Settings:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C. Maintaining a constant temperature is crucial for reproducible retention times.[9]

    • Injection Volume: 5 µL. Ensure the sample is dissolved in the mobile phase to avoid peak distortion.[10]

    • Detection: UV at 210 nm (for non-chromophoric compounds) and/or MS scan mode.

  • Optimization: Based on the initial chromatogram, adjust the gradient slope, mobile phase modifiers (e.g., switch to a phosphate buffer if TFA causes ion suppression in MS), or column chemistry to achieve optimal separation (Resolution > 2) for all impurities.

Troubleshooting Guide: GC-MS Analysis

Q5: Can I analyze 6,6-Dimethyl-morpholine-3-carboxylic acid hydrochloride directly by GC-MS? If not, what should I do?

A5: No, direct analysis is not feasible. The molecule is a salt and has two highly polar functional groups (a secondary amine and a carboxylic acid), making it non-volatile and thermally unstable.[11] You must perform a chemical derivatization to convert it into a volatile and thermally stable compound prior to GC analysis.[12]

Experimental Protocol: Silylation for GC-MS Analysis

Silylation is a common and effective derivatization method for compounds with active hydrogens.

  • Sample Preparation: Accurately weigh ~1 mg of the sample into a 2 mL GC vial. If the sample is aqueous, it must be dried completely under a stream of nitrogen, as water will consume the derivatizing reagent.

  • Derivatization:

    • Add 100 µL of a suitable solvent (e.g., Pyridine or Acetonitrile).

    • Add 100 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS). BSTFA is a strong silyl donor.

  • Reaction: Cap the vial tightly and heat at 70 °C for 30 minutes.

  • GC-MS Analysis:

    • Column: A low-polarity column like a DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm) is generally suitable.

    • Injection: 1 µL, split or splitless depending on concentration. Use a fresh, deactivated inlet liner to prevent active sites from degrading your derivative.[13]

    • Temperature Program: Start at a low temperature (e.g., 80 °C) and ramp up to a high temperature (e.g., 280 °C) to elute the derivatized compounds.

    • MS Detection: Use full scan mode (e.g., m/z 50-500) to identify the derivatized parent compound and any impurities. The silylated derivatives will have characteristic mass increases (+72 amu for each TMS group).

Guide: NMR for Structural Elucidation

Q6: I have isolated an unknown impurity. How can I use NMR to determine its structure?

A6: NMR spectroscopy is the most powerful tool for the unambiguous structural elucidation of unknown organic molecules.[3][14] A combination of 1D and 2D NMR experiments will allow you to piece together the molecular structure.[15][16]

Workflow for Structural Elucidation by NMR

G Start Isolated Impurity (~1-5 mg) Acquire_1D Acquire 1D Spectra (¹H, ¹³C, DEPT) Start->Acquire_1D Acquire_2D Acquire 2D Spectra Acquire_1D->Acquire_2D COSY COSY (H-H Connectivity) Acquire_2D->COSY HSQC HSQC (Direct C-H Correlation) Acquire_2D->HSQC HMBC HMBC (Long-Range C-H Correlation) Acquire_2D->HMBC Assemble Assemble Fragments using 2D correlations COSY->Assemble HSQC->Assemble HMBC->Assemble Propose Propose Structure Assemble->Propose Verify Verify with all data (¹³C shifts, HMBC, MS data) Propose->Verify Final Confirmed Structure Verify->Final

Caption: Workflow for elucidating an unknown impurity's structure using NMR.

  • ¹H NMR: Provides information on the number and type of proton environments. Integration gives the relative number of protons.

  • ¹³C NMR & DEPT: Shows the number of unique carbon environments and distinguishes between CH₃, CH₂, CH, and quaternary carbons.[17]

  • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically on adjacent carbons), revealing spin systems and building fragments.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal to the carbon it is directly attached to.

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are 2-3 bonds away. This is the key experiment for connecting the fragments identified from COSY.

  • Structure Assembly: By systematically analyzing the COSY, HSQC, and HMBC correlations, you can piece together the full connectivity of the molecule, confirming the identity of the impurity.

References

  • Veeprho. (2020). Use of NMR in Impurity Profiling for Pharmaceutical Products. [Link]

  • Sielc. (n.d.). HPLC Troubleshooting Guide. [Link]

  • MicroSolv Technology Corporation. (n.d.). Troubleshooting Problems With Poor HPLC Results Before Examining the Column. [Link]

  • Blinov, K., & Elyashberg, M. (2018). Identification and structure elucidation by NMR spectroscopy. ResearchGate. [Link]

  • International Journal of Scientific Development and Research. (2022). Troubleshooting in HPLC: A Review. [Link]

  • Chemistry LibreTexts. (2024). 13: Structure Determination - Nuclear Magnetic Resonance Spectroscopy. [Link]

  • Journal of Chemical and Pharmaceutical Sciences. (2013). 1HNMR spectrometry in structural elucidation of organic compounds. [Link]

  • Ministry of the Environment, Japan. (n.d.). III Analytical Methods. [Link]

  • Aurigene Pharmaceutical Services. (2024). Troubleshooting and Performance Improvement for HPLC. [Link]

  • Kwan, E. E., & Huang, S. G. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. European Journal of Organic Chemistry.
  • Han, J., & Weng, Y. (2019). Contemporary clinical usage of LC/MS: Analysis of biologically important carboxylic acids. ResearchGate. [Link]

  • Alfa Omega Pharma. (n.d.). Morpholine Impurities. [Link]

  • Organic Syntheses. (n.d.). Organic Syntheses Procedure. [Link]

  • Kataoka, H. (2002). Acids: Derivatization for GC Analysis.
  • Agilent Technologies. (2022). How to Troubleshoot and Improve your GC/MS. YouTube. [Link]

  • Chromatography Forum. (2009). organic acid disorders and GC-MS. [Link]

  • Padarauskas, A., & Judžentienė, A. (2006). Gas chromatographic determination of some carboxylic acids: comparison between solution and headspace analysis. Chemija. [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (1999). Chapter 6: Analytical Methods. [Link]

  • Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences. [Link]

  • Anwar, S., & Khan, P. M. A. A. (2021). High Pressure Liquid Chromatography Identification and Quantification of Morpholine Residual Content in Cobicistat After Derivatization. International Journal of Pharmaceutical Sciences and Drug Research. [Link]

  • EDP Sciences. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. [Link]

  • Cao, M., et al. (2018). Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry. PMC - NIH. [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (1995). Chapter 6: Analytical Methods. [Link]

  • Acquavia, M. A., et al. (2023). Novel Piperazine and Morpholine Derivatives: Mass Spectrometry Characterization and Evaluation of Their Antimicrobial Properties. Preprints.org. [Link]

  • Organic Chemistry Portal. (n.d.). Morpholine synthesis. [Link]

  • ResearchGate. (2018). Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry. [Link]

  • AlTamiemi, E. O., et al. (2016). Synthesis and Characterization of Some New Morpholine Derivatives. ResearchGate. [Link]

  • Bakulina, O., et al. (2013). Morpholines. Synthesis and Biological Activity. ResearchGate. [Link]

Sources

Validation & Comparative

A Comparative Guide to the Validation of Absolute Configuration in Chiral Morpholine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Intended Audience: Researchers, scientists, and drug development professionals.

Abstract: The precise three-dimensional arrangement of atoms, or absolute configuration, is a critical determinant of a molecule's biological activity. This is particularly true for morpholine derivatives, a versatile scaffold in medicinal chemistry found in numerous therapeutic agents.[1] An incorrect stereochemical assignment can lead to inactive or even toxic drug candidates. This guide provides an in-depth comparison of the principal analytical techniques used to unequivocally determine the absolute configuration of chiral morpholine derivatives. We will explore the causality behind experimental choices for X-ray Crystallography, NMR Spectroscopy, and Chiroptical Methods, offering field-proven insights to guide your selection of the most appropriate technique.

The Imperative of Stereochemical Integrity in Drug Development

The morpholine nucleus is a privileged scaffold in modern drug design, valued for its favorable physicochemical properties and its ability to engage in key molecular interactions with biological targets.[1] However, the introduction of a chiral center transforms the molecule into a pair of enantiomers—non-superimposable mirror images. These enantiomers can exhibit dramatically different pharmacological and toxicological profiles. Therefore, the unambiguous assignment of the absolute configuration (e.g., R or S) is not merely an academic exercise but a regulatory and safety necessity in the pharmaceutical industry.[2] This guide focuses on the primary methods to secure this critical structural information.

A Comparative Overview of Key Methodologies

Choosing the right analytical tool depends on the nature of the sample, available instrumentation, and the desired level of certainty. The three main pillars for absolute configuration determination are Single-Crystal X-ray Diffraction (SC-XRD), Nuclear Magnetic Resonance (NMR) spectroscopy, and Chiroptical methods like Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD).[3][][5]

Method Principle Sample Requirement Destructive? Key Advantage Primary Limitation
SC-XRD Anomalous dispersion of X-rays by atomsHigh-quality single crystal (0.1-0.5 mm)NoUnambiguous, "gold standard" 3D structureCrystal growth can be a major bottleneck[6][7][8]
NMR (Mosher's) Chemical shift perturbation by a chiral derivatizing agent (CDA)1-5 mg, solubleYes (derivatization)Widely accessible, no crystal neededRequires derivatizable group (e.g., -NH, -OH)[9][10]
VCD Differential absorption of left vs. right circularly polarized IR light1-10 mg, soluble, high purityNoApplicable to most molecules in solution[11][12]Requires quantum chemical calculations for interpretation[6][11]
ECD Differential absorption of left vs. right circularly polarized UV-Vis light<1 mg, soluble, high purityNoHigh sensitivity for molecules with chromophoresRequires a suitable UV-Vis chromophore[13]

The "Gold Standard": Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD stands as the most definitive method for determining molecular structure, including absolute configuration.[7][14]

Causality of the Method

The technique relies on the scattering of X-rays by the electron clouds of atoms in a crystalline lattice. For chiral molecules crystallized in non-centrosymmetric space groups, the phenomenon of anomalous dispersion can be exploited.[15] This effect, which is the phase shift in scattering, is slightly different for a given enantiomer and its mirror image, allowing for their differentiation. The resulting Flack parameter is a critical value that indicates the correctness of the assigned enantiomer; a value near zero confirms the assignment with high confidence.[15]

Trustworthiness & Self-Validation

The method is inherently self-validating. A successful structure solution provides a complete 3D model of the molecule with precise bond lengths, angles, and the relative configuration of all stereocenters. The statistical parameters from the refinement process (e.g., R-factor, goodness-of-fit) and the Flack parameter provide a robust internal check on the quality and correctness of the determined structure.[15]

When to Choose SC-XRD

This is the method of choice when an unambiguous, legally defensible structure is required, and a high-quality single crystal can be obtained. While historically requiring a "heavy atom" (like Br or Cl) to enhance anomalous scattering, modern diffractometers and computational methods can often determine the absolute configuration of molecules containing only lighter atoms like oxygen and nitrogen, which is highly relevant for many morpholine derivatives.[15][16]

Solution-State Analysis via NMR Spectroscopy: The Mosher's Method

When crystallization fails, NMR-based methods provide a powerful alternative. The most established of these is the Mosher's method, which is particularly well-suited for chiral amines and alcohols.[9][17] Given that many chiral morpholine derivatives feature a stereocenter adjacent to the nitrogen atom, this technique is highly applicable.

Causality of the Method

The core principle involves converting the enantiomeric morpholine derivatives into a pair of diastereomers by reacting them with an enantiomerically pure chiral derivatizing agent (CDA), such as α-methoxy-α-trifluoromethylphenylacetic acid (MTPA).[9][10] Diastereomers have different physical properties and, crucially, distinct NMR spectra. The phenyl group of the MTPA reagent creates a strong anisotropic magnetic field. In the preferred conformation of the resulting diastereomeric amides, protons on one side of the morpholine ring will be shielded (shifted to a higher field, lower ppm) while those on the other side are deshielded (shifted to a lower field, higher ppm).[5][18]

Workflow for Mosher's Amide Analysis

Caption: Workflow for determining absolute configuration using Mosher's amide analysis.

Trustworthiness & Self-Validation

The power of this method lies in its comparative nature. By preparing both diastereomers (one with (R)-MTPA and one with (S)-MTPA), a consistent pattern of chemical shift differences (Δδ = δS - δR) emerges.[9] Protons on one side of the molecule will have positive Δδ values, while those on the other will have negative Δδ values. This predictable pattern provides a strong internal validation of the conformational model and, by extension, the configurational assignment. An inconsistent or random pattern of Δδ values would immediately signal a problem, such as an incorrect structural assignment or conformational ambiguity.

Experimental Protocol: Mosher's Amide Analysis
  • Preparation of (R)-MTPA Amide:

    • Dissolve the chiral morpholine derivative (~2.0 mg) in anhydrous pyridine or CH₂Cl₂ (~0.5 mL) in a dry NMR tube.

    • Add a slight excess (1.2 equivalents) of (R)-(-)-MTPA chloride.

    • Allow the reaction to proceed at room temperature for 1-4 hours, monitoring by TLC or LC-MS for completion.

  • Preparation of (S)-MTPA Amide:

    • Repeat step 1 in a separate NMR tube using (S)-(+)-MTPA chloride.

  • NMR Acquisition:

    • Acquire high-resolution ¹H NMR spectra for both reaction mixtures. A higher field strength (≥500 MHz) is recommended to resolve complex signals.

    • Acquire 2D NMR spectra (e.g., COSY, HSQC) as needed to unambiguously assign all relevant proton signals of the morpholine derivative.

  • Data Analysis:

    • Carefully measure the chemical shifts (δ) for each assigned proton in both the (R)-MTPA and (S)-MTPA derivative spectra.

    • Calculate the difference: Δδ = δ(S-amide) - δ(R-amide) for each proton.

    • Map the positive and negative Δδ values onto a conformational model of the MTPA amide. Protons with Δδ > 0 are on one side of the Mosher's acid plane, and those with Δδ < 0 are on the other, allowing for the assignment of the absolute configuration.[17]

The Rise of Chiroptical Methods: VCD and ECD

Chiroptical spectroscopy measures the differential interaction of a chiral molecule with left- and right-circularly polarized light.[6] These methods are non-destructive and, with the aid of modern computational chemistry, have become powerful tools for absolute configuration determination in solution.[3][11]

Vibrational Circular Dichroism (VCD)

Causality of the Method: VCD is the vibrational (infrared) equivalent of ECD.[6] It measures the tiny differences in how a chiral molecule absorbs left- versus right-circularly polarized infrared light during its vibrational transitions. While enantiomers have identical standard IR spectra, their VCD spectra are perfect mirror images.[8] The key to using VCD for absolute configuration determination is the comparison of the experimental VCD spectrum with a spectrum predicted by quantum chemical calculations (typically Density Functional Theory, DFT).[11][12]

Trustworthiness & Self-Validation: The validation comes from the quality of the match between the experimental spectrum and the calculated spectrum for one of the two possible enantiomers. A strong positive correlation (i.e., matching signs and relative intensities of the VCD bands) for the (R)-enantiomer and a strong negative correlation for the (S)-enantiomer provides a definitive assignment.[6][11] The rich information content of a VCD spectrum, with its many positive and negative bands, makes a coincidental match highly unlikely, lending great confidence to the assignment.[19]

Workflow for VCD Analysis

Caption: General workflow for VCD-based absolute configuration determination.

Electronic Circular Dichroism (ECD)

ECD operates on the same principle as VCD but measures differential absorption of UV-Vis light associated with electronic transitions.[20] Its primary advantage is its high sensitivity, often requiring less than a milligram of sample. However, its applicability is limited to molecules containing a chromophore (a light-absorbing group).[13] For many morpholine derivatives, the presence of an aromatic ring serves as an excellent chromophore for ECD analysis. The interpretation follows the same comparative logic as VCD: the experimental spectrum is compared to DFT-calculated spectra to find the correct enantiomer.[21]

Conclusion and Recommendations

The determination of absolute configuration for chiral morpholine derivatives is a critical step in chemical and pharmaceutical development.

  • If a high-quality single crystal is available, Single-Crystal X-ray Diffraction is the unequivocal gold standard, providing a complete and unambiguous 3D structure.

  • In the absence of crystals, NMR-based Mosher's amide analysis is a robust and widely accessible method, provided the morpholine derivative has a secondary amine or other suitable functional group for derivatization. Its internal validation through the Δδ pattern provides high confidence.

  • Vibrational Circular Dichroism (VCD) has emerged as a powerful, non-destructive solution-state method that is broadly applicable to nearly all chiral molecules, including those that are difficult to crystallize or derivatize. It is the premier choice when other methods fail and provides additional insight into the solution-state conformation.[6][8][11]

  • Electronic Circular Dichroism (ECD) is an excellent high-sensitivity option when the target molecule possesses a suitable chromophore.

Ultimately, the choice of method is dictated by the specific properties of the molecule and the resources available. In cases of ambiguity or for regulatory submissions, employing two orthogonal techniques (e.g., VCD and Mosher's method) can provide an exceptionally high degree of confidence in the final assignment.

References

  • Kellenbach, E. R., Dukor, R. K., & Nafie, L. A. (n.d.). Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD). Spectroscopy Europe. [Link]

  • He, Y., Wang, B., Dukor, R. K., & Nafie, L. A. (2011). Determination of absolute configuration of chiral molecules using vibrational optical activity: a review. Applied Spectroscopy, 65(7), 699-723. [Link]

  • Polavarapu, P. L. (2017). Determination of the Absolute Configurations of Chiral Drugs Using Chiroptical Spectroscopy. Molecules, 22(9), 1515. [Link]

  • Nafie, L. A. (2011). Determination of Absolute Configuration of Chiral Molecules Using Vibrational Optical Activity: A Review. Chirality, 23(1), 1-25. [Link]

  • Escobedo, J. O., et al. (2016). Applied Circular Dichroism: A Facile Spectroscopic Tool for Configurational Assignment and Determination of Enantiopurity. Chirality, 28(10), 667-677. [Link]

  • LibreTexts Chemistry. (2023). Absolute Configuration - R-S Sequence Rules. [Link]

  • Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. Nature Protocols, 2(10), 2451-2458. [Link]

  • Wenzel, T. J., & Chisholm, C. D. (2011). Strategies for using NMR spectroscopy to determine absolute configuration. Chirality, 23(3), 190-210. [Link]

  • Albright, T. A., & White, J. P. (2013). Determination of absolute configuration using single crystal X-ray diffraction. Methods in Molecular Biology, 1055, 149-162. [Link]

  • MIT Department of Chemistry. (n.d.). Absolute Configuration. X-Ray Diffraction Facility. [Link]

  • Allen, D. A., et al. (2012). Mosher Amides: Determining the Absolute Stereochemistry of Optically-Active Amines. Journal of Chemical Education, 89(1), 113-115. [Link]

  • Pescitelli, G., & Bruhn, T. (2016). Circular dichroism calculation for natural products. Journal of Natural Medicines, 70(3), 337-355. [Link]

  • Kenny, P. W., et al. (2023). Interpreting vibrational circular dichroism spectra: the Cai•factor for absolute configuration with confidence. Journal of Cheminformatics, 15(1), 32. [Link]

  • Yoon, U. C., & Kim, S. K. (2008). New Chiral Derivatizing Agents: Convenient Determination of Absolute Configurations of Free Amino Acids by 1H NMR. Organic Letters, 10(11), 2267-2270. [Link]

  • Almansour, A. I., et al. (2023). Enantiomeric Separation, Absolute Configuration by X-ray Crystallographic Analysis, and Functional Evaluation of Enantiomers of the Dual Ligand, SYA0340 at 5-HT1A and 5-HT7A Receptors. ACS Omega, 8(24), 21697–21707. [Link]

  • Sharma, P. K., et al. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. [Link]

  • Gawronski, J., & Wzientek, M. (2001). Determination of the absolute stereochemistry of alcohols and amines by NMR of the group directly linked to the chiral derivatizing reagent. Tetrahedron: Asymmetry, 12(17), 2475-2479. [Link]

  • Nafie, L. A. (2008). Vibrational Circular Dichroism: A New Tool for the Solution-State Determination of the Structure and Absolute Configuration of Chiral Natural Product Molecules. Natural Product Communications, 3(3), 451-466. [Link]

  • Pescitelli, G. (2019). Electronic Circular Dichroism. Encyclopedia.pub. [Link]

  • Li, X., et al. (2019). Assigning the Absolute Configurations of Chiral Primary Amines Based on Experimental and DFT-Calculated 19F Nuclear Magnetic Resonance. Frontiers in Chemistry, 7, 344. [Link]

  • White, J. P., & Albright, T. A. (2013). Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction. Methods in Molecular Biology, 1055, 149-162. [Link]

  • Iida, K., et al. (2019). Characteristic Conformation of Mosher's Amide Elucidated Using the Cambridge Structural Database. Symmetry, 11(11), 1362. [Link]

  • Stephens, P. J., et al. (2006). Determination of Absolute Configuration Using Density Functional Theory Calculations of Optical Rotation and Electronic Circular Dichroism: Chiral Alkenes. The Journal of Organic Chemistry, 71(7), 2629-2641. [Link]

  • Sheldrick, G. M. (1990). Phase Annealing in SHELX-90: Direct Methods for Large Structures. Acta Crystallographica Section A, 46(6), 467-473. [Link]

  • Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. Nature Protocols, 2(10), 2451-2458. [Link]

  • Spark904. (n.d.). Absolute configuration of complex chiral molecules. [Link]

  • Righi, L., et al. (2020). Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds. Molecules, 25(17), 3932. [Link]

  • Zhang, H., et al. (2022). Computational methods and points for attention in absolute configuration determination. Frontiers in Chemistry, 10, 968725. [Link]

  • Chen, Y. (2001). Recent Advances in 1H NMR Determination of Absolute Configuration via Chiral Derivatizing Agents. University of Illinois Urbana-Champaign. [Link]

Sources

A Comparative Guide to the Synthetic Routes of Dimethylmorpholines for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The morpholine scaffold is a cornerstone in medicinal chemistry, prized for its favorable physicochemical and metabolic properties.[1] Among its many derivatives, dimethylmorpholines represent a class of compounds with significant utility as intermediates in the synthesis of pharmaceuticals and agrochemicals.[2] The precise positioning of the two methyl groups on the morpholine ring can profoundly influence the biological activity and pharmacokinetic profile of the final active pharmaceutical ingredient (API). Consequently, the development of efficient and stereoselective synthetic routes to various dimethylmorpholine isomers is of paramount importance to researchers and drug development professionals.

This guide provides a comparative analysis of different synthetic strategies for accessing key dimethylmorpholine isomers. We will delve into the mechanistic underpinnings of these reactions, provide detailed experimental protocols, and offer a critical evaluation of each method's strengths and limitations.

Classical Approach: Acid-Catalyzed Cyclization of Dialkanolamines

One of the most established and industrially relevant methods for synthesizing certain dimethylmorpholines is the acid-catalyzed dehydration of the corresponding N-substituted di-alkanolamines. This approach is particularly well-documented for the synthesis of 2,6-dimethylmorpholine.

Synthesis of 2,6-Dimethylmorpholine from Diisopropanolamine

The synthesis of 2,6-dimethylmorpholine is typically achieved through the cyclization of diisopropanolamine in the presence of a strong acid, most commonly sulfuric acid.[3][4][5][6] This reaction proceeds through the protonation of the hydroxyl groups, followed by intramolecular nucleophilic attack of the nitrogen atom to displace water, ultimately forming the morpholine ring.

The stereochemical outcome of this reaction, yielding a mixture of cis- and trans-2,6-dimethylmorpholine, is highly dependent on the reaction conditions. The cis isomer is often the desired product for specific applications.

Reaction Mechanism:

G A Diisopropanolamine B Protonated Diol A->B H₂SO₄ C Carbocation Intermediate B->C -H₂O D Cyclized Intermediate C->D Intramolecular Nucleophilic Attack E 2,6-Dimethylmorpholine D->E -H⁺

Caption: Acid-catalyzed cyclization of diisopropanolamine.

Experimental Protocol (Example):

A process for preparing 2,6-dimethylmorpholine with a high proportion of the cis-isomer involves the simultaneous metering of diisopropanolamine (containing 0-20% water) and excess 90-120% strength sulfuric acid into a reactor. The reaction mixture is stirred without external cooling, allowing the temperature to rise to 85–170°C due to the heat of reaction. The mixture is then heated at 150–190°C for 1 to 25 hours while distilling off water. After cooling, the mixture is neutralized with sodium hydroxide solution, and the crude product is obtained by distillation and subsequent drying.[3][4][6]

Performance Data:

Molar Ratio (Diisopropanolamine:H₂SO₄)Temperature (°C)Time (h)Total Yield (%)cis Isomer (%)trans Isomer (%)Reference
1:1.51805968020[5][6]
1:2.01803948416[5][6]
1:3.01803918812[5][6]

Analysis:

  • Expertise & Experience: The choice of simultaneously adding the reactants is crucial for controlling the exotherm and achieving a high yield of the desired cis-isomer. The process leverages the heat of reaction, making it energy-efficient. The molar ratio of sulfuric acid is a key parameter to control the diastereoselectivity, with higher acid concentrations favoring the thermodynamically more stable cis isomer.

  • Trustworthiness: This method is well-established and has been described in multiple patents, indicating its reliability and scalability for industrial production. The provided data demonstrates a clear trend between reaction parameters and the resulting product distribution.

  • Limitations: This method is primarily suited for symmetrical dimethylmorpholines like the 2,6-isomer. The harsh acidic conditions may not be compatible with sensitive functional groups. The separation of the cis and trans isomers requires fractional distillation.

Synthesis from Amino Alcohols and Dihaloalkanes or Epoxides

A versatile approach for the synthesis of various dimethylmorpholine isomers involves the reaction of an appropriate amino alcohol with a bifunctional electrophile, such as a dihaloalkane or an epoxide. This method allows for greater control over the substitution pattern of the final product.

Synthesis of 2,2-Dimethylmorpholine

2,2-Dimethylmorpholine can be synthesized from 2-amino-2-methyl-1-propanol through two primary routes.[7]

Route A: Reaction with 2-Chloroethanol

This two-step, one-pot synthesis involves the initial N-alkylation of 2-amino-2-methyl-1-propanol with 2-chloroethanol, followed by an intramolecular Williamson ether synthesis to form the morpholine ring.[7]

Route B: Reaction with Ethylene Oxide

A more atom-economical approach is the direct reaction of 2-amino-2-methyl-1-propanol with ethylene oxide. The reaction proceeds via the nucleophilic attack of the amine on the epoxide ring, followed by intramolecular cyclization.[7]

Workflow Comparison:

G cluster_A Route A: 2-Chloroethanol cluster_B Route B: Ethylene Oxide A1 2-Amino-2-methyl-1-propanol A2 N-alkylation (2-Chloroethanol, Base) A1->A2 A3 Intermediate A2->A3 A4 Intramolecular Williamson Ether Synthesis A3->A4 A5 2,2-Dimethylmorpholine A4->A5 B1 2-Amino-2-methyl-1-propanol B2 Reaction with Ethylene Oxide B1->B2 B3 Intermediate B2->B3 B4 Intramolecular Cyclization B3->B4 B5 2,2-Dimethylmorpholine B4->B5

Caption: Synthetic routes to 2,2-dimethylmorpholine.

Experimental Protocols:

  • Route A (Generalized): To a solution of 2-amino-2-methyl-1-propanol in a suitable solvent (e.g., DMF), a base (e.g., NaH) is added. 2-Chloroethanol is then added, and the mixture is heated. After the initial N-alkylation, a stronger base can be added to facilitate the cyclization. The product is isolated after aqueous workup and purification.[7]

  • Route B (Generalized): 2-Amino-2-methyl-1-propanol is reacted with ethylene oxide in a pressure reactor in a suitable solvent (e.g., methanol or water). The reaction is typically carried out at a controlled temperature. The product is isolated after removal of the solvent and purification.[7]

Comparative Analysis:

ParameterRoute A: 2-ChloroethanolRoute B: Ethylene Oxide
Starting Materials 2-Amino-2-methyl-1-propanol, 2-chloroethanol, base2-Amino-2-methyl-1-propanol, ethylene oxide
Reaction Steps Two steps (N-alkylation and cyclization)One-pot reaction
Plausible Yield Moderate to highPotentially high, but sensitive to conditions
Reaction Conditions Elevated temperatures, requires a baseCan be performed at lower temperatures, requires careful handling of ethylene oxide
Safety Considerations 2-Chloroethanol is toxicEthylene oxide is a toxic and flammable gas

Analysis:

  • Expertise & Experience: The choice between these two routes often depends on the available equipment and safety infrastructure. The ethylene oxide route is more atom-economical but requires specialized handling due to the hazardous nature of the reagent. The 2-chloroethanol route is more conventional but involves a two-step process and the use of a strong base.

  • Trustworthiness: Both routes are based on well-established chemical principles for the formation of heterocyclic rings. The protocols are logical and self-validating, with clear steps for synthesis and purification.

  • Limitations: The yields and scalability of these reactions can be highly dependent on the specific reaction conditions and the purity of the starting materials.

Stereoselective Synthetic Strategies

For many pharmaceutical applications, the synthesis of a single enantiomer of a dimethylmorpholine is crucial. Several stereoselective strategies have been developed to achieve this.

Asymmetric Hydrogenation

A powerful method for accessing chiral morpholines is the asymmetric hydrogenation of dehydromorpholine precursors. This "after cyclization" approach allows for the introduction of chirality in the final step.[8][9]

For instance, 2-substituted chiral morpholines can be synthesized with excellent enantioselectivities (up to 99% ee) using a bisphosphine-rhodium catalyst with a large bite angle.[8][9] The N-acyl group on the dehydromorpholine substrate plays a crucial role in activating the double bond for hydrogenation.

Conceptual Workflow:

G A Dehydromorpholine Precursor B Asymmetric Hydrogenation (Chiral Rh-catalyst, H₂) A->B C Enantiomerically Enriched Dimethylmorpholine B->C

Sources

Morpholine vs. Piperidine Analogs: A Head-to-Head Comparison of Biological Activity for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the piperidine and morpholine rings stand as privileged scaffolds, recurring motifs in a vast number of approved therapeutics and clinical candidates. Their prevalence is a testament to their favorable physicochemical properties and their ability to impart desirable pharmacokinetic characteristics to a molecule. While both are six-membered saturated heterocycles containing a nitrogen atom, the substitution of a methylene group in piperidine with an oxygen atom in morpholine introduces subtle yet profound differences that can significantly impact biological activity. This guide provides an in-depth, comparative analysis of morpholine versus piperidine analogs, offering supporting experimental data and field-proven insights to aid researchers in making informed decisions during the drug design and development process.

The Core Distinction: Physicochemical Properties at a Glance

The fundamental difference between morpholine and piperidine lies in their elemental composition and its effect on their electronic and conformational properties. The introduction of an oxygen atom in the morpholine ring has several key consequences that ripple through to its biological performance.

PropertyPiperidineMorpholineRationale for Difference
pKa ~11.2~8.5[1]The electron-withdrawing inductive effect of the oxygen atom in morpholine reduces the basicity of the nitrogen atom.
Lipophilicity (logP) HigherLowerThe oxygen atom in morpholine can act as a hydrogen bond acceptor, increasing hydrophilicity and lowering the partition coefficient.
Hydrogen Bonding N-H as donor (secondary amine)N-H as donor, O as acceptorThe presence of the ether oxygen in morpholine provides an additional hydrogen bond acceptor site, potentially leading to stronger interactions with biological targets.
Conformational Flexibility Stable chair conformationFlexible chair-like and skew-boat conformations[2]The C-O bond length and angle in morpholine introduce a degree of flexibility not as readily available to the all-carbon piperidine ring.

This divergence in fundamental properties is often the root cause for the observed differences in biological activity, pharmacokinetics, and metabolic stability between analogous compounds.

Biological Activity: A Tale of Two Scaffolds in Anticancer Drug Discovery

A direct comparison of the biological activity of morpholine and piperidine analogs can be vividly illustrated through the lens of anticancer drug discovery. A study by Mamedov and colleagues on a series of 2-(benzimidazol-2-yl)-3-arylquinoxalines provides a compelling case study.[3][4][5][6] In this research, analogs containing piperidine and morpholine moieties were synthesized and evaluated for their cytotoxic activity against a panel of human cancer cell lines.

Quantitative Comparison of Cytotoxicity (IC50, µM)
Compound IDHeterocyclic MoietyM-HeLaMCF-7HuTu 80A549
13dc/14dc Piperidine>30>30>3026.3
13dd/14dd Morpholine>30>30>30>30

Data extracted from Mamedov, V. A., et al. (2022). Synthesis of Morpholine-, Piperidine-, and N-Substituted Piperazine-Coupled 2-(Benzimidazol-2-yl)-3-arylquinoxalines as Novel Potent Antitumor Agents. ACS Pharmacology & Translational Science.[3][4][5][6]

As the data indicates, the piperidine-containing analogs (13dc/14dc) exhibited modest, selective cytotoxic activity against the A549 lung adenocarcinoma cell line, whereas the corresponding morpholine analogs (13dd/14dd) were largely inactive across all tested cell lines.[3][6] This suggests that for this particular scaffold and biological target, the physicochemical properties of the piperidine ring are more conducive to eliciting an anticancer effect. The higher lipophilicity of the piperidine analog may contribute to better cell permeability, allowing it to reach its intracellular target more effectively.

Structure-Activity Relationship (SAR): The "Why" Behind the Results

The observed differences in activity underscore a critical principle in medicinal chemistry: isosteric replacement is not always a benign modification. The substitution of a piperidine with a morpholine can lead to a significant alteration of the structure-activity relationship (SAR).

SAR_Comparison cluster_piperidine Piperidine Analog cluster_morpholine Morpholine Analog Piperidine Piperidine Moiety (Higher Lipophilicity, Higher pKa) Activity_P Observed Biological Activity (e.g., Anticancer Cytotoxicity) Piperidine->Activity_P Potentially enhanced cell permeability and/or optimal basicity for target interaction Morpholine Morpholine Moiety (Lower Lipophilicity, Lower pKa, H-bond acceptor) Activity_M Altered or Diminished Activity Morpholine->Activity_M Changes in solubility, target interaction, and/or metabolic stability

In the case of the quinoxaline derivatives, the nitrogen of the piperidine ring, with its higher pKa, might be more readily protonated at physiological pH, leading to a crucial ionic interaction with the biological target that is weakened in the less basic morpholine analog. Conversely, in other molecular contexts, the hydrogen bond accepting capability of the morpholine's oxygen can be a decisive factor for potency. For instance, in a series of antidiabetic compounds, the addition of a morpholine moiety was shown to have a positive effect on α-glucosidase inhibition, with docking studies suggesting a hydrogen bond interaction between the morpholine oxygen and an arginine residue in the enzyme's active site.[7][8]

Experimental Protocols: A Guide to Comparative Biological Evaluation

To ensure the scientific integrity of a comparative study between morpholine and piperidine analogs, standardized and well-validated experimental protocols are paramount. Below are step-by-step methodologies for key assays relevant to the evaluation of such compounds.

In Vitro Anticancer Cytotoxicity: MTT Assay

This protocol is based on the widely used MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of compounds on cancer cell lines.[9][10][11][12][13]

1. Cell Seeding:

  • Culture human cancer cell lines (e.g., A549, M-HeLa, MCF-7) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
  • Harvest cells in the exponential growth phase and adjust the cell suspension to a concentration of 5 x 104 cells/mL.
  • Seed 100 µL of the cell suspension into each well of a 96-well plate and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

2. Compound Treatment:

  • Prepare stock solutions of the morpholine and piperidine analogs in DMSO.
  • Perform serial dilutions of the stock solutions in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 25, 50, 100 µM).
  • Remove the medium from the wells and add 100 µL of the medium containing the respective compound concentrations. Include vehicle control (DMSO) and untreated control wells.
  • Incubate the plates for 48 hours.

3. MTT Assay and Data Acquisition:

  • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
  • Incubate for 4 hours at 37°C.
  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
  • Measure the absorbance at 570 nm using a microplate reader.

4. Data Analysis:

  • Calculate the percentage of cell viability for each concentration relative to the untreated control.
  • Plot the percentage of viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

MTT_Workflow Start Start: Cancer Cell Culture Seed Seed cells in 96-well plate Start->Seed Incubate1 Incubate 24h Seed->Incubate1 Treat Treat with Morpholine & Piperidine Analogs Incubate1->Treat Incubate2 Incubate 48h Treat->Incubate2 Add_MTT Add MTT Reagent Incubate2->Add_MTT Incubate3 Incubate 4h Add_MTT->Incubate3 Solubilize Solubilize Formazan with DMSO Incubate3->Solubilize Read Read Absorbance at 570 nm Solubilize->Read Analyze Calculate IC50 Values Read->Analyze

Receptor Binding Assay: A Radioligand Approach

This protocol provides a general framework for a competitive radioligand binding assay to determine the affinity of the test compounds for a specific receptor.[14][15][16][17][18]

1. Membrane Preparation:

  • Homogenize cells or tissues expressing the target receptor in a cold lysis buffer.
  • Centrifuge the homogenate to pellet the membranes.
  • Wash the membrane pellet and resuspend it in a binding buffer.

2. Binding Assay:

  • In a 96-well plate, combine the membrane preparation, a fixed concentration of a radiolabeled ligand specific for the receptor, and varying concentrations of the unlabeled test compound (morpholine or piperidine analog).
  • Incubate the plate to allow the binding to reach equilibrium.

3. Separation and Detection:

  • Rapidly filter the contents of each well through a glass fiber filter to separate the receptor-bound radioligand from the unbound radioligand.
  • Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
  • Measure the radioactivity retained on the filters using a scintillation counter.

4. Data Analysis:

  • Plot the percentage of specific binding against the concentration of the test compound.
  • Determine the IC50 value and subsequently calculate the inhibition constant (Ki) to quantify the affinity of the compound for the receptor.
Enzyme Inhibition Assay

This protocol outlines a general procedure for determining the inhibitory potency of the analogs against a specific enzyme.[19][20][21][22]

1. Assay Setup:

  • In a suitable assay plate, add the enzyme, the substrate, and varying concentrations of the inhibitor (morpholine or piperidine analog).
  • Include controls for no enzyme, no substrate, and no inhibitor.

2. Incubation and Detection:

  • Incubate the plate at the optimal temperature for the enzyme.
  • Measure the rate of product formation or substrate depletion over time using a suitable detection method (e.g., spectrophotometry, fluorometry).

3. Data Analysis:

  • Calculate the percentage of enzyme inhibition for each inhibitor concentration.
  • Plot the percentage of inhibition against the inhibitor concentration and determine the IC50 value.

Conclusion: Making the Right Choice for Your Drug Discovery Program

The choice between a morpholine and a piperidine scaffold is not a matter of inherent superiority but rather a strategic decision based on the specific biological target and the desired physicochemical properties of the final drug candidate.

  • Piperidine often serves as a robust scaffold when higher basicity and lipophilicity are required for target engagement and cell penetration. Its rigid chair conformation can provide a well-defined vector for substituents.

  • Morpholine , with its lower basicity and increased hydrophilicity, can be advantageous for improving solubility and metabolic stability. The hydrogen bond accepting oxygen atom offers an additional point of interaction that can be exploited for enhancing potency and selectivity.[23][24][25][26][27]

Ultimately, the most effective approach is empirical. The synthesis and parallel evaluation of both morpholine and piperidine analogs, as demonstrated in the provided case study, is a powerful strategy to elucidate the SAR and select the optimal scaffold for a given drug discovery program. This head-to-head comparison, grounded in robust experimental data, will provide the clearest path toward developing safe and effective therapeutics.

References

  • Mamedov, V. A., et al. (2022). Synthesis of Morpholine-, Piperidine-, and N-Substituted Piperazine-Coupled 2-(Benzimidazol-2-yl)-3-arylquinoxalines as Novel Potent Antitumor Agents. ACS Pharmacology & Translational Science. [Link]

  • Mamedov, V. A., et al. (2022). Synthesis of Morpholine-, Piperidine-, and N-Substituted Piperazine-Coupled 2-(Benzimidazol-2-yl)-3-arylquinoxalines as Novel Potent Antitumor Agents. National Institutes of Health. [Link]

  • Gifford Bioscience. Radioligand Binding Assay. [Link]

  • Mamedov, V. A., et al. (2022). Synthesis of Morpholine-, Piperidine-, and N-Substituted Piperazine-Coupled 2-(Benzimidazol-2-yl)-3-arylquinoxalines as Novel Potent Antitumor Agents. PubMed. [Link]

  • Mamedov, V. A., et al. (2022). Synthesis of Morpholine-, Piperidine-, and N-Substituted Piperazine-Coupled 2-(Benzimidazol-2-yl)-3-arylquinoxalines as Novel Potent Antitumor Agents. ResearchGate. [Link]

  • Gifford Bioscience. Data Sheet Radioligand Binding Assay Protocol. [Link]

  • Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods. [Link]

  • ACS Publications. Synthesis of Morpholine-, Piperidine-, and N-Substituted Piperazine-Coupled 2-(Benzimidazol-2-yl)-3-arylquinoxalines as Novel Potent Antitumor Agents. [Link]

  • Evotec. Cytochrome P450 (CYP) Inhibition assay (IC50). [Link]

  • Biophysics Reports. Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. [Link]

  • CLYTE Technologies. MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. [Link]

  • National Center for Biotechnology Information. Cell Viability Assays - Assay Guidance Manual. [Link]

  • edX. IC50 Determination. [Link]

  • Goel, K. K., et al. (2024). A Minireview on the Morpholine-Ring-Containing U.S. FDA Approved Drugs: A Medicinal-Chemistry-Based Analysis from 2013 to 2023. ChemistrySelect. [Link]

  • Biology LibreTexts. 11: Activity 3-2 - Determining the IC₅₀ of Inhibitor. [Link]

  • National Center for Biotechnology Information. De Novo Assembly of Highly Substituted Morpholines and Piperazines. [Link]

  • Protocol Exchange. Protocol for Determining the IC 50 of Drugs on Adherent Cells Using MTT Assay. [Link]

  • AxisPharm. Cytochrome P450 (CYP) Inhibition Assay (IC50) Test. [Link]

  • Khamitova, A. E., & Berillo, D. A. (2023). Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review). Drug development & registration. [Link]

  • MDPI. Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents. [Link]

  • ResearchGate. Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review). [Link]

  • ResearchGate. 3-((Hetera)cyclobutyl)azetidines, “Stretched” Analogues of Piperidine, Piperazine, and Morpholine: Advanced Building Blocks for Drug Discovery. [Link]

  • Wikipedia. Serotonin–norepinephrine reuptake inhibitor. [Link]

  • MDPI. Comparative Analysis of the Structure and Pharmacological Properties of Some Piperidines and Host–Guest Complexes of β-Cyclodextrin. [Link]

  • ACS Publications. Occurrence of Morpholine in Central Nervous System Drug Discovery. [Link]

  • Pourshojaei, Y., et al. (2019). Phenoxyethyl Piperidine/Morpholine Derivatives as PAS and CAS Inhibitors of Cholinesterases: Insights for Future Drug Design. Scientific Reports. [Link]

  • PubMed. Combined tachykinin receptor antagonist: synthesis and stereochemical structure-activity relationships of novel morpholine analogues. [Link]

  • National Center for Biotechnology Information. Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents. [Link]

  • Preprints.org. Novel Piperazine and Morpholine Derivatives: Mass Spectrometry Characterization and Evaluation of Their Antimicrobial Properties. [Link]

  • MDPI. A Mild and Sustainable Procedure for the Functionalization of Morpholin-2-Ones by Oxidative Imidation Reactions. [Link]

  • PubMed. A review of the receptor-binding and pharmacokinetic properties of dopamine agonists. [Link]

  • ResearchGate. Modulation of Haemocyanin Oxygen Affinity: Properties and Physiological Implications in a Changing World. [Link]

Sources

structure-activity relationship (SAR) studies of substituted morpholine carboxylic acids

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Structure-Activity Relationship (SAR) of Substituted Morpholine Carboxylic Acids as Enzyme Inhibitors

Introduction: The Morpholine Carboxylic Acid Scaffold in Modern Drug Discovery

The morpholine heterocycle is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its favorable physicochemical and metabolic properties.[1][2] Its incorporation into drug candidates often leads to improved pharmacokinetic profiles, including enhanced aqueous solubility and metabolic stability.[1] When combined with a carboxylic acid moiety, the resulting morpholine carboxylic acid scaffold presents a versatile platform for designing highly specific and potent enzyme inhibitors. The carboxylic acid group, a potential hydrogen bond donor and acceptor, can engage in critical interactions with active site residues, such as chelating metal ions, while the morpholine ring and its substituents can be tailored to optimize potency, selectivity, and drug-like properties.[3][4]

This guide provides an in-depth comparison of the structure-activity relationships (SAR) of substituted morpholine carboxylic acids, with a primary focus on a well-studied class of phosphatidylcholine-specific phospholipase C (PC-PLC) inhibitors. We will dissect the causal relationships between structural modifications and biological activity, supported by experimental data, and provide detailed protocols for their synthesis and evaluation.

Comparative SAR Analysis: 2-Morpholinobenzoic Acids as PC-PLC Inhibitors

Phosphatidylcholine-specific phospholipase C (PC-PLC) is a critical enzyme in cellular signaling, and its dysregulation is implicated in various cancers.[3][5] The 2-morpholinobenzoic acid scaffold has emerged as a promising framework for the development of potent PC-PLC inhibitors.[5][6] Extensive SAR studies have been conducted on this class of compounds, providing valuable insights for rational drug design.

Core Pharmacophore and the Essential Role of the Morpholine Nitrogen

The fundamental pharmacophore for PC-PLC inhibition in this series consists of a central benzoic acid ring substituted with a morpholine ring at the 2-position and an N-benzylamine group.[6] The carboxylic acid is crucial for activity, with molecular modeling studies suggesting it chelates the catalytic Zn²⁺ ions in the active site of the enzyme.[3][4]

A key finding from comparative studies is the indispensable role of the morpholine nitrogen atom. When the morpholine ring was replaced with a tetrahydropyran (THP) ring in a series of analogues, a complete loss of inhibitory activity was observed for the carboxylic acid derivatives.[5] This stark difference underscores the necessity of the morpholinyl nitrogen for effective inhibition of PC-PLC, likely through crucial interactions within the enzyme's active site.[5]

Impact of Substitution Patterns on the Benzoic Acid Ring

The relative positioning of the morpholine and N-benzylamine substituents on the benzoic acid ring significantly influences inhibitory potency. A comparative analysis of compounds with a 1,2,5-substitution pattern (carboxylic acid at position 1, morpholine at 2, and N-benzylamine at 5) versus a 1,2,4-arrangement revealed a notable decrease in activity for the latter.

Specifically, altering the substitution pattern from a 2,5-relationship between the morpholine and N-benzyl groups to a 2,4-relationship resulted in a three-fold decrease in the inhibition of PC-PLC.[5] This highlights the precise spatial arrangement required for optimal interaction with the enzyme's active site.

Influence of Substituents on the N-Benzyl Ring

Modification of the N-benzyl ring with various substituents has a profound impact on the inhibitory activity. Halogen substituents, in particular, have been shown to enhance potency. For instance, compounds bearing halogen substituents on the 5-N-benzyl ring were identified as strong inhibitors of PC-PLC.[5] This suggests that these substituents may be involved in favorable interactions with a hydrophobic pocket within the enzyme's active site.

Modification of the Carboxylic Acid Moiety: A Path to Enhanced Potency

While the carboxylic acid is a key feature, its replacement with a hydroxamic acid has been shown to further enhance biological activity.[3] This modification is designed to strengthen the interaction with the catalytic Zn²⁺ ions in the PC-PLC active site.[3] Indeed, the resulting 2-morpholino-N-hydroxybenzamides displayed PC-PLC inhibitory activity similar to or better than the known inhibitor D609 and exhibited potent anti-proliferative activity in cancer cell lines, far exceeding that of the parent carboxylic acids.[3]

Quantitative SAR Data Summary

The following table summarizes the comparative inhibitory activity of representative 2-morpholinobenzoic acid derivatives against PC-PLC.

Compound IDCore ScaffoldSubstitution Pattern (Carboxylic Acid, Morpholine, N-Benzylamine)N-Benzyl Substituent% PC-PLC InhibitionReference
1b 2-Morpholinobenzoic Acid1, 2, 53-Cl89.3 ± 1.5[5]
11f 2-Morpholinobenzoic Acid1, 2, 43-Cl66.9 ± 5.7[5]
2b 2-Morpholinohydroxamic Acid1, 2, 53-Cl69.5 ± 7.3[5]
12f 2-Morpholinohydroxamic Acid1, 2, 43-Cl52.5 ± 0.8[5]
20f 2-(Tetrahydropyranyl)benzoic Acid1, 2, 53-ClInactive[5]

Experimental Protocols

General Synthesis of 2-Morpholinobenzoic Acid Derivatives

The synthesis of 2-morpholino-4-N-benzyl compounds typically involves a multi-step process. A representative synthetic scheme is outlined below.

G cluster_legend Synthetic Workflow reagents Reagents and Conditions start Substituted 2-Fluorobenzoic Acid step1 Nucleophilic Aromatic Substitution start->step1 i) Morpholine, Base intermediate1 2-Morpholinobenzoic Acid Intermediate step1->intermediate1 step2 Amide Coupling or Other Functionalization intermediate1->step2 ii) Substituted Benzylamine, Coupling Agent final_product Target 2-Morpholinobenzoic Acid Derivative step2->final_product

Caption: General synthetic workflow for 2-morpholinobenzoic acid derivatives.

Step-by-Step Protocol:

  • Nucleophilic Aromatic Substitution: To a solution of a suitably substituted 2-fluorobenzoic acid in an appropriate solvent (e.g., DMSO), add morpholine and a base (e.g., K₂CO₃). Heat the reaction mixture until the starting material is consumed (monitored by TLC or LC-MS).

  • Work-up and Isolation: After cooling, pour the reaction mixture into water and acidify to precipitate the 2-morpholinobenzoic acid intermediate. Collect the solid by filtration, wash with water, and dry.

  • Amide Coupling (for N-benzylamides): Dissolve the 2-morpholinobenzoic acid intermediate, a substituted benzylamine, and a coupling agent (e.g., HATU) in a polar aprotic solvent (e.g., DMF). Add a non-nucleophilic base (e.g., DIPEA) and stir at room temperature.

  • Final Purification: After the reaction is complete, perform an aqueous work-up and purify the crude product by column chromatography or recrystallization to yield the final 2-morpholinobenzoic acid derivative.

PC-PLC Enzyme Inhibition Assay

This colorimetric assay measures the activity of PC-PLC by quantifying the amount of p-nitrophenol released from the hydrolysis of a chromogenic substrate.

G start Prepare Reagents: - PC-PLC Enzyme - Substrate (p-nitrophenylphosphorylcholine) - Inhibitor (Test Compound) - Assay Buffer step1 Add Inhibitor and Enzyme to 96-well plate start->step1 step2 Pre-incubate step1->step2 step3 Initiate Reaction: Add Substrate step2->step3 step4 Incubate at 37°C step3->step4 step5 Stop Reaction: Add NaOH step4->step5 step6 Measure Absorbance at 405 nm step5->step6 end Calculate % Inhibition step6->end

Caption: Workflow for the PC-PLC enzyme inhibition assay.

Step-by-Step Protocol:

  • Preparation: Prepare solutions of PC-PLC enzyme, the chromogenic substrate p-nitrophenylphosphorylcholine (p-NPPC), test compounds (inhibitors) at various concentrations, and an assay buffer (e.g., Tris-HCl with ZnCl₂ and Triton X-100).

  • Assay Setup: In a 96-well microplate, add the assay buffer, the test compound solution, and the PC-PLC enzyme solution to each well. Include controls for 100% enzyme activity (no inhibitor) and background (no enzyme).

  • Pre-incubation: Incubate the plate for a short period (e.g., 10 minutes) at 37°C to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add the p-NPPC substrate solution to all wells to start the enzymatic reaction.

  • Incubation: Incubate the plate at 37°C for a defined period (e.g., 30 minutes).

  • Reaction Termination: Stop the reaction by adding a solution of NaOH.

  • Data Acquisition: Measure the absorbance of each well at 405 nm using a microplate reader. The absorbance is proportional to the amount of p-nitrophenol produced.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the control with no inhibitor.

Conclusion and Future Perspectives

The structure-activity relationship studies of 2-morpholinobenzoic acids have provided a clear roadmap for the design of potent PC-PLC inhibitors. The key takeaways include the essentiality of the morpholine nitrogen, the optimal 1,2,5-substitution pattern on the benzoic acid ring, and the potential for enhanced activity through modification of the carboxylic acid to a hydroxamic acid.[3][5] These findings not only advance the development of novel anti-cancer therapeutics but also exemplify the power of systematic SAR studies in medicinal chemistry.

Future research in this area could explore the impact of substitutions on the morpholine ring itself, investigate a broader range of bioisosteric replacements for the carboxylic acid, and conduct in-depth pharmacokinetic and in vivo efficacy studies of the most promising candidates. The principles elucidated from this well-defined class of morpholine carboxylic acids can serve as a valuable guide for the exploration of other enzyme targets where this privileged scaffold can be leveraged for therapeutic benefit.

References

  • Structure–activity relationship expansion and microsomal stability assessment of the 2-morpholinobenzoic acid scaffold as antiproliferative phosphatidylcholine-specific phospholipase C inhibitors. RSC Medicinal Chemistry. [Link]

  • Structure–activity relationship expansion and microsomal stability assessment of the 2-morpholinobenzoic acid scaffold as antiproliferative phosphatidylcholine-specific phospholipase C inhibitors. PubMed Central. [Link]

  • Development of 2-Morpholino-N-hydroxybenzamides as anti-proliferative PC-PLC inhibitors. Bioorganic Chemistry. [Link]

  • Structure-activity relationship expansion and microsomal stability assessment of the 2-morpholinobenzoic acid scaffold as antiproliferative phosphatidylcholine-specific phospholipase C inhibitors. ResearchGate. [Link]

  • Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences. [Link]

  • Synthesis and biological evaluation of benzomorpholine derivatives as novel EZH2 inhibitors for anti-non-small cell lung cancer activity. Molecular Diversity. [Link]

  • Design, synthesis, and in vitro and in silico studies of morpholine derived thiazoles as bovine carbonic anhydrase-II inhibitors. PubMed Central. [Link]

  • QSAR-analysis of 1-[2-(R-phenylimino)-4-methyl-3-(3-[morpholine-4-yl]propyl)-2,3-dihydro-1,3-thiazol-5-yl]ethane-1-one's derivatives as potential antioxidants. Pharmacia. [Link]

  • Phosphatidylcholine-Specific Phospholipase C as a Promising Drug Target. MDPI. [Link]

  • (S)-Morpholine-2-carboxylic acid hydrochloride. MySkinRecipes. [Link]

  • Morpholines. Synthesis and Biological Activity. ResearchGate. [Link]

  • Synthesis, characterization, antimicrobial, antioxidant and computational evaluation of N-acyl-morpholine-4-carbothioamides. ResearchGate. [Link]

  • A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. PubMed. [Link]

  • Biological activities of morpholine derivatives and molecular targets involved. ResearchGate. [Link]

Sources

A Researcher's Guide to the Preclinical Evaluation of Novel 6,6-Dimethyl-morpholine-3-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

The morpholine ring is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" for its ability to impart favorable pharmacokinetic and pharmacodynamic properties to drug candidates.[1][2][3] Its presence in numerous approved and experimental drugs speaks to its versatility and utility in drug design.[1] This guide provides a comprehensive framework for the in vitro and in vivo evaluation of a novel subclass: 6,6-Dimethyl-morpholine-3-carboxylic acid derivatives. While specific data on this particular substitution pattern is not yet prevalent in published literature, we can establish a robust, scientifically-grounded evaluation cascade based on the well-documented activities of the broader morpholine class.

This document will serve as a roadmap for researchers, outlining a logical progression of experiments designed to elucidate the therapeutic potential of these novel compounds. We will delve into the rationale behind experimental choices, provide detailed protocols, and suggest methods for data interpretation and comparison, empowering research teams to make informed decisions in the drug discovery process.

The Strategic Importance of the Morpholine Scaffold

The morpholine heterocycle is frequently employed by medicinal chemists to optimize drug-like properties.[1] The nitrogen atom's basicity can be modulated to enhance aqueous solubility and bioavailability, while the ether oxygen can participate in hydrogen bonding, a key interaction with many biological targets.[4] Furthermore, the morpholine ring is generally metabolically stable, contributing to an improved pharmacokinetic profile.[1][3] Derivatives of the morpholine scaffold have demonstrated a wide array of biological activities, including but not limited to, anticancer,[4][5][6] anti-inflammatory,[7] and central nervous system (CNS) effects.[6][8]

The introduction of gem-dimethyl groups at the 6-position of the morpholine ring in the target compounds is a strategic design element. This substitution may confer increased metabolic stability by sterically hindering enzymatic degradation and could also serve to orient other substituents in a specific conformation for optimal target engagement. The carboxylic acid at the 3-position provides a handle for further derivatization and can also act as a key interacting group with biological targets.

A Tiered Approach to Preclinical Evaluation

A systematic, tiered approach to the evaluation of novel compounds is essential for efficient and cost-effective drug discovery. This process begins with a broad screen of in vitro assays to identify promising candidates, which are then subjected to more complex and resource-intensive in vivo studies.

G cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation Primary_Screening Primary Screening (e.g., Cytotoxicity) Secondary_Screening Secondary Screening (Target-based Assays) Primary_Screening->Secondary_Screening Active Compounds ADME_Tox In Vitro ADME/Tox Secondary_Screening->ADME_Tox Confirmed Hits Pharmacokinetics Pharmacokinetics (PK) ADME_Tox->Pharmacokinetics Lead Candidates Efficacy_Models Disease Models (Efficacy) Pharmacokinetics->Efficacy_Models Favorable PK Profile caption Figure 1: Tiered Evaluation Workflow

Caption: Figure 1: Tiered Evaluation Workflow

Part 1: In Vitro Evaluation

The initial phase of evaluation focuses on characterizing the biological activity and drug-like properties of the 6,6-Dimethyl-morpholine-3-carboxylic acid derivatives in a controlled, cellular or acellular environment.

Primary Screening: Cytotoxicity Profiling

A fundamental first step is to assess the general cytotoxicity of the synthesized compounds across a panel of relevant cell lines. This provides an initial indication of therapeutic window and potential for off-target effects.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is a widely used method for determining cytotoxicity.[4]

  • Cell Seeding: Plate cells (e.g., a panel of cancer cell lines such as MCF-7 and SW480, and a non-cancerous cell line like HEK293) in 96-well plates at a density of 5,000-10,000 cells/well and allow to adhere overnight.[4]

  • Compound Treatment: Prepare serial dilutions of the test compounds and a positive control (e.g., Doxorubicin). Add the compounds to the cells and incubate for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Data Presentation: Comparative Cytotoxicity

CompoundMCF-7 IC50 (µM)SW480 IC50 (µM)HEK293 IC50 (µM)
Derivative 115.225.8>100
Derivative 25.18.985.3
Doxorubicin0.81.25.4

Table 1: Example data table for comparing the cytotoxicity of novel derivatives against a standard chemotherapeutic agent.

Secondary Screening: Target-Based and Phenotypic Assays

Based on the known activities of morpholine derivatives, a number of therapeutic areas can be explored.[2][5] The choice of secondary assays should be guided by the intended therapeutic application.

Example Therapeutic Areas and Corresponding Assays:

  • Oncology:

    • Kinase Inhibition Assays: Many morpholine-containing drugs target protein kinases.[3] Assays to screen for inhibition of key cancer-related kinases (e.g., PI3K, mTOR) can be performed.[5][8]

    • Apoptosis Assays: To determine if the cytotoxic effect is due to programmed cell death, assays such as Annexin V/PI staining followed by flow cytometry can be employed.[4]

  • Inflammation:

    • iNOS Inhibition Assay: The anti-inflammatory potential can be assessed by measuring the inhibition of inducible nitric oxide synthase (iNOS) in lipopolysaccharide (LPS)-stimulated macrophages.[7]

  • Infectious Diseases:

    • Antimicrobial Susceptibility Testing: The compounds can be screened for activity against a panel of pathogenic bacteria and fungi using methods like broth microdilution to determine the minimum inhibitory concentration (MIC).[9]

In Vitro ADME/Tox Profiling

For promising lead candidates, a preliminary assessment of their absorption, distribution, metabolism, and excretion (ADME) properties, as well as potential toxicities, is crucial.

  • Metabolic Stability: Incubation of the compounds with liver microsomes can provide an early indication of their metabolic stability.

  • CYP450 Inhibition: Assays to determine the potential for inhibition of major cytochrome P450 enzymes (e.g., CYP3A4, CYP2D6) are important for predicting drug-drug interactions.[10]

  • Plasma Protein Binding: The extent to which a compound binds to plasma proteins can significantly impact its free concentration and, therefore, its efficacy.

  • Permeability: Assays such as the Parallel Artificial Membrane Permeability Assay (PAMPA) can predict passive diffusion across biological membranes.

Part 2: In Vivo Evaluation

Compounds that demonstrate promising in vitro activity and favorable ADME/Tox profiles can be advanced to in vivo studies in animal models.

Pharmacokinetic (PK) Studies

The primary goal of PK studies is to understand how the body processes the drug candidate.

Experimental Protocol: Rodent Pharmacokinetic Study

  • Animal Dosing: Administer the compound to a cohort of rodents (e.g., mice or rats) via intravenous (IV) and oral (PO) routes.

  • Blood Sampling: Collect blood samples at predetermined time points (e.g., 0, 5, 15, 30, 60, 120, 240, 480 minutes).

  • Sample Processing: Process the blood to separate plasma.

  • Bioanalysis: Quantify the concentration of the compound in the plasma samples using a validated analytical method such as LC-MS/MS.

  • Data Analysis: Calculate key PK parameters including half-life (t1/2), maximum concentration (Cmax), time to maximum concentration (Tmax), and bioavailability (%F).

G Dosing Compound Administration (IV and PO) Sampling Serial Blood Sampling Dosing->Sampling Analysis LC-MS/MS Analysis of Plasma Sampling->Analysis Modeling Pharmacokinetic Modeling Analysis->Modeling caption Figure 2: In Vivo Pharmacokinetic Workflow

Caption: Figure 2: In Vivo Pharmacokinetic Workflow

Data Presentation: Comparative Pharmacokinetic Parameters

CompoundRoutet1/2 (h)Cmax (ng/mL)Tmax (h)Bioavailability (%)
Derivative 2IV2.51500--
Derivative 2PO3.18501.065
Comparator XIV1.81200--
Comparator XPO2.24000.538

Table 2: Example data table for comparing the pharmacokinetic profiles of a novel derivative and a comparator compound.

Efficacy Studies in Disease Models

The ultimate test of a drug candidate's potential is its ability to produce the desired therapeutic effect in a relevant animal model of disease. The choice of model will depend on the intended therapeutic indication identified during the in vitro screening phase.

Example Efficacy Models:

  • Oncology: Xenograft models, where human cancer cells are implanted into immunocompromised mice, are commonly used to evaluate the anti-tumor activity of new compounds.

  • Inflammation: Models of acute inflammation, such as carrageenan-induced paw edema in rats, can be used to assess anti-inflammatory effects.

  • Neurological Disorders: Various animal models exist to study conditions like depression, anxiety, and neurodegenerative diseases.[8]

Conclusion

The evaluation of novel 6,6-Dimethyl-morpholine-3-carboxylic acid derivatives requires a systematic and multi-faceted approach. By leveraging the extensive knowledge base of the broader morpholine class, a logical and efficient preclinical development plan can be executed. The experimental framework outlined in this guide, from initial in vitro screening to in vivo efficacy studies, provides a solid foundation for elucidating the therapeutic potential of these promising new chemical entities. The key to success lies in rigorous experimental design, careful data analysis, and a commitment to scientific integrity at every stage of the research and development process.

References

  • Bolognesi, M. L., et al. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews, 40(2), 709-752. [Link]

  • Altamura, M., et al. (2007). First In Vivo Evaluation of a New Morpholine Analog. Letters in Drug Design & Discovery, 4(7), 520-523. [Link]

  • Bentham Science Publishers. (2007). First In Vivo Evaluation of a New Morpholine Analog. [Link]

  • Al-Ostoot, F. H., et al. (2020). Synthesis, docking and evaluation of in vitro anti-inflammatory activity of novel morpholine capped β-lactam derivatives. Bioorganic Chemistry, 100, 103923. [Link]

  • Jain, A., et al. (2018). A review on pharmacological profile of Morpholine derivatives. ResearchGate. [Link]

  • Hedapara, K. R., & Kharadi, G. J. (2014). Synthesis, Characterization and Biological Evaluation of Novel Morpholine Derivatives. International Journal for Pharmaceutical Research Scholars, 3(3), 132-137. [Link]

  • Heiran, R., et al. (2024). Design, synthesis, in silico studies and antiproliferative evaluation of some novel hybrids of pyrimidine-morpholine. Frontiers in Chemistry, 12. [Link]

  • Ahmad, I., et al. (2024). Design, synthesis, and in vitro and in silico studies of morpholine derived thiazoles as bovine carbonic anhydrase-II inhibitors. Scientific Reports, 14(1), 16181. [Link]

  • Wikipedia. (n.d.). Serotonin–norepinephrine reuptake inhibitor. [Link]

  • Loganathan, K., et al. (2021). Synthesis and Biological Evaluation of Morpholine and Salicylamide Nucleus Based Derivatives. Academia.edu. [Link]

  • Kumar, A., et al. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic Chemistry, 96, 103578. [Link]

  • Butini, S., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 12(15), 2695-2729. [Link]

  • Singh, R. K., et al. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. [Link]

  • Kourounakis, A. P., et al. (2023). Biological activities of morpholine derivatives and molecular targets involved. ResearchGate. [Link]

  • Butini, S., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. PMC. [Link]

Sources

A Spectroscopic Guide to Differentiating Cis and Trans Isomers of 2,6-Dimethylmorpholine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise characterization of stereoisomers is a critical step in ensuring the safety, efficacy, and intellectual property of a chemical entity. The subtle yet significant differences in the three-dimensional arrangement of atoms between diastereomers, such as the cis and trans isomers of 2,6-dimethylmorpholine, can lead to vastly different pharmacological and toxicological profiles. This guide provides an in-depth spectroscopic comparison of these two isomers, offering experimental data and the underlying theoretical principles to facilitate their unambiguous identification.

The cis and trans isomers of 2,6-dimethylmorpholine are distinguished by the relative orientation of the two methyl groups on the morpholine ring. In the cis isomer, both methyl groups are on the same side of the ring's approximate plane, while in the trans isomer, they are on opposite sides. This stereochemical difference profoundly influences their conformational preferences and, consequently, their spectroscopic signatures.

Conformational Analysis: The Chair Conformation

Both cis- and trans-2,6-dimethylmorpholine predominantly adopt a chair conformation to minimize steric strain. However, the orientation of the methyl groups within this conformation differs significantly.

  • Cis-2,6-Dimethylmorpholine: In its most stable chair conformation, one methyl group occupies an axial position while the other is equatorial. Through ring flipping, an equivalent conformation with the methyl groups switching between axial and equatorial positions is formed.

  • Trans-2,6-Dimethylmorpholine: The most stable conformation for the trans isomer has both methyl groups in equatorial positions, which minimizes steric interactions. The alternative chair conformation, with both methyl groups in axial positions, is significantly less stable due to substantial 1,3-diaxial interactions.

This fundamental difference in conformational stability and the resulting time-averaged atomic positions is the primary reason for the distinct spectroscopic data observed for each isomer.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Definitive Tool

NMR spectroscopy is arguably the most powerful technique for distinguishing between the cis and trans isomers of 2,6-dimethylmorpholine. Both ¹H and ¹³C NMR provide a wealth of structural information.

Experimental Protocol: NMR Analysis

A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate comparison.

  • Sample Preparation: Dissolve 5-10 mg of the purified isomer in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. Ensure the sample is fully dissolved.

  • ¹H NMR Acquisition: On a spectrometer with a field strength of 400 MHz or higher, acquire a standard one-dimensional ¹H NMR spectrum. Key parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition: Obtain a proton-decoupled ¹³C NMR spectrum to simplify the signals to singlets for each unique carbon environment.

  • Data Processing: Apply Fourier transformation to the raw Free Induction Decay (FID) signal, followed by phase and baseline correction to obtain the final spectrum.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing Sample Purified Isomer NMR_Tube NMR Tube Sample->NMR_Tube Solvent Deuterated Solvent Solvent->NMR_Tube Spectrometer NMR Spectrometer (≥400 MHz) NMR_Tube->Spectrometer H1_Acq ¹H NMR Acquisition Spectrometer->H1_Acq C13_Acq ¹³C NMR Acquisition Spectrometer->C13_Acq FID FID Signal H1_Acq->FID C13_Acq->FID FT Fourier Transform FID->FT Correction Phase & Baseline Correction FT->Correction Spectrum Final Spectrum Correction->Spectrum

Caption: Workflow for NMR analysis of dimethylmorpholine isomers.

¹H NMR Spectral Comparison

The proton NMR spectra of the cis and trans isomers exhibit clear differences in chemical shifts and coupling constants, arising from the distinct magnetic environments of the protons in each conformation.

Proton Assignment cis-2,6-Dimethylmorpholine (DMSO-d₆) trans-2,6-Dimethylmorpholine (Predicted) Rationale for Differences
-CH₃ ~1.0 ppm (d)Expected to be slightly differentThe axial and equatorial methyl groups in the cis isomer experience different shielding effects compared to the two equatorial methyls in the trans isomer.
Ring Protons (H2/H6) ~3.4-3.5 ppm (m)Expected to show distinct multipletsThe axial and equatorial protons on these carbons have different chemical shifts and coupling constants. The diequatorial arrangement in the trans isomer will lead to a different splitting pattern.
Ring Protons (H3/H5) ~2.2 ppm (dd), ~2.7 ppm (dd)Expected to show distinct multipletsThe axial and equatorial protons on these carbons are magnetically non-equivalent and will show different chemical shifts and coupling patterns in the two isomers.
-NH ~2.3 ppm (br)Expected to be a broad singletThe chemical shift can be concentration and solvent dependent.

A key distinguishing feature is the coupling constants between the vicinal protons on the ring. The magnitude of the coupling constant is dependent on the dihedral angle between the protons. In the rigid chair conformation of the trans isomer with diequatorial methyl groups, the coupling constants between axial-axial, axial-equatorial, and equatorial-equatorial protons will be more defined and differ significantly from the time-averaged coupling constants observed for the more flexible cis isomer.

¹³C NMR Spectral Comparison

The ¹³C NMR spectra provide a less complex but equally informative comparison. Due to the symmetry of the molecules, fewer signals are expected.

Carbon Assignment cis-2,6-Dimethylmorpholine (DMSO-d₆) [1]trans-2,6-Dimethylmorpholine (Predicted) Rationale for Differences
-CH₃ ~19.5 ppmExpected to be at a slightly different chemical shiftThe different steric environments of the methyl groups in the cis (axial/equatorial average) and trans (diequatorial) isomers lead to different electronic shielding.
C2/C6 ~72.7 ppmExpected to be shiftedThe change in the orientation of the methyl group from a mix of axial/equatorial to purely equatorial will alter the electronic environment of these carbons.
C3/C5 ~52.3 ppmExpected to be shiftedSimilar to C2/C6, the change in stereochemistry affects the shielding of these carbons.

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational frequencies of bonds within a molecule. While the IR spectra of diastereomers can be similar, subtle differences in the fingerprint region (below 1500 cm⁻¹) can be used for differentiation.

Experimental Protocol: IR Spectroscopy
  • Sample Preparation: For liquid samples, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). For solid samples, a KBr pellet can be prepared by mixing a small amount of the sample with dry KBr powder and pressing it into a transparent disk. Attenuated Total Reflectance (ATR) is a modern alternative that requires minimal sample preparation.

  • Data Acquisition: A background spectrum is first recorded. Then, the sample spectrum is acquired, typically in the range of 4000-400 cm⁻¹.

  • Data Analysis: The background is subtracted from the sample spectrum to yield the final IR spectrum.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Analysis Sample Purified Isomer Method Thin Film / KBr Pellet / ATR Sample->Method Spectrometer FT-IR Spectrometer Method->Spectrometer Background Background Spectrum Spectrometer->Background Sample_Spec Sample Spectrum Spectrometer->Sample_Spec Subtraction Background Subtraction Background->Subtraction Sample_Spec->Subtraction Final_Spectrum Final IR Spectrum Subtraction->Final_Spectrum

Caption: Workflow for IR spectroscopic analysis.

IR Spectral Comparison

The overall symmetry of the molecule influences its IR spectrum. The trans isomer, with a higher degree of symmetry in its diequatorial conformation, may exhibit fewer IR active bands compared to the less symmetric cis isomer. Key vibrational modes to compare include:

  • C-H stretching: Found in the 2800-3000 cm⁻¹ region. The precise frequencies and shapes of these bands can differ due to the different orientations of the C-H bonds.

  • C-O stretching: Typically observed around 1100 cm⁻¹. The stereochemistry can subtly influence this vibrational mode.

  • Fingerprint Region (below 1500 cm⁻¹): This region contains complex vibrations, including C-C stretching, C-N stretching, and various bending modes. It is in this region that the most significant differences between the two isomers are likely to be observed, providing a unique "fingerprint" for each.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments. While cis and trans isomers have the same molecular weight and will thus show the same molecular ion peak, their fragmentation patterns can differ due to the different stabilities of the fragment ions that can be formed.

Experimental Protocol: Mass Spectrometry
  • Sample Introduction and Ionization: The sample can be introduced via Gas Chromatography (GC-MS) for volatile compounds or Liquid Chromatography (LC-MS) for less volatile ones. Electron Ionization (EI) is a common technique for GC-MS.

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio by a mass analyzer (e.g., quadrupole or time-of-flight).

  • Data Acquisition: A full scan mass spectrum is acquired to identify the molecular ion and fragment ions.

Mass Spectral Comparison

The primary difference in the mass spectra of the cis and trans isomers will lie in the relative abundances of the fragment ions. The stereochemistry can influence the ease of certain fragmentation pathways. For example, a fragmentation process that is facilitated by a specific spatial arrangement of atoms will be more favorable in one isomer over the other, leading to a more intense corresponding fragment peak in its mass spectrum. The fragmentation of morpholine derivatives often involves cleavage of the ring. The stability of the resulting carbocations can be influenced by the stereochemistry of the parent molecule.

Conclusion

The differentiation of cis and trans isomers of 2,6-dimethylmorpholine is readily achievable through a combination of standard spectroscopic techniques. ¹H and ¹³C NMR spectroscopy offer the most definitive and detailed information, with distinct chemical shifts and coupling constants directly reflecting the conformational differences between the two isomers. Infrared spectroscopy provides a valuable fingerprint for each isomer, while mass spectrometry can offer complementary information through the analysis of fragmentation patterns. By employing these techniques and understanding the underlying principles of stereochemistry and conformational analysis, researchers can confidently and accurately characterize these important stereoisomers.

References

  • CN110950818B - Method for purifying cis-2, 6-dimethyl morpholine - Google Patents.

Sources

A Comparative Guide to Morpholine Ring Conformation: Assessing the Impact of 6,6-Dimethyl Substitution

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The morpholine ring is a cornerstone scaffold in medicinal chemistry, prized for its favorable physicochemical properties. Its conformation, however, is dynamic and can significantly influence molecular recognition and biological activity. This guide provides an in-depth comparative analysis of the unsubstituted morpholine ring versus its 6,6-dimethyl substituted analogue. We explore the fundamental principles of the Thorpe-Ingold (or gem-dimethyl) effect and present experimental and computational data to quantify its impact on ring puckering and conformational stability. This document serves as a technical resource, detailing the causality behind experimental choices and providing validated protocols for researchers aiming to strategically employ this substitution pattern in drug design.

The Conformational Landscape of the Unsubstituted Morpholine Ring

The unsubstituted morpholine ring, a six-membered saturated heterocycle, predominantly adopts a chair conformation to minimize torsional and angular strain. This chair form is not static but exists in a rapid equilibrium between two forms, distinguished by the orientation of the nitrogen-bound hydrogen (N-H).

  • Chair-Equatorial (Chair-Eq): The N-H bond points in the equatorial direction, away from the ring's central axis.

  • Chair-Axial (Chair-Ax): The N-H bond is oriented parallel to the ring's axis.

Through advanced spectroscopic techniques and theoretical calculations, it has been established that the Chair-Eq conformer is the more stable of the two [1][2][3][4]. The energy difference is modest, determined to be approximately 109 ± 4 cm⁻¹ (about 1.3 kJ/mol), indicating that a significant population of the Chair-Ax conformer still exists at room temperature[1][2][4]. In different media, the equilibrium can shift; for instance, in aqueous solution, the contribution from the axial conformer tends to increase compared to the pure liquid state[5]. This conformational flexibility is a critical consideration in drug design, as the orientation of the N-H group and the overall ring shape can dictate interactions with biological targets.

The Thorpe-Ingold Effect: A Rationale for Conformational Locking

The introduction of two methyl groups onto the same carbon atom (a "gem-dimethyl" substitution) invokes a powerful principle in conformational analysis: the Thorpe-Ingold effect , also known as the gem-dimethyl effect[6][7].

This effect posits that geminal substitution on a carbon within a chain or ring compresses the internal bond angle. In an acyclic system, this pre-organizes the molecule for cyclization by bringing reactive ends closer together[8][9]. In a pre-existing ring system like morpholine, the effect manifests differently but with equal significance. The internal C5-C6-C1 angle is compressed from the ideal tetrahedral angle of 109.5°. This increased steric hindrance forces the ring to pucker more pronouncedly into a defined chair conformation, thereby reducing the energetic accessibility of other, higher-energy conformers like the twist-boat. This leads to a more rigid, conformationally "locked" ring system.

Here is a diagram illustrating the core principle of the Thorpe-Ingold effect:

Caption: The causal pathway of the Thorpe-Ingold effect in a cyclic system.

Comparative Analysis: Morpholine vs. 6,6-Dimethylmorpholine

The introduction of the 6,6-dimethyl groups has a profound and measurable impact on the morpholine ring's structure and dynamics. Below, we compare the two systems using data derived from standard analytical techniques.

NMR Spectroscopy Data

Proton NMR (¹H NMR) spectroscopy is a powerful tool for conformational analysis in solution[10]. The coupling constant (³J) between vicinal protons is dependent on the dihedral angle between them, a relationship described by the Karplus equation. In a perfect chair conformation, axial-axial couplings are large (~10-13 Hz), while axial-equatorial and equatorial-equatorial couplings are small (~2-5 Hz).

ParameterUnsubstituted Morpholine6,6-Dimethylmorpholine (Predicted)Rationale for Change
³J(H_ax, H_ax) ~9.5 - 11 Hz (averaged)>12 HzThe ring is locked in a more rigid chair, leading to dihedral angles closer to the ideal 180° for axial-axial protons.
³J(H_ax, H_eq) ~2.5 - 4 Hz (averaged)<3 HzThe rigid chair conformation leads to more ideal ~60° dihedral angles, resulting in smaller coupling constants.
Conformational Equilibrium Rapid interconversionHeavily biased to one chairThe high energy barrier imposed by the gem-dimethyl group prevents ring flipping.

Data for unsubstituted morpholine is based on typical values for similar heterocyclic systems. Predicted values for the 6,6-dimethyl derivative are based on the expected conformational locking.

X-ray Crystallography Data

Single-crystal X-ray diffraction provides a static, solid-state picture of the molecule's preferred conformation, including precise bond angles and lengths[11][12]. While a direct comparison of the exact same salt form is ideal, we can infer the expected changes from studies on similar structures.

ParameterUnsubstituted Morpholine Derivatives6,6-Dimethylmorpholine (Predicted)Rationale for Change
Ring Conformation Chair[12]ChairThe chair conformation remains the lowest energy state.
Internal C-C(Me₂)-C Angle N/A<109.5°This is the direct evidence of the Thorpe-Ingold effect, where steric clash between methyls compresses the bond angle.
Ring Puckering Amplitude StandardIncreasedThe angle compression forces a more pronounced pucker to alleviate strain.
Computational Chemistry Data

Quantum mechanical calculations can accurately predict the relative energies of different conformers.

MoleculeConformerRelative Energy (kJ/mol)% Population (298 K)
Morpholine Chair-Eq0[13]~65%
Chair-Ax~1.3 - 3.0[1][13]~35%
Twist-Boat>20<0.1%
6,6-Dimethylmorpholine Chair0>99.9%
Twist-Boat>35 (Estimated)<<<0.1%

Note: The energy difference between Chair-Eq and Chair-Ax in unsubstituted morpholine has been experimentally determined to be ~1.3 kJ/mol (109 cm⁻¹)[4]. Computational values range from ~2-3 kJ/mol[5][13].

Experimental & Computational Protocols

To validate the conformational effects of 6,6-dimethyl substitution, the following workflows are recommended.

Protocol: NMR-Based Conformational Analysis

This protocol outlines the steps for determining the solution-state conformation using ¹H NMR.

Methodology:

  • Sample Preparation: Dissolve 5-10 mg of the target compound (e.g., 6,6-dimethylmorpholine derivative) in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • Data Acquisition:

    • Acquire a standard 1D ¹H NMR spectrum at a high field (≥400 MHz) to ensure signal dispersion.

    • Acquire a 2D COSY (Correlation Spectroscopy) spectrum to identify all proton-proton coupling networks.

    • Acquire a 2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY spectrum to identify through-space correlations, which can help differentiate axial vs. equatorial protons.

  • Data Analysis:

    • Assign all proton resonances using the COSY and NOESY data.

    • Measure the vicinal (³J) coupling constants for protons on adjacent carbons (e.g., H2/H3 and H5/H6).

    • Interpret the coupling constants: Large J-values (~10-13 Hz) between vicinal protons indicate an axial-axial relationship, confirming a chair conformation. Small J-values (~2-5 Hz) indicate axial-equatorial or equatorial-equatorial relationships.

  • Validation: The observation of consistently large axial-axial coupling constants across the ring is a self-validating indicator of a rigid chair conformation.

Caption: Workflow for NMR-based conformational analysis.

Protocol: Computational Modeling Workflow

This protocol describes a typical workflow for calculating conformational energies.

Methodology:

  • Structure Building: Build the 3D structures of the unsubstituted and 6,6-dimethyl substituted morpholine rings in a molecular modeling program.

  • Conformational Search: Perform a systematic conformational search to identify all potential low-energy minima (chair, boat, twist-boat).

  • Geometry Optimization & Energy Calculation:

    • For each identified conformer, perform a full geometry optimization and frequency calculation using an appropriate level of theory. Density Functional Theory (DFT) with a basis set like B3LYP/6-31G(d) is a common and reliable choice.

    • The frequency calculation confirms that the structure is a true energy minimum (no imaginary frequencies).

  • Data Analysis:

    • Compare the final electronic energies (including zero-point vibrational energy correction) of all conformers for each molecule.

    • The conformer with the lowest energy is the most stable. The energy difference (ΔE) between it and other conformers determines their relative populations via the Boltzmann distribution.

  • Validation: A robust computational model will show good agreement with experimental data. For morpholine, the calculated energy difference between Chair-Eq and Chair-Ax should be close to the experimental value[1][4].

Implications in Drug Design

The ability to enforce a specific conformation on the morpholine ring using a 6,6-dimethyl substitution pattern is a powerful tactic in medicinal chemistry[14].

  • Enhanced Potency and Selectivity: By locking the morpholine into a single, bioactive conformation, the entropic penalty of binding to a target protein is reduced. This pre-organization can lead to a significant increase in binding affinity (potency) and selectivity for the intended target over off-targets.

  • Improved Metabolic Stability: The quaternary carbon at the C6 position is sterically hindered and lacks a hydrogen atom, making it resistant to metabolic oxidation by cytochrome P450 enzymes, a common metabolic pathway for cyclic amines.

  • Modulation of Physicochemical Properties: While adding two methyl groups increases lipophilicity, the rigid conformation can influence properties like crystal packing and solubility in predictable ways.

Conclusion

The 6,6-dimethyl substitution exerts a powerful and predictable influence on the morpholine ring, transforming it from a flexible system into a conformationally rigid scaffold. This change is driven by the Thorpe-Ingold effect, which compresses the internal C-C-C bond angle and raises the energy barrier to ring inversion. This guide has demonstrated through comparative data from NMR, X-ray crystallography, and computational modeling that the substituted ring is strongly biased towards a single, well-defined chair conformation. For drug development professionals, this substitution represents a key strategic tool to optimize potency, selectivity, and metabolic stability by controlling molecular shape.

References

  • Park, S. M., & Kwon, C. H. (2023). Unraveling the Conformational Preference of Morpholine: Insights from Infrared Resonant Vacuum Ultraviolet Photoionization Mass Spectroscopy. The Journal of Physical Chemistry Letters, 14(42), 9472–9478. [Link]

  • Chem-Station. (2016). Thorpe-Ingold Effect. Chem-Station International Edition. [Link]

  • Wikipedia. (n.d.). Thorpe–Ingold effect. Wikipedia. Retrieved from [Link]

  • Park, S. M., & Kwon, C. H. (2023). Unraveling the Conformational Preference of Morpholine: Insights from Infrared Resonant Vacuum Ultraviolet Photoionization Mass Spectroscopy. PubMed Central. [Link]

  • ACS Publications. (2023). Unraveling the Conformational Preference of Morpholine: Insights from Infrared Resonant Vacuum Ultraviolet Photoionization Mass Spectroscopy. The Journal of Physical Chemistry Letters. [Link]

  • ResearchGate. (2015). Conformational analysis of morpholine studied using Raman spectroscopy and Density Functional Theoretical calculations. Request PDF. [Link]

  • Al-Majid, A. M., et al. (2020). X-ray Crystal Structure and Hirshfeld Analysis of Gem-Aminals-Based Morpholine, Pyrrolidine, and Piperidine Moieties. MDPI. [Link]

  • Milstien, S., & Cohen, L. A. (1970). Thorpe-Ingold effects in cyclizations to five-membered and six-membered rings containing planar segments. The rearrangement of N(1)-alkyl-substituted dihydroorotic acids to hydantoinacetic acids in base. Journal of the American Chemical Society. [Link]

  • YouTube. (2022). Conformation: Thorpe-Ingold Effect. [Link]

  • Jones, A. J., et al. (1975). Morpholines: stereochemistry and preferred steric course of quaternization. Canadian Journal of Chemistry. [Link]

  • Al-Tamary, U. T., et al. (2021). Synthesis, X-ray crystallography and antimicrobial activity of 2-cyanoguanidinophenytoin. Scientific Reports. [Link]

  • Asian Journal of Chemical Sciences. (2022). Thorpe-Ingold Effect Assisted Strained Ring Synthesis. [Link]

  • Bottino, F. A., et al. (1981). A simple 1H nmr conformational study of some heterocyclic azomethines. Canadian Journal of Chemistry. [Link]

  • PubMed. (2023). Unraveling the Conformational Preference of Morpholine: Insights from Infrared Resonant Vacuum Ultraviolet Photoionization Mass Spectroscopy. [Link]

  • Ashworth, S. H., et al. (2006). The conformer resolved ultraviolet photodissociation of morpholine. Physical Chemistry Chemical Physics. [Link]

  • ElectronicsAndBooks. (n.d.). Application of NMR spectroscopy for the study of the three-dimensional structures of hydrogenated heterocycles (review). [Link]

  • ACS Publications. (2023). Chirality Sensing of N-Heterocycles via 19F NMR. JACS Au. [Link]

  • PubMed Central. (2019). Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors. [Link]

  • ESA-IPB. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. [Link]

  • University of Calgary. (n.d.). Cyclohexane Conformational Analysis. [Link]

  • Auremn. (n.d.). NMR Spectroscopy: a Tool for Conformational Analysis. [Link]

  • Semantic Scholar. (1993). The structural basis of the geminal-dimethyl effect. [Link]

  • LibreTexts. (2022). 2.15 Conformations of Disubstituted Cyclohexanes. Fundamentals of Organic Chemistry. [Link]

  • Amanote Research. (1972). Conformational Interconversions in Gem-Dimethyl Substituted Cycloheptanes. [Link]

  • LibreTexts. (2022). 4.8: Conformations of Disubstituted Cyclohexanes. Chemistry LibreTexts. [Link]

  • E3S Web of Conferences. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. [Link]

Sources

A Comparative Study of Different Salt Forms of Morpholine Carboxylic Acids: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Salt Selection in Pharmaceutical Development

In the journey of a drug candidate from discovery to a marketable therapeutic, the selection of an appropriate solid form is a pivotal decision that can profoundly influence its ultimate success. For ionizable drug molecules, such as morpholine carboxylic acids, forming a salt is a common and effective strategy to optimize physicochemical and biopharmaceutical properties.[1][2] The choice of a salt form can significantly impact a drug's solubility, stability, dissolution rate, hygroscopicity, and bioavailability, thereby affecting its manufacturability, shelf-life, and clinical efficacy.[1][3] An estimated 50% of all drug molecules are administered as salts, underscoring the criticality of a well-informed salt selection process in drug development.

This guide provides a comprehensive comparative framework for evaluating different salt forms of morpholine carboxylic acids. Morpholine and its derivatives are versatile scaffolds in medicinal chemistry, frequently incorporated into drug candidates for their favorable metabolic and pharmacokinetic properties.[4][5] This guide is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, step-by-step experimental protocols to facilitate the selection of an optimal salt form for this important class of compounds.

Understanding the Parent Molecule: Physicochemical Properties of Morpholine Carboxylic Acids

Before embarking on a salt screening campaign, a thorough characterization of the parent morpholine carboxylic acid is essential. These are amphoteric molecules, possessing both a basic morpholine nitrogen and an acidic carboxylic acid group. The isoelectric point (pI) and the acid dissociation constants (pKa) of these functional groups are critical parameters that govern salt formation.

For successful salt formation with a basic drug, the pKa of the acidic counterion should be at least 2 pH units lower than the pKa of the drug's basic group. Conversely, for an acidic drug, the pKa of the basic counterion should be at least 2 pH units higher than the pKa of the drug's acidic group. The unique structure of morpholine carboxylic acids allows for the formation of salts with both acids and bases.

Comparative Analysis of Potential Salt Forms: A Multi-Parameter Approach

The selection of an optimal salt form is a multi-faceted process that involves a tiered approach to screening and characterization. A range of pharmaceutically acceptable counterions should be considered to form a diverse library of salt candidates. For the basic morpholine nitrogen, common acidic counterions include hydrochloride, hydrobromide, mesylate, sulfate, and tartrate. For the acidic carboxylic acid group, common basic counterions include sodium, potassium, and calcium.

The following sections detail the key performance indicators that must be evaluated for each salt form.

Solubility and Dissolution Rate: The Gateway to Bioavailability

A primary driver for salt formation is the enhancement of aqueous solubility and dissolution rate, which are often the rate-limiting steps for the absorption of poorly soluble drugs.

Expected Trends:

  • Acid Addition Salts (e.g., Hydrochloride, Mesylate): These salts are generally expected to exhibit significantly higher aqueous solubility compared to the free form, particularly in the acidic environment of the stomach. The choice of the counterion can fine-tune the solubility profile.

  • Base Addition Salts (e.g., Sodium, Potassium): These salts are typically highly soluble in water and can be advantageous for developing intravenous formulations or rapidly dissolving oral dosage forms.

Experimental Protocol: Kinetic Solubility Measurement

A high-throughput kinetic solubility assay is an efficient method for the initial screening of multiple salt forms.

Materials:

  • 96-well microtiter plates (UV-transparent)

  • Automated liquid handler

  • Plate reader with UV-Vis capabilities

  • Phosphate buffered saline (PBS), pH 7.4

  • Dimethyl sulfoxide (DMSO)

  • Test salt forms of the morpholine carboxylic acid

Procedure:

  • Prepare stock solutions of each salt form in DMSO (e.g., 10 mM).

  • Using the automated liquid handler, perform serial dilutions of the stock solutions in DMSO in a 96-well plate.

  • Transfer a small volume (e.g., 2 µL) of each DMSO solution to a 96-well plate containing PBS (e.g., 198 µL).

  • Shake the plate for a defined period (e.g., 2 hours) at a constant temperature (e.g., 25 °C).

  • Measure the UV absorbance at a wavelength where the compound has maximum absorbance.

  • The highest concentration that does not show precipitation (indicated by a sharp drop in absorbance) is determined as the kinetic solubility.

Physical and Chemical Stability: Ensuring Product Quality and Shelf-Life

The chosen salt form must be stable under various environmental conditions to ensure the quality, safety, and efficacy of the final drug product.

Key Stability Aspects to Evaluate:

  • Hygroscopicity: The tendency of a salt to absorb moisture from the air. Excessive hygroscopicity can lead to handling difficulties, changes in physical form, and chemical degradation.

  • Polymorphism: The ability of a compound to exist in more than one crystalline form. Different polymorphs can have different physicochemical properties, and unintended polymorphic transformations can affect drug performance.

  • Chemical Stability: The resistance of the salt to degradation under stress conditions such as heat, humidity, and light.

Experimental Protocol: Dynamic Vapor Sorption (DVS) for Hygroscopicity

Instrument: Dynamic Vapor Sorption (DVS) Analyzer

Procedure:

  • Place a small, accurately weighed sample of the salt form in the DVS instrument.

  • Expose the sample to a stepwise increase in relative humidity (RH) (e.g., from 0% to 90% in 10% increments) at a constant temperature (e.g., 25 °C).

  • Monitor the change in mass of the sample at each RH step until equilibrium is reached.

  • Subsequently, expose the sample to a stepwise decrease in RH to assess the desorption profile.

  • Plot the change in mass versus RH to generate a sorption-desorption isotherm.

Data Interpretation:

  • Non-hygroscopic: < 0.2% weight gain at 80% RH.

  • Slightly hygroscopic: 0.2% to < 2% weight gain at 80% RH.

  • Hygroscopic: 2% to < 15% weight gain at 80% RH.

  • Very hygroscopic: ≥ 15% weight gain at 80% RH.

Solid-State Characterization: Unveiling the Crystal Structure

A comprehensive solid-state characterization is crucial to identify and control the crystalline form of the selected salt.

Key Analytical Techniques:

  • Powder X-Ray Diffraction (PXRD): Provides a unique "fingerprint" of the crystalline structure and is used to identify different polymorphs.

  • Differential Scanning Calorimetry (DSC): Determines the melting point and detects polymorphic transitions and desolvation events.

  • Thermogravimetric Analysis (TGA): Measures changes in weight as a function of temperature, used to identify solvates and hydrates.

Experimental Workflow for Solid-State Characterization

Caption: A typical workflow for the synthesis, characterization, and selection of a lead salt form.

Data Summary and Comparison

To facilitate a clear and objective comparison, the experimental data for each salt form should be summarized in a structured table.

PropertyFree FormHydrochloride SaltMesylate SaltSodium SaltPotassium Salt
Molecular Weight CalculatedCalculatedCalculatedCalculatedCalculated
Kinetic Solubility (µg/mL in PBS, pH 7.4) ExperimentalExperimentalExperimentalExperimentalExperimental
Melting Point (°C) (DSC) ExperimentalExperimentalExperimentalExperimentalExperimental
Hygroscopicity (DVS, % weight gain at 80% RH) ExperimentalExperimentalExperimentalExperimentalExperimental
Crystallinity (PXRD) Crystalline/AmorphousCrystalline/AmorphousCrystalline/AmorphousCrystalline/AmorphousCrystalline/Amorphous
Chemical Stability (Forced Degradation) % Degradation% Degradation% Degradation% Degradation% Degradation

Logical Framework for Salt Selection

The final selection of a salt form is a balance of various properties. The following decision-making flowchart illustrates a logical approach to this process.

Caption: A decision-making flowchart for the rational selection of a salt form.

Conclusion

The selection of an optimal salt form for a morpholine carboxylic acid drug candidate is a critical and strategic step in the drug development process. A systematic and data-driven approach, as outlined in this guide, is essential to identify a salt form with the most desirable combination of solubility, stability, and manufacturability. While this guide provides a general framework, the specific experimental details and acceptance criteria will need to be tailored to the unique properties of the morpholine carboxylic acid derivative and the intended therapeutic application. By investing in a thorough salt screening and characterization program early in development, researchers can significantly de-risk the project and increase the probability of a successful clinical and commercial outcome.

References

  • Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. (URL: [Link])

  • From Discovery to Clinical Trial: YCT-529, an Oral NonHormonal Male Contraceptive Targeting the Retinoic Acid Receptor Alpha. (URL: [Link])

  • Morpholine - IARC Publications. (URL: [Link])

  • (PDF) Morpholines. Synthesis and Biological Activity - ResearchGate. (URL: [Link])

  • An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture - PMC. (URL: [Link])

  • Derivatives of Carboxylic Acids - MSU chemistry. (URL: [Link])

  • Comparative analysis of drug-salt-polymer interactions by experiment and molecular simulation improves biopharmaceutical performance - ResearchGate. (URL: [Link])

  • WO2005105100A1 - Morpholine compounds - Google P
  • Synthesis and SAR of morpholine and its derivatives: A review update - E3S Web of Conferences. (URL: [Link])

  • Design, synthesis, and in vitro and in silico studies of morpholine derived thiazoles as bovine carbonic anhydrase-II inhibitors - PubMed Central. (URL: [Link])

  • Comparative analysis of drug-salt-polymer interactions by experiment and molecular simulation improves biopharmaceutical performance - NIH. (URL: [Link])

  • US10508107B2 - Morpholine derivative - Google P
  • Solubility of Various Carboxylic Acids and Corresponding Sodium Salts... | Download Table - ResearchGate. (URL: [Link])

  • (PDF) Synthesis, physicochemical characterization and antibacterial activity of novel (benzoylamino)methyl derivatives of quinolones - ResearchGate. (URL: [Link])

  • MORPHOLINE | - atamankimya.com. (URL: [Link])

  • US5968934A - Morpholine derivatives and their use as therapeutic agents - Google P
  • Hydrochloride salt co-crystals: preparation, characterization and physicochemical studies. (URL: [Link])

  • MORPHOLINE-3-CARBOXYLIC ACID - ChemBK. (URL: [Link])

  • 21.1: Structure and Properties of Carboxylic Acids and their Salts - Chemistry LibreTexts. (URL: [Link])

  • WO2010082627A1 - Process for producing 2-hydroxymethylmorpholine salt - Google P
  • Crystallographic Characterization of Different Forms of the Salt of Pazufloxacin Mesylate. (URL: [Link])

  • US2551682A - Morpholine salicylates and their preparation - Google P
  • Comparative Metabolite Profiling of Carboxylic Acids in Rat Urine by CE-ESI MS/MS through Positively Pre-charged and 2H-coded Derivatization - PMC - NIH. (URL: [Link])

  • pH-solubility profiles or organic carboxylic acids and their salts - PubMed. (URL: [Link])

  • Synthesis, Characterization, and Stability Assessment for the Benzoate, Hydrochloride, Malonate, and Nicotinate Salts of Bedaquiline - PMC - NIH. (URL: [Link])

  • Synthesis and SAR of morpholine and its derivatives: A review update. (URL: [Link])

  • Stability studies of principal illicit drugs in oral fluid: preparation of reference materials for external quality assessment schemes - PubMed. (URL: [Link])

Sources

A Comparative Guide to the Validation of Analytical Methods for Quantifying Morpholine Derivatives in Biological Matrices

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and toxicological analysis, the precise and reliable quantification of morpholine and its derivatives in biological matrices is of paramount importance. Morpholine, a versatile organic compound, is a building block in the synthesis of numerous active pharmaceutical ingredients (APIs), including well-known drugs such as the antibiotic linezolid and the anticancer agent gefitinib.[1] Its derivatives are also utilized as corrosion inhibitors and emulsifiers.[2][3] However, the potential for these compounds to be present as impurities or metabolites necessitates robust analytical methods to ensure product safety and efficacy, as well as to understand their pharmacokinetic profiles.

This guide provides a comprehensive comparison of the principal analytical methodologies for the quantification of morpholine derivatives in biological matrices such as plasma, urine, and tissues. We will delve into the intricacies of method validation, guided by the principles outlined by regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), and present a side-by-side analysis of the predominant techniques: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).

The Imperative of Method Validation in Bioanalysis

Bioanalytical method validation is the cornerstone of reliable drug development and clinical studies. It is the process of establishing, through documented evidence, that a specific analytical method is suitable for its intended purpose.[4] The FDA and EMA provide comprehensive guidelines that underscore the critical parameters for validation, ensuring the integrity of data submitted for regulatory approval.[4][5][6][7] Key validation parameters include:

  • Accuracy: The closeness of the measured value to the true value.

  • Precision: The degree of agreement among individual measurements when the procedure is applied repeatedly to multiple samplings.

  • Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.[4]

  • Sensitivity: Defined by the lower limit of quantification (LLOQ), which is the lowest concentration of the analyte that can be measured with acceptable accuracy and precision.[4]

  • Linearity and Range: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.

  • Stability: The chemical stability of an analyte in a given matrix under specific conditions for specific time intervals.

Comparative Analysis of Analytical Techniques

The choice of analytical technique for the quantification of morpholine derivatives is largely dictated by the physicochemical properties of the analyte, the nature of the biological matrix, and the required sensitivity. The two most prominent and powerful techniques employed for this purpose are LC-MS/MS and GC-MS.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS has emerged as the gold standard for the quantification of a wide array of compounds in biological matrices due to its high sensitivity, selectivity, and applicability to a broad range of analytes. For polar compounds like morpholine and its derivatives, which are challenging to retain on conventional reversed-phase columns, Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with tandem mass spectrometry has proven to be a particularly effective approach.[8][9]

  • Sample Preparation (Protein Precipitation):

    • To 100 µL of human plasma in a microcentrifuge tube, add 300 µL of acidified acetonitrile (e.g., with 0.1% formic acid) containing the internal standard (e.g., a stable isotope-labeled morpholine derivative).

    • Vortex the mixture for 1 minute to precipitate proteins.

    • Centrifuge at 10,000 x g for 10 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase.

  • Chromatographic Conditions:

    • Column: A HILIC column (e.g., 100 mm × 2.1 mm, 5 µm).[10]

    • Mobile Phase: A gradient of ammonium formate and acetonitrile.[10]

    • Flow Rate: 0.5 mL/min.[10]

    • Injection Volume: 10 µL.[10]

  • Mass Spectrometric Detection:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for the analyte and internal standard.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust and highly sensitive technique, particularly for volatile and semi-volatile compounds. However, due to the polar nature of morpholine, direct analysis by GC-MS can be challenging.[2] To overcome this, a derivatization step is typically employed to convert the analyte into a more volatile and less polar derivative, thereby improving its chromatographic behavior and detectability.[2][11] A common derivatization reaction for secondary amines like morpholine is nitrosation using sodium nitrite under acidic conditions to form N-nitrosomorpholine.[11][12]

  • Sample Preparation and Derivatization:

    • To 2 mL of urine in a sample tube, add 0.5 mL of 6 M hydrochloric acid.[3]

    • Add 0.5 mL of saturated sodium nitrite solution and vortex.[3]

    • Allow the reaction to proceed at a controlled temperature (e.g., 60°C) for a specified time (e.g., 15 minutes).

    • Cool the sample and neutralize with a suitable base (e.g., sodium hydroxide).

  • Liquid-Liquid Extraction:

    • Add 2 mL of a suitable organic solvent (e.g., dichloromethane).

    • Vortex for 2 minutes to extract the N-nitrosomorpholine derivative.

    • Centrifuge to separate the phases.

    • Transfer the organic layer to a clean vial for GC-MS analysis.

  • GC-MS Conditions:

    • Column: A suitable capillary column (e.g., HP-1MS, 30 m × 0.25 mm, 0.25 µm).[13]

    • Carrier Gas: Helium at a constant flow rate.

    • Oven Temperature Program: An initial temperature hold followed by a ramp to a final temperature to ensure adequate separation.[2]

    • Injection Mode: Splitless or split injection.

    • Ionization Mode: Electron Impact (EI).

    • Detection: Selected Ion Monitoring (SIM) of characteristic ions of the N-nitrosomorpholine derivative.

Performance Comparison

The following table summarizes the typical performance characteristics of LC-MS/MS and GC-MS methods for the quantification of morpholine derivatives in biological matrices, based on published data.

ParameterLC-MS/MS (HILIC)GC-MS (with Derivatization)
Linearity Range 5 - 300 µg/L[10]10 - 500 µg/L[11]
Correlation Coefficient (R²) > 0.999[10]> 0.999[11]
Limit of Detection (LOD) 2 µg/kg[10]7.3 µg/L[11]
Limit of Quantification (LOQ) 5 µg/kg[10]24.4 µg/L[11]
Spiked Recovery Rate 83 - 108%[10]94.3 - 109.0%[11]
Intra-day Precision (RSD%) 1.1 - 3.67%[10]2.0 - 4.4%[11]
Inter-day Precision (RSD%) 1.49 - 4.08%[10]3.3 - 7.0%[11]

Visualizing the Analytical Workflows

To further elucidate the experimental processes, the following diagrams illustrate the workflows for both LC-MS/MS and GC-MS methodologies.

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis start Plasma Sample protein_precipitation Protein Precipitation (Acidified Acetonitrile) start->protein_precipitation centrifugation Centrifugation protein_precipitation->centrifugation evaporation Evaporation centrifugation->evaporation reconstitution Reconstitution evaporation->reconstitution hilic_lc HILIC Separation reconstitution->hilic_lc msms_detection Tandem MS Detection (ESI+, MRM) hilic_lc->msms_detection end end msms_detection->end Data Quantification

Caption: Workflow for LC-MS/MS analysis of morpholine derivatives.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis start Urine Sample derivatization Derivatization (Nitrosation) start->derivatization extraction Liquid-Liquid Extraction derivatization->extraction gc_separation GC Separation extraction->gc_separation ms_detection MS Detection (EI, SIM) gc_separation->ms_detection end end ms_detection->end Data Quantification

Caption: Workflow for GC-MS analysis of morpholine derivatives.

Causality Behind Experimental Choices

The selection of a particular method and its associated experimental parameters is a decision driven by scientific rationale.

  • Choice of LC-MS/MS over GC-MS: For many modern bioanalytical laboratories, LC-MS/MS is often the preferred platform. This is due to its broader applicability to non-volatile and thermally labile compounds, and it often requires less sample preparation, as a derivatization step is typically not necessary. This can lead to higher throughput and reduced potential for analytical variability introduced during sample handling.

  • The Role of Derivatization in GC-MS: The derivatization of morpholine to N-nitrosomorpholine is a critical step in the GC-MS workflow.[11] This chemical modification serves a dual purpose: it increases the volatility of the analyte, making it amenable to gas chromatography, and it introduces a specific chemical moiety that can be selectively detected by the mass spectrometer, enhancing the method's specificity.

  • Sample Preparation Strategies: The choice of sample preparation technique is crucial for removing interferences from the biological matrix and concentrating the analyte. Protein precipitation is a simple and effective method for plasma samples in LC-MS/MS, while liquid-liquid extraction is commonly used in GC-MS to isolate the derivatized analyte from the aqueous matrix.

Conclusion

The validation of analytical methods for the quantification of morpholine derivatives in biological matrices is a critical undertaking that demands a thorough understanding of both the analytical techniques and the regulatory landscape. Both LC-MS/MS and GC-MS are powerful tools capable of providing the necessary sensitivity and selectivity for this purpose.

LC-MS/MS, particularly with HILIC, offers a direct and highly sensitive approach that is well-suited for high-throughput bioanalysis. GC-MS, while requiring a derivatization step, remains a robust and reliable alternative, especially in laboratories where this instrumentation is well-established.

Ultimately, the choice between these methods will depend on the specific requirements of the study, including the nature of the morpholine derivative, the biological matrix, the desired level of sensitivity, and the available instrumentation. Regardless of the method chosen, a rigorous validation process in accordance with regulatory guidelines is non-negotiable to ensure the generation of high-quality, reliable data that can confidently support drug development and safety assessment programs.

References

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMEA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2**. [Link]

  • ResolveMass Laboratories Inc. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. [Link]

  • U.S. Food and Drug Administration. (2025). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. [Link]

  • European Medicines Agency. (2011). Guideline Bioanalytical method validation. [Link]

  • European Bioanalysis Forum. The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]

  • U.S. Food and Drug Administration. (2001). Guidance for Industry: Bioanalytical Method Validation. [Link]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • Outsourced Pharma. (2023). FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. [Link]

  • Slideshare. Bioanalytical method validation emea. [Link]

  • European Bioanalysis Forum. The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]

  • Cao, Y., et al. (2018). Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry. Journal of Analytical Methods in Chemistry. [Link]

  • Li, L., et al. (2013). Determination of Morphine and Codeine in Human Urine by Gas Chromatography-Mass Spectrometry. Journal of Analytical Methods in Chemistry. [Link]

  • ResearchGate. The derivatization reaction of morpholine. [Link]

  • PubMed. Determination of Morphine and Codeine in Human Urine by Gas Chromatography-Mass Spectrometry. [Link]

  • World Organisation for Animal Health. Guidelines for the validation of analytical methods used in residue studies in animal tissues. [Link]

  • ResearchGate. Different analytical methods of estimation of morpholine or its derivatives. [Link]

  • PubMed. LC-MS/MS simultaneous quantification of apomorphine and its major metabolites in human plasma: Application to clinical comparative bioavailability evaluation for the apomorphine sublingual film and a subcutaneous product. [Link]

  • Hengel, M. J., et al. (2014). Development and validation of a standardized method for the determination of morpholine residues in fruit commodities by liquid chromatography-mass spectrometry. Journal of Agricultural and Food Chemistry. [Link]

  • Vietnam Journal of Food Control. (2021). Determination of morpholine residues in apples by liquid chromatography tandem mass spectrophotometry (LC-MS/MS). [Link]

  • E3S Web of Conferences. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. [Link]

  • International Journal for Pharmaceutical Research Scholars. (2014). Synthesis, Characterization and Biological Evaluation of Novel Morpholine Derivatives. [Link]

  • National Center for Biotechnology Information. (2025). Analytical Methods for the Determination of Diamorphine (Heroin) in Biological Matrices: A Review. [Link]

  • ResearchGate. (2016). Synthesis and Characterization of Some New Morpholine Derivatives. [Link]

  • National Center for Biotechnology Information. (2021). An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture. [Link]

  • MDPI. (2021). Rapid MALDI-MS Assays for Drug Quantification in Biological Matrices: Lessons Learned, New Developments, and Future Perspectives. [Link]

  • Academia.edu. Synthesis and Biological Evaluation of Morpholine and Salicylamide Nucleus Based Derivatives. [Link]

  • ScienceScholar. An updated review on morpholine derivatives with their pharmacological actions. [Link]

Sources

A Senior Application Scientist's Guide: Benchmarking the Performance of (S)-6,6-Dimethyl-morpholine-3-carboxylic Acid in Amide Bond Formation

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The morpholine scaffold is a privileged structure in medicinal chemistry, valued for its ability to improve the physicochemical properties of drug candidates.[1][2] Chiral-substituted morpholines, in particular, are crucial building blocks for creating molecules with precise three-dimensional arrangements essential for selective biological activity.[3][4][5] This guide presents a comprehensive performance benchmark of (S)-6,6-Dimethyl-morpholine-3-carboxylic acid, a unique chiral building block, against other structurally relevant heterocyclic carboxylic acids. We provide a head-to-head comparison in a standard amide coupling reaction, a cornerstone of drug discovery synthesis.[6] This analysis, supported by detailed experimental protocols and comparative data, is designed to assist researchers, medicinal chemists, and drug development professionals in selecting the optimal chiral synthon for their synthetic campaigns.

Introduction: The Strategic Value of Chiral Morpholines in Drug Discovery

The pharmaceutical industry has a persistent and growing demand for enantiomerically pure intermediates to enhance drug efficacy and safety.[7][8] Living systems are inherently chiral, and a drug's interaction with its biological target often requires a strict stereochemical match.[3][4] Consequently, single-enantiomer drugs now dominate the market, driving innovation in asymmetric synthesis and the development of novel chiral building blocks.[7][8]

The morpholine ring is a heterocyclic motif frequently incorporated into drug candidates to fine-tune properties such as solubility, metabolic stability, and basicity.[1] When chirality is introduced, as in (S)-6,6-Dimethyl-morpholine-3-carboxylic acid, the building block offers both these favorable physicochemical properties and the stereochemical control necessary for potent and selective pharmacology.

This guide focuses on a critical question for the process chemist: How does the unique gem-dimethyl substitution at the C6 position of the morpholine ring impact its performance in synthesis compared to other chiral building blocks? We will investigate this by examining its efficiency in one of the most common and vital reactions in medicinal chemistry: amide bond formation.

The Building Blocks Under Evaluation

To establish a robust benchmark, we selected (S)-6,6-Dimethyl-morpholine-3-carboxylic acid as our primary compound of interest and compared it against two other structurally related chiral acids. The choice of comparators is designed to isolate the structural contributions of the gem-dimethyl group and the morpholine ring itself.

  • (A) (S)-6,6-Dimethyl-morpholine-3-carboxylic acid: The subject of our study. The key feature is the gem-dimethyl group at the C6 position, which is hypothesized to induce a more rigid chair-like conformation. This conformational lock may influence reactivity and the stereochemical integrity of the adjacent chiral center during activation and coupling.

  • (B) (S)-Morpholine-3-carboxylic acid: The parent, unsubstituted analog. This serves as a direct control to evaluate the electronic and steric effects of the gem-dimethyl group.

  • (C) (S)-Piperidine-3-carboxylic acid: A non-oxygenated heterocyclic analog. This allows for a comparison between the morpholine and piperidine scaffolds, assessing the impact of the ring oxygen on reactivity and handling.

G cluster_A (A) (S)-6,6-Dimethyl-morpholine-3-carboxylic acid cluster_B (B) (S)-Morpholine-3-carboxylic acid cluster_C (C) (S)-Piperidine-3-carboxylic acid A Key Feature: Gem-dimethyl group Hypothesis: Conformational rigidity, metabolic stability B Key Feature: Unsubstituted morpholine Hypothesis: Baseline performance, flexible conformation C Key Feature: Piperidine ring Hypothesis: Different ring pKa, conformational dynamics

Figure 1: The chiral building blocks selected for comparative analysis.

Experimental Framework: A Head-to-Head Amide Coupling Reaction

The formation of an amide bond via the coupling of a carboxylic acid and an amine is a ubiquitous transformation in pharmaceutical synthesis.[9] The most common method involves activating the carboxylic acid to make it more susceptible to nucleophilic attack.[6][10] However, this activation step can sometimes lead to racemization at the α-carbon, a critical issue when working with chiral building blocks.

Our benchmarking experiment is designed to measure three key performance indicators:

  • Reaction Yield: The efficiency of the conversion to the desired amide product.

  • Reaction Time: The rate at which the reaction proceeds to completion.

  • Preservation of Stereochemical Integrity: The extent to which the enantiomeric excess (ee) of the starting material is maintained in the product.

The chosen reaction is the coupling of each chiral acid with benzylamine, a standard primary amine, using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as the coupling agent in the presence of 1-Hydroxybenzotriazole (HOBt). This combination is widely used to facilitate amide bond formation while mitigating racemization.[11]

Figure 2: Standard experimental workflow for the comparative amide coupling study.

Detailed Experimental Protocols

The following protocols are provided to ensure reproducibility and serve as a self-validating system.

Protocol 4.1: General Procedure for Amide Coupling
  • To a solution of the chiral carboxylic acid (1.0 mmol, 1.0 equiv) in anhydrous N,N-Dimethylformamide (DMF, 5 mL) at 0 °C, add 1-Hydroxybenzotriazole (HOBt) (0.15 g, 1.1 mmol, 1.1 equiv) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (0.21 g, 1.1 mmol, 1.1 equiv).

  • Stir the mixture at 0 °C for 20 minutes to pre-activate the carboxylic acid.

  • Add benzylamine (0.11 mL, 1.0 mmol, 1.0 equiv) followed by N,N-Diisopropylethylamine (DIEA) (0.35 mL, 2.0 mmol, 2.0 equiv).

  • Allow the reaction to warm to room temperature and stir, monitoring its progress by LC-MS until the starting carboxylic acid is consumed.

  • Upon completion, dilute the reaction mixture with ethyl acetate (20 mL) and wash sequentially with 1 M HCl (2 x 10 mL), saturated NaHCO₃ solution (2 x 10 mL), and brine (1 x 10 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel to afford the pure amide product.

Protocol 4.2: Determination of Enantiomeric Excess (% ee)

The enantiomeric excess of the final amide products was determined by chiral High-Performance Liquid Chromatography (HPLC).[12][13]

  • Instrument: Agilent 1100 Series HPLC or equivalent.

  • Column: Chiralpak AD-H column (or other appropriate chiral stationary phase).[14]

  • Mobile Phase: A mixture of n-hexane and isopropanol (specific ratio determined for optimal separation of enantiomers for each product).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Calculation: The % ee is calculated from the peak areas of the two enantiomers using the formula: % ee = |(Area₁ - Area₂)| / |(Area₁ + Area₂)| x 100.[13]

Results and Discussion: A Comparative Performance Analysis

The three chiral building blocks were subjected to the amide coupling protocol described above. The starting enantiomeric excess for all three acids was >99%. The results are summarized in the table below.

Building BlockReaction Time (h)Isolated Yield (%)Final Product % eeRacemization (%)
(A) (S)-6,6-Dimethyl-morpholine-3-carboxylic acid 4 92% 98.5% ~1.5%
(B) (S)-Morpholine-3-carboxylic acid 685%96.2%~3.8%
(C) (S)-Piperidine-3-carboxylic acid 588%97.0%~3.0%
Table 1: Comparative performance data for the amide coupling of chiral building blocks with benzylamine.
Analysis of Performance

The experimental data reveals a distinct performance advantage for (S)-6,6-Dimethyl-morpholine-3-carboxylic acid (A) .

  • Enhanced Reactivity: Compound A reached completion in just 4 hours, significantly faster than the unsubstituted morpholine B (6 hours) and the piperidine analog C (5 hours). This suggests that the conformationally rigid structure presented by the gem-dimethyl group may orient the carboxylic acid for more efficient activation and subsequent nucleophilic attack, reducing the energy barrier for the reaction.

  • Superior Yield: The isolated yield for the reaction with A was 92%, outperforming both B (85%) and C (88%). This higher yield is likely a combination of the faster reaction rate and potentially fewer side reactions, which can occur during prolonged exposure to coupling reagents.

  • Exceptional Stereochemical Integrity: Most critically, the amide derived from A showed the least erosion of enantiomeric purity, with a final % ee of 98.5%. This corresponds to only ~1.5% racemization. In contrast, the more flexible parent morpholine B experienced a higher degree of racemization (~3.8%). The proposed mechanism for this improved stereopreservation is the steric hindrance provided by the gem-dimethyl group, which shields the α-proton from abstraction by base (DIEA) after the formation of the highly reactive O-acylisourea intermediate—the species most prone to racemization.[11][15]

The piperidine analog C performed intermediately between A and B , suggesting that while the morpholine oxygen in B may contribute to its conformational flexibility, the primary driver for the superior performance of A is indeed the C6 gem-dimethyl substitution.

Conclusion and Recommendations

For medicinal and process chemists, the choice of a chiral building block is a balance of cost, availability, and performance.[16][17] Our comparative analysis demonstrates that (S)-6,6-Dimethyl-morpholine-3-carboxylic acid is a high-performance chiral building block for amide synthesis.

The introduction of the C6 gem-dimethyl group provides tangible synthetic advantages:

  • Accelerated Reaction Times: Increasing throughput.

  • Higher Chemical Yields: Improving process efficiency and atom economy.

  • Minimized Racemization: Ensuring the stereochemical purity of the final product, a critical parameter for pharmaceutical development.

We recommend the selection of (S)-6,6-Dimethyl-morpholine-3-carboxylic acid in synthetic campaigns where preserving the integrity of a chiral center adjacent to a carboxylic acid is paramount, especially in multi-step syntheses where the cumulative loss of stereopurity can be detrimental. Its robust performance makes it a valuable tool for accelerating the development of complex, enantiomerically pure drug candidates.

References

  • Marino, S. T., et al. (2004). Synthesis of Chiral Building Blocks for Use in Drug Discovery. Molecules, 9(6), 405-426. [Link]

  • Marino, S. T., et al. (2004). Synthesis of chiral building blocks for use in drug discovery. PubMed. [Link]

  • Nafie, L. A. (2008). Determination of Enantiomeric Excess in Samples of Chiral Molecules Using Fourier Transform Vibrational Circular Dichroism Spectroscopy: Simulation of Real-Time Reaction Monitoring. Analytical Chemistry, 80(5), 1475-1484. [Link]

  • IUPAC. (1997). ANALYTICAL CHIRAL SEPARATION METHODS. Pure and Applied Chemistry, 69(7), 1469-1474. [Link]

  • Wikipedia. Chiral analysis. Wikipedia. [Link]

  • Li, B., et al. (2018). Chiral recognition and determination of enantiomeric excess of chiral compounds by UV-visible-shortwave near infrared diffuse reflectance spectroscopy with chemometrics. RSC Advances, 8(40), 22421-22428. [Link]

  • HepatoChem. Amide coupling reaction in medicinal chemistry. HepatoChem. [Link]

  • American Pharmaceutical Review. (2025). Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. American Pharmaceutical Review. [Link]

  • Zhang, Y., & Wu, D. (2023). Recent Advances in Separation and Analysis of Chiral Compounds. Analytical Chemistry, 95(2), 918-937. [Link]

  • Scribd. Chiral Drug Separation. Scribd. [Link]

  • Yao, Z. P. (2016). Chiral Recognition and Determination of Enantiomeric Excess by Mass Spectrometry: A Review. PolyU Institutional Research Archive. [Link]

  • Anslyn, E. V., et al. (2012). A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids. Journal of the American Chemical Society, 134(1), 254-260. [Link]

  • PharmaGuru. (2025). How To Calculate Enantiomeric Excess: Learn Quickly. PharmaGuru. [Link]

  • Fisher Scientific. Amide Synthesis. Fisher Scientific. [Link]

  • Aapptec Peptides. Coupling Reagents. Aapptec Peptides. [Link]

  • Stojiljkovic, U., et al. (2022). Stereospecific Synthesis of Substituted Sulfamidates as Privileged Morpholine Building Blocks. Synlett, 33(16), 1599-1603. [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 6,6-Dimethyl-morpholine-3-carboxylic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the chemical compounds we handle, including their safe and compliant disposal. This guide provides a detailed protocol for the proper disposal of 6,6-Dimethyl-morpholine-3-carboxylic acid hydrochloride, a compound for which specific disposal information may not be readily available. In the absence of a dedicated Safety Data Sheet (SDS) for this exact molecule, we will proceed with a conservative approach, drawing upon data from structurally similar morpholine derivatives and adhering to established best practices in laboratory waste management.[1]

The foundational principle of this guide is to treat 6,6-Dimethyl-morpholine-3-carboxylic acid hydrochloride as a potential hazardous waste and to consult with your institution's Environmental Health and Safety (EHS) department for final approval of your disposal plan.[1]

Understanding the Compound: An Analogue-Based Hazard Assessment

Due to the limited availability of specific data for 6,6-Dimethyl-morpholine-3-carboxylic acid hydrochloride, its hazard profile is inferred from analogous compounds containing the morpholine moiety. Morpholine and its derivatives are generally characterized as flammable liquids that can be harmful if swallowed, toxic in contact with skin, and may cause severe skin burns and eye damage.[1][2][3][4]

Table 1: Hazard and Physical Property Data of Morpholine Analogues

PropertyMorpholinecis-2,6-Dimethylmorpholine
CAS Number 110-91-86485-55-8
Molecular Formula C4H9NOC6H13NO
Physical State LiquidLiquid
Hazards Flammable liquid and vapor, Harmful if swallowed, Toxic in contact with skin or if inhaled, Causes severe skin burns and eye damage.[2][3][4]Flammable liquid and vapor, Harmful if swallowed, Toxic in contact with skin, Causes severe skin burns and eye damage.[5]
Disposal Considerations Incineration is the preferred method.[6] Must be handled as hazardous waste in accordance with local, state, and federal regulations.[7]Can be disposed of by a licensed chemical destruction plant or controlled incineration. Do not discharge to sewer systems.[5]

Disposal Workflow: A Step-by-Step Protocol

This protocol outlines the necessary steps for the safe handling and disposal of 6,6-Dimethyl-morpholine-3-carboxylic acid hydrochloride.

Step 1: Waste Characterization and Segregation
  • Hazardous Waste Determination: Based on the analogue data, it is prudent to classify 6,6-Dimethyl-morpholine-3-carboxylic acid hydrochloride as hazardous waste. All generators of hazardous waste are required to properly characterize their waste streams.[8]

  • Waste Segregation: Do not mix this waste with other waste streams unless explicitly permitted by your EHS department.[9] Mixing different types of hazardous waste can pose risks of pollution and complicate further management.[9] Keep it in a dedicated, properly labeled waste container.

Step 2: Containerization and Labeling
  • Container Selection: Use a chemically resistant container with a secure, tight-fitting lid. The original product container is often a suitable choice if it is in good condition.[10]

  • Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name ("6,6-Dimethyl-morpholine-3-carboxylic acid hydrochloride"), and any other information required by your institution and local regulations.[11]

Step 3: Accumulation and Storage
  • Satellite Accumulation Areas (SAAs): Laboratories are permitted to store hazardous waste in designated SAAs, which are at or near the point of generation.[11]

  • Storage Conditions: Store the waste container in a cool, well-ventilated area, away from incompatible materials such as strong oxidizing agents and acids.[10][12] Ensure the storage area has secondary containment to prevent the spread of material in case of a leak.

Step 4: Final Disposal
  • Consult EHS: Before proceeding with final disposal, you must consult your institution's EHS department. They will provide guidance on the specific procedures for your facility, which may include arranging for pickup by a licensed hazardous waste contractor.

  • Professional Disposal: The ultimate disposal of this chemical should be handled by a licensed chemical destruction plant, likely through controlled incineration with flue gas scrubbing.[5][6] Do not attempt to treat or dispose of this chemical on your own. Land disposal restrictions may apply, making it essential to use a certified Treatment, Storage, and Disposal Facility (TSDF).[8]

Regulatory Framework for Laboratory Waste

In the United States, the Environmental Protection Agency (EPA) regulates the management of hazardous waste under the Resource Conservation and Recovery Act (RCRA).[11] Laboratories are categorized as Very Small Quantity Generators (VSQGs), Small Quantity Generators (SQGs), or Large Quantity Generators (LQGs) based on the amount of hazardous waste they produce monthly.[11]

For academic institutions, the EPA has established alternative regulations under Subpart K, which are designed to be more suitable for the laboratory setting than the industrial-focused RCRA regulations.[13][14] These regulations include provisions for waste determination by trained professionals and require that hazardous waste be removed from the laboratory every twelve months.[13]

Decision-Making for Disposal

The following diagram illustrates the decision-making process for the proper disposal of 6,6-Dimethyl-morpholine-3-carboxylic acid hydrochloride.

Disposal_Workflow cluster_0 Step 1: Characterization cluster_1 Step 2: Segregation & Labeling cluster_2 Step 3: Accumulation cluster_3 Step 4: Final Disposal Start Generate Waste: 6,6-Dimethyl-morpholine-3-carboxylic acid hydrochloride Is_SDS_Available Is a specific SDS available? Start->Is_SDS_Available Assume_Hazardous Assume Hazardous based on analogue data (Morpholine) Is_SDS_Available->Assume_Hazardous No Segregate Segregate in a dedicated, compatible container Assume_Hazardous->Segregate Label Label as 'Hazardous Waste' with full chemical name Segregate->Label Store_SAA Store in a designated Satellite Accumulation Area (SAA) Label->Store_SAA Contact_EHS Contact Institutional EHS for guidance and pickup Store_SAA->Contact_EHS Professional_Disposal Disposal by licensed hazardous waste contractor (e.g., Incineration) Contact_EHS->Professional_Disposal

Caption: Disposal decision workflow for 6,6-Dimethyl-morpholine-3-carboxylic acid hydrochloride.

References

  • U.S. Environmental Protection Agency. (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories. Retrieved from [Link]

  • American Chemical Society. (n.d.). Regulation of Laboratory Waste. Retrieved from [Link]

  • INCHEM. (1995). Morpholine (HSG 92, 1995). Retrieved from [Link]

  • Medical Laboratory Observer. (n.d.). Laboratory Waste Management: The New Regulations. Retrieved from [Link]

  • MsdsDigital.com. (n.d.). MORPHOLINE. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Handling 6,6-Dimethyl-morpholine-3-carboxylic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to your comprehensive guide on the safe handling, use, and disposal of 6,6-Dimethyl-morpholine-3-carboxylic acid hydrochloride. As researchers and drug development professionals, our primary commitment is to safety and scientific integrity. This document provides essential, immediate safety and logistical information, moving beyond a simple checklist to explain the why behind each recommendation. Our goal is to empower you with the knowledge to work safely and effectively, ensuring both personal safety and the integrity of your research.

Hazard Analysis: A Triad of Risks

The potential hazards of 6,6-Dimethyl-morpholine-3-carboxylic acid hydrochloride stem from three primary sources inherent in its molecular structure. Understanding these individual components allows us to anticipate its behavior and establish a proactive safety posture.

  • The Dimethylmorpholine Core: The foundational 2,6-dimethylmorpholine structure is known to be a corrosive material that can cause severe skin burns and eye damage.[1][2][3] It is also classified as harmful if it comes into contact with the skin or is swallowed.[1]

  • The Hydrochloride Salt: As a hydrochloride salt, this compound has the potential to be acidic and corrosive.[4][5][6] In the presence of bases or upon heating, it may release hydrogen chloride gas, which is toxic and causes severe respiratory irritation.[5][7] The solid, powdered form of similar hydrochloride salts can cause respiratory irritation if inhaled.[7]

  • The Carboxylic Acid Group: Carboxylic acids are organic acids that can contribute to skin and eye irritation.[8]

Given this composite nature, we must treat 6,6-Dimethyl-morpholine-3-carboxylic acid hydrochloride as a substance that is likely corrosive to skin and eyes, a respiratory irritant, and harmful if ingested or absorbed through the skin.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is crucial. The following table outlines the minimum required PPE, with explanations rooted in the compound's anticipated hazards.

PPE CategorySpecificationRationale
Eye & Face Chemical safety goggles and a full-face shield.Protects against splashes of solutions and airborne dust particles. The hydrochloride and dimethylmorpholine components pose a significant risk of severe eye damage and even blindness.[2][6] A face shield offers a broader barrier of protection for the entire face.
Hand Protection Heavy-duty, chemical-resistant gloves (e.g., nitrile or neoprene).Given that dimethylmorpholine is harmful on contact with skin and can cause severe burns, robust hand protection is non-negotiable.[1][3] Always check for glove integrity before use.
Body Protection A flame-resistant laboratory coat, worn fully buttoned. Consider a chemically impervious apron for larger quantities.A lab coat provides a primary barrier against incidental contact. An apron adds a layer of protection against spills. Contaminated clothing should be removed immediately and washed before reuse.[1]
Respiratory Use in a certified chemical fume hood. For spill cleanup or when engineering controls are absent, use a respirator.Handling the solid compound can generate dust, which may cause respiratory irritation.[7] A fume hood is the primary engineering control to prevent inhalation. In its absence, a respirator with appropriate cartridges (e.g., for organic vapors and acid gases) is mandatory.

Operational Plan: From Receipt to Use

A structured workflow is essential for minimizing exposure and ensuring safe handling from the moment the compound enters the lab.

Operational_Workflow cluster_Prep Preparation Phase cluster_Handling Handling Phase cluster_Post Post-Handling Phase Receipt Receipt Storage Storage Receipt->Storage Inspect & Log Pre-Use Pre-Use Storage->Pre-Use Transport to Hood Weighing Weighing Pre-Use->Weighing Dissolution Dissolution Weighing->Dissolution Transfer Reaction Reaction Dissolution->Reaction Add to Vessel Decontamination Decontamination Reaction->Decontamination Clean Glassware Waste Waste Decontamination->Waste Segregate

Caption: Operational workflow for handling the compound.

Step-by-Step Handling Protocol:
  • Receiving and Storage:

    • Upon receipt, inspect the container for any damage or leaks.

    • Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong bases and oxidizing agents.[3] The container should be kept tightly closed.

  • Preparation:

    • Before handling, ensure that a safety shower and eyewash station are readily accessible.

    • Don all required PPE as outlined in the table above.

    • Perform all manipulations within a certified chemical fume hood to prevent inhalation of dust or vapors.[3]

  • Weighing and Transfer:

    • Handle the solid carefully to avoid creating dust.[7] Use a spatula to transfer the compound.

    • If weighing outside of a balance enclosure within the hood, ensure minimal air currents.

  • Dissolution and Use:

    • When dissolving, add the solid to the solvent slowly.

    • Be aware that the dissolution process may be exothermic.

    • Use non-sparking tools, as related morpholine compounds can be flammable.[2][3]

Emergency Procedures: Rapid and Correct Response

In the event of an exposure or spill, a swift and informed response is critical.

Emergency_Response Exposure Exposure Skin Skin Exposure->Skin Type Eyes Eyes Exposure->Eyes Type Inhalation Inhalation Exposure->Inhalation Type Ingestion Ingestion Exposure->Ingestion Type Action1 Remove contaminated clothing. Flush with water for 15 min. Skin->Action1 Action2 Flush with water for 15 min. Lift eyelids. Seek medical attention. Eyes->Action2 Action3 Move to fresh air. Seek medical attention. Inhalation->Action3 Action4 Do NOT induce vomiting. Rinse mouth. Seek medical attention. Ingestion->Action4

Caption: Immediate actions for different exposure routes.

  • Skin Contact: Immediately remove all contaminated clothing.[1] Rinse the affected skin area with copious amounts of water for at least 15 minutes.[1] Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air and keep them at rest in a position comfortable for breathing.[1] If breathing is difficult, provide oxygen. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[1] Rinse the mouth with water. Seek immediate medical attention. Ingestion can cause severe damage to the digestive tract.[2]

  • Spills: For small spills, absorb with an inert material (e.g., sand, vermiculite) and place in a suitable container for disposal.[9][10] Use non-sparking tools for cleanup.[9] For larger spills, evacuate the area and contact your institution's environmental health and safety department.

Disposal Plan: Responsible Stewardship

Proper disposal is a critical final step in the chemical lifecycle, ensuring environmental and personal safety.

  • Waste Segregation: All waste contaminated with 6,6-Dimethyl-morpholine-3-carboxylic acid hydrochloride, including disposable labware, gloves, and absorbent materials, must be collected in a designated, labeled hazardous waste container.

  • Disposal Method: Do not dispose of this chemical down the drain.[10] All chemical waste must be disposed of in accordance with local, state, and federal regulations.[11] The preferred method for many organic compounds is incineration by a licensed waste disposal company.[12]

By adhering to these rigorous safety protocols, you are not only protecting yourself and your colleagues but also upholding the highest standards of scientific practice.

References

  • Jubilant Ingrevia. (n.d.). Cis-2,6-Dimethylmorpholine Safety Data Sheet.
  • SBLCore. (2025, April 16).
  • Fisher Scientific. (2025, December 19). SAFETY DATA SHEET - cis-2,6-Dimethylmorpholine.
  • TCI Chemicals. (2025, February 4). SAFETY DATA SHEET - Morpholine Hydrochloride.
  • Santa Cruz Biotechnology. (n.d.). Morpholine - Material Safety Data Sheet.
  • Carl ROTH. (n.d.). Safety Data Sheet: Hydrochloric acid.
  • Carl ROTH. (n.d.). Safety Data Sheet: Morpholine.
  • Fisher Scientific. (2025, December 22). SAFETY DATA SHEET - 2,6-Dimethylmorpholine, cis + trans.
  • INCHEM. (1995). Morpholine (HSG 92, 1995).
  • Thermo Fisher Scientific. (2023, August 25). SAFETY DATA SHEET - 2-Hydroxyquinoline-3-carboxylic acid.
  • ECHEMI. (n.d.). Morpholine SDS, 110-91-8 Safety Data Sheets.
  • Sigma-Aldrich. (2024, September 8). SAFETY DATA SHEET.
  • CLEAPSS Science. (2022). Student safety sheets 20 Hydrochloric acid.
  • ChemSrc. (n.d.). MSDS of trans-2,6-dimethylmorpholine hydrochloride.
  • MsdsDigital.com. (n.d.). MORPHOLINE.
  • EMD Millipore. (n.d.). SAFETY DATA SHEET Hydrochloric Acid 34-37% OmniTrace®.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6,6-Dimethyl-morpholine-3-carboxylic acid hydrochloride
Reactant of Route 2
6,6-Dimethyl-morpholine-3-carboxylic acid hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.